molecular formula C9H8O3 B1210575 (4-Methylphenyl)(oxo)acetic acid CAS No. 7163-50-0

(4-Methylphenyl)(oxo)acetic acid

Cat. No.: B1210575
CAS No.: 7163-50-0
M. Wt: 164.16 g/mol
InChI Key: UIIIPQVTXBPHTI-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(oxo)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIPQVTXBPHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221873
Record name 4-Methylbenzoylformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7163-50-0
Record name 4-Methylbenzoylformic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzoylformic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Methylphenyl)(oxo)acetic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methylphenyl)(oxo)acetic Acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific context.

Core Chemical Identity

This compound, also known as p-tolylglyoxylic acid or 4-methylbenzoylformic acid, is an alpha-keto acid derivative of toluene. Its structure, featuring both a carboxylic acid and a ketone functional group attached to a p-tolyl moiety, makes it a versatile building block in organic synthesis. Its unique electronic and steric properties are leveraged in the construction of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 7163-50-0 .[1][2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 7163-50-0[1][3][4]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [2][3]
Synonyms 4-Methylbenzoylformic acid, p-Tolylglyoxylic acid, 2-Oxo-2-(p-tolyl)acetic acid[2][4]
Boiling Point 290.6°C at 760 mmHg[2]
Density 1.244 g/cm³[2]
SMILES CC1=CC=C(C=C1)C(=O)C(=O)O

Synthesis and Purification

The synthesis of aryl glyoxylic acids like this compound can be approached through several methods. A common and industrially relevant strategy involves the oxidation of a corresponding precursor. For instance, the hydrolysis of p-methylbenzyl cyanide (p-toluacetonitrile) in a strong acidic medium provides a scalable route to the related p-methylphenylacetic acid, illustrating a foundational transformation in this chemical space.[5] A more direct and illustrative laboratory-scale synthesis involves the oxidation of 4'-methylacetophenone.

The causality behind this choice of precursor is the presence of an activated methyl group adjacent to the carbonyl, which is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction proceeds by converting the acetyl group into the desired α-keto acid functionality.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification A 4'-Methylacetophenone C Oxidation in Alkaline Solution A->C B Potassium Permanganate (KMnO₄) B->C D Acidification (e.g., HCl) C->D Quench & Neutralize E Filtration & Washing D->E Precipitate Formation F Recrystallization (e.g., from Water or Toluene/Hexane) E->F Crude Product G This compound (Final Product) F->G Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 4'-Methylacetophenone

This protocol is an illustrative method. All work must be conducted by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4'-methylacetophenone (1 equivalent) in a suitable solvent such as aqueous pyridine or tert-butanol.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄, ~2.5 equivalents) in water. Heat the flask containing the acetophenone solution to 60-70°C and add the KMnO₄ solution dropwise over 2-3 hours, maintaining the temperature. The disappearance of the purple permanganate color indicates reaction progression.

  • Workup: After the addition is complete, continue stirring for an additional hour. Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of this compound should form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. For higher purity, recrystallize the solid from a suitable solvent system, such as hot water or a mixture of toluene and hexanes. Dry the purified crystals under vacuum.

Trustworthiness of Protocol: This protocol is self-validating through in-process checks. The color change of KMnO₄ provides real-time feedback on the reaction's progress. The pH-dependent precipitation ensures selective isolation of the acidic product. Final purity is confirmed via spectroscopic analysis and melting point determination.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through standard analytical techniques, primarily NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Singlet (~2.4 ppm, 3H): Aromatic methyl group (CH₃).- Doublet (~7.3 ppm, 2H): Aromatic protons ortho to the methyl group.- Doublet (~8.0 ppm, 2H): Aromatic protons ortho to the keto-acid group.- Broad Singlet (>10 ppm, 1H): Carboxylic acid proton (COOH), may be exchangeable with D₂O.
¹³C NMR - ~22 ppm: Aromatic methyl carbon.- ~129-135 ppm: Aromatic CH carbons.- ~140-150 ppm: Quaternary aromatic carbons.- ~165 ppm: Carboxylic acid carbonyl (C=O).- ~185 ppm: Ketone carbonyl (C=O).
IR (Infrared) - ~1680-1700 cm⁻¹: Strong C=O stretch (ketone).- ~1720-1740 cm⁻¹: Strong C=O stretch (carboxylic acid).- ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).- ~2900-3000 cm⁻¹: C-H stretches (aromatic and methyl).

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on solvent and instrument calibration.

Applications in Research and Drug Development

This compound serves as a valuable intermediate, primarily due to its two reactive functional groups. It is utilized as a reagent in organic synthesis and as a structural motif in medicinal chemistry.[6]

As a Synthetic Building Block

The keto and acid functionalities allow for a wide range of subsequent chemical transformations. It can be used as an acylation agent for the synthesis of disulfides or participate in reactions involving its reactive functional groups.[6] Its structure is a precursor for creating more complex heterocyclic systems or for derivatization into esters and amides.

In Medicinal Chemistry and Drug Discovery

The broader class of phenylacetic acid derivatives is significant in drug development. For example, novel acetic acid derivatives containing quinazolin-4(3H)-one rings have been synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in managing complications of diabetes.[7][8] Similarly, related oxo-butanoic acid structures have been identified as S1P₁ receptor agonists, a target for treating autoimmune diseases.[9] While this compound itself is not the final active pharmaceutical ingredient (API), its core structure is representative of scaffolds used to develop such therapeutic agents.

Applications cluster_derivatization Chemical Derivatization cluster_targets Potential Therapeutic Areas A This compound (Starting Material) B Esterification / Amidation (via Carboxylic Acid) A->B C Reductive Amination / Wittig Reaction (via Ketone) A->C D Heterocycle Formation (e.g., Condensation Reactions) A->D E Aldose Reductase Inhibitors (Diabetes Complications) B->E F S1P₁ Receptor Agonists (Autoimmune Diseases) C->F G Antiviral / Anticancer Agents D->G

Caption: Role of this compound as a scaffold for drug discovery.

Safety, Handling, and Storage

Proper management of this compound in a laboratory setting is essential to ensure user safety and maintain chemical integrity.

Table 3: Hazard and Precautionary Information
CategoryGHS Code(s)Description
Signal Word Warning[3]
Hazard Statements H315Causes skin irritation.[3][10]
H319Causes serious eye irritation.[3][10]
H335May cause respiratory irritation.[3][10]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
P280Wear protective gloves/protective clothing/eye protection/face protection.[10]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[10]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[11] Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is required.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[10][12]

Spill Management: In case of a spill, shut off all ignition sources.[11] Absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, labeled disposal container.[10]

Conclusion

This compound (CAS: 7163-50-0) is a well-defined chemical compound with significant utility as a synthetic intermediate. Its dual functionality provides a platform for diverse chemical transformations, making it a valuable tool for chemists in both academic research and industrial applications, particularly in the synthesis of complex organic molecules and scaffolds for drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in a scientific setting.

References

  • This compound - Pi Chemicals System. [Link]
  • 2-(4-methylphenyl)-2-oxoacetic acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Acetic acid, 4-methylphenyl ester - NIST WebBook. [Link]
  • (4-methylphenyl)(oxo)acetaldehyde - ChemSynthesis. [Link]
  • Acetic acid, (4-methyl-3-oxo-5-phenyl-2(3h)-furanylidene) - PubChemLite. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6) - Cheméo. [Link]
  • Methyl (2-methylphenyl)(oxo)acetate | C10H10O3 | CID 3768392 - PubChem. [Link]
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. [Link]
  • CN100455557C - The production method of methylphenylacetic acid - Google P
  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]
  • (PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)

Sources

An In-Depth Technical Guide to (4-Methylphenyl)(oxo)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 10, 2026

Abstract

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid or p-tolylglyoxylic acid, is a versatile α-keto acid with significant applications as a building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, analytical characterization, and its emerging role in the development of novel therapeutic agents. With a molecular weight of 164.16 g/mol and the chemical formula C₉H₈O₃, this compound serves as a crucial intermediate in the synthesis of various heterocyclic and carbocyclic scaffolds of pharmaceutical interest. This document aims to equip researchers and drug development professionals with the necessary technical insights and practical methodologies to effectively utilize this compound in their research and development endeavors.

Introduction: The Chemical Significance of this compound

This compound belongs to the class of α-keto acids, which are characterized by a ketone functional group adjacent to a carboxylic acid. This unique structural motif imparts a rich and diverse reactivity profile, making it a valuable synthon for medicinal chemists. The presence of the p-tolyl group provides a lipophilic aromatic moiety that can be strategically incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

The dual reactivity of the ketone and carboxylic acid functionalities allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and derivatizations. These reactions are instrumental in the construction of complex molecular architectures found in many biologically active compounds. This guide will delve into the practical aspects of handling and utilizing this compound, with a focus on providing actionable protocols and a deep understanding of the underlying chemical principles.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. Key identifiers and properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 7163-50-0[1]
Appearance White to off-white solid
Synonyms 2-(4-methylphenyl)-2-oxoacetic acid, 4-Methylbenzoylformic acid, p-Tolylglyoxylic acid, 2-oxo-2-p-tolylacetic acid[2]

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and reliable methods are detailed below.

Method 1: Oxidation of 4'-Methylacetophenone

This method involves the oxidation of the readily available 4'-methylacetophenone. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[3] The reaction proceeds by oxidation of the methyl group of the acetyl moiety to a carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4'-methylacetophenone (1 equivalent) and a suitable solvent such as a mixture of pyridine and water.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (approximately 3 equivalents) in water to the stirred solution of the ketone. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Acidification: Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices: The use of a pyridine-water solvent system helps to solubilize both the organic substrate and the inorganic oxidant. The slow, portion-wise addition of KMnO₄ is crucial to manage the exothermicity of the reaction and prevent side reactions. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Method 2: Friedel-Crafts Acylation of Toluene

An alternative approach is the Friedel-Crafts acylation of toluene with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] This method directly introduces the α-keto acid moiety onto the aromatic ring.

Reaction Scheme:

Experimental Protocol:

  • Catalyst Suspension: In a dry, three-necked flask equipped with a dropping funnel, a condenser with a gas outlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.2 equivalents) in a dry, inert solvent like dichloromethane or carbon disulfide.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add oxalyl chloride (1.1 equivalents) dropwise.

  • Addition of Toluene: After the addition of oxalyl chloride is complete, add toluene (1 equivalent) dropwise while maintaining the low temperature.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature until the evolution of HCl gas ceases. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Trustworthiness and Self-Validation: The purity of the synthesized this compound should be rigorously assessed using the analytical techniques described in the following section. The melting point of the purified product should be sharp and consistent with literature values.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons will typically appear as two doublets in the region of 7.0-8.5 ppm. The methyl protons will present as a singlet around 2.4 ppm, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include those for the two carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the methyl carbon.[2]

¹H NMR (400 MHz, CDCl₃) δ ¹³C NMR (101 MHz, CDCl₃) δ
8.23 (d, J = 8.2 Hz, 2H)184.1
7.33 (d, J = 8.1 Hz, 2H)162.7
2.46 (s, 3H)147.3
~11-13 (br s, 1H)131.4
129.8
129.2
21.9

Note: The carboxylic acid proton signal can be broad and its chemical shift is solvent-dependent. The provided data is based on a closely related compound and serves as an expected reference.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (ketone): A strong, sharp band around 1720-1740 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 164.

Applications in Drug Development: A Versatile Building Block

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutically active compounds.[1] Its bifunctional nature allows for the construction of diverse molecular scaffolds.

Synthesis of Heterocyclic Compounds

The α-keto acid moiety is a versatile precursor for the synthesis of various heterocyclic systems, which are prevalent in drug molecules. For example, it can undergo condensation reactions with binucleophiles to form five- or six-membered heterocyclic rings.

Role as a Key Intermediate

Phenylglyoxylic acid derivatives, in general, are used as intermediates in the synthesis of stereoisomerically enriched drug compounds.[1] The keto group can be stereoselectively reduced to a hydroxyl group, creating a chiral center that is often crucial for biological activity.

Illustrative Workflow: Synthesis of a Chiral α-Hydroxy Acid Derivative

G A This compound B Stereoselective Reduction (e.g., Chiral Borane Reagent) A->B Reaction C Chiral (R)- or (S)-(4-Methylphenyl)(hydroxy)acetic acid B->C Product D Further Elaboration C->D Intermediate E Bioactive Target Molecule D->E Synthesis

Caption: Synthetic pathway from this compound to a chiral bioactive molecule.

Conclusion and Future Perspectives

This compound is a chemical entity of significant value to the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with accessible and scalable synthetic routes, make it an attractive starting material for the development of novel therapeutics. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality and identity of this compound in a research setting.

Future research will likely focus on expanding the utility of this compound in diversity-oriented synthesis to generate libraries of novel compounds for high-throughput screening. Furthermore, the development of more efficient and greener synthetic methods for its production will continue to be an area of interest. As our understanding of disease biology grows, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, solidifying its importance in the pipeline of modern drug development.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • Scribd. Friedel-Crafts Acylation of Toluene.
  • Sheeba, P., & Radhakrishnan Nair, T. D. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. Asian Journal of Chemistry, 16(3-4), 1327-1333.
  • YouTube. Friedel Crafts reaction/Acylation of toluene.
  • Saka, Y., Sugawara, K., Terao, Y., Fujiwara, T., Mori, Y., & Maeda, K. (1996). Friedel-Crafts Reaction of Toluene with Oxalyl Chloride. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 277(1), 271–275.
  • Chemistry LibreTexts. Friedel-Crafts Reactions.
  • Google Patents. Phenylglyoxylic acid derivatives and their preparation and use.
  • Royal Society of Chemistry. Supporting Information for: Copper-catalyzed aerobic oxidative annulation of anthranils with α-keto acids leading to quinoline-4-carboxamides.
  • PubChem. 4-Methylphenyl acetate.
  • LON-CAPA. Oxidation And Reduction Reactions in Organic Chemistry.
  • Asian Journal of Chemistry. Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic Acid: A Mechanistic Study.

Sources

An In-Depth Technical Guide to (4-Methylphenyl)(oxo)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid or p-tolylglyoxylic acid, is an α-keto acid of significant interest to the chemical and pharmaceutical research communities. Its bifunctional nature, possessing both a carboxylic acid and an adjacent ketone, makes it a versatile building block for the synthesis of a wide array of more complex molecular architectures, particularly heterocyclic compounds. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthesis protocol, details its spectroscopic signature, and explores its reactivity and applications, offering a comprehensive resource for researchers in organic synthesis and drug development.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. This compound is cataloged under several identifiers, which are crucial for sourcing and for literature searches.

Identifier Value Reference
IUPAC Name 2-(4-methylphenyl)-2-oxoacetic acid[1]
CAS Number 7163-50-0[2]
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [3]
SMILES CC1=CC=C(C=C1)C(=O)C(=O)O
Synonyms 4-Methylbenzoylformic acid, p-tolylglyoxylic acid, Oxo(p-tolyl)acetic acid[1]

The structure consists of a p-tolyl (4-methylphenyl) group attached to a glyoxylic acid moiety. This arrangement confers a unique electronic character and reactivity profile to the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and the conditions required for reactions.

Property Value Reference
Appearance White to off-white solid(Typical for this class of compound)
Purity ≥95%[3]
Storage Store long-term in a cool, dry place(General laboratory best practice)

Note: Specific values for melting point, boiling point, and density are not consistently reported across commercial suppliers and should be determined empirically for a given batch.

Synthesis and Purification

While numerous methods exist for the synthesis of α-keto acids, a common and reliable laboratory-scale approach for aryl glyoxylic acids is the oxidation of the corresponding acetophenone.[4] The oxidation of 4'-methylacetophenone using a suitable oxidizing agent provides a direct route to the target molecule.

Rationale for Synthetic Route:

The choice of 4'-methylacetophenone as a starting material is strategic due to its commercial availability and the relative ease of oxidizing the acetyl group's methyl carbon to a carboxylic acid while leaving the aromatic methyl group intact under controlled conditions. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation, but greener and less toxic alternatives like potassium permanganate (KMnO₄) under carefully controlled pH and temperature can also be effective.[5]

Experimental Protocol: Oxidation of 4'-Methylacetophenone

Objective: To synthesize this compound via the oxidation of 4'-methylacetophenone.

Materials:

  • 4'-Methylacetophenone (1.0 eq)

  • Potassium Permanganate (KMnO₄) (approx. 3.0 eq)

  • Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (H₂SO₄), 10% solution

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 4'-methylacetophenone and a slight excess of sodium carbonate in water.

  • Oxidation: Heat the mixture to 70-80°C. Slowly add a solution of potassium permanganate in water portion-wise over 2-3 hours, maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Quenching: After the addition is complete, continue stirring at temperature for an additional hour. Cool the mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present.

  • Workup: Filter the reaction mixture to remove the MnO₂. To the clear filtrate, add sodium bisulfite until the solution is colorless to destroy any remaining permanganate.

  • Acidification & Extraction: Cool the filtrate in an ice bath and carefully acidify with 10% sulfuric acid to a pH of ~2. The product, this compound, should precipitate as a solid. If it remains dissolved or oily, extract the aqueous layer three times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or a water/ethanol mixture, to yield the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR Aromatic Protons: Two doublets in the range of δ 7.2-8.2 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.• Methyl Protons: A singlet at approximately δ 2.4 ppm.• Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Carbonyl Carbons (C=O): Two signals in the highly deshielded region, expected between δ 160-200 ppm (ketone C=O is typically more deshielded than the acid C=O).• Aromatic Carbons: Four signals between δ 125-150 ppm.• Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.[6]
IR (Infrared) O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.• C-H Stretch (Aromatic/Alkyl): Peaks around 2900-3100 cm⁻¹.• C=O Stretch (Ketone & Acid): Two strong, sharp absorptions in the region of 1680-1760 cm⁻¹. The conjugation with the aromatic ring will shift the ketone C=O to a lower wavenumber (approx. 1680-1700 cm⁻¹), while the carboxylic acid C=O will appear around 1700-1725 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z = 164.• Key Fragments: Loss of COOH (m/z = 119, p-tolylcarbonyl cation), loss of CO (from the 119 fragment, m/z = 91, tropylium ion).

These predictions are based on standard chemical shift and absorption frequency tables and data from similar structures.[7][8][9]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound is the source of its synthetic value.[4]

  • Carboxylic Acid Group: This site readily undergoes reactions typical of carboxylic acids, such as esterification (with alcohols under acidic catalysis), amide formation (with amines, often requiring activation), and reduction to the corresponding α-hydroxy acid.

  • α-Keto Group: The ketone is electrophilic and can undergo nucleophilic addition reactions. It is also a key handle for building heterocyclic rings.

  • Decarbonylative Acylation: A notable reaction of α-keto acids is their use as acylating agents.[10] Upon heating, often in the presence of a catalyst, they can lose carbon monoxide to generate an acylium ion equivalent, which can then acylate other nucleophiles. This makes them a valuable alternative to more aggressive acylating agents like acyl chlorides.[10][11]

Caption: Key reaction pathways for this compound.

Applications in Research and Development

As a versatile building block, this compound serves as a precursor in various synthetic campaigns:

  • Pharmaceutical Intermediates: It is a key starting material for synthesizing complex molecules with potential biological activity. The α-keto acid moiety is a common feature in the side chains of some semi-synthetic penicillins and other pharmacophores.

  • Heterocyclic Chemistry: It can be used in condensation reactions with binucleophiles (e.g., diamines, hydrazines) to construct important heterocyclic scaffolds like quinoxalines and other nitrogen-containing ring systems.

  • Materials Science: Aryl keto-acids can be incorporated into polymers or functional materials, where their specific chemical and physical properties can be exploited.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazards: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure, predictable reactivity, and role as a precursor to more complex molecules underscore its importance for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, enables its effective and safe utilization in the laboratory.

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A-Keto Carboxylic Acids in Focus: The IUPAC Nomenclature of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the precise world of chemical sciences and pharmaceutical development, the unambiguous identification of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1] This guide offers an in-depth analysis of the IUPAC nomenclature for the α-keto acid, (4-Methylphenyl)(oxo)acetic acid, a molecule of interest in various research domains. Understanding the principles behind its systematic name is crucial for clear communication, accurate documentation in patents and publications, and successful navigation of chemical databases.

The Primacy of the Carboxylic Acid: Establishing the Parent Structure

Organic molecules often possess multiple functional groups, and the IUPAC system employs a priority order to determine the principal functional group, which in turn defines the suffix of the compound's name.[2][3][4][5][6] In the case of this compound, the molecule contains both a carboxylic acid group (-COOH) and a ketone group (C=O). According to IUPAC rules, the carboxylic acid functional group has the highest priority.[2][3][5][7][8] Consequently, the parent structure is named as a carboxylic acid, and the ketone group is treated as a substituent.[7][9]

The core of the molecule is an acetic acid moiety, which consists of a two-carbon chain with a carboxylic acid group. The presence of a ketone group on the carbon atom adjacent (the alpha-carbon) to the carboxylic acid makes this an α-keto acid.[10][11]

Deconstructing the Substituents: A Step-by-Step Naming Protocol

With the parent structure identified as acetic acid, the remaining components of the molecule are named as substituents.

Step 1: Identifying the Parent Chain

The parent chain is the two-carbon chain of acetic acid. The carbon atom of the carboxylic acid group is designated as carbon 1 (C1), and the adjacent carbon, which is bonded to both the ketone oxygen and the phenyl ring, is carbon 2 (C2).

Step 2: Naming the Substituents

There are two substituents on the C2 of the acetic acid parent chain:

  • The Oxo Group: The ketone functional group (C=O), when treated as a substituent, is denoted by the prefix "oxo".[2][7][9]

  • The (4-Methylphenyl) Group: This is a phenyl group (a benzene ring as a substituent) with a methyl group (-CH3) at the para-position (position 4).

Step 3: Assembling the Full IUPAC Name

The substituents are listed alphabetically before the name of the parent acid. Therefore, "methylphenyl" comes before "oxo". The complete and correct IUPAC name is 2-(4-methylphenyl)-2-oxoacetic acid .

However, a more common and accepted IUPAC name for the closely related parent structure without the methyl group, C6H5C(O)CO2H, is oxo(phenyl)acetic acid.[12][13] Following this convention, the IUPAC name for the molecule is This compound . This format is frequently used for α-keto acids where the substituents are directly on the α-carbon.

Visualizing the Naming Logic

The following diagram illustrates the decision-making process for determining the IUPAC name of this compound.

IUPAC_Naming_Workflow Start Analyze the structure of This compound IdentifyGroups Identify Functional Groups: - Carboxylic Acid (-COOH) - Ketone (C=O) - Phenyl Ring - Methyl Group (-CH3) Start->IdentifyGroups Prioritize Determine Principal Functional Group (Highest Priority) IdentifyGroups->Prioritize Apply IUPAC Priority Rules ParentChain Identify Parent Chain: Acetic Acid Prioritize->ParentChain Carboxylic Acid > Ketone Substituents Identify Substituents: - Oxo Group - (4-Methylphenyl) Group ParentChain->Substituents AssembleName Assemble IUPAC Name: This compound Substituents->AssembleName Alphabetize & Combine

Caption: Workflow for IUPAC Naming.

Functional Group Priorities

The following table summarizes the priority of the functional groups relevant to this molecule, which is a critical aspect of IUPAC nomenclature.

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
1 Carboxylic Acid-oic acidcarboxy-
2 Ketone-oneoxo-

Table 1: Simplified IUPAC Functional Group Priorities.[2][3]

Conclusion

The systematic IUPAC name for this compound is This compound . This name is derived by giving precedence to the carboxylic acid functional group, which defines the parent name as acetic acid. The ketone and the 4-methylphenyl groups are then treated as substituents on the alpha-carbon. A thorough understanding of these nomenclature rules is indispensable for scientists and professionals in the field of drug development and chemical research, ensuring precision and clarity in scientific communication.

References

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An In-depth Technical Guide to the Spectral Data of (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for (4-Methylphenyl)(oxo)acetic acid, a molecule of interest in organic synthesis and drug development. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages advanced computational prediction tools to generate and interpret the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering detailed interpretations of spectral features, standardized experimental protocols for data acquisition, and a foundational understanding of the molecule's structural characteristics. By combining predictive data with established spectroscopic principles, this guide aims to facilitate the identification, characterization, and utilization of this compound in various scientific endeavors.

Introduction

This compound, also known as 4-methylbenzoylformic acid, is an alpha-keto acid derivative of toluene. Its structure, featuring a para-substituted aromatic ring, a ketone, and a carboxylic acid functional group, makes it a versatile building block in organic chemistry. The precise characterization of this molecule is paramount for its application in synthetic methodologies and for understanding its potential biological activity. Spectroscopic techniques are indispensable for such characterization, providing detailed information about the molecular structure, functional groups, and connectivity.

This guide presents a thorough examination of the predicted spectral data for this compound. The causality behind the predicted spectral features is explained through the lens of fundamental spectroscopic principles and by drawing parallels with structurally related compounds. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods for the characterization of similar small organic molecules.

Molecular Structure

To facilitate the discussion of the spectral data, the atoms in this compound are numbered as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock tune Tune Probe lock->tune acquire Acquire Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of powdered this compound onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • The sample is heated in the ion source to induce vaporization.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed overview of the predicted spectral data for this compound. Through the interpretation of predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, a comprehensive structural profile of the molecule has been established. The provided experimental protocols offer a standardized approach for the empirical characterization of this and similar compounds. While predicted data serves as a valuable starting point, it is imperative for researchers to obtain experimental data for definitive structural confirmation. This guide, grounded in established spectroscopic principles, is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel organic molecules.

References

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An In-depth Technical Guide to the 1H NMR Spectrum of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-Methylphenyl)(oxo)acetic acid. The document is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth insights into spectral interpretation, experimental protocols, and the underlying scientific principles. By elucidating the structural features of this compound through NMR spectroscopy, this guide aims to facilitate its identification, characterization, and application in various scientific endeavors.

Introduction: The Significance of this compound and NMR Analysis

This compound, also known as 4-methylbenzoylformic acid, is a keto acid derivative of toluene. Its structure, featuring a carboxylic acid, a ketone, and a para-substituted aromatic ring, makes it a valuable building block in organic synthesis and a potential intermediate in pharmaceutical manufacturing. The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1][2] 1H NMR, in particular, provides a wealth of information about the chemical environment, connectivity, and relative number of protons within a molecule.[3][4][5][6] This guide will delve into the detailed interpretation of the 1H NMR spectrum of this compound, providing a foundational understanding for its analysis.

Predicted 1H NMR Spectrum of this compound

Based on the molecular structure of this compound, we can predict the key features of its 1H NMR spectrum. The molecule possesses three distinct types of protons, which will give rise to three unique signals in the spectrum.[7]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group.[8][9][10] Consequently, it is expected to appear far downfield, typically in the range of 9-12 ppm, as a broad singlet.[8][9][10][11][12] The broadness of the signal is often a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[9][10][11]

  • Aromatic Protons (C₆H₄): The benzene ring has two sets of chemically equivalent protons due to the para-substitution pattern. The two protons ortho to the electron-withdrawing keto-acid group will be more deshielded than the two protons ortho to the electron-donating methyl group. This will result in two distinct signals, both appearing as doublets due to coupling with their adjacent aromatic protons (ortho-coupling). The protons closer to the keto-acid group are expected to resonate further downfield.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are attached to the aromatic ring. They are expected to produce a single, sharp signal (a singlet) in the aliphatic region of the spectrum.

The predicted chemical shifts and multiplicities are summarized in the table below.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)9.0 - 12.0Broad Singlet1H
Aromatic (ortho to -COCOOH)~7.8 - 8.1Doublet2H
Aromatic (ortho to -CH₃)~7.2 - 7.4Doublet2H
Methyl (-CH₃)~2.4Singlet3H

Experimental Protocol for 1H NMR Spectrum Acquisition

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural interpretation. The following is a standardized protocol for the preparation and analysis of a this compound sample.

3.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals.[13] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For carboxylic acids, DMSO-d₆ can be advantageous as it often results in a sharper carboxylic acid proton signal.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is necessary for obtaining a high-resolution spectrum.[4]

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[2] TMS is the standard reference for chemical shifts, set at 0 ppm.[1][4]

3.2. Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a 1H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J

Figure 1: General workflow for 1H NMR spectroscopy.

A detailed, step-by-step methodology for acquiring the spectrum is as follows:

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.[14]

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.[14][15]

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[14][15]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a reasonably concentrated sample), pulse angle (e.g., 45°), and acquisition time.[14][15]

  • Data Acquisition: Initiate the acquisition sequence. The spectrometer will irradiate the sample with radiofrequency pulses and detect the resulting signals.[1]

3.3. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons.[4][5][7] The exact chemical shift of each peak is then determined.

Interpretation of the 1H NMR Spectrum of this compound

A representative 1H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features:

  • Carboxylic Acid Proton: A broad singlet around 12.8 ppm, integrating to one proton. The significant downfield shift is characteristic of a carboxylic acid proton.[8][12][16] The use of DMSO-d₆ as a solvent often helps in observing this proton more clearly compared to CDCl₃.

  • Aromatic Protons:

    • A doublet around 7.8-7.9 ppm, integrating to two protons. This corresponds to the protons on the aromatic ring that are ortho to the electron-withdrawing keto-acid group.

    • A doublet around 7.3-7.4 ppm, integrating to two protons. This signal is from the protons on the aromatic ring ortho to the electron-donating methyl group. The observed splitting pattern (two doublets) is characteristic of a 1,4-disubstituted (para) benzene ring.

  • Methyl Protons: A sharp singlet around 2.4 ppm, integrating to three protons. This signal is attributed to the methyl group attached to the aromatic ring.

The integration ratios of these signals (1:2:2:3) are consistent with the number of protons in each unique chemical environment within the molecule.

Troubleshooting and Advanced Considerations

  • Disappearance of the Carboxylic Acid Proton Signal: The carboxylic acid proton is acidic and can exchange with deuterium from deuterated solvents, especially in the presence of D₂O.[8][9][10] This exchange can lead to a significant decrease in the intensity of the -COOH signal or its complete disappearance. A D₂O exchange experiment can be performed to confirm the identity of this peak.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of the signals, particularly the acidic proton.[8][12] It is crucial to report the solvent used when presenting NMR data.

  • Impurity Identification: 1H NMR is a powerful tool for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of starting materials, byproducts, or residual solvent. For instance, in the synthesis of p-toluic acid (a related compound), the presence of toluene as a byproduct can be identified by its characteristic NMR signals.[17]

Conclusion

The 1H NMR spectrum of this compound provides a detailed and unambiguous fingerprint of its molecular structure. By understanding the principles of chemical shift, multiplicity, and integration, researchers can confidently identify and characterize this compound. This technical guide serves as a practical resource for the acquisition, processing, and interpretation of the 1H NMR spectrum of this compound, empowering scientists in their research and development endeavors.

References

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An In-depth Technical Guide to the 13C NMR of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (4-Methylphenyl)(oxo)acetic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis. This document delves into the theoretical principles governing the 13C NMR spectrum of this molecule, provides a detailed experimental protocol for data acquisition, and presents a thorough analysis and interpretation of the spectral data.

Introduction: The Significance of this compound and its 13C NMR Analysis

This compound, a derivative of phenylglyoxylic acid, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an α-keto group, and a substituted aromatic ring, presents a unique electronic environment. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By providing a detailed map of the carbon skeleton, it allows for the precise assignment of each carbon atom, offering insights into the electronic effects of the various functional groups. This guide will systematically deconstruct the 13C NMR spectrum of this compound, providing a robust framework for its analysis.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shift of each carbon is primarily influenced by its hybridization, the electronegativity of neighboring atoms, and resonance effects within the molecule.

The Carbonyl Carbons: Keto and Carboxylic Acid Groups

The most downfield signals in the spectrum are anticipated to be from the two carbonyl carbons due to the strong deshielding effect of the bonded oxygen atoms.

  • Keto Carbon (C=O): Based on experimental data for the parent compound, phenylglyoxylic acid, the keto-carbon is expected to resonate at approximately 199.4 ppm.[1][2] This significant downfield shift is characteristic of a ketone carbonyl group.

  • Carboxylic Acid Carbon (COOH): The carboxylic acid carbon is also highly deshielded and is predicted to appear around 175.3 ppm, consistent with data from phenylglyoxylic acid.[1][2] Generally, carboxyl carbons in aromatic acids resonate in the 165-185 ppm range.[3]

The Aromatic Carbons: Influence of Substituents

The chemical shifts of the aromatic carbons are determined by the electronic effects of the methyl and the (oxo)acetic acid substituents. The 13C chemical shift of benzene (128.5 ppm) serves as a fundamental reference point.[4][5] The substituent effects of the methyl group can be deduced from the 13C NMR spectrum of toluene.[6]

  • C1 (ipso-carbon attached to the glyoxylic acid moiety): This carbon will be influenced by the electron-withdrawing nature of the keto and carboxylic acid groups, leading to a downfield shift.

  • C2 and C6 (ortho to the glyoxylic acid moiety): These carbons are expected to be slightly deshielded.

  • C3 and C5 (meta to the glyoxylic acid moiety and ortho to the methyl group): These carbons will experience a slight shielding effect from the electron-donating methyl group.

  • C4 (ipso-carbon attached to the methyl group): The methyl group causes a significant downfield shift for the carbon it is directly attached to.

The Methyl Carbon

The carbon of the methyl group (CH₃) is an sp³-hybridized carbon and will therefore appear at the most upfield region of the spectrum, typically around 20-30 ppm.[6]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following is a detailed, step-by-step methodology for obtaining the 13C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution 13C NMR spectrum.[1][7]

  • Determine Sample Quantity: For a standard 5 mm NMR tube, a sample mass of 50-100 mg of this compound is recommended. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a higher concentration is necessary compared to ¹H NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for this type of compound.[6] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, particularly if solubility is a concern.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Spectrometer Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Number of Scans (NS): A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is advisable to allow for full relaxation of the quaternary carbons.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

Workflow for 13C NMR Data Acquisition

Caption: A streamlined workflow for acquiring the 13C NMR spectrum.

Data Analysis and Interpretation: The Predicted 13C NMR Spectrum

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on experimental data from phenylglyoxylic acid and the known substituent effects of a methyl group on a benzene ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Keto (C=O) ~199.4Highly deshielded keto carbonyl.[1][2]
Carboxyl (COOH) ~175.3Deshielded carboxylic acid carbonyl.[1][2]
C4 (ipso-CH₃) ~137.9Aromatic carbon attached to the methyl group; experiences a downfield shift.
C1 (ipso-CO) ~134.0Aromatic carbon attached to the electron-withdrawing glyoxylic acid moiety.
C2, C6 ~129.5Aromatic carbons ortho to the glyoxylic acid moiety.
C3, C5 ~129.2Aromatic carbons meta to the glyoxylic acid moiety and ortho to the methyl group.
Methyl (CH₃) ~21.5Shielded sp³-hybridized carbon.[6]

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the 13C NMR spectroscopy of this compound. By combining theoretical predictions with established experimental protocols, researchers and scientists can confidently acquire and interpret the 13C NMR spectrum of this molecule. The detailed analysis of chemical shifts, rooted in the electronic effects of the constituent functional groups, offers a clear roadmap for structural elucidation. The methodologies and data presented herein serve as a valuable resource for those working in organic synthesis, medicinal chemistry, and related fields where precise molecular characterization is paramount.

References

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IR spectroscopy of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ An In-depth Technical Guide to the Infrared Spectroscopy of (4-Methylphenyl)(oxo)acetic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-methylbenzoylformic acid, is an organic compound with the chemical formula C9H8O3.[1][2] It belongs to the class of alpha-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid group.[3] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as versatile synthetic intermediates.[4] Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds.[5][6][7] This guide provides a comprehensive overview of the , including theoretical principles, experimental protocols, and detailed spectral interpretation.

Theoretical Framework: Vibrational Modes of this compound

The infrared spectrum of this compound is governed by the vibrational modes of its constituent functional groups: the carboxylic acid, the alpha-keto group, and the para-substituted aromatic ring. The positions of the absorption bands are influenced by factors such as hydrogen bonding, conjugation, and the electronic effects of the methyl group.[8]

Carboxylic Acid Group Vibrations

The carboxylic acid moiety gives rise to several characteristic and diagnostically useful bands in the IR spectrum.

  • O-H Stretching: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers.[9][10] This strong intermolecular hydrogen bonding results in a very broad and intense O-H stretching absorption band, usually appearing in the range of 3300-2500 cm⁻¹.[11] This broad feature often overlaps with the C-H stretching vibrations.[10]

  • C=O (Carbonyl) Stretching: The carbonyl stretching of the carboxylic acid group is a strong and sharp absorption. For aromatic carboxylic acids, this band is typically observed between 1710 and 1680 cm⁻¹.[12] Conjugation with the phenyl ring slightly lowers the frequency compared to saturated carboxylic acids.

  • C-O Stretching and O-H Bending: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region.[11] The in-plane O-H bending (or wagging) is also a characteristic broad peak, often found around 960-900 cm⁻¹.[12]

Alpha-Keto Group Vibrations

The alpha-keto group also contributes a strong carbonyl stretching band. The position of this band can be influenced by the adjacent carboxylic acid. For α-keto acids, the keto C=O stretch is expected to be in a similar region to the carboxylic acid C=O, potentially leading to overlapping or closely spaced peaks.

Aromatic Ring and Methyl Group Vibrations

The para-substituted phenyl ring and the methyl group exhibit several characteristic vibrations.

  • Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: These appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 900-675 cm⁻¹ region. For a para-disubstituted ring, a strong band is expected between 860 and 800 cm⁻¹.

  • Methyl C-H Stretching and Bending: The methyl group will show symmetric and asymmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively. Asymmetric and symmetric C-H bending vibrations are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum requires careful sample preparation and instrument operation. For a solid sample like this compound, several techniques can be employed. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[13]

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a versatile technique suitable for analyzing both solid and liquid samples.[13] It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

experimental_workflow

Spectral Interpretation of this compound

The following table summarizes the expected major absorption bands in the IR spectrum of this compound and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityCharacteristics
3300 - 2500O-H StretchCarboxylic AcidStrongVery broad due to hydrogen bonding
~3050Aromatic C-H StretchPhenyl RingMedium-WeakSharp peaks
2960, 2870Aliphatic C-H StretchMethyl GroupMedium-WeakSharp peaks
~1710C=O StretchCarboxylic AcidStrongSharp
~1680C=O StretchAlpha-KetoStrongSharp
~1600, 1510, 1450C=C StretchAromatic RingMedium-WeakMultiple sharp bands
~1450, 1375C-H BendMethyl GroupMediumSharp
~1300C-O StretchCarboxylic AcidStrong
~920O-H Bend (out-of-plane)Carboxylic AcidMediumBroad
~830C-H Bend (out-of-plane)para-substituted RingStrong
Analysis of Key Spectral Regions
  • 3300-2500 cm⁻¹: The presence of a very broad absorption in this region is the most definitive evidence for the carboxylic acid's O-H group.[8][9]

  • 1800-1600 cm⁻¹: This region is dominated by the two strong carbonyl stretching bands. The relative positions of the carboxylic and keto C=O bands can provide insights into the electronic environment.

  • 1600-1400 cm⁻¹: Multiple peaks in this area confirm the presence of the aromatic ring.

  • Below 1000 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of absorptions that are unique to the molecule's overall structure.[14][15][16] The strong band around 830 cm⁻¹ is particularly indicative of the 1,4-disubstitution pattern on the phenyl ring.[17]

Applications in a Drug Development Context

IR spectroscopy is a valuable tool throughout the drug development lifecycle, from initial synthesis to final product quality control.[5][6]

Reaction Monitoring
  • In-situ FTIR spectroscopy can be used to monitor the progress of the synthesis of this compound in real-time.[18][19][20] For example, during the oxidation of a precursor, the appearance and growth of the characteristic carbonyl and carboxylic acid bands can be tracked to determine reaction kinetics and endpoint.[21][22]

reaction_monitoring

Quality Control and Purity Assessment
  • FTIR is a rapid and non-destructive method for verifying the identity of raw materials and final products.[5][6][13] The spectrum of a synthesized batch can be compared to a reference standard to confirm its identity. The "fingerprint" region is particularly useful for this, as even minor structural differences will result in a different pattern.[14][15]

Polymorphism and Solid-State Characterization
  • Different crystalline forms, or polymorphs, of a drug substance can have different physical properties, including solubility and bioavailability.[23] FTIR can be used to detect and differentiate between polymorphs, as the variations in crystal lattice interactions can lead to subtle but measurable shifts in the IR spectrum.[24][25]

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of this compound. By understanding the vibrational origins of the key absorption bands, researchers and drug development professionals can effectively use IR spectroscopy for structural confirmation, reaction monitoring, and quality control. The combination of characteristic group frequencies and the unique fingerprint region provides a high degree of confidence in the identification and purity assessment of this important alpha-keto acid.

References
  • Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
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An In-Depth Technical Guide to the Mass Spectrometry of (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid, is an alpha-keto acid with a chemical formula of C9H8O3 and a molecular weight of approximately 164.16 g/mol .[1] Its structure, featuring a carboxylic acid, a ketone, and a substituted aromatic ring, presents unique challenges and opportunities for mass spectrometric analysis. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering field-proven insights and detailed methodologies for its characterization and quantification. We will explore its anticipated fragmentation patterns under various ionization techniques and provide robust analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry of this compound.

Chemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is paramount for developing effective analytical methods.

PropertyValueSource
Molecular Formula C9H8O3
Molecular Weight 164.158 g/mol
Synonyms 4-Methylbenzoylformic acid, p-Toluoylformic acid

Predicted Mass Spectrometry Fragmentation Patterns

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), typically used in GC-MS, we anticipate significant fragmentation. The molecular ion (M+) at m/z 164 is expected to be observed, though its abundance may be low. The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage: The bond between the two carbonyl groups is susceptible to cleavage. This can result in two primary fragment ions:

    • Loss of the carboxyl group (•COOH, 45 Da) to yield a 4-methylbenzoyl cation at m/z 119 . This is expected to be a prominent peak due to the stability of the acylium ion.

    • Loss of the 4-methylbenzoyl radical (•COC6H4CH3, 119 Da) to yield a carboxyl cation at m/z 45 .

  • Decarboxylation: Loss of a neutral carbon dioxide molecule (CO2, 44 Da) from the molecular ion, leading to a fragment at m/z 120 .

  • Aromatic Ring Fragmentation: The 4-methylbenzoyl cation (m/z 119) can further fragment by losing a carbon monoxide molecule (CO, 28 Da) to produce the tolyl cation at m/z 91 . The tolyl cation can then lose a hydrogen atom to form a tropylium ion, also at m/z 91 , a common and stable fragment in the mass spectra of alkylbenzenes.

EI_Fragmentation M M+• This compound m/z 164 F119 [C8H7O]+ 4-Methylbenzoyl cation m/z 119 M->F119 - •COOH F45 [COOH]+ Carboxyl cation m/z 45 M->F45 - •C8H7O F120 [C8H8O]+• m/z 120 M->F120 - CO2 F91 [C7H7]+ Tolyl cation m/z 91 F119->F91 - CO

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography. We anticipate the formation of a prominent deprotonated molecule [M-H]- at m/z 163 in negative ion mode. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) is expected to yield the following fragments:

  • Decarboxylation: The most facile fragmentation in negative ion mode is the neutral loss of carbon dioxide (CO2, 44 Da), resulting in a fragment ion at m/z 119 .

  • Loss of Formic Acid: A rearrangement followed by the loss of a neutral formic acid molecule (HCOOH, 46 Da) could lead to a fragment at m/z 117 .

In positive ion mode, the protonated molecule [M+H]+ at m/z 165 would likely be less abundant. Its fragmentation would primarily involve the loss of water (H2O, 18 Da) and formic acid (HCOOH, 46 Da).

ESI_Fragmentation M_minus [M-H]- This compound m/z 163 F119_minus [C8H7O]- m/z 119 M_minus->F119_minus - CO2 F117_minus [C8H5O]- m/z 117 M_minus->F117_minus - HCOOH

Caption: Predicted ESI fragmentation of deprotonated this compound.

Analytical Methodologies

The analysis of α-keto acids like this compound often requires careful consideration of the analytical technique due to their reactivity and polarity.[5] Both GC-MS and LC-MS/MS can be employed, but each necessitates a specific sample preparation strategy.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal instability. Therefore, a two-step derivatization is essential to achieve reliable and reproducible results.[6] This involves methoximation of the keto group followed by silylation of the carboxylic acid.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Lyophilize the sample to complete dryness to remove any water, which can interfere with the derivatization reagents.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 60°C for 60 minutes to convert the keto group to a methoxime.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes to silylate the carboxylic acid group.

    • The resulting derivative is now volatile and thermally stable for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Lyophilize Lyophilization Sample->Lyophilize Methoximation Methoximation Lyophilize->Methoximation Silylation Silylation Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more direct approach for the analysis of this compound in biological matrices, often with minimal sample preparation.[7] While derivatization is not always mandatory, it can significantly enhance sensitivity and chromatographic performance.[8][9][10] Phenylenediamine-based derivatization is a robust strategy for carboxylic acids, improving their ionization efficiency.[8]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[11]

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 163.1

      • Product Ion (Q3): m/z 119.1 (for quantification)

      • Collision Energy: Optimized for the specific instrument (typically 10-15 eV).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MRM Detection Ionization->Detection

Caption: Workflow for LC-MS/MS analysis of this compound.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The use of stable isotope-labeled internal standards is strongly recommended for quantitative analyses to correct for matrix effects and variations in sample preparation and instrument response. The specificity of the MRM transition in the LC-MS/MS method provides a high degree of confidence in the identification and quantification of the analyte. For the GC-MS method, the retention time and the fragmentation pattern of the derivatized analyte should be compared to an authentic standard to ensure accurate identification.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be successfully accomplished with the appropriate analytical strategy. While direct analysis is challenging, derivatization-based GC-MS and direct LC-MS/MS are powerful techniques for its characterization and quantification. The choice of method will depend on the specific research question, the available instrumentation, and the nature of the sample matrix. By understanding the predicted fragmentation patterns and implementing the robust protocols outlined in this guide, researchers can confidently analyze this important α-keto acid.

References

  • Yuan, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 143.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • An, Z., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. International Journal of Molecular Sciences, 25(11), 5901.
  • Teran, G. A., et al. (2019). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 91(22), 14717-14725.
  • Nishiumi, S., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry, 2016, 8545230.
  • An, Z., et al. (2024). An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed.
  • Schwarz, H. P., et al. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366.
  • Nishiumi, S., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. J-Stage.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments.
  • Imtakt. (n.d.). Organic Acid Analysis Column for LC-MS. Imtakt.
  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia.
  • Al-Lahham, S., et al. (2020). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 10(4), 143.
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
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  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation.
  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies.
  • ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
  • ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate.
  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 693.
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  • Tsikas, D. (2017). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 22(12), 2163.
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An In-depth Technical Guide to the Reactivity of the α-Keto Group in (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylphenyl)(oxo)acetic acid, a prominent member of the aryl α-keto acid family, stands as a versatile and highly reactive building block in modern organic synthesis. The juxtaposition of a carboxylic acid and a ketone functional group at the α-position imparts a unique electronic character, rendering the molecule susceptible to a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity centered at the α-keto group of this compound. We will delve into the principal synthetic routes to this compound, followed by a detailed examination of its key reactions, including nucleophilic additions, decarboxylation, oxidation, and specialized olefination reactions. Mechanistic underpinnings and field-proven experimental protocols are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable synthetic intermediate.

Introduction: The Unique Chemical Landscape of an α-Keto Acid

α-Keto acids are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. This arrangement creates a molecule with distinct reactive sites, making them pivotal intermediates in both biochemical pathways and synthetic organic chemistry.[1] this compound (also known as 4-methylbenzoylformic acid)[2], with the chemical formula C₉H₈O₃ and a molecular weight of 164.16 g/mol [3], is a prime example of an aryl α-keto acid. The electron-donating nature of the para-methyl group on the phenyl ring influences the reactivity of the dicarbonyl system, a factor that will be explored in the context of its various transformations. The inherent reactivity of the α-keto group makes it a focal point for a multitude of synthetic operations, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science sectors.

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is a prerequisite for its widespread application. Two principal and reliable methods for its preparation are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[4] In the context of synthesizing this compound, this involves the reaction of toluene with an oxalyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. The electron-rich toluene then attacks this electrophile, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the desired α-keto ester. Saponification of the ester furnishes this compound.

G Toluene Toluene SigmaComplex Sigma Complex Toluene->SigmaComplex Nucleophilic Attack OxalylChloride Ethyl Oxalyl Chloride AcyliumIon Acylium Ion Intermediate OxalylChloride->AcyliumIon Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->OxalylChloride AcyliumIon->SigmaComplex KetoEster Ethyl (4-Methylphenyl)(oxo)acetate SigmaComplex->KetoEster Rearomatization Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) KetoEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Figure 1: Synthetic workflow for Friedel-Crafts acylation.

Materials:

  • Toluene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add toluene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-methylphenyl)(oxo)acetate.

  • Purify the crude ester by column chromatography on silica gel.

  • For saponification, dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature overnight.

  • Acidify the reaction mixture with cold, dilute HCl to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Grignard Reaction

An alternative and direct route to α-keto esters involves the reaction of a Grignard reagent with diethyl oxalate. For the synthesis of this compound, 4-methylphenylmagnesium bromide is reacted with a stoichiometric amount of diethyl oxalate.

The Grignard reagent, acting as a potent nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate which, upon acidic workup, yields the corresponding α-keto ester. Subsequent hydrolysis of the ester provides the target α-keto acid.

G Grignard 4-Methylphenyl- magnesium Bromide TetrahedralIntermediate Tetrahedral Intermediate Grignard->TetrahedralIntermediate Nucleophilic Addition DiethylOxalate Diethyl Oxalate DiethylOxalate->TetrahedralIntermediate KetoEster Ethyl (4-Methylphenyl)(oxo)acetate TetrahedralIntermediate->KetoEster Acidic Workup Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) KetoEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Figure 2: Synthetic workflow for the Grignard reaction.

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Diethyl oxalate

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (NaOH)

  • Sodium chloride (brine), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate: Cool the Grignard reagent solution to 0 °C.

  • In a separate flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether.

  • Add the diethyl oxalate solution dropwise to the cold Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-methylphenyl)(oxo)acetate.

  • Purify and hydrolyze the ester as described in the Friedel-Crafts protocol to obtain this compound.

Reactivity of the α-Keto Group: A Hub of Synthetic Transformations

The electrophilic nature of the α-keto carbonyl carbon is the cornerstone of the reactivity of this compound. This section will explore the key transformations that leverage this reactivity.

Nucleophilic Addition Reactions

The carbonyl group of the α-keto moiety is susceptible to attack by a wide range of nucleophiles.[5] This reaction forms a tetrahedral intermediate, which can then be protonated to yield an α-hydroxy acid derivative.

A nucleophile attacks the electrophilic carbon of the keto group, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup to give the final α-hydroxy acid product.

G KetoAcid This compound TetrahedralIntermediate Tetrahedral Alkoxide Intermediate KetoAcid->TetrahedralIntermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->TetrahedralIntermediate Nucleophilic Attack FinalProduct α-Hydroxy Acid Derivative TetrahedralIntermediate->FinalProduct Protonation Protonation Protonation (H⁺) Protonation->FinalProduct

Figure 3: General mechanism of nucleophilic addition.
Decarboxylation Reactions

α-Keto acids can undergo decarboxylation, the loss of carbon dioxide, under certain conditions. This reaction can be achieved thermally, photochemically, or through catalysis, and can proceed via different mechanisms.

In the presence of an oxidizing agent, this compound can undergo oxidative decarboxylation to yield 4-methylbenzoic acid. This process is of significant interest as it provides a route to carboxylic acids from α-keto acids.

Under specific catalytic conditions, this compound can be decarboxylated to form 4-methylbenzaldehyde. This transformation is particularly valuable as it offers a direct route from an α-keto acid to an aldehyde.

Oxidation to Dicarboxylic Acids

The α-keto group can be cleaved under strong oxidizing conditions to yield a dicarboxylic acid. In the case of this compound, this would lead to the formation of terephthalic acid, a valuable monomer in the polymer industry.

The Wittig Reaction: A Gateway to α,β-Unsaturated Carboxylic Acids

The Wittig reaction provides a powerful method for the formation of alkenes from carbonyl compounds.[6] When applied to this compound, it allows for the synthesis of α,β-unsaturated carboxylic acids. The reaction involves a phosphonium ylide, which reacts with the keto carbonyl to form an oxaphosphetane intermediate that subsequently collapses to the alkene and triphenylphosphine oxide.

The nucleophilic ylide attacks the electrophilic keto-carbonyl carbon to form a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. This intermediate then fragments to give the alkene and triphenylphosphine oxide.

G KetoAcid This compound Oxaphosphetane Oxaphosphetane Intermediate KetoAcid->Oxaphosphetane Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition UnsaturatedAcid α,β-Unsaturated Carboxylic Acid Oxaphosphetane->UnsaturatedAcid Fragmentation TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Figure 4: Mechanism of the Wittig reaction.

Applications in Drug Development and Medicinal Chemistry

The α-keto acid motif and its derivatives, particularly α-keto amides, are considered "privileged structures" in medicinal chemistry.[6] They are found in numerous natural products and have been extensively utilized by medicinal chemists to develop therapeutic agents targeting a wide range of biological targets. The α-ketoamide functionality can act as a bioisostere for a carboxylic acid, offering improved pharmacokinetic properties such as enhanced cell membrane permeability and metabolic stability.

While specific applications of this compound in marketed drugs are not extensively documented in readily available literature, its structural motif is highly relevant. The conversion of the α-keto group to various other functionalities, as detailed in this guide, allows for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. For instance, the synthesis of novel α-hydroxy acids or α-amino acids derived from this compound can lead to the discovery of new enzyme inhibitors or receptor modulators.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number7163-50-0[3]
Molecular FormulaC₉H₈O₃[3]
Molecular Weight164.16 g/mol [3]
AppearanceSolid
Melting PointNot readily available
Boiling PointNot readily available
SolubilitySoluble in organic solvents

Note: Experimental data for melting and boiling points are not consistently reported in readily accessible databases. These would need to be determined experimentally.

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its α-keto group. This guide has provided a detailed overview of its synthesis and the key chemical transformations it can undergo. The ability to readily convert the α-keto moiety into a variety of other functional groups underscores its importance as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this important α-keto acid. Further exploration into the asymmetric transformations of this compound and its application in the synthesis of specific bioactive compounds represents a promising avenue for future research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 576775, 4-Methylphenylglyoxal.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8797, 4-Methylphenyl acetate.
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  • Cheméo. (n.d.). Acetic acid, 4-methylphenyl ester.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4473-4501.
  • Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. [Video].
  • The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Video]. YouTube.
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  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Reactions. (n.d.). The Wittig Reaction.
  • Annasaheb Awate College. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene.
  • LibreTexts Chemistry. (2024, September 22). 29.9: Catabolism of Proteins- Deamination.
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  • PrepChem. (n.d.). Synthesis of (4,5-cis-Diphenyl-2-oxo-3-oxazolidinyl)acetic acid.
  • Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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Stability of (4-Methylphenyl)(oxo)acetic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in Application

(4-Methylphenyl)(oxo)acetic acid, also known as p-toluoylformic acid or 2-oxo-2-(p-tolyl)acetic acid, is an alpha-keto acid with significant utility as a building block in organic synthesis and pharmaceutical development. Its unique structure, featuring adjacent keto and carboxylic acid functionalities attached to a toluene ring, makes it a versatile precursor for a variety of more complex molecules. However, the very reactivity that makes this compound valuable also predisposes it to specific degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is not merely academic; it is a prerequisite for ensuring the integrity of experimental results, the viability of synthetic routes, and the safety and efficacy of potential drug candidates.

This guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond a simple datasheet, we will explore the causal mechanisms behind its degradation, provide field-proven protocols for stability assessment, and offer validated recommendations for handling and storage. The objective is to equip the scientific community with the necessary knowledge to confidently and reliably utilize this important chemical intermediate.

Physicochemical Properties and Intrinsic Stability

A foundational understanding of the molecule's inherent properties is essential before exploring its stability under stress. These characteristics govern its behavior in various environments and provide clues to its potential liabilities.

PropertyValueSource(s)
Chemical Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1]
CAS Number 7163-50-0[1][2]
Appearance Solid (Typical)
Purity ≥95% (Typical commercial grade)
Storage Temp. Recommended 2-8°C

The presence of the α-keto acid moiety is the primary determinant of the compound's chemical reactivity and, consequently, its stability profile. This functional group is susceptible to nucleophilic attack, oxidation, and, most notably, decarboxylation.

Key Degradation Pathways and Stress Factors

This compound is stable under recommended storage conditions[3]. However, exposure to specific environmental stressors can initiate degradation. The principal pathways are driven by light, heat, and oxidative conditions.

Photostability and Decarboxylation

The most significant degradation pathway for aryl glyoxylic acids is photodecarboxylation. Upon absorption of UV light, the molecule can enter an excited triplet state, leading to the cleavage of the C-C bond between the carbonyl groups and subsequent loss of carbon dioxide (CO₂).

  • Mechanism: The primary photolytic degradation product is 4-methylbenzaldehyde . This occurs via the formation of a benzoyl radical intermediate following the expulsion of CO₂. This radical then abstracts a hydrogen atom to yield the final aldehyde product. Studies on the parent compound, phenylglyoxylic acid, confirm that photodecarboxylation is a primary photochemical process, which is enhanced in the presence of water[4]. Near-UV irradiation of similar (o-acylphenyl)acetic acids also results in efficient decarboxylation[2].

G

Caption: Primary degradation pathway via decarboxylation.

Thermal Stability

Elevated temperatures provide the activation energy required to induce decarboxylation, following a similar pathway to photolysis. While the compound is stable at recommended refrigerated temperatures, extremes of heat should be avoided to prevent the formation of 4-methylbenzaldehyde and the release of CO₂ gas[3]. The kinetics of decarboxylation for β-keto acids are well-studied, showing that the reaction proceeds through a cyclic transition state, although the mechanism for α-keto acids is a direct cleavage[5].

Oxidative Stability

As a molecule containing an aldehyde-like keto group and a benzylic system, this compound is susceptible to oxidation. Strong oxidizing agents are listed as incompatible materials in the substance's Safety Data Sheet (SDS)[3].

  • Mechanism: Oxidation can occur at two primary sites. The keto-acid moiety can be oxidatively cleaved. More commonly, the methyl group on the toluene ring can be oxidized, especially in the presence of metal catalysts, to form a benzyl alcohol, then a benzaldehyde, and ultimately a carboxylic acid group, leading to 4-carboxy(oxo)acetic acid or other related species. The reaction with oxidants like hydrogen peroxide is a known degradation pathway for similar aromatic compounds[1][6].

pH-Dependent Stability (Hydrolysis)

The stability of organic acids in aqueous media is often pH-dependent. For this compound, extreme pH values can influence the rate of degradation.

  • Acidic Conditions: In strongly acidic solutions, specific acid-catalyzed hydrolysis is less likely to be a major degradation route for the core structure, but the pH can influence reaction kinetics of other pathways.

  • Alkaline Conditions: In basic solutions (e.g., pH > 8), the carboxylic acid exists as its carboxylate anion. This can alter the electronic properties of the molecule, potentially influencing its susceptibility to oxidation or other reactions. Studies on phenylglyoxylic acid have shown that its stability in urine is lower in alkaline conditions (pH 8) compared to acidic conditions (pH ≤ 6)[7]. While the exact mechanism in that matrix is complex, it highlights the importance of pH control. Research on 4-benzoylbenzoic acid, a structural analog, also indicates that its spectral and chemical properties are highly dependent on the protonation state, which is governed by pH[1][8].

Recommended Handling and Storage Protocols

Based on the intrinsic stability profile and known degradation pathways, the following protocols are recommended to maintain the purity and integrity of this compound.

  • Storage Conditions:

    • Temperature: Store in a tightly sealed container in a cool, dry, well-ventilated place. Long-term storage should be at refrigerated temperatures (2°C to 8°C).

    • Light: Protect from direct sunlight and UV radiation. Store in an opaque or amber vial to prevent photolytic degradation.

    • Inert Atmosphere: For long-term storage or for high-purity reference standards, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the risk of oxidation.

  • Handling:

    • Incompatible Materials: Keep away from strong oxidizing agents[3].

    • Solution Preparation: When preparing aqueous solutions, use purified water and consider using buffers to maintain a stable pH, preferably in the neutral to slightly acidic range. Prepare solutions fresh whenever possible. For short-term storage of solutions, refrigeration is recommended[7].

    • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including safety glasses and gloves[3].

Experimental Workflow for Stability Assessment

To ensure the reliability of this compound in critical applications, particularly in drug development, conducting a forced degradation study is essential. This process involves subjecting the compound to stress conditions to identify potential degradants and develop a stability-indicating analytical method.

G

Caption: Workflow for a forced degradation study.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector is required. LC-MS is highly recommended for peak identification.

  • Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point[9].

  • Mobile Phase Optimization:

    • Start with a gradient elution using a buffered aqueous phase and an organic modifier.

    • Solvent A: 0.1% Phosphoric or Formic Acid in Water (adjust pH if necessary).

    • Solvent B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention on a C18 column. A gradient is necessary to elute both the polar parent compound and potentially less polar degradants like 4-methylbenzaldehyde.

  • Detection: Monitor at a wavelength where both the parent and expected degradants absorb, typically around 254 nm or by using a PDA detector to capture full spectra.

  • Method Validation: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by analyzing samples from the forced degradation study.

Protocol 2: Forced Degradation Study Execution

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized[10].

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) and collect samples at various time points.

  • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature (alkaline hydrolysis is often faster) and collect samples at shorter time intervals. Neutralize samples with acid before injection.

  • Oxidative Degradation: Mix the sample solution with a solution of 3% hydrogen peroxide. Store at room temperature, protected from light, and collect samples over time.

  • Thermal Degradation: Store the sample solution (and a sample of the solid powder) in a temperature-controlled oven (e.g., 60-80°C), protected from light.

  • Photolytic Degradation: Expose the sample solution in a photostability chamber to a controlled light source (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed and control samples using the validated stability-indicating HPLC method. Compare chromatograms to identify and quantify any degradation products.

Conclusion

This compound is a compound of significant synthetic value. While it is stable under controlled, recommended conditions, its chemical integrity is susceptible to environmental stressors, particularly UV light, elevated temperatures, and strong oxidizing agents. The primary degradation pathway is decarboxylation to yield 4-methylbenzaldehyde. A comprehensive understanding of these liabilities, coupled with rigorous adherence to proper handling and storage protocols, is essential for its successful application. For GMP and drug development environments, the implementation of forced degradation studies and the use of a validated, stability-indicating analytical method are mandatory to ensure the quality, safety, and reliability of all resulting data and materials.

References

  • Alonso-García, A., et al. (2021). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A.
  • Kuhn, H. J., & Görner, H. (1995). Triplet state and photodecarboxylation of phenylglyoxylic acid in the presence of water. The Journal of Physical Chemistry.
  • Hay, R. W., & Bond, M. A. (1967). Kinetics of the Decarboxylation of Acetoacetic Acid. Australian Journal of Chemistry, 20, 1823-1828.
  • Görner, H. (1997). Photodecarboxylation of phenylglyoxylic acid: influence of para-substituents on the triplet state properties. Journal of the Chemical Society, Perkin Transactions 2.
  • Ali, M. F. B., et al. (2020). Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera. Journal of Chromatography B.
  • Alija, O. (2021). Study of 4-Benzoylbenzoic Acid as a Proxy of Environmental Photosensitizers. Bachelor of Arts Thesis, Bard College.
  • Ikeda, M., et al. (1997). Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene. International Archives of Occupational and Environmental Health.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Pi Chemicals System. Product Page: this compound.
  • Sharma, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Cambrex. Technical Guide Series: Forced Degradation Studies.
  • Charitos, C., et al. (2021). A green, phenylglyoxylic acid photoinitiated protocol for the oxidation of thiols to disulfides. Green Chemistry.
  • Bauer, I., & Knölker, H. J. (1999). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Chemosphere.
  • Wagner, P. J., & Sobczak, M. (2002). Light-induced decarboxylation of (o-acylphenyl)acetic acids. Organic Letters.
  • Sasane, K., et al. (2018). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. International Journal of Science and Research.
  • Journal of Research in Pharmaceutical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Zoller, J., & Latscha, H. P. (2009). Catalytic Decarboxylative Cross‐Ketonisation of Aryl‐ and Alkylcarboxylic Acids using Magnetite Nanoparticles. Chemistry – A European Journal.
  • Wikipedia. Ketonic decarboxylation.
  • Østergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules.
  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science.
  • Zapan, M. C., et al. (2024). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules.

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An In-depth Technical Guide to the Solubility of (4-Methylphenyl)(oxo)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methylphenyl)(oxo)acetic acid, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict and experimentally determine its solubility in a range of common organic solvents. The guide delves into the physicochemical properties of the molecule, the theoretical principles governing solubility, a qualitative assessment of its expected solubility in various solvent classes, and a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Significance of Solubility in Application

This compound, also known as p-tolylglyoxylic acid, is a versatile building block in organic synthesis. Its utility in the development of novel pharmaceuticals and other high-value chemical entities is critically dependent on its solubility profile. Understanding how this compound behaves in different organic solvents is paramount for a variety of applications, including:

  • Reaction Media Selection: Optimizing reaction kinetics and yield by ensuring the complete dissolution of reactants.

  • Crystallization and Purification: Developing efficient purification strategies based on differential solubility in various solvents.

  • Formulation Development: Creating stable and bioavailable drug formulations.

  • Analytical Method Development: Preparing standards and samples for chromatographic analysis.

This guide aims to equip the research and development community with the necessary tools to navigate the challenges associated with the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key characteristics of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Solid (Expected)General chemical knowledge
Structure
pKa (estimated) ~2-3 (for the carboxylic acid)
logP (estimated) ~1.5-2.0Based on similar structures

The presence of a carboxylic acid group confers polar characteristics and the ability to act as a hydrogen bond donor. The p-methylphenyl group, on the other hand, is nonpolar and contributes to the molecule's lipophilicity. The α-keto group adds to the polarity and provides an additional site for hydrogen bond acceptance. The interplay of these functional groups dictates the molecule's interaction with different solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity.[1] The solubility of this compound in a given organic solvent is therefore dependent on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Solvents: These solvents, such as alcohols (methanol, ethanol) and acetonitrile, can engage in hydrogen bonding and dipole-dipole interactions. The carboxylic acid and keto groups of this compound are expected to interact favorably with these solvents.

  • Nonpolar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals forces. The nonpolar p-methylphenyl group will favor interaction with these solvents.

  • Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate possess dipoles but lack acidic protons. They can act as hydrogen bond acceptors.

Qualitative Solubility Prediction

Based on the molecular structure of this compound and the principles of "like dissolves like," a qualitative prediction of its solubility in various classes of organic solvents can be made (Table 2). It is important to note that these are predictions and should be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent and the carboxylic acid and keto groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Moderate to HighDipole-dipole interactions and hydrogen bond acceptance by the solvent.
Nonpolar Hexane, TolueneLowThe polar functional groups of the solute have unfavorable interactions with the nonpolar solvent.
Chlorinated Dichloromethane, ChloroformModerateIntermediate polarity allows for some interaction with both the polar and nonpolar regions of the solute.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2] This protocol outlines the procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and the results are reproducible.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent to vials A->B C Seal vials and place on shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge vials to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare dilutions of the saturated solution F->G H Analyze by HPLC against a calibration curve G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert 0.22 µm syringe filter to remove any remaining solid particles.[3]

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of a known concentration in the same solvent.

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

    • Inject the standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create the calibration curve.

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Causality Behind Experimental Choices
  • Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

  • Agitation: Continuous mixing facilitates the dissolution process and helps in reaching equilibrium faster.

  • Centrifugation and Filtration: These steps are crucial to separate the undissolved solid from the saturated solution, preventing artificially high solubility readings.[3]

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute, even at low concentrations.[4]

Conclusion

References

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • York University. (2023, August 31). Solubility of Organic Compounds.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

Sources

Arylglyoxylic Acids: Foundational Building Blocks in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arylglyoxylic acids, characterized by an α-keto acid moiety attached to an aromatic ring, stand as exceptionally versatile and pivotal intermediates in contemporary organic synthesis. Their unique structural framework serves as a linchpin for a multitude of chemical transformations, enabling the construction of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the core synthetic strategies for accessing arylglyoxylic acids, focusing on the oxidation of aryl methyl ketones and Friedel-Crafts acylation pathways. We delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols and explaining the causality behind experimental choices. Furthermore, this guide illuminates the diverse applications of arylglyoxylic acids as precursors for pharmaceuticals, including heterocycles and unnatural amino acids, and their role in innovative decarboxylative coupling reactions. Through a synthesis of technical accuracy and practical insight, this document serves as an authoritative resource for professionals seeking to harness the synthetic potential of these invaluable compounds.

Introduction: The Strategic Importance of Arylglyoxylic Acids

Arylglyoxylic acids are a class of organic compounds that serve as crucial structural units for a wide array of applications.[1] They are key intermediates in the generation of combinatorial libraries for drug discovery, substrates for the asymmetric synthesis of biologically active natural products, and foundational materials for creating oxygenated heterocycles.[1] Their value is rooted in the dual reactivity of the α-keto and carboxylic acid functionalities, which allows for a diverse range of subsequent chemical modifications.

In the pharmaceutical industry, these molecules are indispensable for producing crop protection agents, fragrances, and, most significantly, medicinal products.[2] The arylglyoxylic acid motif is embedded in various bioactive molecules and serves as a precursor to other important pharmacophores, such as α-arylglycines and complex heterocyclic systems like benzoxazinones and benzothiazoles.[3][4] This guide aims to provide a deep, practical understanding of the primary synthetic routes to these powerful intermediates and to showcase their utility in advanced chemical synthesis, thereby empowering researchers to leverage them more effectively in their respective fields.

Core Synthetic Strategies for Arylglyoxylic Acids

The synthesis of arylglyoxylic acids is predominantly achieved through two robust and widely adopted methodologies: the oxidation of readily available aryl methyl ketones and the direct introduction of the glyoxylyl group via Friedel-Crafts acylation. The choice between these pathways often depends on substrate availability, functional group tolerance, and scalability considerations.

Pathway I: Oxidation of Aryl Methyl Ketones

The oxidation of the methyl group of aryl methyl ketones is a direct and efficient method for forging the α-keto acid functionality. Among various oxidants, selenium dioxide (SeO₂) has historically been a reagent of choice for this transformation due to its reliability and well-understood reactivity.

Causality and Mechanism: Selenium dioxide selectively oxidizes active methylene and methyl groups adjacent to a carbonyl functionality. The reaction proceeds through a series of steps involving the formation of a selenium ester intermediate, followed by hydrolysis to yield the desired 1,2-dicarbonyl compound. The aryl ketone's carbonyl group activates the adjacent methyl protons, making them susceptible to reaction with SeO₂. Pyridine is often used as the solvent and base, facilitating the reaction and sequestering the resulting selenious acid.[5]

Oxidation_Mechanism cluster_main Oxidation of Aryl Methyl Ketone with SeO₂ ketone Aryl Methyl Ketone (Ar-CO-CH₃) intermediate Intermediate Complex (Selenite Ester) ketone->intermediate + SeO₂ seo2 Selenium Dioxide (SeO₂) seo2->intermediate product Arylglyoxylic Acid (Ar-CO-COOH) intermediate->product + H₂O byproduct Selenium (Se) intermediate->byproduct hydrolysis Hydrolysis (H₂O) hydrolysis->product Friedel_Crafts_Acylation cluster_main Friedel-Crafts Acylation Pathway arene Arene (e.g., Phenol) ester_intermediate Ethyl Arylglyoxylate arene->ester_intermediate acyl_chloride Ethyl Chlorooxoacetate acyl_chloride->ester_intermediate + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->ester_intermediate product Arylglyoxylic Acid ester_intermediate->product Hydrolysis hydrolysis Hydrolysis (e.g., LiOH) hydrolysis->product Heterocycle_Synthesis cluster_main Synthesis of Benzoheterocycles aryl_acid Arylglyoxylic Acid condensation Condensation/ Cyclization aryl_acid->condensation aniline ortho-Functionalized Aniline (X=O, NH, S) aniline->condensation product Benzoxazinone, Quinoxalinone, or Benzothiazole condensation->product byproduct Byproducts: H₂O, CO₂ condensation->byproduct

Sources

An In-depth Technical Guide to α-Keto Acids in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Keto acids (α-KAs) are a pivotal class of organic compounds, structurally defined by a ketone functional group adjacent to a carboxylic acid.[1][2][3] This unique arrangement confers a rich and versatile chemical reactivity, positioning them as central hubs in metabolism and valuable building blocks in synthetic chemistry. In biological systems, they are critical metabolic intermediates that connect the catabolism of carbohydrates, fats, and proteins. Notable examples like pyruvate, α-ketoglutarate, and oxaloacetate are integral to core metabolic pathways, including glycolysis and the citric acid cycle.[1][2][4] Beyond their metabolic roles, α-KAs serve as crucial signaling molecules that influence a wide array of cellular processes. In organic synthesis, their dual functionality allows for a diverse range of transformations, making them sought-after precursors for pharmaceuticals and other high-value chemicals.[5] This guide provides an in-depth exploration of the synthesis, chemical properties, biological significance, and analytical methodologies pertaining to α-keto acids, tailored for researchers and professionals in drug development and organic chemistry.

Core Concepts: Structure and Properties

An α-keto acid is characterized by a carbonyl group at the C2 position, immediately adjacent to the carboxylic acid moiety.[1][3] This proximity of two electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.

  • Pyruvic Acid (2-oxopropanoic acid): As the simplest α-keto acid, pyruvic acid is a colorless liquid with a sour odor, miscible with water.[6][7] It is the final product of glycolysis and serves as a critical link to the citric acid cycle.[8][9][10]

  • α-Ketoglutaric Acid (2-oxopentanedioic acid): This dicarboxylic α-keto acid is a key intermediate in the citric acid cycle and a central node in nitrogen metabolism, acting as a primary acceptor of amino groups in transamination reactions.[2][11][12][13]

  • Oxaloacetic Acid (2-oxobutanedioic acid): Another dicarboxylic α-keto acid, oxaloacetate reacts with acetyl-CoA to initiate the citric acid cycle and is a crucial intermediate in gluconeogenesis, the urea cycle, and amino acid synthesis.[4][14][15]

The inherent reactivity of the ketone and carboxylic acid groups allows α-KAs to participate in a wide array of chemical transformations, including esterification, nucleophilic addition, reduction, and oxidative decarboxylation.[5][16]

Synthetic Methodologies

The synthesis of α-keto acids can be achieved through a variety of established and emerging chemical methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Overview of Synthetic Routes to α-Keto Acids
Synthetic MethodStarting Material(s)Key Reagents/ConditionsAdvantagesDisadvantages
Oxidation of α-Hydroxy Acids α-Hydroxy AcidsNitroxyl radical catalysts (e.g., AZADO), O₂/AirGreen, chemoselective, mild conditionsSubstrate-dependent efficacy
Hydrolysis of Acyl Cyanides Acyl Chlorides, KCNAcid or base hydrolysisRobust and well-establishedUse of toxic cyanide reagents
Friedel-Crafts Acylation Aromatic Hydrocarbons, Ethyl Oxalyl ChlorideLewis Acid (e.g., AlCl₃)Good for aryl α-keto estersMultiple steps, requires aromatic substrates
Selenium-Catalyzed Oxidation KetonesPhIO₂, Fluorous seleninic acidHigh yields, catalyst can be recycledUse of hypervalent iodine reagents
Metal-Catalyzed Bicarbonylation VariesPrecious metalsEfficientCost and environmental concerns of metals
Electrochemical Synthesis Aryl Methyl KetonesAnodic oxidation in Methanol, KISustainable, atom-economical, simpleCan require specific equipment
  • Modern Oxidation Methods: A notable green chemistry approach involves the oxidation of α-hydroxy acids using air as the oxidant, catalyzed by systems like 2-azaadamantane N-oxyl (AZADO)/NaNO₂.[17] This method provides good to excellent yields of various α-keto acids under mild, room temperature conditions.[17]

  • Classic Approaches: Traditional methods, while effective, often involve harsher conditions or hazardous reagents. For example, the hydrolysis of acyl cyanides, formed from the reaction of acyl chlorides with potassium cyanide, is a long-standing method.[7] Similarly, Friedel-Crafts acylation using ethyl oxalyl chloride is a robust route for preparing aryl α-keto esters.[5]

Key Chemical Reactions and Mechanisms

The unique structure of α-keto acids dictates their reactivity, making them versatile intermediates for synthesizing a wide range of molecules, including amino acids and other heterocycles.

Oxidative Decarboxylation

This is a hallmark reaction of α-keto acids, particularly in biological systems. The α-ketoacid dehydrogenase complexes (KDHc) catalyze the conversion of α-keto acids to their corresponding acyl-CoA derivatives.[18] This multi-step process involves a series of cofactors, including thiamine pyrophosphate (TPP), lipoic acid, and NAD+.[18] The reaction proceeds via decarboxylation of the α-keto acid, followed by the transfer of the resulting acyl group to Coenzyme A.[18]

Oxidative_Decarboxylation reactant reactant intermediate intermediate product product enzyme enzyme AKA α-Keto Acid (R-CO-COOH) KDHc α-Ketoacid Dehydrogenase Complex (KDHc) AKA->KDHc CO2 CO₂ AcylCoA Acyl-CoA (R-CO-SCoA) NADH NADH + H⁺ CoASH CoA-SH CoASH->KDHc NAD NAD⁺ NAD->KDHc KDHc->CO2 KDHc->AcylCoA Oxidative Decarboxylation KDHc->NADH

Caption: Oxidative Decarboxylation of an α-Keto Acid.

Transamination

Transamination is a reversible reaction that interconverts α-keto acids and α-amino acids, playing a central role in amino acid metabolism.[2][19][20][21] Catalyzed by aminotransferases (transaminases) with the cofactor pyridoxal phosphate (PLP), an amino group is transferred from an amino acid to an α-keto acid.[19][20] This process is fundamental for synthesizing non-essential amino acids and for shuttling nitrogen between molecules.[19][21] α-Ketoglutarate is the most common acceptor of the amino group, forming glutamate.[19][20]

Transamination_Reaction cluster_reactants Reactants cluster_products Products reactant reactant product product enzyme enzyme AminoAcid1 Amino Acid 1 Enzyme Aminotransferase (PLP-dependent) AminoAcid1->Enzyme KetoAcid2 α-Keto Acid 2 (e.g., α-Ketoglutarate) KetoAcid2->Enzyme KetoAcid1 α-Keto Acid 1 AminoAcid2 Amino Acid 2 (e.g., Glutamate) Enzyme->KetoAcid1 Enzyme->AminoAcid2

Caption: General Scheme of a Transamination Reaction.

Biological Significance and Therapeutic Potential

α-Keto acids are not merely metabolic intermediates but also potent signaling molecules with significant implications for health and disease.

  • Energy Metabolism: Pyruvate, α-ketoglutarate, and oxaloacetate are central to the citric acid cycle, the final common pathway for the oxidation of fuel molecules to generate ATP.[4][12][14][22]

  • Nitrogen Metabolism: α-Ketoglutarate acts as a key nitrogen scavenger, accepting amino groups from various amino acids.[11][23] This process is crucial for managing cellular nitrogen and preventing ammonia toxicity.[12][13]

  • Signaling and Regulation: α-Ketoglutarate is a master regulator, serving as an obligatory cosubstrate for a large family of dioxygenase enzymes. These enzymes are involved in epigenetic modifications (e.g., DNA and histone demethylation) and collagen synthesis, directly linking cellular metabolism to gene expression and tissue integrity.[24]

  • Drug Development: The α-keto acid motif and its derivatives, particularly α-ketoamides, are considered "privileged structures" in medicinal chemistry.[25][26] They are found in natural products and have been incorporated into drug candidates for their ability to interact with biological targets.[25][26] For instance, phenylpyruvic acid is a biomarker for phenylketonuria (PKU) and has been used in the synthesis of antidepressants and HIV protease inhibitors.[5] α-Ketoamides often exhibit improved pharmacokinetic properties compared to their acid or ester counterparts, such as enhanced stability and cell membrane permeability.[25][26]

Analytical Methodologies

The accurate quantification of α-keto acids in biological and chemical samples is crucial for both research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.[27]

HPLC Analysis of α-Keto Acids

Due to the lack of a strong chromophore in many aliphatic α-keto acids, derivatization is often required to enable sensitive detection by UV-Vis or fluorescence detectors.

Protocol: Derivatization and HPLC-Fluorescence Detection

This protocol is adapted from a method using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a fluorescent labeling reagent.[28][29]

  • Sample Preparation:

    • For cellular analysis, quench metabolism and extract metabolites using a suitable solvent system (e.g., methanol/water).

    • Lyophilize the extract to obtain a dried cell sample.

    • Reconstitute the dried sample in a known volume of ultrapure water (e.g., 100 µL for 1 x 10⁶ cells).[29]

  • Derivatization Reaction:

    • Prepare the DMB derivatization solution containing DMB·2HCl, sodium sulfite, 2-mercaptoethanol, and HCl in water.[29]

    • In a sealed tube, mix equal volumes (e.g., 40 µL) of the sample (or standard solution) and the DMB solution.[29]

    • Heat the mixture at 85°C for 45 minutes to form the fluorescent quinoxalinone derivatives.[29]

    • Cool the reaction on ice for 5 minutes.[29]

  • pH Adjustment and Dilution:

    • To ensure optimal peak shape during chromatography, dilute the derivatized solution fivefold with a weak base (e.g., 65 mM NaOH aqueous solution).[29] This step is critical to prevent peak splitting, particularly for dicarboxylic α-keto acids like α-ketoglutarate.[28][29]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Zorbax C18, 4.6 × 150 mm).[30]

    • Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, water, acetonitrile, and tetrahydrofuran is often used.[30]

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the DMB derivatives.

    • Injection: Inject a suitable volume (e.g., 25 µL) of the final prepared sample.[29]

  • Quantification:

    • Generate a standard curve using known concentrations of α-keto acid standards that have undergone the same derivatization procedure.

    • Quantify the α-keto acids in the samples by comparing their peak areas to the standard curve. The limits of detection can reach the low nanomolar range.[28][29]

Table 2: Representative Intracellular Concentrations of α-Keto Acids
α-Keto AcidConcentration (pmol / 1x10⁶ K562 cells)
α-Ketoglutaric acid~316
Pyruvic acid~150-300 (varies with metabolic state)
α-Ketoisovaleric acid~1.55
α-Ketoisocaproic acid~2.5
α-Keto-β-methylvaleric acid~1.8

Data adapted from HPLC analysis of K562 cells.[28][29]

Conclusion and Future Perspectives

α-Keto acids stand at the crossroads of fundamental biochemistry and applied organic chemistry. Their roles as metabolic intermediates are well-established, but their significance as signaling molecules that regulate epigenetics and cellular growth is an area of intense and expanding research. From a synthetic standpoint, the development of greener, more efficient catalytic methods for their production continues to be a priority, moving away from hazardous reagents and precious metals.[5] The versatility of the α-keto acid scaffold will undoubtedly continue to be exploited in drug discovery, offering a robust platform for designing novel therapeutics with tailored pharmacokinetic and pharmacodynamic profiles.[25][26] The continued refinement of analytical techniques will further empower researchers to unravel the complex dynamics of these multifaceted molecules in both health and disease.

References

  • Wikipedia. (n.d.). Oxaloacetic acid.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Wiley Online Library. (n.d.). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks.
  • PubMed. (n.d.). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides.
  • ResearchGate. (n.d.). (PDF) Synthesis and properties of the α-keto acids.
  • Wikipedia. (n.d.). Transamination.
  • Examine.com. (n.d.). How does alpha-ketoglutarate work?.
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  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
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  • Tuscany Diet. (2023). Keto Acids: Definition, Structure, and Role in Biochemistry.
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Methodological & Application

Application Notes & Protocols: (4-Methylphenyl)(oxo)acetic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Keto Acids in Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental to modern medicinal chemistry and drug development, forming the core structure of a vast number of pharmaceuticals. The efficient construction of these rings is a primary objective for synthetic chemists. Among the diverse synthons available, α-keto acids, such as (4-Methylphenyl)(oxo)acetic acid, represent a uniquely powerful and versatile class of building blocks.[1][2] Their dual reactivity, stemming from the adjacent ketone and carboxylic acid functionalities, enables their participation in a wide array of cyclization and multicomponent reactions.[1][3]

This compound, also known as 4-methylbenzoylformic acid, is an exemplary reagent in this class.[4][5] The electron-donating nature of the para-methyl group can influence the reactivity of the aromatic ring and the adjacent carbonyls, while the core α-keto acid structure provides a reliable handle for constructing nitrogen- and oxygen-containing heterocycles. This guide provides in-depth technical protocols and mechanistic insights for leveraging this reagent in the synthesis of high-value heterocyclic systems, including quinoxalines and imidazoles.

Synthesis of Quinoxalines via Condensation-Cyclization

Quinoxalines are a privileged class of benzo-fused N-heterocycles with a wide spectrum of biological activities.[6][7] The most direct and common method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] this compound serves as an excellent 1,2-dicarbonyl equivalent, leading to the formation of 2-aryl-substituted quinoxalines.

Mechanistic Rationale:

The reaction proceeds through a well-established condensation-cyclization pathway. Initially, one of the amino groups of the o-phenylenediamine attacks the more electrophilic keto-carbonyl of this compound to form a carbinolamine intermediate. This intermediate rapidly dehydrates to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs as the second amino group attacks the carboxylic acid moiety, followed by another dehydration step to yield the aromatic quinoxaline ring. The reaction is often catalyzed by acids and can be performed in various solvents, with ethanol or acetic acid being common choices.[7][8]

Caption: General workflow for quinoxaline synthesis.

Protocol 1: Synthesis of 2-(4-methylphenyl)quinoxaline

This protocol describes a standard acid-catalyzed condensation for the synthesis of a representative quinoxaline derivative.

Materials:

  • This compound (CAS: 7163-50-0)[9][10]

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 20 mL of ethanol. Add 2 mL of glacial acetic acid to the solution to act as a catalyst.

  • Addition of Keto Acid: To the stirred solution, add this compound (1.64 g, 10 mmol) portion-wise over 5 minutes.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from ethanol to yield a pure crystalline solid.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

EntryDiamine ComponentSolventCatalystTime (h)Yield (%)
1o-PhenylenediamineEthanolAcetic Acid3~90
24,5-Dimethyl-1,2-phenylenediamineAcetic AcidNone2~92
34-Chloro-1,2-phenylenediamineEthanolAcetic Acid4~85
Caption: Representative yields for the synthesis of quinoxaline derivatives.

Multicomponent Synthesis of Substituted Imidazoles

The imidazole ring is another cornerstone of medicinal chemistry, found in numerous bioactive compounds.[11] Multicomponent reactions (MCRs) offer a highly efficient, atom-economical, and convergent approach to synthesizing complex, highly substituted imidazoles.[12] In a typical four-component setup, this compound can serve as the 1,2-dicarbonyl component to construct the imidazole core.

Mechanistic Rationale:

The Radziszewski synthesis and its variations provide the foundation for this transformation.[13] The reaction brings together an aldehyde, a 1,2-dicarbonyl compound, and two equivalents of an ammonia source (typically ammonium acetate). The plausible mechanism involves the initial condensation of this compound with ammonium acetate to form an intermediate di-imine. Concurrently, the aldehyde reacts with another equivalent of ammonium acetate. These intermediates then combine and cyclize, ultimately leading to the aromatic imidazole ring after a series of condensation and oxidation steps. Acetic acid often serves as both the solvent and a catalyst.

Caption: Four-component synthesis of a tetrasubstituted imidazole.

Protocol 2: One-Pot Synthesis of 1,2-Diaryl-4-(4-methylphenyl)-5-phenyl-1H-imidazole

This protocol is a representative example of a multicomponent reaction to form a highly substituted imidazole.

Materials:

  • This compound (CAS: 7163-50-0)

  • Benzaldehyde

  • Aniline

  • Ammonium Acetate

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (0.82 g, 5 mmol), benzaldehyde (0.53 g, 5 mmol), aniline (0.47 g, 5 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Solvent Addition: Add 15 mL of glacial acetic acid to the flask. The mixture may not fully dissolve initially.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction mixture should become homogeneous as it heats.

  • Monitoring: Monitor the reaction by TLC. The reaction is generally complete within 4-6 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Neutralization & Filtration: Neutralize the aqueous mixture carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with water to remove any inorganic salts and dry it under vacuum.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the pure tetrasubstituted imidazole product.

EntryAldehydeAmineTime (h)Yield (%)
1BenzaldehydeAniline5~88
24-ChlorobenzaldehydeAniline6~85
3Benzaldehyde4-Methoxyaniline5~90
44-NitrobenzaldehydeBenzylamine6~82
Caption: Scope of the multicomponent imidazole synthesis.

Synthesis of Benzo-fused Oxygen Heterocycles

The versatility of this compound extends to the synthesis of other heterocycles, such as benzoxazinones, when reacted with appropriately functionalized anilines.[1]

Protocol 3: Synthesis of 3-(4-methylphenyl)-2H-benzo[b][15][16]oxazin-2-one

This reaction demonstrates the formation of a C-O bond in the cyclization step.

Mechanistic Rationale:

The reaction between an o-aminophenol and this compound proceeds under mild conditions, often without the need for a catalyst.[1] The amino group of the o-aminophenol first condenses with the keto group of the α-keto acid. The subsequent intramolecular cyclization involves the nucleophilic attack of the hydroxyl group onto the carboxylic acid, followed by dehydration to furnish the final benzoxazinone product. This method is noted for its high atom economy, producing only water as a byproduct.[1]

Procedure:

  • Reactant Setup: In a 50 mL flask, suspend o-aminophenol (0.55 g, 5 mmol) and this compound (0.82 g, 5 mmol) in 15 mL of a 1:1 ethanol/water mixture.

  • Reaction: Heat the stirred suspension to 50-60 °C. The reactants will gradually dissolve as the reaction proceeds.

  • Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours, often indicated by the formation of a precipitate.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by vacuum filtration.

  • Purification: Wash the product with cold water and then a small amount of cold ethanol. The product is usually obtained in high purity without the need for column chromatography.

Conclusion

This compound is a highly effective and adaptable reagent for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its ability to participate in both straightforward condensation-cyclizations and more complex multicomponent reactions makes it an invaluable tool for researchers in synthetic and medicinal chemistry. The protocols outlined in this guide are robust and can be adapted to generate a wide array of substituted heterocycles for screening in drug discovery programs.

References

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. NIH.
  • Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamid
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • Cycloamination strategies for renewable N-heterocycles. Green Chemistry (RSC Publishing). [Link]
  • Construction of benzoheterocycles by the reaction of α-arylglyoxylic acids and ortho-functionalized aniline under mild and minimal conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • General synthetic pathway for the synthesis of quinoxaline derivatives.
  • Synthesis of Nitrogen-Rich Heterocycles: Detailed Applic
  • Arylglyoxals in Synthesis of Heterocyclic Compounds.
  • Synthesis of Bioactive Imidazoles: A Review. Semantic Scholar. [Link]
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  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles deriv
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  • Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissoci
  • Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Green Chemistry (RSC Publishing).
  • Process for the preparation of arylglyoxylic acids.
  • Multicomponent interphase synthesis of heterocyclic compounds (Review). OUCI. [Link]
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  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]
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  • 4-Methylphenyl acet

Sources

Application Notes & Protocols: (4-Methylphenyl)(oxo)acetic Acid as a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylphenyl)(oxo)acetic acid, an α-keto acid, has emerged as a potent and versatile acylating agent in modern organic synthesis. This guide provides an in-depth exploration of its applications, mechanistic underpinnings, and detailed protocols for its use. We will delve into the advantages of employing this reagent, particularly its "green" profile, which circumvents the use of harsh traditional acylating agents like acyl chlorides. The protocols herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for synthesizing a variety of essential organic molecules, including amides and esters.

Introduction: The Rise of α-Keto Acids in Acylation Chemistry

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the construction of pharmaceuticals, natural products, and advanced materials.[1] For decades, the field has been dominated by acyl chlorides and anhydrides. While effective, these reagents often generate stoichiometric amounts of corrosive byproducts (e.g., HCl) and can be sensitive to moisture.[2]

This compound (also known as 4-methylbenzoylformic acid) represents a significant advancement in acylation chemistry. As an α-keto acid, it offers a more sustainable and user-friendly alternative.[3][4] These compounds are typically stable, easy to handle, and, most importantly, their activation for acyl transfer often proceeds via decarboxylation, releasing only carbon dioxide (CO₂) as a byproduct.[3][4] This atom-economical approach aligns with the principles of green chemistry, minimizing waste and improving the overall efficiency of synthetic routes. This document serves as a technical guide to harnessing the synthetic potential of this compound.

Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

Table 1: Properties of this compound

PropertyValueSource(s)
CAS Number 7163-50-0[5]
Molecular Formula C₉H₈O₃[5]
Molecular Weight 164.16 g/mol [6]
Appearance Off-white to yellow solidGeneral Supplier Data
Purity Typically ≥95%[7]
SMILES CC1=CC=C(C=C1)C(=O)C(=O)O
Safety & Handling

This compound is considered a hazardous chemical and requires careful handling.[8]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

    • Avoid inhalation of dust and contact with skin and eyes.[8]

    • Store in a cool, dry place with the container tightly sealed.[8]

  • For detailed information, always consult the latest Safety Data Sheet (SDS) from your supplier. [8]

The Mechanism: Decarboxylative Acyl Transfer

The utility of α-keto acids as acylating agents stems from their ability to generate a reactive acyl species upon decarboxylation. While the exact mechanism can be substrate- and catalyst-dependent, a common pathway involves the formation of an acyl radical intermediate. This process can be initiated through various means, including photoredox catalysis or thermal activation.[4][10]

The key mechanistic advantage is the irreversible loss of CO₂, which drives the reaction forward and generates the desired acylating species in situ.

Acylation Mechanism cluster_reaction Acyl Transfer reagent This compound activator Activation (e.g., Light, Heat, Catalyst) reagent->activator Initiation intermediate Acyl Radical Intermediate [p-Tolyl-C(=O)•] activator->intermediate co2 CO₂ (Byproduct) activator->co2 Decarboxylation product Acylated Product (Amide or Ester) intermediate->product nucleophile Nucleophile (R-NH₂ or R-OH) nucleophile->product

Figure 1: General mechanism of decarboxylative acylation using an α-keto acid.

Application: Amide Bond Synthesis (N-Acylation)

The formation of amide bonds is arguably the most frequent reaction in medicinal chemistry and peptide synthesis.[1] this compound serves as an excellent reagent for the N-acylation of primary and secondary amines.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for coupling this compound with a generic amine, often facilitated by a suitable coupling agent or catalyst system that promotes the initial activation and decarboxylation.

1. Materials & Equipment:

  • This compound

  • Amine substrate

  • Coupling agent (e.g., HBTU, TBTU) or a photoredox catalyst system

  • Anhydrous, inert solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

  • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

2. Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 equiv).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., DCM, approx. 0.1 M concentration).

  • Add this compound (1.1 equiv) to the solution.

  • Add the coupling agent (e.g., HBTU, 1.1 equiv) followed by the base (e.g., DIPEA, 2.5 equiv). The base is crucial to neutralize the carboxylic acid and any acidic byproducts.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Amide Synthesis Workflow start Start: Dry Flask under N₂/Ar add_amine 1. Add Amine (1.0 eq) + Anhydrous Solvent start->add_amine add_reagents 2. Add this compound (1.1 eq) + Coupling Agent (1.1 eq) + Base (2.5 eq) add_amine->add_reagents react 3. Stir at Room Temp (2-12 h) add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor workup 5. Quench (aq. NaHCO₃) & Extract (DCM) monitor->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Amide Product purify->product

Figure 2: Experimental workflow for amide synthesis.

Application: Ester Synthesis (O-Acylation)

The acylation of alcohols and phenols to form esters is another fundamental transformation. Esters are common motifs in natural products, serve as important protecting groups, and are valuable intermediates.

Protocol 2: General Procedure for Ester Synthesis

This protocol outlines a typical procedure for the esterification of an alcohol using this compound, often catalyzed by an activating agent.

1. Materials & Equipment:

  • This compound

  • Alcohol or phenol substrate

  • Activating agent (e.g., Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP))

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard work-up and purification equipment

2. Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv), this compound (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv).

  • Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of the activating agent (e.g., DCC, 1.2 equiv) in DCM dropwise to the stirred mixture. A precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to afford the pure ester.

Ester Synthesis Workflow start Start: Dry Flask under N₂/Ar at 0°C add_reagents 1. Add Alcohol (1.0 eq), Acid (1.2 eq), DMAP (0.1 eq) in Anhydrous DCM start->add_reagents add_dcc 2. Add DCC (1.2 eq) dropwise add_reagents->add_dcc react 3. Warm to RT, Stir (4-16 h) add_dcc->react filter 4. Filter DCU precipitate react->filter workup 5. Wash Filtrate (HCl, NaHCO₃, Brine) filter->workup purify 6. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Ester Product purify->product

Figure 3: Experimental workflow for ester synthesis.

Advantages & Limitations

Like any reagent, this compound has a distinct profile of advantages and potential limitations that researchers must consider.

Table 2: Summary of Advantages and Limitations

AdvantagesLimitations
Green Chemistry Profile: The primary byproduct is CO₂, reducing waste compared to traditional methods.[3][4]Activation Required: Often requires a coupling agent, catalyst, or external energy source (light/heat) to initiate decarboxylation.
High Stability: As a solid, it is generally easier to store, handle, and weigh than moisture-sensitive acyl chlorides.[4]Milder Acylating Agent: May exhibit lower reactivity towards highly hindered or electron-deficient nucleophiles compared to acyl halides.
Versatility: Effective for the acylation of a broad range of nucleophiles including amines, alcohols, and in some cases, for C-acylation.[3][4]Cost & Availability: May be more expensive than bulk commodity reagents like acetyl chloride or acetic anhydride.
Operational Simplicity: Avoids the need to pre-form an acyl chloride, streamlining the synthetic workflow.[2]Stoichiometry: Often used in slight excess (1.1-1.2 equiv) to ensure complete consumption of the limiting substrate.

Conclusion

This compound is a valuable and modern tool for the synthetic chemist. Its role as a stable, effective, and environmentally conscious acylating agent makes it a superior choice for numerous applications in academic and industrial research. By leveraging decarboxylative activation, it provides a powerful pathway for the construction of amides and esters, circumventing the drawbacks associated with classical reagents. The protocols and data presented in this guide offer a solid foundation for scientists to confidently incorporate this versatile building block into their synthetic programs, paving the way for more efficient and sustainable chemical innovation.

References

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  • Wang, X. et al. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry.
  • Hu, C.-H., & Li, Y. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. The Journal of Organic Chemistry.
  • Ghaffari, M. et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications.

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Friedel-Crafts acylation with (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Friedel-Crafts acylation of aromatic compounds utilizing (4-Methylphenyl)(oxo)acetic acid, designed for chemists in research and drug development. This document provides a comprehensive overview, a plausible reaction mechanism, and a detailed, adaptable laboratory protocol.

Introduction: A Modern Approach to a Classic Transformation

The Friedel-Crafts acylation, a foundational carbon-carbon bond-forming reaction discovered in 1877, remains a cornerstone of organic synthesis for the preparation of aryl ketones.[1][2] These ketones are pivotal intermediates in the manufacturing of pharmaceuticals, advanced polymers, and fine chemicals. The classical approach employs acyl chlorides or anhydrides as acylating agents in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

This application note explores a less conventional but potentially advantageous variant of this reaction, using the solid, stable α-keto acid, this compound (also known as 4-methylbenzoylformic acid), as the acylating agent.[5] The use of a carboxylic acid derivative offers potential benefits in terms of handling and stability compared to moisture-sensitive and corrosive acyl halides. This guide provides the theoretical framework and a practical, step-by-step protocol for researchers aiming to leverage this reagent in their synthetic workflows.

Proposed Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway, similar to the classical Friedel-Crafts acylation.[6] The key distinction lies in the in-situ generation of the acylium ion from the α-keto acid. The process is believed to occur through the following steps:

  • Activation: The Lewis acid (AlCl₃) coordinates to both the keto and carboxylic acid oxygen atoms of this compound. This coordination enhances the electrophilicity of the carbonyl carbons.

  • Acylium Ion Formation: The activated complex undergoes a facile decarbonylation (loss of carbon monoxide) from the carboxylic acid moiety. This step is driven by the formation of a stable, resonance-stabilized acylium ion (the p-toluoyl cation).

  • Electrophilic Attack: The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Rearomatization: A weak base, typically AlCl₄⁻, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[6]

  • Product Complexation: The resulting aryl ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid catalyst. This necessitates the use of stoichiometric or greater amounts of the catalyst. The final product is liberated upon aqueous workup.[1]

Friedel_Crafts_Acylation_Mechanism Proposed Mechanism for Friedel-Crafts Acylation with this compound cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & Workup Reactant1 This compound Complex Activated Lewis Acid Complex Reactant1->Complex 1. Activation Reactant2 Arene (e.g., Benzene) Sigma Arenium Ion (Sigma Complex) Reactant2->Sigma 3. Electrophilic Attack Catalyst AlCl₃ (Lewis Acid) Catalyst->Complex 1. Activation Acylium p-Toluoyl Acylium Ion (Electrophile) Complex->Acylium 2. Decarbonylation (-CO) Acylium->Sigma 3. Electrophilic Attack ProductComplex Product-AlCl₃ Complex Sigma->ProductComplex 4. Rearomatization (-H⁺) Byproduct CO, HCl Sigma->Byproduct FinalProduct Final Aryl Ketone Product ProductComplex->FinalProduct 5. Aqueous Workup

Caption: Proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation.

Application Protocol: Synthesis of (4-Methylphenyl)(phenyl)methanone

This protocol details the acylation of benzene with this compound as a representative example. The procedure should be adapted for other aromatic substrates, with reaction times and temperatures requiring optimization.

Materials and Reagents
ReagentFormulaCAS No.M.W.Typical Purity
This compoundC₉H₈O₃7163-50-0164.16≥95%
Aluminum Chloride (Anhydrous)AlCl₃7446-70-0133.34≥99%
Benzene (Anhydrous)C₆H₆71-43-278.11≥99.5%
Dichloromethane (DCM, Anhydrous)CH₂Cl₂75-09-284.93≥99.8%
Hydrochloric Acid (concentrated)HCl7647-01-036.46~37%
Sodium Bicarbonate (sat. aq.)NaHCO₃144-55-884.01-
Magnesium Sulfate (Anhydrous)MgSO₄7487-88-9120.37-
Equipment
  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Addition funnel, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure

--- SAFETY FIRST ---

  • Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Reaction Setup:

    • Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a positive pressure of nitrogen or argon.

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane as the solvent.

    • Cool the stirred suspension to 0°C using an ice-water bath.

  • Addition of Reactants:

    • In a separate flask, dissolve this compound (1.0 equivalent) and anhydrous benzene (1.1 equivalents) in anhydrous dichloromethane.

    • Transfer this solution to the addition funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition. A color change and gas evolution (CO and HCl) may be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood.

    • Slowly and carefully add crushed ice to the reaction mixture, followed by cold water.

    • Once the vigorous reaction has subsided, add concentrated HCl (e.g., 2M solution) until the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product will be a solid or oil. Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-Methylphenyl)(phenyl)methanone.

***```dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}``` Caption: A streamlined workflow for the Friedel-Crafts acylation protocol.

Troubleshooting and Considerations

  • Low Yield: Ensure all reagents and glassware are scrupulously dry, as AlCl₃ is extremely sensitive to moisture. Consider increasing the reaction time or temperature for less reactive aromatic substrates.

  • Deactivated Rings: This reaction is generally not suitable for highly deactivated aromatic rings (e.g., nitrobenzene), which are unreactive under these conditions. *[3] Substrates with Lewis Basic Groups: Aromatic compounds containing amines or alcohols are incompatible as they will coordinate with the Lewis acid, deactivating it. *[3] Stoichiometry of Catalyst: A full stoichiometric equivalent of AlCl₃ is required because it complexes with the ketone product. Catalytic amounts are generally insufficient.

The Friedel-Crafts acylation using this compound presents a viable alternative to traditional methods employing acyl halides. This protocol provides a robust starting point for the synthesis of various p-tolyl aryl ketones. By understanding the underlying mechanism and paying close attention to the anhydrous conditions required, researchers can effectively implement this methodology to access valuable synthetic intermediates for a range of applications in chemistry and drug discovery.

References

  • Wikipedia. (2023). Friedel–Crafts reaction.
  • J&K Scientific LLC. (n.d.). Friedel-Crafts Acylation.
  • Ramgren, S. D., & Miller, B. L. (2012). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Organic letters, 14(15), 3998–4001.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Nguyen, C. T., Bui, H. M., & Nguyen, D. H. M. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B]Th[3][5]iazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Acta Chemica Iasi, 26(1), 13-20.
  • Buta, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. AMB Express, 12(1), 74.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.
  • Google Patents. (2011). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • The Organic Chemistry Tutor. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
  • ResearchGate. (2016). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.

Sources

Derivatization of (4-Methylphenyl)(oxo)acetic acid for HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von (4-Methylphenyl)(oxo)essigsäure für die quantitative HPLC-Analyse

Zusammenfassung

(4-Methylphenyl)(oxo)essigsäure, eine α-Ketosäure, stellt aufgrund ihrer begrenzten UV-Absorption und potenziell schlechten Retention auf Standard-Umkehrphasen-Säulen eine analytische Herausforderung für die direkte HPLC-Analyse dar. Die chemische Derivatisierung ist eine entscheidende Strategie, um diese Einschränkungen zu überwinden, indem die Nachweisbarkeit und die chromatographischen Eigenschaften des Analyten verbessert werden. Dieser Leitfaden beschreibt zwei robuste, validierte Prä-Säulen-Derivatisierungsprotokolle, die auf unterschiedliche Laborausstattungen und Sensitivitätsanforderungen zugeschnitten sind:

  • Protokoll A: Hoch empfindliche Fluoreszenzdetektion mittels 1,2-Diamino-4,5-methylendioxybenzol (DMB). Dieses Verfahren ist ideal für Labore, die mit HPLC-Systemen mit Fluoreszenzdetektoren (FLD) ausgestattet sind, und bietet eine außergewöhnliche Empfindlichkeit.

  • Protokoll B: Spezifische LC-MS/MS-Analyse nach Derivatisierung mit Girard-Reagenz T (GRT). Dieses Protokoll ist für den Einsatz in der Massenspektrometrie konzipiert und nutzt eine "Charge-Tagging"-Strategie, um die Ionisierungseffizienz und die Spezifität der Detektion erheblich zu verbessern.

Beide Methoden bieten umfassende, schrittweise Anleitungen von der Probenvorbereitung bis zur Datenanalyse und gewährleisten so eine zuverlässige Quantifizierung von (4-Methylphenyl)(oxo)essigsäure in verschiedenen Matrices.

Einleitung und wissenschaftliche Begründung

Die genaue Quantifizierung von α-Ketosäuren wie (4-Methylphenyl)(oxo)essigsäure ist in der pharmazeutischen Entwicklung und der Stoffwechselforschung von großer Bedeutung. Die direkte Analyse mittels HPLC ist jedoch oft unzureichend. Die Prä-Säulen-Derivatisierung wandelt den Analyten vor der chromatographischen Trennung chemisch um, um seine analytischen Eigenschaften zu verbessern.[1][2]

Die Kausalität hinter der Derivatisierung:

  • Verbesserung der Detektion: Die Einführung eines Chromophors (für die UV-Detektion) oder eines Fluorophors (für die Fluoreszenzdetektion) erhöht die Signalantwort des Detektors drastisch und senkt die Nachweis- und Bestimmungsgrenzen (LOD/LOQ).[2]

  • Verbesserung der Chromatographie: Durch die Modifikation der chemischen Struktur des Analyten können dessen Polarität und Retentionsverhalten auf der HPLC-Säule gezielt gesteuert werden, was zu einer besseren Trennung von Matrixkomponenten führt.

  • Erhöhung der Spezifität für die Massenspektrometrie (MS): Reagenzien wie Girard-Reagenz T fügen eine permanent geladene Gruppe hinzu ("Charge-Tagging"), was die Ionisierungseffizienz in der Elektrospray-Ionisierung (ESI) massiv steigert und eine hochspezifische Detektion im positiven Ionenmodus ermöglicht.[3][4]

Dieser Leitfaden stellt zwei orthogonale, aber gleichermaßen leistungsstarke Ansätze vor, die es Forschern ermöglichen, die für ihre spezifischen analytischen Anforderungen am besten geeignete Methode auszuwählen.

Protokoll A: Hoch empfindliche Fluoreszenzdetektion mit DMB

Diese Methode basiert auf der Kondensationsreaktion zwischen der α-Ketogruppe von (4-Methylphenyl)(oxo)essigsäure und 1,2-Diamino-4,5-methylendioxybenzol (DMB). Diese Reaktion bildet ein hoch fluoreszierendes Chinoxalinon-Derivat, das mit extrem hoher Empfindlichkeit mittels HPLC-FLD nachgewiesen werden kann.[5]

Reaktionsmechanismus

Die beiden benachbarten Aminogruppen des DMB-Reagenz reagieren in saurer Lösung und unter Hitze mit der α-Ketosäure zu einem stabilen, aromatischen Ringsystem, das eine intensive Fluoreszenz aufweist.

Benötigte Materialien und Reagenzien
  • (4-Methylphenyl)(oxo)essigsäure (Analyt-Standard)

  • 1,2-Diamino-4,5-methylendioxybenzol-dihydrochlorid (DMB·2HCl)

  • 2-Mercaptoethanol

  • Natriumsulfit

  • Salzsäure (HCl), konzentriert

  • Natriumhydroxid (NaOH)

  • Methanol (HPLC-Gradientenqualität)

  • Wasser (HPLC-Qualität, z. B. Milli-Q)

  • Verschließbare Reaktionsgefäße (z. B. 2-ml-Autosampler-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenzdetektor (FLD) und C18-Umkehrphasensäule

Detailliertes Versuchsprotokoll

Schritt 1: Herstellung der DMB-Derivatisierungslösung Achtung: Diese Lösung ist licht- und oxidationsempfindlich und sollte frisch hergestellt und vor Licht geschützt werden.

  • In einem geeigneten Gefäß werden 4,9 mg Natriumsulfit, 70 µL 2-Mercaptoethanol und 58 µL konzentrierte HCl in 0,87 mL HPLC-Wasser gelöst.

  • Zu dieser Lösung werden 1,6 mg DMB·2HCl hinzugefügt und durch vorsichtiges Mischen vollständig gelöst.[5]

Schritt 2: Probenvorbereitung und Derivatisierung

  • Stellen Sie eine Stammlösung von (4-Methylphenyl)(oxo)essigsäure in Wasser oder einem geeigneten Lösungsmittel her. Erstellen Sie daraus Kalibrierstandards durch Verdünnung.

  • Pipettieren Sie 40 µL der Standard- oder Probelösung in ein Reaktionsgefäß.

  • Fügen Sie 40 µL der frisch hergestellten DMB-Lösung hinzu.[5]

  • Verschließen Sie das Gefäß fest und mischen Sie den Inhalt kurz.

  • Erhitzen Sie die Mischung für 45 Minuten bei 85 °C in einem Heizblock oder Wasserbad.[5]

  • Kühlen Sie die Reaktion sofort für 5 Minuten auf Eis ab, um die Reaktion zu stoppen.

  • Verdünnen Sie die Reaktionsmischung fünffach, indem Sie 320 µL einer 65 mM NaOH-Lösung hinzufügen. Dies neutralisiert die Säure und verhindert Peak-Verzerrungen während der HPLC-Analyse.[5]

  • Überführen Sie die resultierende Lösung zur Analyse in ein HPLC-Vial.

HPLC-Bedingungen und Datenpräsentation
ParameterEmpfohlener Wert
HPLC-Säule C18 Umkehrphasensäule (z. B. 250 x 3.0 mm, 5 µm)
Mobile Phase A Methanol / Wasser (30/70, v/v)
Mobile Phase B Methanol
Gradient 0-10 min: 0% B; 10-20 min: 0-50% B; 20-50 min: 50% B
Flussrate 0,5 - 1,0 mL/min
Säulentemperatur 35 - 40 °C
Injektionsvolumen 25 µL[5]
Fluoreszenzdetektor Anregung (Ex): 367 nm, Emission (Em): 446 nm[5]
Workflow-Visualisierung

DMB_Workflow cluster_prep Schritt 1: Vorbereitung cluster_reaction Schritt 2: Derivatisierung cluster_analysis Schritt 3: Analyse Probeloesung Probe / Standard (40 µL) Mischen Mischen & Versiegeln Probeloesung->Mischen DMB_Reagenz DMB-Reagenz (40 µL) DMB_Reagenz->Mischen Heizen Heizen (85°C, 45 min) Mischen->Heizen Reaktion Kuehlen Abkühlen auf Eis Heizen->Kuehlen Stopp Neutralisieren Neutralisieren (mit NaOH) Kuehlen->Neutralisieren HPLC_Injektion HPLC-Injektion Neutralisieren->HPLC_Injektion Datenerfassung Datenerfassung (FLD bei Ex/Em 367/446 nm) HPLC_Injektion->Datenerfassung Trennung

Abbildung 1: Workflow für die DMB-Derivatisierung.

Protokoll B: LC-MS/MS-Analyse mit Girard-Reagenz T (GRT)

Diese Methode ist ideal für Labore mit LC-MS/MS-Fähigkeiten und bietet eine unübertroffene Spezifität und hohe Empfindlichkeit. GRT ist ein Hydrazid-Reagenz, das spezifisch mit der Ketongruppe reagiert und eine permanent positiv geladene quartäre Ammoniumgruppe einführt.[4]

Prinzip des "Charge-Tagging"

Die Derivatisierung mit GRT wandelt die neutrale (oder in Lösung negativ geladene) α-Ketosäure in ein stabiles, permanent positiv geladenes Hydrazon-Derivat um.[3] Dies hat zwei entscheidende Vorteile für die LC-MS-Analyse:

  • Verbesserte Ionisierung: Das Derivat wird im positiven ESI-Modus extrem effizient ionisiert, was zu einer deutlichen Signalverstärkung führt.[4]

  • Spezifische Fragmentierung: Bei der Tandem-Massenspektrometrie (MS/MS) zeigt das Derivat einen charakteristischen neutralen Verlust der Trimethylamin-Gruppe, was eine hochspezifische und empfindliche Detektion mittels Multiple Reaction Monitoring (MRM) ermöglicht.[3]

Benötigte Materialien und Reagenzien
  • (4-Methylphenyl)(oxo)essigsäure (Analyt-Standard)

  • Girard-Reagenz T (GRT, (Carboxymethyl)trimethylammoniumchloridhydrazid)

  • Essigsäure, eisgekühlt

  • Methanol (LC-MS-Qualität)

  • Wasser (LC-MS-Qualität)

  • LC-MS/MS-System mit ESI-Quelle

  • C18-UPLC/HPLC-Säule

Detailliertes Versuchsprotokoll

Schritt 1: Herstellung der Derivatisierungslösung

  • Lösen Sie GRT in einer Mischung aus Methanol und Essigsäure (z. B. 95:5, v/v), um eine Konzentration von ca. 10-20 mg/mL zu erhalten. Die genaue Konzentration sollte optimiert werden, um einen ausreichenden Überschuss des Reagenz zu gewährleisten.

Schritt 2: Probenvorbereitung und Derivatisierung

  • Lösen Sie die Proben oder Kalibrierstandards in Methanol oder Wasser auf.

  • Mischen Sie 50 µL der Probe/des Standards mit 50 µL der GRT-Lösung in einem Reaktionsgefäß.

  • Verschließen Sie das Gefäß und lassen Sie die Reaktion bei Raumtemperatur für 12 Stunden oder bei erhöhter Temperatur (z. B. 50-60 °C) für 1-2 Stunden ablaufen.[4] Die optimalen Bedingungen (Zeit, Temperatur, Reagenzüberschuss) sollten für die spezifische Anwendung validiert werden.

  • Nach Abschluss der Reaktion kann die Probe direkt verdünnt und für die LC-MS/MS-Analyse injiziert werden. Eine Aufreinigung ist in der Regel nicht erforderlich, da überschüssiges GRT sehr polar ist und früh eluiert.

LC-MS/MS-Bedingungen und Datenpräsentation
ParameterEmpfohlener Wert
LC-Säule C18 UPLC/HPLC-Säule (z. B. 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Ameisensäure in Wasser
Mobile Phase B 0.1% Ameisensäure in Acetonitril
Gradient Auf die Retention des Derivats optimierter Gradient
Flussrate 0,2 - 0,4 mL/min
Säulentemperatur 40 °C
Injektionsvolumen 1 - 5 µL
MS-Ionisierung Elektrospray-Ionisierung (ESI), Positiver Modus
MS/MS-Übergang (MRM) Q1 (Precursor): [M+H]⁺ des Derivats; Q3 (Produkt): [M+H - 59]⁺ (Neutralverlust von Trimethylamin)
Workflow-Visualisierung

GRT_Workflow cluster_prep Schritt 1: Vorbereitung cluster_reaction Schritt 2: Derivatisierung cluster_analysis Schritt 3: Analyse Probeloesung Probe / Standard (50 µL) Mischen Mischen & Versiegeln Probeloesung->Mischen GRT_Reagenz GRT-Reagenz (50 µL) GRT_Reagenz->Mischen Inkubieren Inkubieren (z.B. RT, 12 h) Mischen->Inkubieren Reaktion LCMS_Injektion LC-MS/MS-Injektion Inkubieren->LCMS_Injektion Direkte Analyse Datenerfassung Datenerfassung (Positiver ESI, MRM-Modus) LCMS_Injektion->Datenerfassung Trennung & Detektion

Sources

Application Note: A Researcher's Guide to the Quantitative Analysis of Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Alpha-Keto Acids in Metabolism and Disease

Alpha-keto acids are pivotal intermediates in a multitude of metabolic pathways, including the citric acid cycle, amino acid metabolism, and glycolysis.[1][2] Their quantification in biological matrices is of paramount importance for researchers in diverse fields, from basic metabolic research to clinical diagnostics and drug development. Dysregulation of alpha-keto acid metabolism has been implicated in a range of pathologies, including maple syrup urine disease (MSUD), phenylketonuria, and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4][5] Consequently, the accurate and sensitive measurement of these molecules is crucial for understanding disease mechanisms, identifying biomarkers, and monitoring therapeutic interventions.

This application note provides a comprehensive overview of the principal analytical methodologies for the quantification of alpha-keto acids. As a Senior Application Scientist, this guide is designed to not only present protocols but to also provide the underlying rationale for experimental choices, empowering researchers to select and optimize the most suitable method for their specific research needs. We will delve into the intricacies of chromatographic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as High-Performance Liquid Chromatography (HPLC) with fluorescence detection and enzymatic assays.

The Challenge of Alpha-Keto Acid Analysis: Instability and the Necessity of Derivatization

A significant hurdle in the analysis of alpha-keto acids is their inherent instability.[6][7][8] Many, such as oxaloacetic acid and pyruvate, are prone to degradation during sample processing and analysis.[6] This instability necessitates specific handling procedures and, most critically, chemical derivatization. Derivatization serves a dual purpose: it stabilizes the volatile and reactive alpha-keto acid molecule and enhances its detectability by the chosen analytical platform.[9] The choice of derivatization reagent is therefore a critical decision that directly impacts the sensitivity, selectivity, and robustness of the assay.

I. Gas Chromatography-Mass Spectrometry (GC-MS): A Classic and Powerful Approach

GC-MS remains a cornerstone technique for the analysis of small, volatile metabolites. For alpha-keto acids, which are generally non-volatile, derivatization is an absolute prerequisite to convert them into thermally stable and volatile compounds suitable for gas chromatography.[9]

Principle of the Method

The core principle involves the chemical modification of alpha-keto acids to increase their volatility, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for the identification and quantification of individual alpha-keto acids based on their unique mass fragmentation patterns.

Experimental Workflow

Caption: General workflow for GC-MS analysis of alpha-keto acids.

Detailed Protocol: Oximation and Silylation for GC-MS Analysis

This protocol is a widely adopted method for the derivatization of alpha-keto acids for GC-MS analysis.[9]

1. Sample Preparation:

  • For plasma or serum: To 100 µL of sample, add 400 µL of ice-cold methanol to precipitate proteins.
  • Vortex thoroughly and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group from decarboxylation.[9]
  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.[9]

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • A typical column for separation is a 30 m fused-silica capillary column with a non-polar stationary phase (e.g., SE-30).[10]
  • The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9]
Advantages and Limitations of GC-MS
AdvantagesLimitations
High chromatographic resolutionRequires derivatization, which can be time-consuming
High sensitivity and selectivityNot suitable for thermally labile compounds
Robust and well-established techniquePotential for derivative instability
Comprehensive libraries for compound identification

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has emerged as the preferred method for the quantification of a wide range of metabolites, including alpha-keto acids, due to its exceptional sensitivity, specificity, and high-throughput capabilities.[6][11][12][13][14]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Alpha-keto acids, often after derivatization to improve chromatographic retention and ionization efficiency, are separated on an LC column and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for the highly specific detection of a target analyte by monitoring a specific precursor-to-product ion transition, minimizing interferences from the complex biological matrix.[12][13]

Experimental Workflow

Caption: A typical workflow for LC-MS/MS based quantification of alpha-keto acids.

Detailed Protocol: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for LC-MS/MS

This protocol utilizes PFBHA as a derivatization agent, which reacts with the keto group to form a stable oxime derivative that is readily ionized by electrospray ionization (ESI).[12][13]

1. Sample Preparation:

  • For plasma: To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled alpha-keto acid).
  • Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.
  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Add 50 µL of 10 mg/mL PFBHA in water and 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (10 mg/mL in water) to the supernatant.
  • Incubate at room temperature for 30 minutes. The PFBHA reacts with the keto group to form an oxime.

3. LC-MS/MS Analysis:

  • Inject an aliquot of the reaction mixture onto a reversed-phase C18 column.
  • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to aid ionization.
  • The mass spectrometer is operated in negative ion ESI mode with MRM transitions optimized for each derivatized alpha-keto acid.
Performance Characteristics of LC-MS/MS
ParameterReported Value(s)MatrixDerivatization ReagentReference(s)
Linearity> 0.997Rat PlasmaPFBHA[12][13]
Limit of Detection (LOD)0.01–0.25 µMRat PlasmaPFBHA[12][13]
Recovery96–109%Rat PlasmaPFBHA[12][13]
Reproducibility (CV%)1.1–4.7%Rat PlasmaPFBHA[12][13]

III. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For laboratories without access to a mass spectrometer, HPLC with fluorescence detection offers a sensitive and reliable alternative for the quantification of alpha-keto acids. This method relies on pre-column derivatization with a fluorescent labeling agent.

Principle of the Method

Alpha-keto acids are reacted with a derivatizing agent that introduces a fluorescent tag. The resulting fluorescent derivatives are then separated by HPLC and detected by a fluorescence detector. The intensity of the fluorescence signal is directly proportional to the concentration of the alpha-keto acid.

Common Derivatization Reagents for Fluorescence Detection
  • 1,2-diamino-4,5-methylenedioxybenzene (DMB): Reacts with alpha-keto acids to form highly fluorescent quinoxalinone derivatives.[15][16]

  • o-phenylenediamine (OPD): Another common reagent that forms fluorescent quinoxalinol derivatives.

Experimental Workflow

Caption: General workflow for HPLC with fluorescence detection of alpha-keto acids.

Detailed Protocol: Derivatization with DMB for HPLC-Fluorescence Detection

This protocol is adapted from a method for the analysis of intracellular alpha-keto acids.[15]

1. Sample Preparation (for cultured cells):

  • Harvest cells and quench metabolism by adding ice-cold 80% methanol.
  • Lyse the cells by sonication or freeze-thaw cycles.
  • Centrifuge to remove cell debris and collect the supernatant.
  • Evaporate the supernatant to dryness.
  • Reconstitute the dried extract in water.

2. Derivatization:

  • To 40 µL of the sample, add 40 µL of DMB solution (containing DMB, sodium sulfite, 2-mercaptoethanol, and HCl).
  • Heat the mixture at 85°C for 45 minutes in a sealed tube.
  • Cool on ice for 5 minutes.
  • Dilute the reaction mixture with a NaOH solution to adjust the pH.[15]

3. HPLC Analysis:

  • Inject an aliquot of the derivatized sample onto a reversed-phase ODS column.
  • Use a gradient elution with a mobile phase of methanol and water.
  • Set the fluorescence detector to an excitation wavelength of 367 nm and an emission wavelength of 446 nm.[15]
Performance Characteristics of HPLC-Fluorescence with DMB
ParameterReported Value(s)MatrixReference(s)
Limit of Detection (LOD)1.3-5.4 nMK562 Cells[15]
Limit of Quantification (LOQ)4.2-18 nMK562 Cells[15]

IV. Enzymatic Assays: A Targeted and Cost-Effective Approach

Enzymatic assays offer a highly specific and often simpler alternative to chromatographic methods for the quantification of a single or a small group of alpha-keto acids. These assays are particularly useful for high-throughput screening or when the focus is on a specific metabolic pathway.

Principle of the Method

Enzymatic assays utilize the high specificity of enzymes to catalyze a reaction involving the alpha-keto acid of interest. The reaction is coupled to a detectable event, such as the production or consumption of NADH, which can be measured spectrophotometrically.[17][18][19]

Example: Enzymatic Assay for Branched-Chain Alpha-Keto Acids (BCKAs)

This assay relies on the activity of branched-chain alpha-keto acid dehydrogenase (BCKDH) to measure the total concentration of BCKAs.[17]

1. Principle:

  • BCKDH catalyzes the oxidative decarboxylation of BCKAs, with the concomitant reduction of NAD+ to NADH.
  • The increase in NADH is measured by the change in absorbance at 340 nm.

2. Protocol Outline:

  • Pre-treat the sample with pyruvate dehydrogenase to eliminate interference from pyruvate and alpha-ketobutyrate.[17]
  • Incubate the sample with a reaction mixture containing NAD+, coenzyme A, and thiamine pyrophosphate.
  • Initiate the reaction by adding BCKDH.
  • Monitor the increase in absorbance at 340 nm until the reaction reaches completion (endpoint assay).
  • Quantify the BCKA concentration by comparing the change in absorbance to a standard curve.
Advantages and Limitations of Enzymatic Assays
AdvantagesLimitations
High specificityTypically measures only one or a class of analytes
Cost-effective and simpleSusceptible to interference from other enzymes or substrates
Suitable for high-throughput screeningMay have a narrower dynamic range than chromatographic methods
No need for complex instrumentation

Conclusion and Future Perspectives

The selection of an appropriate analytical method for alpha-keto acid quantification is contingent upon the specific research question, the available instrumentation, and the desired level of sensitivity and throughput. For comprehensive profiling and high-sensitivity applications, LC-MS/MS is the undisputed gold standard. GC-MS remains a robust and reliable technique, particularly for targeted analyses. HPLC with fluorescence detection provides a sensitive and more accessible alternative to mass spectrometry. Finally, enzymatic assays offer a simple and cost-effective solution for the targeted analysis of specific alpha-keto acids.

As our understanding of the intricate roles of alpha-keto acids in health and disease continues to expand, the demand for accurate and reliable analytical methods will only increase. Future developments will likely focus on improving the throughput of existing methods, developing novel derivatization strategies for enhanced sensitivity and coverage, and integrating alpha-keto acid analysis into multi-omics platforms for a more holistic understanding of cellular metabolism.

References

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 631-637. [Link]
  • Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(15), 7734-7741. [Link]
  • Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016).
  • Livesey, G., & Lund, P. (1987). Enzymatic determination of the branched-chain alpha-keto acids. Analytical Biochemistry, 162(2), 536-539. [Link]
  • Fiveable. (n.d.). α-keto acid Definition. Microbiology Key Term. [Link]
  • Fiveable. (n.d.). α-Keto Acid Definition. Organic Chemistry Key Term. [Link]
  • Fujiwara, T., Hattori, A., Ito, T., Funatsu, T., & Tsunoda, M. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2146-2152. [Link]
  • Mühling, J., Fuchs, M., & Campos, M. E. (2008). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Amino acids, 34(3), 433-442. [Link]
  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed. [Link]
  • Husek, P. (1984). Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography.
  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366. [Link]
  • Cooper, A. J., & Ginos, J. Z. (2012). Enzymatic analysis of α-ketoglutaramate--a biomarker for hyperammonemia. Analytical biochemistry, 433(2), 151-159. [Link]
  • Mühling, J., Fuchs, M., & Campos, M. E. (2008). Intracellular alpha-keto acid quantification by fluorescence-HPLC. Semantic Scholar. [Link]
  • Lian, K., Guo, X., & Wang, Q. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 914198. [Link]
  • Cell Biolabs, Inc. (n.d.).
  • White, P. J., et al. (2022). Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity. JCI Insight, 7(15), e159204. [Link]
  • Niazi, A., Ghafoor, E., & Bhanger, M. I. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Cooper, A. J., & Ginos, J. Z. (2012). Enzymatic analysis of α-ketoglutaramate—A biomarker for hyperammonemia. Request PDF. [Link]
  • White, P. J., et al. (2022). Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity. PubMed. [Link]
  • Lee, S. H., et al. (2006). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Journal of the Korean Society for Mass Spectrometry, 10(1), 21-26. [Link]
  • Krijt, J., Kopecký, J., & Pešková, K. (2022). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. [Link]
  • Mühling, J., Fuchs, M., & Campos, M. E. (2008).
  • Khatun, M. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. [Link]

Sources

Application Notes and Protocols: Decarboxylative Acylation of Arenes Using Arylglyoxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Aryl Ketone Synthesis

Aryl ketones are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science precursors.[1] The classical method for their synthesis, the Friedel-Crafts acylation, has been a cornerstone of organic chemistry for over a century.[2][3] However, it is often hampered by the need for stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), which form strong complexes with the ketone product, leading to significant catalyst waste and challenging workups.[1][2] Furthermore, these traditional methods can suffer from poor regioselectivity and limited functional group tolerance.[4][5]

Modern synthetic chemistry has ushered in a paradigm shift with the advent of transition-metal-catalyzed C-H activation and decarboxylative coupling reactions.[6][7] These methods offer a more atom-economical and functional-group-tolerant alternative. Arylglyoxylic acids (also known as α-oxocarboxylic acids) have emerged as highly effective acylating agents in this context.[6][8][9] Through decarboxylation, they serve as precursors to acyl radicals or organometallic acyl species, which can then participate in C-C bond formation with arenes under the catalysis of metals like palladium, ruthenium, and silver.[1][4][6] This guide provides a detailed overview of the mechanisms and protocols for these advanced acylation strategies.

Part 1: Palladium-Catalyzed Decarboxylative Acylation via C-H Activation

One of the most significant advancements in this field is the palladium-catalyzed decarboxylative acylation of arenes with arylglyoxylic acids. This method provides a novel and efficient pathway to synthesize aryl ketones by directly functionalizing an aromatic C-H bond.[6][7][8]

Mechanistic Insights

The reaction is believed to proceed through a catalytic cycle involving C-H bond activation, decarboxylation, and reductive elimination. The process is often facilitated by an oxidant, such as a silver salt (e.g., Ag₂CO₃ or Ag₂O), which aids in the decarboxylation step and the regeneration of the active palladium catalyst.[6][7] While the precise mechanism can vary depending on the specific directing group and reaction conditions, a plausible catalytic cycle is outlined below.

Palladium-Catalyzed Decarboxylative Acylation Pd_II Pd(II) Catalyst Intermediate_A Palladacycle Intermediate Pd_II->Intermediate_A C-H Activation Arene Arene Substrate (with Directing Group) Arene->Intermediate_A Intermediate_B Pd(II)-Acyl Complex Intermediate_A->Intermediate_B Coordination & Decarboxylation Arylglyoxylic_Acid Ar'COCOOH Arylglyoxylic_Acid->Intermediate_B Intermediate_C Pd(IV)-Acyl Intermediate Intermediate_B->Intermediate_C Oxidation (optional path) Product Aryl Ketone (ArCOAr') Intermediate_B->Product Reductive Elimination CO2 CO₂ Intermediate_B->CO2 Pd_0 Pd(0) Intermediate_B->Pd_0 Intermediate_C->Pd_II Intermediate_C->Product Reductive Elimination Oxidant Ag₂O / K₂S₂O₈ Oxidant->Pd_II Regeneration Oxidant->Intermediate_B Assists Decarboxylation Pd_0->Pd_II Re-oxidation

Figure 1: Proposed mechanism for Pd-catalyzed decarboxylative acylation.

The key steps involve:

  • C-H Activation: The Pd(II) catalyst coordinates to a directing group on the arene substrate, facilitating the cleavage of a C-H bond to form a stable palladacycle intermediate.

  • Decarboxylation: The arylglyoxylic acid coordinates to the palladium center. An oxidant, often a silver salt, promotes the decarboxylation to generate a palladium-acyl species.[6][7]

  • Reductive Elimination: The acyl group and the aryl group on the palladium center couple via reductive elimination to form the desired aryl ketone product and a Pd(0) species.

  • Catalyst Regeneration: The oxidant re-oxidizes Pd(0) to the active Pd(II) state, allowing the catalytic cycle to continue.

Experimental Protocol: Palladium-Catalyzed ortho-Acylation

This protocol is adapted from the work of Li and Ge for the acylation of 2-phenylpyridine with phenylglyoxylic acid.[6][7]

Materials:

  • 2-Phenylpyridine (1a)

  • Phenylglyoxylic acid (2a)

  • Pd(PhCN)₂Cl₂ (Palladium(II) bis(benzonitrile) dichloride)

  • Ag₂O (Silver(I) oxide)

  • K₂S₂O₈ (Potassium persulfate)

  • Solvents: 1,4-Dioxane, Acetic Acid (HOAc), DMSO (Dimethyl sulfoxide)

  • Schlenk tube or sealed thick-walled tube

Procedure:

  • To a Schlenk tube, add 2-phenylpyridine (1a, 0.1 mmol, 1 equiv), phenylglyoxylic acid (2a, 0.2 mmol, 2 equiv), Pd(PhCN)₂Cl₂ (3.8 mg, 0.01 mmol, 10 mol %), Ag₂O (23.2 mg, 0.1 mmol, 1 equiv), and K₂S₂O₈ (54.1 mg, 0.2 mmol, 2 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the solvent mixture of 1,4-dioxane/HOAc/DMSO (7.5:1.5:1, v/v/v, 1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ketone.

Substrate Scope and Optimization Data

The palladium-catalyzed method demonstrates good tolerance for various functional groups on both the arene and the arylglyoxylic acid.

EntryArene SubstrateArylglyoxylic AcidCatalyst/Oxidant SystemYield (%)
12-PhenylpyridinePhenylglyoxylic acidPd(PhCN)₂Cl₂ / Ag₂O / K₂S₂O₈~80-90%[6]
2Benzo[h]quinolinePhenylglyoxylic acidPd(PhCN)₂Cl₂ / Ag₂O / K₂S₂O₈~70-80%[6]
32-Phenylpyridine4-Methoxyphenylglyoxylic acidPd(PhCN)₂Cl₂ / Ag₂O / K₂S₂O₈Good[6]
42-Phenylpyridine3-Pentanone-2,4-dicarboxylic acidPd(PhCN)₂Cl₂ / Ag₂O / K₂S₂O₈Moderate[6]

Table 1: Representative examples of Pd-catalyzed decarboxylative acylation. Yields are approximate based on published data.

Part 2: Ruthenium-Catalyzed meta-Selective Decarboxylative Acylation

A significant challenge in C-H functionalization is controlling regioselectivity. While many methods favor ortho-substitution due to directing group proximity, a ruthenium-catalyzed protocol has been developed for the meta-selective acylation of arenes.[1]

Mechanistic Rationale for meta-Selectivity

This strategy employs an ortho-metalation approach where a directing group guides the ruthenium catalyst to the ortho position. Steric hindrance or electronic factors then favor the subsequent functionalization at the more distant meta position.[1] The reaction is proposed to involve a radical process.

Ruthenium-Catalyzed meta-Acylation Start Arene with Directing Group (DG) Ortho_Ru ortho-Ruthenated Intermediate Start->Ortho_Ru ortho-C-H Ruthenation Ru_cat Ru₃(CO)₁₂ Ru_cat->Ortho_Ru Meta_Add Radical Addition at meta-Position Ortho_Ru->Meta_Add Reaction with Acyl Radical Acyl_Radical Acyl Radical (Ar'CO•) from Ar'COCOOH + Ag₂CO₃ Acyl_Radical->Meta_Add Product_Complex Ru-Product Complex Meta_Add->Product_Complex Rearrangement/ Reductive Elimination Product_Complex->Ru_cat Catalyst Regeneration Product meta-Acylated Arene Product_Complex->Product Product Release

Figure 2: Simplified workflow for Ru-catalyzed meta-selective acylation.

Experimental Protocol: Ruthenium-Catalyzed meta-Acylation

This protocol is based on a reported procedure for the meta-acylation of 2-phenylpyridine derivatives.[1]

Materials:

  • Arene with a suitable directing group (e.g., a pyridine or pyrazole derivative)

  • Arylglyoxylic acid

  • Ru₃(CO)₁₂ (Triruthenium dodecacarbonyl)

  • Ag₂CO₃ (Silver(I) carbonate)

  • TBME (tert-Butyl methyl ether)

  • DCE (1,2-Dichloroethane)

  • Sealed thick-walled tube

Procedure:

  • In a sealed thick-walled tube, combine the arene substrate (0.2 mmol, 1 equiv), arylglyoxylic acid (0.4 mmol, 2 equiv), Ru₃(CO)₁₂ (6.4 mg, 0.01 mmol, 5 mol %), and Ag₂CO₃ (110 mg, 0.4 mmol, 2 equiv).

  • Add TBME (150 μL) and DCE (6 mL).

  • Seal the tube and heat the mixture at 100 °C for 48 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) to isolate the meta-acylated product.

Part 3: Silver-Catalyzed Decarboxylative Acylation with Arylboronic Acids

An alternative strategy avoids direct C-H activation of arenes by instead coupling arylglyoxylic acids with pre-functionalized partners like arylboronic acids. This silver-catalyzed method provides an efficient route to unsymmetrical diaryl ketones under mild, open-flask conditions, avoiding more expensive and toxic transition metals.[4][5][10]

Reaction Overview

The reaction proceeds via a decarboxylative coupling mechanism where silver(I) carbonate acts as both the catalyst and the oxidant. It is believed to involve the formation of free radicals.[4] This method is notable for its operational simplicity and good functional group compatibility.[4][5]

Silver-Catalyzed Decarboxylative Acylation Arylboronic_Acid ArB(OH)₂ Reaction_Vessel Reaction Vessel (CH₃CN, 60 °C) Arylboronic_Acid->Reaction_Vessel Arylglyoxylic_Acid Ar'COCOOH Arylglyoxylic_Acid->Reaction_Vessel Catalyst Ag₂CO₃ Catalyst->Reaction_Vessel Product Unsymmetrical Diaryl Ketone (ArCOAr') Reaction_Vessel->Product Byproducts CO₂ + Boron Byproducts Reaction_Vessel->Byproducts

Figure 3: Experimental workflow for Ag-catalyzed acylation.

Experimental Protocol: Silver-Catalyzed Acylation

This general protocol is adapted from the work of Qi and coworkers.[4]

Materials:

  • Arylboronic acid

  • Phenylglyoxylic acid

  • Ag₂CO₃ (Silver(I) carbonate)

  • CH₃CN (Acetonitrile)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the arylboronic acid (5 mmol, 1 equiv), phenylglyoxylic acid (5.5 mmol, 1.1 equiv), and Ag₂CO₃ (138 mg, 0.5 mmol, 0.1 equiv).

  • Add acetonitrile (5 mL).

  • Heat the reaction mixture at 60 °C with stirring for 60 minutes in an open flask (or under a reflux condenser).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Versatility

This silver-catalyzed protocol tolerates a wide range of functional groups on the arylboronic acid partner.[4][5]

EntryArylboronic AcidArylglyoxylic AcidYield (%)
1Phenylboronic acidPhenylglyoxylic acid~95%[4]
24-Methylphenylboronic acidPhenylglyoxylic acid~92%[4]
34-Fluorophenylboronic acidPhenylglyoxylic acid~89%[4]
44-Cyanophenylboronic acidPhenylglyoxylic acid~85%[4]
53-Nitrophenylboronic acidPhenylglyoxylic acid~78%[4]

Table 2: Representative examples of Ag-catalyzed decarboxylative acylation with arylboronic acids. Yields are approximate based on published data.

Conclusion

The use of arylglyoxylic acids as acylating agents in transition-metal-catalyzed decarboxylative reactions represents a powerful and versatile strategy for the synthesis of aryl ketones. These modern protocols, leveraging palladium, ruthenium, and silver catalysts, overcome many of the limitations of classical Friedel-Crafts acylation. They offer improved functional group tolerance, enhanced regioselectivity, and greater atom economy. The methodologies presented herein provide researchers, scientists, and drug development professionals with robust tools for the construction of valuable aryl ketone scaffolds.

References

  • Li, M., & Ge, H. (2010). Decarboxylative Acylation of Arenes with α-Oxocarboxylic Acids via Palladium-Catalyzed C−H Activation. Organic Letters, 12(15), 3464–3467. [Link][6][7][8][9]
  • Wang, B., et al. (2018). Direct Decarboxylative Meta-Selective Acylation of Arenes via an Ortho-Ruthenation Strategy.
  • PubMed. (2010). Decarboxylative acylation of arenes with alpha-oxocarboxylic acids via palladium-catalyzed C-H activation.
  • ResearchGate. (2010).
  • ACS Publications. (2010).
  • Cheng, K., Zhao, B., & Qi, C. (2014). Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids. RSC Advances, 4(91), 49871–49874. [Link][4][10][11]
  • Royal Society of Chemistry. (2014). Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids. RSC Publishing. [Link]
  • Semantic Scholar. (2008).
  • RSC Publishing. Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids. [Link]
  • Progress in Chemistry. (2019).
  • ResearchGate. (2013). Effective Friedel-Crafts Acylations of O- and C-Arylglycosides with Triflic Acid. [Link]
  • ResearchGate. (2015). Reaction of glyoxylic acid with arenes in the presence of triflic acid. [Link]
  • International Journal of Scientific Research and Reviews. (2018).
  • UCLA Chemistry.
  • SciSpace. (2014). Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids. [Link]
  • ResearchGate. Ag-catalyzed cross coupling of arylboronic acids with arylglyoxylic acids. [Link]
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Organic Chemistry Portal.

Sources

Application Notes and Protocols: (4-Methylphenyl)(oxo)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. However, the efficiency of each coupling step is not always 100%, leading to the presence of unreacted amino groups on the growing peptide chains. These "failure sequences" can complicate the purification of the final peptide product. Capping, the process of acylating these unreacted amino groups, is a critical step to prevent the formation of deletion-of-sequence byproducts. This document provides a detailed guide to the application of (4-Methylphenyl)(oxo)acetic acid as a specialized capping agent in peptide synthesis. While less conventional than acetic anhydride, its unique keto-acid functionality offers a potential alternative for specific applications. This guide will delve into the proposed mechanism of action, a detailed experimental protocol, and best practices for its use.

The Imperative of Capping in Solid-Phase Peptide Synthesis

The stepwise nature of SPPS involves repeated cycles of deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.[1][2] Incomplete coupling reactions, where a fraction of the N-terminal amino groups on the resin-bound peptide chains fail to react with the incoming activated amino acid, are a common challenge.[3] If left unaddressed, these unreacted amino groups will participate in subsequent coupling steps, leading to the formation of peptides with missing amino acid residues, often referred to as "deletion sequences." These impurities can be difficult to separate from the target peptide due to their similar physicochemical properties.

Capping is the intentional and irreversible acylation of these unreacted N-terminal amino groups to render them non-reactive in subsequent coupling cycles.[4] This process effectively terminates the elongation of failure sequences, simplifying the final purification process by ensuring that the major byproduct is a truncated, and therefore significantly different, peptide.

This compound: A Novel Capping Reagent

This compound, also known as 4-methylbenzoylformic acid, is an alpha-keto acid with the chemical formula C9H8O3.[5][6][7] While traditionally used in various organic syntheses, its application as a capping agent in peptide synthesis is an area of emerging interest. The presence of a reactive α-keto group adjacent to the carboxylic acid functionality suggests a potential for efficient acylation of primary amines under peptide synthesis conditions.

Proposed Mechanism of Action

The proposed mechanism for the capping activity of this compound involves the nucleophilic attack of the free N-terminal amino group of the unreacted peptide chain on the activated carboxylic acid of the capping agent. The adjacent electron-withdrawing keto group is hypothesized to enhance the electrophilicity of the carboxyl carbon, facilitating the acylation reaction.

The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or a uronium-based reagent like HBTU, and a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid and neutralize any acidic byproducts. The resulting amide bond formation effectively "caps" the unreacted amino group.

G cluster_0 Peptide Chain on Solid Support cluster_1 Capping Reagent Activation cluster_2 Capping Reaction Resin Solid Support Peptide ---[AA]n-NH2 (Unreacted N-terminus) CappedPeptide ---[AA]n-NH-CO-CO-(C6H4)-CH3 (Capped Peptide) Peptide->CappedPeptide Nucleophilic Attack CappingAgent This compound ActivatedCapping Activated Capping Agent CappingAgent->ActivatedCapping Activation CouplingAgent Coupling Agent (e.g., DCC, HBTU) Byproduct Byproduct

Figure 1: Proposed workflow for capping with this compound.

Experimental Protocol: Capping with this compound

This protocol is a guideline based on standard SPPS procedures and the anticipated reactivity of an α-keto acid. It is imperative that this protocol is optimized for your specific peptide sequence and synthesis scale.

Reagent Preparation
  • Capping Solution:

    • This compound (10 equivalents relative to the resin loading)

    • Coupling agent (e.g., HBTU) (9.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (20 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents.

    Note: Prepare the capping solution fresh just before use. The equivalents are a starting point and may require optimization.

Capping Procedure (Fmoc-SPPS)

This procedure should be performed after the coupling step of each amino acid addition cycle.

  • Post-Coupling Wash: After the amino acid coupling step, wash the resin thoroughly with DMF (3 x 1 min) to remove any unreacted amino acids and coupling reagents.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to qualitatively assess the presence of free primary amines.[4] A positive result (blue beads) indicates incomplete coupling and the necessity of a capping step.

  • Capping Reaction:

    • Add the freshly prepared capping solution to the reaction vessel containing the resin-bound peptide.

    • Agitate the reaction mixture at room temperature for 30-60 minutes. The optimal reaction time may vary and should be determined empirically.

  • Post-Capping Wash:

    • Drain the capping solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove excess capping reagents and byproducts.

    • Wash with Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.

  • Kaiser Test (Confirmation): Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates successful capping of the unreacted amino groups.

  • Proceed to the next Fmoc-deprotection step.

Data Presentation: Recommended Starting Conditions
ParameterRecommended ValueNotes
Capping Reagent This compound---
Equivalents 10 eq. (relative to resin loading)May be optimized (5-20 eq.)
Coupling Agent HBTUOther uronium or phosphonium-based reagents can be used.
Equivalents 9.9 eq.---
Base DIPEA---
Equivalents 20 eq.---
Solvent Anhydrous DMF---
Reaction Time 30-60 minutesMonitor with Kaiser test for optimization.
Temperature Room Temperature---

Troubleshooting and Best Practices

  • Incomplete Capping: If the Kaiser test remains positive after the capping step, consider increasing the reaction time or the equivalents of the capping reagents. Ensure that all reagents are fresh and anhydrous.

  • Side Reactions: The reactivity of the α-keto group could potentially lead to side reactions, although this is less likely under standard SPPS conditions.[8][9] Analysis of the crude peptide by mass spectrometry is crucial to identify any unexpected modifications.

  • Reagent Purity: Use high-purity this compound and other reagents to avoid the introduction of impurities.

  • Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

This compound presents a novel, albeit not yet widely established, option for capping in solid-phase peptide synthesis. Its proposed mechanism, leveraging the reactivity of the α-keto acid moiety, offers a potential alternative to traditional capping agents. The protocol provided herein serves as a starting point for researchers wishing to explore its application. It is crucial to emphasize that rigorous experimental validation and optimization are necessary to establish the efficacy and potential advantages of this reagent for specific peptide sequences. As with any new methodology, careful analysis of the final product is paramount to ensure the integrity of the synthesized peptide.

References

  • Schieberle, P., & Hofmann, T. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1437–1448. [Link]
  • Google Patents. Methods and compositions for peptide synthesis.
  • Ma, J., et al. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides.
  • Google Patents. Process for the manufacture of peptides.
  • ResearchGate. (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. [Link]
  • Google Patents. US Patent for Difficult peptide synthesis. [Link]
  • ResearchGate. Role of capping in peptide synthesis. [Link]
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Google Patents. SOLID PHASE PEPTIDE SYNTHESIS. [Link]
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Applications of Arylglyoxylic Acids in Medicinal Chemistry: A Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Scaffold

Arylglyoxylic acids, characterized by an aromatic ring directly attached to a glyoxylic acid moiety (an α-keto acid), represent a class of uniquely versatile building blocks in medicinal chemistry. Their bifunctional nature, possessing both a reactive ketone and a carboxylic acid, allows for their participation in a wide array of chemical transformations. This dual reactivity makes them invaluable starting materials and intermediates for the synthesis of a diverse range of heterocyclic compounds, many of which form the core scaffolds of potent therapeutic agents. This guide provides an in-depth exploration of the applications of arylglyoxylic acids in drug discovery, complete with detailed protocols and insights into the chemical logic that drives their use in the synthesis of anticancer, antibacterial, and other medicinally relevant compounds.

Core Applications in Medicinal Chemistry

The utility of arylglyoxylic acids in drug discovery can be broadly categorized into their role as precursors to:

  • Anticancer Agents: Arylglyoxylic acids are instrumental in the synthesis of various heterocyclic systems that exhibit potent anti-proliferative and cytotoxic activities. A prime example is the synthesis of quinoxaline derivatives, which have been shown to target critical pathways in cancer progression.

  • Antibacterial Agents: The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Arylglyoxylic acids serve as key starting materials for the synthesis of classes of antibiotics such as oxazolidinones, which have a unique mechanism of action against multidrug-resistant bacteria.

  • Other Therapeutic Areas: The synthetic flexibility of arylglyoxylic acids extends to the creation of compounds with anti-inflammatory[1], and antiviral properties, among others. They are key players in multicomponent reactions, enabling the rapid assembly of complex molecular architectures.

Application Note I: Arylglyoxylic Acids in the Synthesis of Anticancer Agents - Quinoxaline Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in oncology research due to their broad spectrum of anticancer activities.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as protein kinases (e.g., EGFR, VEGFR) and topoisomerase II, leading to the induction of apoptosis.[2][5][6]

Mechanism of Action: Targeting Cancer's Master Switches

Quinoxaline derivatives synthesized from arylglyoxylic acids have been shown to exert their anticancer effects through multiple mechanisms:

  • Kinase Inhibition: Many quinoxaline-based compounds act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5]

  • Topoisomerase II Inhibition: Some derivatives function as topoisomerase II inhibitors, leading to DNA damage and triggering apoptosis in cancer cells.[3][6]

  • Apoptosis Induction: By targeting these critical cellular pathways, quinoxaline derivatives can effectively induce programmed cell death (apoptosis) in cancer cells.[5][6]

Visualizing the Pathway: Quinoxaline Derivatives in Cancer Cell Signaling

quinoxaline_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Topoisomerase_II Topoisomerase II DNA_Replication DNA Replication Topoisomerase_II->DNA_Replication Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition Quinoxaline->Topoisomerase_II Inhibition

Caption: Quinoxaline derivatives targeting EGFR and Topoisomerase II.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound III PC-3 (Prostate)4.11[6]
Compound IV PC-3 (Prostate)2.11[6]
Compound XIIIa HepG-2 (Liver)2.03 ± 0.11[4]
Compound XIIIa PC-3 (Prostate)2.51 ± 0.2[4]
Compound XIIIa MCF-7 (Breast)0.82 ± 0.02[4]
Experimental Protocol: Synthesis of a Bioactive Quinoxaline Derivative

This protocol details the synthesis of a quinoxaline derivative from an arylglyoxylic acid and an o-phenylenediamine, a common and effective method.[7]

Reaction:

quinoxaline_synthesis Arylglyoxylic_acid Arylglyoxylic Acid Quinoxaline Quinoxaline Derivative Arylglyoxylic_acid->Quinoxaline o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Quinoxaline H2O H2O CO2 CO2

Caption: General synthesis of quinoxaline derivatives.

Materials:

  • Substituted arylglyoxylic acid (1.0 mmol)

  • Substituted o-phenylenediamine (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reactant Dissolution: To a 50 mL round-bottom flask, add the substituted arylglyoxylic acid (1.0 mmol) and the substituted o-phenylenediamine (1.0 mmol).

  • Solvent Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of glacial acetic acid (~0.1 mL).

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heating and Reflux: Place the flask in a heating mantle and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration and wash it with cold ethanol.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for the reaction to be carried out at a moderate reflux temperature.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl group of the arylglyoxylic acid, making it more electrophilic and facilitating the initial nucleophilic attack by the amine of the o-phenylenediamine.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization-decarboxylation steps to occur at a reasonable rate.

Application Note II: Arylglyoxylic Acids in the Synthesis of Antibacterial Agents - Oxazolidinones

Oxazolidinones are a newer class of synthetic antibiotics that are particularly effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes them a valuable tool in the fight against antibiotic resistance.[9][10]

Mechanism of Action: Halting Protein Production at the Source

Oxazolidinones exert their antibacterial effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[8][9] This binding prevents the formation of the initiation complex, a crucial first step in protein synthesis. By blocking this process, oxazolidinones effectively shut down the production of essential bacterial proteins, leading to a bacteriostatic effect.

Visualizing the Workflow: Synthesis of an Oxazolidinone Core

oxazolidinone_synthesis Arylglyoxylic_acid Arylglyoxylic Acid Reduction Reduction (e.g., NaBH4) Arylglyoxylic_acid->Reduction Mandelic_acid Mandelic Acid Derivative Reduction->Mandelic_acid Activation Activation & Cyclization Mandelic_acid->Activation Oxazolidinone_core Oxazolidinone Core Activation->Oxazolidinone_core

Caption: Synthetic workflow for an oxazolidinone core.

Quantitative Data: Antibacterial Activity of Oxazolidinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative oxazolidinone derivative against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)2.5 - 10[4]
Streptococcus pyogenes2.5[4]
Enterococcus faecalis5[4]
Experimental Protocol: Ugi Multicomponent Reaction for the Synthesis of a Precursor to Bioactive Heterocycles

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in medicinal chemistry for the rapid generation of molecular diversity.[11][12] Arylglyoxylic acids (or their corresponding glyoxals) can be employed in Ugi reactions to synthesize complex acyclic precursors that can then be cyclized to form a variety of heterocyclic scaffolds.[2]

Reaction:

ugi_reaction Arylglyoxal Arylglyoxal Ugi_adduct Ugi Adduct Arylglyoxal->Ugi_adduct Amine Amine Amine->Ugi_adduct Carboxylic_acid Carboxylic Acid Carboxylic_acid->Ugi_adduct Isocyanide Isocyanide Isocyanide->Ugi_adduct

Caption: The Ugi four-component reaction.

Materials:

  • Arylglyoxal (1.0 mmol)

  • Primary or secondary amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Condensation: In a 25 mL round-bottom flask, dissolve the arylglyoxal (1.0 mmol) in methanol (5 mL). Add the amine (1.0 mmol) and stir the mixture at room temperature for 15-30 minutes to form the corresponding imine.

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi adduct.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the formation of the initial imine intermediate.

  • Room Temperature Reaction: The Ugi reaction is often highly efficient and can proceed at room temperature, making it an energy-efficient and mild synthetic method.

  • Stepwise Addition: The initial formation of the imine before the addition of the carboxylic acid and isocyanide can sometimes improve the yield and purity of the final product.

Application Note III: The Pictet-Spengler Reaction - A Gateway to Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[13][14][15] This reaction is of immense importance in the synthesis of numerous alkaloids and medicinally relevant compounds, including the FDA-approved drug Tadalafil (Cialis®).[16][17][18] While the synthesis of Tadalafil itself does not directly start from an arylglyoxylic acid, the core Pictet-Spengler reaction is a key transformation where an arylglyoxylic acid derivative could be hypothetically employed as the carbonyl component.

Visualizing the Mechanism: The Pictet-Spengler Reaction

pictet_spengler Beta_arylethylamine β-Arylethylamine Schiff_base Schiff Base Beta_arylethylamine->Schiff_base Carbonyl Aldehyde/Ketone (or Arylglyoxylic Acid derivative) Carbonyl->Schiff_base Iminium_ion Iminium Ion Schiff_base->Iminium_ion H+ Cyclization Electrophilic Cyclization Iminium_ion->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline or Tetrahydro-β-carboline Cyclization->Tetrahydroisoquinoline -H+

Caption: Mechanism of the Pictet-Spengler reaction.

Hypothetical Protocol: Pictet-Spengler Reaction with an Arylglyoxylic Acid Derivative

This protocol outlines a hypothetical synthesis of a tetrahydro-β-carboline carboxylic acid, a key structural motif in many bioactive compounds, using a tryptamine derivative and an arylglyoxylic acid.

Materials:

  • Tryptamine (1.0 mmol)

  • Phenylglyoxylic acid (1.0 mmol)

  • Trifluoroacetic acid (TFA) (2.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Solution: In a 50 mL round-bottom flask, dissolve tryptamine (1.0 mmol) and phenylglyoxylic acid (1.0 mmol) in dichloromethane (10 mL).

  • Acid Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (2.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline carboxylic acid.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively catalyzes the formation of the iminium ion intermediate, which is the key electrophile in the cyclization step.

  • Dichloromethane (DCM): DCM is a common aprotic solvent for the Pictet-Spengler reaction that dissolves the reactants and does not interfere with the reaction mechanism.

  • Low-Temperature Start: Starting the reaction at a lower temperature can help to control the initial exothermic reaction upon addition of the strong acid.

Conclusion and Future Perspectives

Arylglyoxylic acids are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their inherent bifunctionality provides a direct and efficient entry point to a vast array of complex and medicinally relevant heterocyclic scaffolds. The application notes and protocols presented herein demonstrate their utility in the synthesis of anticancer quinoxalines and antibacterial oxazolidinones, as well as their potential in powerful synthetic transformations like the Ugi and Pictet-Spengler reactions. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of arylglyoxylic acids in diversity-oriented synthesis and the development of innovative multicomponent reactions will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

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Using (4-Methylphenyl)(oxo)acetic acid to synthesize pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using (4-Methylphenyl)(oxo)acetic acid

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block for the synthesis of key pharmaceutical intermediates. We will explore its chemical properties, reactivity, and provide validated, step-by-step protocols for its conversion into high-value ester and amide intermediates. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Role of α-Keto Acids in Pharmaceutical Synthesis

α-Keto acids are a privileged class of compounds in medicinal chemistry and process development. Their dual functionality, comprising a reactive ketone and a carboxylic acid, allows for a wide array of chemical transformations. This compound, in particular, serves as an invaluable scaffold. The p-tolyl group provides a lipophilic aromatic core that is present in numerous active pharmaceutical ingredients (APIs), while the α-ketoacid moiety offers two orthogonal handles for molecular elaboration. This guide focuses on two of the most fundamental and critical transformations in drug synthesis: esterification and amidation, providing robust protocols for creating a diverse library of pharmaceutical intermediates.

Core Reagent Analysis: this compound

A thorough understanding of the starting material is critical for successful synthesis.

Chemical Properties:

  • Chemical Name: this compound[1][2]

  • Synonyms: 4-Methylbenzoylformic acid, p-Toluoylformic acid[2]

  • CAS Number: 7163-50-0[3]

  • Molecular Formula: C₉H₈O₃[1][4]

  • Molecular Weight: 164.16 g/mol [1]

Structural Features and Reactivity: this compound possesses a unique structure where a carboxylic acid is directly attached to a carbonyl group, which is in turn bonded to a 4-methylphenyl (p-tolyl) ring. This arrangement dictates its reactivity:

  • Carboxylic Acid Group (-COOH): This is the primary site for nucleophilic acyl substitution, making it ideal for forming ester and amide bonds. Its acidity allows for salt formation and various coupling reactions.

  • α-Ketone Group (C=O): This carbonyl group is electrophilic and can undergo nucleophilic addition reactions, reductions to form α-hydroxy acids, or serve as a handle for forming heterocyclic systems.

  • Aromatic Ring: The p-tolyl group can be subject to electrophilic aromatic substitution, although the electron-withdrawing nature of the keto-acid side chain makes it less reactive than toluene itself.

This dual reactivity makes it a powerful synthon for building molecular complexity efficiently.

Safety and Handling Protocol

Adherence to safety protocols is non-negotiable. This chemical is classified as hazardous and requires careful handling.[5]

  • Hazard Identification: Causes skin irritation and serious eye irritation.[5] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[5][6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption and contamination.[5]

Application Protocol I: Synthesis of Phenolic Ester Intermediates

Phenolic esters are a common structural motif in pharmaceuticals and agrochemicals.[7] The direct esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols. The following protocol utilizes an efficient activation method to overcome this hurdle.

Scientific Rationale

This protocol employs pivalic anhydride as a powerful activating agent for the carboxylic acid. The in-situ formation of a mixed anhydride with this compound creates a highly electrophilic species that readily reacts with the weakly nucleophilic phenol. Sodium thiosulfate is used as an inexpensive, non-toxic, and efficient catalyst for this transformation.[7]

Workflow for Phenolic Ester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: This compound Phenol, Piv₂O, Na₂S₂O₃·5H₂O prep_solvent Add DMF Solvent prep_reagents->prep_solvent heat Heat Mixture to 70°C prep_solvent->heat stir Stir for 4-6 hours under Air heat->stir quench Cool and Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Flash Chromatography concentrate->chromatography analysis Characterize Product (NMR, MS, MP) chromatography->analysis

Caption: Workflow for Pivalic Anhydride-Mediated Esterification.

Detailed Experimental Protocol

Objective: To synthesize a 4-substituted phenyl (4-methylphenyl)(oxo)acetate.

Materials:

  • This compound (1.0 equiv.)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.3 equiv.)

  • Pivalic Anhydride (Piv₂O) (2.0 equiv.)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (0.3 equiv.)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (200-300 mesh)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 164.2 mg), the substituted phenol (1.3 mmol), and sodium thiosulfate pentahydrate (0.3 mmol, 74.5 mg).

  • Add 2 mL of DMF to the flask.

  • Add pivalic anhydride (2.0 mmol, 372.5 mg) to the mixture.

  • Place the flask in a pre-heated oil bath at 70°C.

  • Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure phenolic ester product.

Data Summary (Expected)
ParameterExpected Value
Product 4-methoxyphenyl (4-methylphenyl)(oxo)acetate
Physical State White to off-white solid
Yield 75-85%
Purity (by HPLC) >98%
Key ¹H NMR Peaks Signals for both aromatic rings, ester linkage
Mass Spec (m/z) [M+H]⁺ corresponding to C₁₆H₁₄O₄

Application Protocol II: Synthesis of Amide Intermediates

The amide bond is arguably the most important functional group in medicinal chemistry, present in over 25% of all commercial drugs.[8] The direct coupling of carboxylic acids and amines is a cornerstone of pharmaceutical synthesis.

Scientific Rationale

This protocol presents a green, solvent-free approach to amide synthesis.[9] It utilizes boric acid as an inexpensive, readily available, and mild Lewis acid catalyst. The reaction proceeds by heating a triturated mixture of the carboxylic acid, an amine source (in this case, urea, which decomposes to provide ammonia/isocyanic acid, or a direct primary/secondary amine), and the catalyst. This method avoids hazardous solvents and lengthy reaction times, aligning with the principles of green chemistry.[9]

Workflow for Solvent-Free Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine Reactants in Mortar: This compound Amine (or Urea), Boric Acid triturate Triturate with Pestle (Grind to a fine powder) prep_reagents->triturate transfer Transfer Powder to Flask triturate->transfer heat Heat Mixture Directly (e.g., 100-120°C) transfer->heat monitor Monitor Reaction (TLC/LCMS) heat->monitor cool Cool to Room Temperature monitor->cool dissolve Dissolve in Suitable Solvent (e.g., Ethyl Acetate) cool->dissolve wash Wash with Dilute Acid/Base and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize Product concentrate->recrystallize analysis Characterize Product (NMR, MS, IR, MP) recrystallize->analysis

Caption: Workflow for Boric Acid-Catalyzed Solvent-Free Amidation.

Detailed Experimental Protocol

Objective: To synthesize an N-substituted (4-methylphenyl)(oxo)acetamide.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Benzylamine) (1.1 equiv.)

  • Boric Acid (H₃BO₃) (0.4 equiv.)

  • Mortar and Pestle

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry mortar, combine this compound (1.0 mmol, 164.2 mg), the chosen amine (1.1 mmol), and boric acid (0.4 mmol, 24.7 mg).

  • Using the pestle, triturate (grind) the mixture for 5-10 minutes until a homogenous, fine powder is obtained.

  • Transfer the powder to a round-bottom flask.

  • Heat the flask in an oil bath at 110°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction vessel to room temperature. The crude product will solidify.

  • Dissolve the crude solid in ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (1 x 15 mL), 1M NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). This removes unreacted amine and boric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide product.

Data Summary (Expected)
ParameterExpected Value
Product N-benzyl-2-(4-methylphenyl)-2-oxoacetamide
Physical State Crystalline solid
Yield >80%
Purity (by HPLC) >99%
Key IR Peaks (cm⁻¹) ~1680 (Amide C=O), ~1640 (Ketone C=O), ~3300 (N-H)
Mass Spec (m/z) [M+H]⁺ corresponding to C₁₆H₁₅NO₂

Conclusion

This compound is a high-utility starting material for the synthesis of diverse pharmaceutical intermediates. Its bifunctional nature allows for the straightforward and efficient creation of ester and amide linkages, which are fundamental components of countless drug candidates. The protocols detailed herein provide robust, reproducible, and scientifically-grounded methods for leveraging this synthon in a research or process development setting. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this versatile building block to accelerate drug discovery and development programs.

References

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. [Link]
  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
  • A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Solvent-free synthesis of amide: a novel technique of green chemistry.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

Sources

Application Notes & Protocols: Metal-Catalyzed Reactions Involving (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid or p-tolylglyoxylic acid, is a versatile bifunctional organic compound.[1][2] Its structure, featuring both a reactive α-keto group and a carboxylic acid moiety, makes it a valuable precursor in a variety of advanced synthetic transformations. This guide provides a detailed exploration of two primary classes of metal-catalyzed reactions utilizing this substrate: the asymmetric hydrogenation of its ketone functionality and the decarboxylative cross-coupling of its carboxyl group. We will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into catalyst selection, and offer detailed, step-by-step protocols for practical application.

Part 1: Asymmetric Hydrogenation of the α-Keto Moiety

The reduction of the α-keto group in this compound to produce enantiomerically enriched (R)- or (S)-(hydroxy)(4-methylphenyl)acetic acid is a transformation of significant interest. Chiral mandelic acid derivatives are crucial building blocks in the pharmaceutical industry. Metal-catalyzed asymmetric hydrogenation offers a highly efficient and atom-economical route to access these valuable chiral alcohols.

Mechanistic Principles & Catalyst Causality

The most successful catalysts for the asymmetric hydrogenation of ketones are often based on Ruthenium(II), Rhodium(II), and Iridium(III) complexes featuring chiral diphosphine and diamine ligands.[3][4][5] A widely accepted mechanism, particularly for Ru(II) catalysts, is the Noyori metal-ligand bifunctional mechanism.[6]

Causality Behind the Mechanism: This mechanism does not involve direct coordination of the ketone's oxygen to the metal center. Instead, the reaction proceeds via an outer-sphere mechanism. The Ru-hydride (Ru-H) and the protonated amine of the ligand (N-H) act in concert. The N-H group forms a hydrogen bond with the carbonyl oxygen, increasing its electrophilicity, while the hydride from the metal is delivered to the carbonyl carbon. This simultaneous, six-membered ring transition state is highly organized, allowing the chirality of the ligand backbone to effectively control the facial selectivity of the hydride attack, thus leading to high enantioselectivity.[6]

Asymmetric_Hydrogenation_Mechanism cluster_0 Catalytic Cycle Catalyst_Precursor [Ru(II)-Cl(chiral ligand)] Active_Catalyst [Ru(II)-H(chiral ligand)]+ Catalyst_Precursor->Active_Catalyst Base, H₂ Transition_State Six-membered Transition State (Substrate-Catalyst Complex) Active_Catalyst->Transition_State + Substrate Product_Complex [Ru(II)-O-CH-R(chiral ligand)] Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst + H_Source, - Product Product Chiral Alcohol Product Product_Complex->Product Substrate Substrate This compound Substrate->Transition_State H_Source H₂ or i-PrOH

Caption: Noyori-type bifunctional hydrogenation mechanism.

Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

While direct hydrogenation with H₂ gas is effective, asymmetric transfer hydrogenation (ATH) often provides a more operationally simple and safer alternative, using hydrogen donors like 2-propanol or formic acid.[7][8] Ruthenium complexes, such as those derived from [(p-cymene)RuCl₂]₂ and chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are exceptionally effective for this transformation.

Experimental Choices Explained:

  • Catalyst: The combination of a Ru(II) precursor with a chiral diamine ligand forms the active catalyst in situ. The p-cymene ligand stabilizes the metal center but can be displaced to allow for substrate interaction.

  • Hydrogen Source: 2-Propanol serves as both the solvent and the hydrogen donor. The reaction is driven by the removal of the acetone byproduct.[8]

  • Base: A base, such as Cs₂CO₃ or KOH, is crucial. It facilitates the formation of the ruthenium hydride intermediate from the reaction of the catalyst precursor with 2-propanol.[7]

Table 1: Representative Performance in Asymmetric Hydrogenation of α-Keto Esters/Acids

Catalyst System Substrate Type H₂ Source Yield (%) ee (%) Reference
Ru(II)/Chiral Diamine Aromatic Ketones i-PrOH >95 >99 [8]
Ir(III)/Chiral Ligand Unsaturated Carboxylic Acids H₂ >90 >95 [4]

| Rh(II)/Chiral Phosphine | Aromatic Ketones | H₂ | >90 | >98 |[3] |

Detailed Protocol: Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of (hydroxy)(4-methylphenyl)acetic acid using a Ru-based catalyst system.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • [(p-cymene)RuCl₂]₂ (0.005 mmol, 3.1 mg, 1 mol% Ru)

  • (1R,2R)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine [(R,R)-TsDPEN] (0.011 mmol, 4.0 mg)

  • Cesium Carbonate (Cs₂CO₃) (0.3 mmol, 97.8 mg)

  • Anhydrous 2-Propanol (5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [(p-cymene)RuCl₂]₂ and (R,R)-TsDPEN to a dry 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 2 mL of anhydrous 2-propanol. Stir the resulting orange solution at room temperature for 20 minutes. The formation of the active catalyst complex is often visually indicated by a color change.

  • Reagent Addition: In a separate vial, dissolve this compound and Cs₂CO₃ in the remaining 3 mL of anhydrous 2-propanol.

  • Reaction Initiation: Transfer the substrate solution to the Schlenk flask containing the catalyst via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture to 80 °C with vigorous stirring. The causality: elevated temperature increases the rate of hydrogen transfer and helps drive the equilibrium by removing the acetone byproduct.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by adding 5 mL of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chiral α-hydroxy acid.

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC.

Experimental_Workflow_ATH start Start prep 1. Prepare Catalyst [(p-cymene)RuCl₂]₂ + (R,R)-TsDPEN in i-PrOH start->prep mix 2. Prepare Substrate Mix Substrate + Cs₂CO₃ in i-PrOH start->mix react 3. Combine & Heat Reaction at 80 °C, 4-12h prep->react mix->react workup 4. Quench & Extract Add HCl, Extract with EtOAc react->workup purify 5. Purify Silica Gel Chromatography workup->purify analyze 6. Analyze Chiral HPLC for ee% purify->analyze end_node End analyze->end_node

Caption: Workflow for Ru-catalyzed ATH.

Part 2: Decarboxylative Cross-Coupling Reactions

The carboxylic acid group, traditionally viewed as a directing group or a site for amide/ester formation, can also serve as a "traceless" activating group that is expelled as CO₂ in cross-coupling reactions. This strategy transforms this compound from a potential precursor of mandelic acid into a novel arylating agent.

Mechanistic Principles & Catalyst Causality

Decarboxylative couplings are most often catalyzed by late transition metals like Palladium, Nickel, or Silver.[9][10][11] The general catalytic cycle involves the formation of a metal-carboxylate species, followed by decarboxylation to generate an organometallic intermediate, which then participates in the key bond-forming step.

Causality Behind the Mechanism:

  • Formation of Metal Carboxylate: The reaction often begins with the formation of a metal-carboxylate salt (e.g., a Silver(I) carboxylate).

  • Oxidative Addition (for Pd/Ni): For Pd or Ni catalysts, an aryl halide partner undergoes oxidative addition to the low-valent metal center.

  • Decarboxylation: This is the key step. The metal-carboxylate undergoes decarboxylation to form a metal-aryl intermediate (e.g., Ag-Aryl or a transmetalation precursor). The presence of the α-keto group can facilitate this step by stabilizing the resulting carbanionic character on the α-carbon.

  • Transmetalation/Reductive Elimination: The newly formed organometallic species engages in transmetalation (e.g., from a boronic acid) followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.[9]

Decarboxylative_Coupling_Mechanism cluster_1 Catalytic Cycle (Ag-Catalyzed Example) Active_Catalyst Ag(I) Salt Ag_Carboxylate Silver Carboxylate [Ar-CO-COO-Ag] Active_Catalyst->Ag_Carboxylate + Substrate, -H⁺ Ag_Aryl Organosilver Intermediate [Ar-CO-Ag] Ag_Carboxylate->Ag_Aryl - CO₂ Coupling_Step Transmetalation & Reductive Elimination Ag_Aryl->Coupling_Step Coupling_Step->Active_Catalyst - Ar'B(OH)₂OH Product Coupled Product Coupling_Step->Product Substrate Substrate This compound Substrate->Ag_Carboxylate Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Coupling_Step

Caption: General mechanism for Ag-catalyzed decarboxylative coupling.

Application Note & Protocol: Silver-Catalyzed Cross-Coupling

Silver-catalyzed cross-coupling of arylglyoxylic acids with arylboronic acids provides a direct route to unsymmetrical diaryl ketones.[9] This method is attractive due to the relatively low cost and toxicity of silver salts compared to palladium or rhodium.

Experimental Choices Explained:

  • Catalyst: A simple Ag(I) salt like AgNO₃ or Ag₂O acts as the catalyst. It facilitates the crucial decarboxylation step.[9]

  • Oxidant: An oxidant is often required to facilitate the catalytic cycle, potentially by reoxidizing a lower-valent silver species or participating in the reductive elimination step.

  • Solvent: A mixed solvent system, such as Dioxane/H₂O, is often used to ensure the solubility of both the organic substrates and the inorganic salts.

Detailed Protocol: This protocol is adapted from general procedures for silver-catalyzed decarboxylative couplings.[9]

Materials:

  • This compound (0.5 mmol, 82.1 mg)

  • Phenylboronic acid (0.75 mmol, 91.4 mg)

  • Silver Nitrate (AgNO₃) (0.05 mmol, 8.5 mg, 10 mol%)

  • Potassium Persulfate (K₂S₂O₈) (1.0 mmol, 270.3 mg)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

  • Reaction vial with screw cap

Procedure:

  • Vial Preparation: To a 10 mL reaction vial, add this compound, phenylboronic acid, AgNO₃, and K₂S₂O₈.

  • Solvent Addition: Add 1,4-dioxane and water.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. The causality: High temperature is necessary to promote both the decarboxylation and the subsequent coupling steps.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of 4-methylbenzophenone.

  • Work-up: Cool the reaction to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by column chromatography (hexanes/ethyl acetate) to isolate the desired diaryl ketone. Confirm the structure by ¹H NMR, ¹³C NMR, and MS.

References

  • Ohkuma, T., Ooka, H., Yamakawa, M., Ikariya, T., & Noyori, R. (1995). Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry. [Link]
  • Prades, A., Corberan, R., Poyatos, M., & Peris, E. (2011).
  • Wang, C., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]
  • Abdur-Rashid, K., Clapham, S. E., Hadzovic, A., Harvey, J. N., Lough, A. J., & Morris, R. H. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024).
  • Ag-catalyzed cross coupling of arylboronic acids with arylglyoxylic acids. (2019).
  • Jamison, C. R., et al. (2018). Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis. Organic Chemistry Frontiers. [Link]
  • Maiti, R., & Sau, C. (2021). Direct Decarbonylative Thioetherification of Carboxylic Acids using Nickel Precatalysts. Organic Chemistry Frontiers. [Link]
  • Li, S., Zhu, S.-F., Zhang, C.-M., & Zhou, Q.-L. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society. [Link]
  • Iridium-Catalyzed Asymmetric Hydrogenation of Aryl(4-hydroxyphenyl)ketones. (2010). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: The Strategic Use of α-Keto Acids in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The α-Keto Acid as a Cornerstone for Chiral Synthesis

In the landscape of pharmaceutical development and fine chemical manufacturing, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a molecule dictates its biological activity, making the precise control of chiral centers a paramount objective. α-Keto acids and their ester derivatives have emerged as exceptionally versatile and powerful platform molecules in this pursuit.[1] Their unique bifunctional structure, featuring a reactive keto-carbonyl adjacent to a carboxylic acid group, allows them to serve as ideal prochiral substrates for a multitude of asymmetric transformations.[1] This guide provides an in-depth exploration of key strategies, field-proven protocols, and the underlying mechanistic principles for leveraging α-keto acids to construct stereochemically rich molecules, particularly chiral α-amino acids and α-hydroxy acids, which are fundamental building blocks of countless bioactive compounds.[2][3]

Part 1: Foundational Strategies in Asymmetric Transformations of α-Keto Acids

The core principle of using α-keto acids in asymmetric synthesis lies in the stereoselective transformation of the prochiral ketone. The two faces of the carbonyl plane are enantiotopic, and the strategic challenge is to make a reagent or catalyst approach one face selectively over the other. This can be achieved through two primary strategies: using a chiral catalyst to interact with the α-keto acid substrate, or attaching a chiral auxiliary to guide the reaction diastereoselectively. This guide will focus on the more modern and atom-economical catalytic approaches.

The general workflow involves the conversion of a readily available α-keto acid into a high-value chiral product, a process critical for efficient drug development.

G cluster_0 Starting Materials cluster_1 Asymmetric Transformation cluster_2 High-Value Chiral Products A α-Keto Acid (Prochiral Substrate) B Asymmetric Reductive Amination A->B Chiral Catalyst + Amine Source C Asymmetric Nucleophilic Addition A->C Chiral Catalyst + Nucleophile D Asymmetric Alkylation A->D Chiral Catalyst + Alkylating Agent E Chiral α-Amino Acid B->E F Chiral α-Hydroxy Acid with Quaternary Center C->F G Chiral α-Keto Acid with Quaternary Center D->G

Caption: General workflows for asymmetric synthesis using α-keto acids.

Part 2: Biocatalytic Asymmetric Reductive Amination

The conversion of α-keto acids to α-amino acids is one of the most significant transformations in organic chemistry. Biocatalysis, using enzymes like imine reductases (IREDs) and amino acid dehydrogenases, offers a highly sustainable and selective method.[4] These enzymes operate under mild aqueous conditions and can produce enantiomerically pure amino acids, often with near-perfect selectivity.[2][5]

Causality of Stereoselection

The enzyme's active site is an exquisitely defined chiral environment. It binds the α-keto acid and an amine partner (or ammonia) to facilitate the formation of a prochiral imine intermediate. A hydride cofactor, typically NAD(P)H, is held in a fixed orientation relative to the imine. This pre-organization ensures the hydride is delivered to only one of the two enantiotopic faces of the C=N double bond, resulting in the formation of a single enantiomer of the α-amino acid.[4]

Protocol 1: IRED-Catalyzed Synthesis of N-Substituted α-Amino Esters

This protocol is adapted from methodologies employing metagenomically sourced IREDs for the synthesis of N-substituted α-amino esters.[4]

1. Materials:

  • α-Keto ester (e.g., ethyl pyruvate, 1.0 eq)

  • Amine (e.g., benzylamine, 1.2 eq)

  • Imine Reductase (IRED) enzyme solution or lyophilizate

  • NADPH cofactor (1-2 mol%)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose (1.5 eq)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Organic co-solvent (e.g., DMSO, 10% v/v)

2. Procedure:

  • In a temperature-controlled vessel, prepare the reaction buffer by dissolving D-glucose in the potassium phosphate buffer.

  • Add the NADPH cofactor, followed by the GDH and IRED enzymes. Stir gently until all solids are dissolved.

  • Add the α-keto ester substrate, followed by the amine. If the substrate has low aqueous solubility, it can be pre-dissolved in a minimal amount of DMSO before addition.

  • Seal the vessel and incubate at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by HPLC or LC-MS by taking small aliquots.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer. The aqueous layer contains the enzymes.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-substituted α-amino ester by flash column chromatography.

  • Determine enantiomeric excess (ee) using chiral HPLC.

11. Self-Validation: The protocol's integrity is validated by running a control reaction without the IRED enzyme to confirm no background (non-catalyzed) reaction occurs. Additionally, analyzing the product's enantiomeric excess via chiral chromatography confirms the stereoselectivity of the biocatalyst.

Substrate (α-Keto Ester)AmineProductConversion (%)ee (%)
Ethyl benzoylformateMethylamineN-Methyl-phenylglycine ethyl ester>99>99 (S)
Ethyl 3-methyl-2-oxobutanoateCyclopropylamineN-Cyclopropyl-valine ethyl ester95>99 (R)
Ethyl pyruvateBenzylamineN-Benzyl-alanine ethyl ester>99>99 (S)
Data synthesized from representative results in biocatalytic reductive amination literature.[4]

Part 3: Organocatalytic Asymmetric Nucleophilic Additions

Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. Chiral organic molecules, such as Cinchona alkaloids, can act as bifunctional catalysts, activating both the nucleophile and the electrophile to facilitate a highly stereoselective reaction.[6] The enantioselective nitroaldol (Henry) reaction of α-ketoesters is a prime example, creating a C-C bond and a chiral tertiary carbinol, a valuable synthetic intermediate.[7]

Mechanism of Stereocontrol in the Asymmetric Henry Reaction

Caption: Bifunctional activation in the organocatalytic Henry reaction.

The catalyst, a modified quinine derivative (1d), possesses a basic quinuclidine nitrogen and an acidic C6'-OH group.[7] The nitrogen atom deprotonates the nitromethane, increasing its nucleophilicity. Simultaneously, the hydroxyl group activates the α-ketoester via hydrogen bonding, lowering its LUMO energy. This dual activation brings the reactants into a highly organized, chiral transition state, where the nitronate anion is directed to attack a specific face of the keto-carbonyl, leading to high enantioselectivity.[7]

Protocol 2: Cinchona Alkaloid-Catalyzed Asymmetric Nitroaldol Reaction

This protocol is based on the work of Deng and coworkers for the enantioselective addition of nitroalkanes to α-ketoesters.[6][7]

1. Materials:

  • α-Ketoester (1.0 eq)

  • Nitromethane (2.0 eq)

  • Cinchona alkaloid catalyst 1d (2-10 mol%)

  • Toluene, anhydrous

  • Molecular sieves, 4 Å (optional, for rigorous drying)

2. Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona alkaloid catalyst and the α-ketoester.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Cool the reaction mixture to the specified temperature (e.g., -40 °C) using a cryostat or a dry ice/acetone bath.

  • Add the nitromethane dropwise to the stirred solution.

  • Maintain the reaction at this temperature for the required duration (typically 24-72 hours), monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified tertiary nitro-alcohol product by chiral HPLC analysis.

12. Trustworthiness: The protocol's reliability is ensured by using an anhydrous solvent and an inert atmosphere to prevent side reactions. The catalyst loading can be optimized, and the reaction's progress is empirically tracked via TLC. The final, unambiguous confirmation of success is the chiral HPLC trace, which quantifies the enantiomeric purity.

Substrate (α-Ketoester)Catalyst Loading (mol%)Yield (%)ee (%)
Ethyl benzoylformate109297
Ethyl 2-oxo-4-phenylbutanoate108594
Ethyl (2-naphthyl)glyoxylate59695
Data derived from the publication by Li, H.; Wang, B.; Deng, L. J. Am. Chem. Soc. 2006, 128, 732-733.[6]

Part 4: Cutting-Edge Biocatalytic Asymmetric Alkylation

A longstanding challenge in synthesis has been the catalytic asymmetric α-alkylation of carbonyl compounds.[8] Traditional methods often rely on stoichiometric chiral auxiliaries. Recent breakthroughs in enzyme engineering have enabled a fully biocatalytic solution using engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[8] This approach provides access to α-alkylated α-keto acids with exceptional stereocontrol and high turnover numbers.

Protocol 3: Dual-Enzyme Asymmetric Methylation of α-Keto Acids

This protocol describes a state-of-the-art dual-enzyme system using an engineered methyltransferase (SgvMVAV) and a homocysteine methyltransferase (PaHMT) for SAM regeneration, as developed by the Arnold group.[8]

1. Materials:

  • α-Keto acid substrate (e.g., phenylglyoxylic acid, 1.0 eq)

  • Engineered methyltransferase SgvMVAV

  • PaHMT enzyme for SAM regeneration

  • S-adenosyl-L-homocysteine (SAH) (5 mol%)

  • Methylating agent (e.g., methyl iodide)

  • Potassium phosphate buffer (pH 8.0)

2. Procedure:

  • Combine the buffer, α-keto acid substrate, and SAH in a reaction vessel.

  • Add the SgvMVAV and PaHMT enzymes.

  • Initiate the reaction by adding the methylating agent.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the formation of the α-methylated product by LC-MS.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The resulting enantioenriched α-keto acid can be purified or derivatized directly. For example, oxidative decarboxylation with H₂O₂ can yield the corresponding chiral carboxylic acid.[8]

  • Analyze the enantiomeric ratio (e.r.) by converting the product to a suitable derivative for chiral GC or HPLC analysis.

11. Self-Validation: This system's success hinges on the synergistic activity of two enzymes. Control experiments omitting either enzyme or the methylating agent will show no product formation. The high enantiomeric ratio of the final product, confirmed chromatographically, validates the exquisite stereocontrol of the engineered SgvMVAV.

Substrate (α-Keto Acid)Alkylating AgentProductYield (%)e.r.
Phenylglyoxylic acidMethyl iodide2-Oxo-2-phenylpropanoic acid9199:1
2-Oxo-4-phenylbutanoic acidMethyl iodide2-Methyl-2-oxo-4-phenylbutanoic acid8899:1
Phenylglyoxylic acidAllyl bromide2-Oxo-2-phenyl-4-pentenoic acid7599:1
Data synthesized from representative results in biocatalytic alkylation literature.[8]

Conclusion

α-Keto acids stand as preeminent starting materials in the field of asymmetric synthesis. Their structural features are perfectly suited for a range of catalytic transformations that install stereocenters with high fidelity. As demonstrated, modern methods ranging from organocatalysis to cutting-edge biocatalysis provide robust, scalable, and highly selective protocols for converting these simple prochiral precursors into complex, enantiomerically pure molecules. The application notes provided herein offer researchers and drug development professionals a technically grounded and practically actionable guide to harnessing the synthetic power of α-keto acids.

References

  • Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: MDPI URL:[Link]
  • Title: Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids Source: Synfacts URL:[Link]
  • Title: Efficient asymmetric synthesis of α-amino acids from α-keto acids and ammonia with conservation of the chiral reagent Source: Journal of the Chemical Society, Chemical Communic
  • Title: Catalytic Asymmetric Synthesis of α-Amino Acids Source: ACS Public
  • Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: PubMed Central (PMC) URL:[Link]
  • Title: Asymmetric addition of α-branched cyclic ketones to allenamides catalyzed by a chiral phosphoric acid Source: Chemical Science (RSC Publishing) URL:[Link]
  • Title: Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination Source: PubMed Central (PMC) URL:[Link]
  • Title: Diastereoselective reduction of α-keto esters bearing chiro-inositol derivatives as chiral auxiliaries Source: Scilit URL:[Link]
  • Title: A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases Source: PubMed Central (PMC) URL:[Link]
  • Title: .alpha.-(Arylsulfonamido)borneols as auxiliaries in asymmetric synthesis: an efficient and highly stereoselective method for the reduction of .alpha.
  • Title: Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes Source: PubMed Central (PMC) URL:[Link]
  • Title: Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids Source: PubMed Central (PMC) URL:[Link]
  • Title: Asymmetric Induction Source: MSU Chemistry URL:[Link]
  • Title: Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones Source: ResearchG

Sources

Application Notes & Protocols: Biocatalytic Production of α-Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Chemical Synthesis

α-Keto acids (AKAs) are pivotal chemical synthons, serving as precursors for a wide array of valuable molecules, including non-canonical amino acids, pharmaceuticals, and specialty chemicals.[1][2] Traditionally, their synthesis has been dominated by chemical methods that often employ harsh conditions, toxic reagents, and result in significant environmental waste.[1] Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a significantly improved environmental footprint. This guide provides an in-depth exploration of the enzymatic strategies available for AKA production, complete with detailed protocols and field-proven insights to facilitate their successful implementation in the laboratory and beyond.

The core of biocatalytic AKA production lies in the enzymatic oxidative deamination of amino acids. This can be achieved through several classes of enzymes, each with distinct mechanisms and operational considerations. We will delve into the application of L/D-amino acid oxidases, L-amino acid deaminases, and amino acid dehydrogenases, comparing their strengths and weaknesses in the context of both isolated enzyme systems and whole-cell biocatalysis.

Chapter 1: Strategic Biocatalyst Selection

The choice of enzyme is the most critical decision in designing a biocatalytic process for AKA production. The primary options are oxidases, deaminases, and dehydrogenases.

L- and D-Amino Acid Oxidases (AAOs)

Amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of amino acids using molecular oxygen as the electron acceptor. This reaction produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).

  • L-Amino Acid Oxidases (L-AAOs) : These enzymes are specific for L-amino acids. A key challenge with L-AAOs is the co-production of hydrogen peroxide, which can cause oxidative degradation of the target α-keto acid and inactivate the enzyme itself.[3][4] Therefore, the reaction system must include a method for H₂O₂ removal, typically by co-expressing or adding catalase, which decomposes H₂O₂ into water and oxygen.[3][4]

  • D-Amino Acid Oxidases (D-AAOs) : These enzymes are specific for D-amino acids and are particularly useful for producing AKAs from racemic amino acid mixtures, as the L-amino acid remains unreacted. Similar to L-AAOs, catalase is required to mitigate the effects of H₂O₂.

L-Amino Acid Deaminases (L-AADs)

Found predominantly in Proteus species, L-AADs are membrane-bound flavoproteins that also catalyze the oxidative deamination of L-amino acids.[1][5][6] Crucially, they do not produce hydrogen peroxide. Instead, electrons from the reduced FAD cofactor are transferred to the electron transport chain, ultimately reducing O₂ to H₂O.[1][7] This obviates the need for catalase, simplifying the reaction setup and avoiding product degradation issues associated with H₂O₂.[1] For this reason, L-AADs are often the preferred choice for whole-cell biocatalysis.[1]

Amino Acid Dehydrogenases (AADHs)

Amino acid dehydrogenases catalyze the reversible deamination of amino acids using NAD⁺ or NADP⁺ as a cofactor. The reaction is thermodynamically favored towards reductive amination (amino acid synthesis). To drive the reaction in the desired oxidative deamination direction for AKA production, a robust cofactor regeneration system is essential to continuously remove NADH and replenish NAD⁺.[2]

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Comparison of major enzymatic routes for α-keto acid production.

Chapter 2: Whole-Cell vs. Isolated Enzyme Systems

Another critical decision is whether to use the enzyme in an isolated (purified or cell-free extract) form or within a whole microbial cell.

FeatureIsolated Enzyme SystemWhole-Cell Biocatalyst
Enzyme Purity High purity, no competing side reactions.Contains the entire cellular machinery, potential for side reactions and product degradation.[8]
Cost Higher, due to purification costs.Lower, as purification is not required.
Cofactor Exogenous cofactors and regeneration systems must be added.[9]Intracellular cofactor pools can be utilized and regenerated by cellular metabolism.[9]
Stability Generally lower stability.Enzyme is protected by the cellular environment, leading to higher operational stability.
Mass Transfer No cell membrane barrier.Substrate and product must cross the cell membrane, which can be a rate-limiting step.
Downstream Processing Simpler product purification.More complex, requires separation of product from biomass and other cellular components.

For industrial-scale production, whole-cell biocatalysis is often favored due to its cost-effectiveness and inherent cofactor regeneration capabilities.[9]

Chapter 3: Protocols for Whole-Cell Biocatalysis

This section provides detailed protocols for the production of α-keto acids using an engineered E. coli whole-cell biocatalyst expressing an L-amino acid deaminase (L-AAD) from Proteus mirabilis. This system is effective for producing phenylpyruvic acid (PPA) from L-phenylalanine.

Protocol 3.1: Preparation of the Whole-Cell Biocatalyst

This protocol details the expression of L-AAD in E. coli.

1. Gene Synthesis and Plasmid Construction:

  • Synthesize the gene encoding L-amino acid deaminase from Proteus mirabilis (e.g., GenBank accession for aad gene) with codon optimization for E. coli.

  • Clone the synthesized gene into an expression vector (e.g., pET-28a) under the control of a T7 promoter.

2. Transformation:

  • Transform the resulting plasmid into a suitable expression host, such as E. coli BL21(DE3).

3. Cultivation and Induction:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Transfer the overnight culture into 500 mL of fresh LB medium in a 2 L flask to an initial OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[10]

  • Continue cultivation at a lower temperature, such as 18°C, for 16-24 hours to enhance soluble protein expression.[10]

4. Cell Harvesting and Preparation:

  • Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • The resulting wet cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for preparing an E. coli whole-cell biocatalyst.

Protocol 3.2: Whole-Cell Biotransformation for Phenylpyruvic Acid (PPA) Production

This protocol describes the use of the prepared whole-cell biocatalyst for the conversion of L-phenylalanine to PPA.

1. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel (e.g., a 250 mL flask).

  • The reaction mixture (total volume of 50 mL) should contain:

    • 50 mM Phosphate Buffer (pH 8.0)

    • L-phenylalanine (substrate) at a starting concentration of 20-30 g/L.[11]

    • Recombinant E. coli whole-cell biocatalyst at a concentration of 7-10 g/L (dry cell weight).[11]

2. Biotransformation:

  • Incubate the reaction mixture at 35°C with agitation (e.g., 220 rpm) to ensure adequate mixing and aeration.[11]

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 2 hours).

3. Sample Preparation for Analysis:

  • Centrifuge the collected samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The clarified supernatant is ready for HPLC analysis.

4. Optimization Strategies:

  • Substrate and Product Inhibition: High concentrations of L-phenylalanine and PPA can be inhibitory. A fed-batch strategy, where the substrate is added incrementally, can help maintain concentrations below the inhibitory threshold and achieve higher final product titers.[1]

  • pH Control: The deamination reaction releases ammonia, which can increase the pH of the reaction medium. Maintaining the optimal pH (around 8.0) using a pH-stat system in a bioreactor can significantly improve productivity.

  • Oxygen Supply: As an oxidative deamination, adequate oxygen supply is crucial. In a bioreactor, this can be controlled by adjusting the agitation speed and aeration rate.[12]

Chapter 4: Immobilization for Enhanced Stability and Reusability

Immobilizing the biocatalyst (either whole cells or isolated enzymes) onto a solid support offers several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation and reuse.[13]

Protocol 4.1: Whole-Cell Immobilization in Calcium Alginate Beads

This is a widely used and gentle method for entrapping whole cells.[10][13]

1. Preparation of Solutions:

  • Prepare a 3% (w/v) sterile sodium alginate solution in distilled water.[14]

  • Prepare a 0.2-0.3 M sterile calcium chloride (CaCl₂) solution.[13]

2. Cell Entrapment:

  • Harvest and wash the whole-cell biocatalyst as described in Protocol 3.1.

  • Resuspend the wet cell paste in the sodium alginate solution to achieve the desired cell loading.

  • Aspirate the cell-alginate suspension into a syringe.

  • Add the mixture drop-wise from the syringe into the CaCl₂ solution with gentle stirring.[13][14] Beads will form instantly upon contact.

  • Leave the beads to harden in the CaCl₂ solution for 1-3 hours at room temperature.[13][14]

3. Washing and Storage:

  • Collect the beads by filtration or decantation.

  • Wash the beads with sterile water or buffer to remove excess CaCl₂ and un-entrapped cells.

  • The immobilized biocatalyst is now ready for use or can be stored in buffer at 4°C.

Chapter 5: Cofactor Regeneration in AADH-Catalyzed Reactions

When using amino acid dehydrogenases for AKA production, an efficient NAD⁺ regeneration system is paramount. A common and effective approach is to use a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).

Formate Dehydrogenase (FDH) Coupled System

FDH catalyzes the oxidation of formate to carbon dioxide, concomitantly reducing NAD⁺ to NADH. To drive the AADH reaction towards AKA synthesis, the system is run in reverse: the NADH produced by the AADH is re-oxidized to NAD⁺ by another enzyme, such as NADH oxidase. However, for the synthesis of amino acids from AKAs (the reverse reaction), FDH is an excellent choice for NADH regeneration.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: FDH-coupled system for NADH regeneration in L-amino acid synthesis.

Protocol 5.2: Glucose Dehydrogenase (GDH) Coupled System for NADH/NADPH Regeneration

GDH from organisms like Bacillus subtilis can use both NAD⁺ and NADP⁺ and is often used to regenerate NADH or NADPH for reductive reactions.[15][16]

1. Reaction Setup (Cell-Free System):

  • Buffer: 100 mM Tris-HCl, pH 7.5.

  • Primary Enzyme: Amino Acid Dehydrogenase (for reductive amination).

  • Regeneration Enzyme: Glucose Dehydrogenase (GDH).[17]

  • Substrates: α-Keto Acid (e.g., 50 mM), Glucose (e.g., 100 mM), Ammonium source (e.g., NH₄Cl, 100 mM).

  • Cofactor: NAD⁺ or NADP⁺ (catalytic amount, e.g., 1 mM).

  • Procedure: Combine all components and incubate at the optimal temperature for both enzymes (e.g., 30-37°C). Monitor product formation by HPLC.

Chapter 6: Analytical Methods

Accurate quantification of the α-keto acid product is essential for process monitoring and optimization. The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC), often requiring a pre-column derivatization step to allow for sensitive detection.

Protocol 6.1: HPLC Quantification of PPA with Derivatization

This protocol is adapted for the quantification of PPA using a derivatizing agent for UV or fluorescence detection.

1. Derivatization Reagent:

  • A common reagent is 4-nitro-1,2-phenylenediamine (NPD). The reaction forms a stable, chromophoric nitroquinoxanol derivative.[15]

2. Derivatization Procedure:

  • To 100 µL of the filtered sample (from Protocol 3.2), add 100 µL of the NPD reagent solution (prepared in acidic conditions, e.g., pH 3).[15]

  • Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete reaction.

  • Stop the reaction by cooling on ice.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile (e.g., 42:56:2 v/v/v).[15]

  • Flow Rate: 0.9-1.0 mL/min.[10][15]

  • Detection: UV detector set at 255 nm.[10]

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using known concentrations of the derivatized PPA standard.

ParameterSettingReference
Column C18 (e.g., Zorbax 300 SB-C18)[15]
Mobile Phase Methanol:Water:Acetonitrile (42:56:2)[15]
Flow Rate 0.9 mL/min[15]
Detection UV at 255 nm[10]
Derivatization 4-Nitro-1,2-phenylenediamine (NPD)[15]

Chapter 7: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Biocatalyst Activity - Poor protein expression/folding. - Enzyme inhibition. - Inadequate oxygen supply.- Optimize induction conditions (lower temperature, different IPTG concentration).[18] - Check for substrate/product inhibition; implement a fed-batch strategy. - Increase agitation and/or aeration rate in the bioreactor.[12]
Low Product Yield/Conversion - Sub-optimal reaction conditions (pH, temp). - Biocatalyst instability. - Product degradation (e.g., by H₂O₂).- Optimize pH and temperature for the specific enzyme. - Immobilize the biocatalyst to improve stability.[13] - For oxidase-based systems, ensure sufficient catalase activity.
HPLC: Peak Splitting/Tailing - Sample acidity after derivatization. - Column contamination or degradation. - Improper mobile phase composition.- Dilute the final derivatized sample with a basic solution (e.g., NaOH).[19] - Flush the column with a strong solvent or replace it. - Prepare fresh mobile phase and ensure proper mixing/degassing.
Immobilization: Low Activity - Enzyme denaturation during immobilization. - Mass transfer limitations within the support.- Use a milder immobilization method (e.g., adsorption vs. covalent bonding). - Use smaller beads or a support with larger pore size.

Conclusion and Future Outlook

The biocatalytic production of α-keto acids offers a robust, efficient, and environmentally benign alternative to traditional chemical synthesis. The use of whole-cell biocatalysts, particularly those expressing L-amino acid deaminases, presents a highly attractive strategy for industrial applications due to the elimination of H₂O₂ production and the circumvention of costly enzyme purification and cofactor addition. Further advancements in protein engineering to enhance enzyme stability, activity, and substrate scope, combined with process optimization in bioreactors, will continue to expand the economic viability and industrial footprint of these green chemical manufacturing processes.

References

  • Immobilization of Multi-biocatalysts in Alginate Beads for Cofactor Regeneration and Improved Reusability. (2016). Journal of Visualized Experiments. [Link]
  • Cell Immobilization With Calcium Alginate. (n.d.).
  • Optimization of the resting cell biotransformation in the 3-L bioreactor. (n.d.).
  • Method for immobilization of whole microbial cells in calcium alginate capsules. (1998).
  • Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection. (1981). PubMed. [Link]
  • Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol. (2020).
  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. (2013). Pakistan Journal of Analytical & Environmental Chemistry. [Link]
  • Active Expression of Membrane-Bound L-Amino Acid Deaminase from Proteus mirabilis in Recombinant Escherichia coli by Fusion with Maltose-Binding Protein for Enhanced Catalytic Performance. (n.d.). MDPI. [Link]
  • Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobiliz
  • Efficient production of α-ketoglutaric acid using an economical double-strain cultivation and catalysis system. (2023).
  • Enzyme immobilization with glutaraldehyde tutorial. (2024). YouTube. [Link]
  • Efficient production of α-ketoglutaric acid using an economical double-strain cultivation and c
  • Engineering of L-glutamate oxidase as the whole-cell biocatalyst for the improvement of α-ketoglutar
  • Engineering Escherichia coli with a symbiotic plasmid for the production of phenylpyruvic acid. (2024). RSC Publishing. [Link]
  • Effect of immobilized cells in calcium alginate beads in alcoholic ferment
  • Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol. (n.d.).
  • High-speed liquid chromatographic determination of phenylpyruvic acid. (1976). PubMed. [Link]
  • NADH regenerated using immobilized FDH in a continuously supplied reactor - Application to L-lactate synthesis. (n.d.).
  • A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutam
  • Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli. (2016). PubMed Central. [Link]
  • Glucose dehydrogenase for the regeneration of NADPH and NADH. (n.d.).
  • A pH-controlled Fed-Batch Process Can Overcome Inhibition by Formate in NADH-dependent Enzymatic Reductions Using Formate Dehydrogenase-Catalyzed Coenzyme Regener
  • A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase. (2024).
  • Simultaneous CO2 reduction and NADH regeneration using formate and glycerol dehydrogenase enzymes co-immobilized on modified natural zeolite. (n.d.). RSC Publishing. [Link]
  • Engineering a Formate Dehydrogenase for NADPH Regener
  • Guidelines for the Application of NAD(P)H Regenerating Glucose Dehydrogenase in Synthetic Processes. (n.d.).
  • Expression and characterization of a second L-amino acid deaminase isolated from Proteus mirabilis in Escherichia coli. (n.d.). PubMed. [Link]
  • Characterization and Application of a Robust Glucose Dehydrogenase from Paenibacillus pini for Cofactor Regeneration in Bioc
  • Production of Phenylpyruvic Acid by Engineered L-Amino Acid Deaminase from Proteus Mirabilis. (n.d.).
  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. (n.d.). PMC - NIH. [Link]
  • Enzyme-catalyzed organic synthesis: NAD(P)H cofactor regeneration by using glucose-6-phosphate and the glucose-5-phosphate dehydrogenase from Leuconostoc mesenteroides. (n.d.). Journal of the American Chemical Society. [Link]
  • Optimization of biocatalysis conditions using strain E. coli pDABLP. (n.d.).
  • Semi-Rational Design of Proteus mirabilis l-Amino Acid Deaminase for Expanding Its Substrate Specificity in α-Keto Acid Synthesis
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  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. (n.d.). Semantic Scholar. [Link]
  • Biotransformation and chiral resolution of d, l‐alanine into pyruvate and d‐alanine with a whole‐cell biocatalyst expressing l‐amino acid deaminase. (2020).
  • Graph showing the calibration curve of Phe by HPLC. Phe peak area given... (n.d.).
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  • Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli. (2025). NIH. [Link]
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The Versatility of (4-Methylphenyl)(oxo)acetic Acid: A Strategic Building Block in Modern Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique α-Keto Acid

In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. (4-Methylphenyl)(oxo)acetic acid, also known as 4-methylbenzoylformic acid, has emerged as a highly versatile and valuable building block for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and natural product synthesis.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this unique α-keto acid. We will delve into its intrinsic chemical properties, explore its utility in powerful synthetic transformations, and provide detailed, field-proven protocols to facilitate its seamless integration into your synthetic endeavors.

The unique reactivity of this compound stems from the juxtaposition of a carboxylic acid and a ketone functional group, separated by a single carbon. This arrangement allows for a diverse range of chemical manipulations, from the stereoselective reduction of the ketone to the participation of the ketoacid moiety in complex multicomponent reactions.[3] The presence of the 4-methyl group on the phenyl ring also subtly influences the electronic properties and steric environment of the molecule, which can be strategically exploited to achieve desired reactivity and selectivity.

This guide will focus on two principal areas where this compound demonstrates exceptional utility: as a precursor to valuable chiral α-hydroxy acids via asymmetric hydrogenation, and as a key component in the construction of complex heterocyclic scaffolds through multicomponent reactions like the Ugi and Pictet-Spengler reactions.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is crucial for its effective application.

PropertyValueReference
CAS Number 7163-50-0[2][4][5][6]
Molecular Formula C₉H₈O₃[4][5][6]
Molecular Weight 164.16 g/mol [2][4]
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents such as methanol, ethanol, and dichloromethane.

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Application I: A Gateway to Chiral α-Hydroxy Acids via Asymmetric Hydrogenation

Chiral α-hydroxy acids are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The asymmetric reduction of the ketone functionality in this compound provides a direct and efficient route to enantiomerically enriched (R)- or (S)-2-hydroxy-2-(p-tolyl)acetic acid. This transformation is a testament to the power of modern catalytic methods in creating stereochemically defined centers.

Causality Behind the Method: The Power of Chiral Catalysis

The choice of a suitable chiral catalyst is critical for achieving high enantioselectivity in the hydrogenation of the prochiral ketone. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have demonstrated remarkable efficacy in this transformation.[7][8] The chiral ligand creates a dissymmetric environment around the metal center, which preferentially directs the delivery of hydrogen to one face of the ketone, leading to the formation of one enantiomer in excess. The 4-methyl group on the aromatic ring can influence the electronic and steric interactions between the substrate and the catalyst, potentially enhancing the facial discrimination and leading to higher enantiomeric excesses (ee).

Experimental Workflow: Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_prep Dissolve chiral ligand and metal precursor in degassed solvent substrate_prep Prepare a solution of this compound in a suitable solvent combine Transfer the substrate solution to the reaction vessel containing the activated catalyst substrate_prep->combine hydrogenate Pressurize the vessel with H₂ gas and stir at the specified temperature and pressure combine->hydrogenate depressurize Carefully depressurize the reaction vessel hydrogenate->depressurize quench Quench the reaction and remove the solvent depressurize->quench extract Perform aqueous work-up and extraction quench->extract purify Purify the product by crystallization or chromatography extract->purify

Caption: A generalized workflow for the asymmetric hydrogenation of this compound.

Detailed Protocol: Asymmetric Hydrogenation of this compound

This protocol is a representative example and may require optimization based on the specific chiral catalyst and equipment used.

Materials:

  • This compound

  • Chiral catalyst (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand)

  • Degassed, anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Activation (in an inert atmosphere):

    • In a glovebox or under a stream of argon, add the iridium precursor and the chiral ligand to a flame-dried Schlenk flask.

    • Add degassed, anhydrous solvent and stir the mixture at room temperature for the recommended time to allow for catalyst formation.

  • Reaction Setup:

    • In a separate flask, dissolve this compound in the chosen degassed solvent.

    • Transfer this solution via cannula to the hydrogenation vessel.

    • Carefully transfer the activated catalyst solution to the hydrogenation vessel.

  • Hydrogenation:

    • Seal the hydrogenation vessel securely.

    • Purge the vessel several times with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).

    • Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or HPLC if possible.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Open the vessel and concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization:

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Constructing Heterocyclic Complexity via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. This compound, with its ketone functionality, is an excellent substrate for MCRs such as the Ugi and Pictet-Spengler reactions, enabling the rapid synthesis of diverse heterocyclic libraries.

The Ugi Four-Component Reaction: A Gateway to Peptidomimetics and Complex Heterocycles

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[9][10] By employing this compound as the ketoacid component, a highly functionalized product is obtained, which can serve as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, including piperazinones and benzodiazepines.[3]

Causality Behind the Method: The Ugi reaction proceeds through a series of rapid, equilibrium-driven steps, culminating in an irreversible Mumm rearrangement. The use of a ketoacid like this compound is particularly advantageous as it introduces both a carbonyl group for the initial condensation with the amine and a carboxylic acid for the subsequent reaction with the isocyanide-imine intermediate. The 4-methylphenyl moiety provides a scaffold that can be further functionalized or used to modulate the pharmacological properties of the final products.

Logical Flow of a Ugi-based Synthesis

G start This compound + Amine + Isocyanide + Additional Component ugi Ugi Four-Component Reaction start->ugi intermediate α-Acylamino Amide Intermediate ugi->intermediate post_ugi Post-Ugi Transformation (e.g., Cyclization) intermediate->post_ugi product Complex Heterocyclic Product post_ugi->product

Sources

Application Note & Protocols: Leveraging Flow Chemistry for α-Keto Acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Alpha-keto acids are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value functional materials due to the versatile reactivity of their adjacent keto and carboxylic acid functionalities.[1] However, harnessing their full synthetic potential is often hampered by challenges in controlling selectivity, managing hazardous intermediates, and ensuring scalable, reproducible production in traditional batch processes. This technical guide explores the application of continuous flow chemistry to overcome these limitations. We will detail the fundamental advantages of flow processing and provide specific, field-proven protocols for key α-keto acid transformations, including synthesis via oxidation, multi-step synthesis of chiral building blocks, and advanced ligation reactions. This document is intended for researchers, chemists, and process development professionals seeking to enhance the efficiency, safety, and scalability of α-keto acid chemistry.

The Strategic Advantage: Why Combine α-Keto Acids and Flow Chemistry?

The Chemical Versatility of α-Keto Acids

Alpha-keto acids are characterized by a ketone group adjacent to a carboxylic acid. This unique arrangement allows them to participate in a wide array of chemical transformations, including:

  • Nucleophilic additions to the carbonyl group.

  • Decarboxylation to generate reactive enolate precursors or aldehydes.

  • Esterification and amidation at the carboxyl group.

  • Reductive amination to form α-amino acids.

  • Ligation reactions for bioconjugation and peptide synthesis.[2][3]

This reactivity makes them invaluable, but also susceptible to side reactions like premature decarboxylation or over-oxidation under harsh batch conditions.[4][5]

The Process Advantage of Flow Chemistry

Continuous flow chemistry conducts reactions in a continuously flowing stream through a network of tubes, loops, or microreactors, offering superior control over traditional batch methods.[6] The key advantages relevant to α-keto acid chemistry include:

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for near-instantaneous heating or cooling, enabling precise temperature control to minimize side reactions and improve selectivity.[7]

  • Superior Safety Profile: The small reactor volumes significantly reduce the inventory of hazardous reagents or unstable intermediates at any given time.[6][8] This is critical when working with reagents like diazomethane or performing highly exothermic reactions.

  • Precise Control of Reaction Time: Residence time, the duration reactants spend in the reactor, is precisely controlled by the reactor volume and flow rate, allowing for the isolation of kinetic products and preventing degradation.[7]

  • Seamless Scalability: Increasing production volume is achieved by either running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), bypassing the complex and often unpredictable challenges of batch scale-up.[6][9]

  • Automation and Integration: Flow systems are easily automated and can be "telescoped," linking multiple reaction steps in sequence without the need for manual handling or isolation of intermediates.[10]

Application I: Selective Synthesis of α-Keto Acids via Continuous Flow Oxidation

Rationale: The oxidation of α-hydroxy acids or their esters is a direct route to α-keto acids. However, in batch processing, this reaction is often plagued by oxidative C-C bond cleavage, leading to decarboxylation and loss of product.[4][5] Flow chemistry provides the exquisite temperature and residence time control necessary to favor the desired α-keto acid product with high selectivity. Integrating a packed-bed reactor with a heterogeneous catalyst further simplifies purification and enhances sustainability.[1]

Experimental Protocol: Continuous Flow Oxidation of Methyl Mandelate

This protocol describes the selective oxidation of methyl DL-mandelate to methyl benzoylformate using a packed-bed catalyst in a continuous flow system.

System Setup:

  • Two high-pressure liquid chromatography (HPLC) pumps

  • A T-mixer for combining reagent streams

  • A packed-bed column reactor (e.g., 10 cm length, 4.6 mm internal diameter)

  • A column heater

  • A back-pressure regulator (BPR)

  • An automated fraction collector

Reagent Preparation:

  • Solution A (Substrate): Prepare a 0.2 M solution of methyl DL-mandelate in acetonitrile.

  • Solution B (Oxidant): Prepare a 0.4 M solution of N-Bromosuccinimide (NBS) in acetonitrile.

  • Catalyst Bed: Pack the column reactor with a supported catalyst, such as a copper/keto-ABNO system immobilized on a solid support.[1]

Step-by-Step Procedure:

  • System Priming: Prime both HPLC pumps with pure acetonitrile to flush the system.

  • Temperature Equilibration: Set the column heater to the desired temperature (e.g., 60 °C) and allow the system to equilibrate.

  • Pressure Setting: Set the back-pressure regulator to 100 psi to ensure the solvent remains in the liquid phase and to improve gas-liquid mass transfer if gaseous reagents were used.[9]

  • Initiate Flow: Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min). This corresponds to a residence time of approximately 8.5 minutes in the described column.

  • Reaction and Collection: The streams combine in the T-mixer and flow through the heated packed-bed reactor where the oxidation occurs. The product stream exits the BPR and is collected by the fraction collector.

  • Steady State: Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product for analysis.

  • Analysis: Analyze the collected fractions by HPLC or GC-MS to determine conversion, selectivity, and yield.

Scientist's Notes (The "Why"):

  • Causality of Flow: Using a flow setup prevents the buildup of heat from the exothermic oxidation, maintaining isothermal conditions that are crucial for selectivity. Precise control over residence time ensures the reaction stops after the formation of the α-keto ester, preventing the subsequent decarboxylation that can occur with prolonged heating in a batch flask.[4]

  • Packed-Bed Advantage: A heterogeneous catalyst in a packed bed allows for continuous operation without contamination of the product stream, eliminating the need for difficult catalyst filtration steps required in batch.[1]

Data Presentation & Expected Outcomes
ParameterBatch Reaction (Typical)Flow Reaction (Optimized)Rationale for Improvement
Temperature 80 °C (Reflux)60 °CLower temperature possible due to efficient mixing and heat transfer.[7]
Reaction Time 4 hours8.5 minutesAccelerated kinetics due to higher effective concentration and temperature control.[9]
Conversion >95%>99%Precise stoichiometry and mixing prevent degradation of reactants.
Selectivity (α-Keto Ester) ~70%>98%Minimized residence time prevents over-oxidation and decarboxylation.[1]
Space-Time Yield LowHighContinuous processing leads to significantly higher productivity per unit volume.[1]

Application II: Telescoped Multi-step Synthesis of Chiral α-Halo Ketones

Rationale: The synthesis of α-halo ketones from N-protected amino acids is a vital transformation for producing building blocks for HIV protease inhibitors like atazanavir.[11][12] This multi-step sequence involves the formation of a mixed anhydride, reaction with hazardous and explosive diazomethane, and subsequent hydrohalogenation. Performing this synthesis in a "telescoped" flow setup without isolating intermediates dramatically improves safety, control, and efficiency.[10][11]

Workflow Visualization: Three-Step Continuous Synthesis

The diagram below illustrates the logical flow of the telescoped synthesis, where the output of one reactor becomes the input for the next.

telescoped_synthesis cluster_0 Module 1: Mixed Anhydride Formation cluster_1 Module 2: Diazotization (Safety Critical) cluster_2 Module 3: Hydrohalogenation & Quench pump1 Pump A (N-Boc-Amino Acid) tm1 T-Mixer pump1->tm1 pump2 Pump B (Base + Ethyl Chloroformate) pump2->tm1 rt1 Reactor 1 (RT) (e.g., 2 min residence time) tm1->rt1 Mixed Anhydride Stream tit_reactor Tube-in-Tube Reactor (Anhydrous CH2N2 Generation) rt1->tit_reactor tm2 T-Mixer tit_reactor->tm2 α-Diazo Ketone Stream rt2 Reactor 2 (0 °C) (e.g., 5 min residence time) tm2->rt2 pump3 Pump C (Anhydrous HCl in Ether) pump3->tm2 product Product Collection (α-Chloro Ketone) rt2->product Final Product Stream

Caption: Workflow for the telescoped synthesis of α-chloro ketones.

Experimental Protocol: Synthesis of an α-Chloro Ketone Building Block

This protocol is adapted from the work of Kappe and colleagues for the synthesis of a chiral α-chloro ketone from an N-protected amino acid.[11][12]

System Setup:

  • Three HPLC pumps (Pumps A, B, C)

  • Two T-mixers (TM1, TM2)

  • One coiled tube reactor (RT1) at room temperature.

  • One gas-permeable tube-in-tube reactor for diazomethane generation.[11]

  • One coiled tube reactor in an ice bath (RT2) at 0 °C.

  • Back-pressure regulator.

Reagent Preparation:

  • Solution A: 0.5 M N-Boc-L-phenylalanine in THF.

  • Solution B: 0.55 M N-methylmorpholine (NMM) and 0.55 M ethyl chloroformate in THF.

  • Solution C: 1.0 M anhydrous HCl in diethyl ether.

  • Diazomethane Precursors (for Tube-in-Tube reactor): Aqueous KOH solution and a diazomethane precursor (e.g., Diazald®) in the inner tube.

Step-by-Step Procedure:

  • Module 1 - Anhydride Formation:

    • Pump Solution A (0.2 mL/min) and Solution B (0.2 mL/min) into T-mixer TM1.

    • The combined stream flows through reactor RT1 (e.g., a 0.8 mL coil) to form the mixed anhydride. The residence time is precisely controlled to 2 minutes.[12]

  • Module 2 - Diazotization:

    • The mixed anhydride stream from RT1 enters the outer chamber of the tube-in-tube reactor.

    • Simultaneously, anhydrous diazomethane is generated in situ and permeates through the inner tube membrane into the outer chamber, reacting immediately with the anhydride to form the α-diazo ketone.[11]

    • Causality & Safety: This in situ generation and immediate consumption of diazomethane is a critical safety feature of the flow setup, eliminating the need to handle or store the notoriously unstable and explosive reagent.[11][12]

  • Module 3 - Hydrohalogenation:

    • The α-diazo ketone stream exiting the tube-in-tube reactor is combined with Solution C (HCl in ether, 0.4 mL/min) at T-mixer TM2.

    • The mixture flows through the chilled reactor RT2 (e.g., a 2.0 mL coil at 0 °C) with a 5-minute residence time. The HCl reacts with the diazo ketone to form the α-chloro ketone and quenches any excess diazomethane.[12]

  • Collection and Analysis:

    • The final product stream passes through the BPR and is collected.

    • The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the final α-chloro ketone. An expected yield for this continuous process is typically high, around 87%.[12]

Application III: α-Ketoacid-Hydroxylamine (KAHA) Ligation for Peptide Synthesis

Rationale: The KAHA ligation is a powerful chemoselective reaction for forming amide bonds between a peptide fragment with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine.[2][3] This method is instrumental in the total chemical synthesis of proteins, especially those lacking cysteine residues required for native chemical ligation (NCL).[13] While often performed in batch, this reaction is an ideal candidate for translation to flow chemistry to improve mixing efficiency, reduce reaction times, and enable automation for sequential, multi-fragment ligations.

Conceptual Flow Protocol for Automated KAHA Ligation

This conceptual protocol outlines how KAHA ligation can be automated in a flow system for the convergent synthesis of a small protein from two peptide fragments.

System Setup:

  • Two pumps for delivering peptide fragments.

  • One micromixer chip for rapid and efficient mixing.

  • One coiled reactor of defined volume, potentially heated, to control residence time.

  • In-line HPLC or UPLC for real-time reaction monitoring.

  • Automated collection or a downstream module for the next ligation step.

Reagent Preparation:

  • Solution A (Fragment 1): Dissolve the peptide fragment containing the C-terminal α-ketoacid (Peptide-KA) in an appropriate acidic buffer (e.g., aqueous DMSO or NMP).[13]

  • Solution B (Fragment 2): Dissolve the peptide fragment containing the N-terminal hydroxylamine (Peptide-HA) in the same buffer system.

Conceptual Step-by-Step Procedure:

  • Initiate Flow: Pump Solution A and Solution B at a precise 1:1 molar ratio into the micromixer.

  • Mixing and Reaction: The micromixer ensures rapid, homogeneous mixing, initiating the ligation. The stream then enters the coiled reactor.

  • Controlled Ligation: The residence time in the reactor is optimized (e.g., 30-60 minutes) to allow the ligation to proceed to completion. The temperature can be moderately elevated to increase the reaction rate.

  • Real-Time Monitoring: The product stream is passed through an in-line HPLC detector to monitor the consumption of starting materials and the formation of the ligated peptide product.

  • Collection or Telescoping: Once the reaction is complete, the product can be collected or, in a more advanced setup, directed to another flow module for a subsequent deprotection and ligation step.

Visualization: Convergent Peptide Synthesis via Flow KAHA Ligation

KAHA_flow pump_A Pump A (Peptide 1-KA) mixer Micromixer pump_A->mixer pump_B Pump B (Peptide 2-HA) pump_B->mixer reactor Heated Coil Reactor (Controlled Residence Time) mixer->reactor Ligation initiation analyzer In-line HPLC (Real-time Monitoring) reactor->analyzer Product stream collector Ligated Protein Product analyzer->collector

Caption: Conceptual workflow for automated KAHA ligation in a flow reactor.

Conclusion

The application of continuous flow chemistry to α-keto acid reactions represents a significant advancement over traditional batch processing. By leveraging the intrinsic advantages of flow technology—namely, superior control over reaction parameters, enhanced safety, and amenability to automation—researchers can unlock new synthetic possibilities. The protocols and concepts outlined in this guide demonstrate that flow chemistry is not merely an alternative but a superior method for the selective synthesis of α-keto acids, the safe execution of multi-step transformations involving hazardous intermediates, and the future automation of complex processes like peptide ligation. Adopting these methodologies can accelerate drug discovery and development by providing more efficient, reliable, and scalable routes to crucial α-keto acid-derived molecules.

References

  • Hariharan, et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Mettler Toledo. Benefits of Continuous Flow Chemistry.
  • Conti, P. et al. (2021). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. NIH National Library of Medicine.
  • Cole, K. P. et al. (2020). How to approach flow chemistry. Chemical Society Reviews.
  • Gemo, M. et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
  • Goti, G. et al. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science.
  • Baxendale, I. R. et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?.
  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.
  • Kappe, C. O. et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications.
  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. ACS Publications.
  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. PubMed.
  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. ResearchGate.
  • Bode, J. W. et al. (2017). Protein chemical synthesis by α-ketoacid–hydroxylamine ligation. Nature Protocols.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (4-Methylphenyl)(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylphenyl)(oxo)acetic acid, also known as 4-methylphenylglyoxylic acid, and its derivatives are pivotal chemical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value fine chemicals.[1][2][3] Their molecular structure provides a versatile scaffold for building complex molecules. Transitioning the synthesis of these compounds from laboratory benchtop to industrial scale, however, presents significant challenges in terms of reaction control, safety, and economic viability. This guide provides a detailed overview of established synthetic strategies, in-depth protocols, and critical considerations for the safe and efficient scale-up of this compound derivative production. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: Strategic Importance and Synthesis Overview

The development of robust and scalable synthetic routes is a cornerstone of modern pharmaceutical manufacturing.[4][5][6] this compound derivatives serve as key building blocks for a range of therapeutic agents. The primary challenge in their large-scale production lies in achieving high purity and yield while managing costs and ensuring process safety, particularly when dealing with highly energetic reactions like oxidation.[7][8][9]

This document outlines the principal synthetic pathways, focusing on the critical parameters that govern their scalability. We will explore the direct oxidation of 4-methylacetophenone, a widely available and cost-effective starting material, using different oxidizing agents. Each method's advantages, limitations, and safety profile will be critically assessed to guide the selection of the most appropriate route for a given manufacturing context.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for industrial-scale production is a multi-faceted decision, balancing raw material cost, reaction efficiency, capital expenditure, and environmental impact.[5] For this compound, the most prevalent strategies begin with 4-methylacetophenone.

Strategy 1: Permanganate Oxidation of 4-Methylacetophenone

Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of converting the acetyl group of 4-methylacetophenone into the desired α-keto acid functionality.[10][11][12] The reaction is typically performed under acidic or basic conditions.

  • Mechanism & Rationale: The reaction proceeds via the enol or enolate form of the ketone, which is attacked by the permanganate ion.[11][13] The strong oxidizing power of KMnO₄ ensures the conversion of the methyl group of the acetyl moiety to a carboxylic acid, while the adjacent carbonyl group remains, yielding the α-keto acid structure.

  • Scale-Up Considerations:

    • Exothermicity: This oxidation is highly exothermic and poses a significant risk of thermal runaway if not properly controlled.[9] Careful control of the addition rate of KMnO₄ and efficient heat removal are paramount.

    • Waste Management: The reaction generates a large volume of manganese dioxide (MnO₂) sludge as a byproduct. Handling, filtering, and disposing of this waste stream are major operational challenges on a large scale.

    • Reagent Cost & Availability: While KMnO₄ itself is inexpensive, the large quantities required and the associated waste handling can impact the overall process economics.

Strategy 2: Selenium Dioxide (Riley) Oxidation of 4-Methylacetophenone

The Riley oxidation, which utilizes selenium dioxide (SeO₂), offers a more selective method for oxidizing the α-methylene group adjacent to a carbonyl.[14] This method can provide higher yields of the desired 1,2-dicarbonyl compound with fewer side products compared to less selective oxidants.

  • Mechanism & Rationale: The reaction mechanism involves the enol form of the ketone attacking the electrophilic selenium center of SeO₂.[14] A subsequent series of steps, including rearrangement and hydrolysis, yields the α-dicarbonyl product and elemental selenium.

  • Scale-Up Considerations:

    • Toxicity: Selenium compounds are highly toxic and require stringent handling protocols and specialized containment facilities to prevent operator exposure and environmental release.

    • Byproduct Removal: The elemental selenium byproduct must be completely removed from the product. This often requires specific filtration and purification steps.

    • Reaction Time: While microwave-assisted SeO₂ oxidations can be rapid on a lab scale[15], conventional heating on a large scale may require prolonged reaction times.

Alternative Strategies

Other synthetic routes to α-keto acids exist, such as the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride or the hydrolysis of benzoyl cyanide derivatives.[16][17] While effective, these routes often involve more steps or use starting materials that are more expensive or less readily available than 4-methylacetophenone, making them less common choices for large-scale production of this specific target molecule.

Process Safety and Scale-Up Logic

Transitioning from the lab to a production plant requires a rigorous safety assessment. Oxidation reactions are particularly hazardous due to their high reaction enthalpies and potential for runaway scenarios.[7][8][9]

Hazard Identification and Mitigation
  • Thermal Runaway: The primary hazard is the loss of temperature control, which can lead to rapid pressure buildup and reactor failure. Mitigation strategies include:

    • Using semi-batch processes where the oxidant is added slowly and controllably.

    • Ensuring the reactor's cooling capacity is sufficient to handle the heat generated.

    • Implementing an independent emergency cooling system and quench protocols.[8]

  • Gas Evolution: Oxidation reactions can produce gaseous byproducts. Reactors must be equipped with adequate venting and pressure relief systems.

  • Reagent Incompatibility: Strong oxidizers like KMnO₄ can react violently with organic solvents and other materials. A thorough compatibility study is essential before scale-up.[9]

The following diagram illustrates a typical safety decision workflow for a large-scale oxidation reaction.

Safety_Workflow Start Initiate Batch Monitor Monitor Critical Parameters (Temp, Pressure, Addition Rate) Start->Monitor Check Parameters within Safe Limits? Monitor->Check Normal Continue Normal Operation Check->Normal Yes Deviation Deviation Detected Check->Deviation No Normal->Monitor End End of Batch Normal->End Batch Complete Corrective Initiate Corrective Action (e.g., Stop Feed, Increase Cooling) Deviation->Corrective Recheck Is Control Regained? Corrective->Recheck Recheck->Normal Yes Emergency Initiate Emergency Shutdown (Quench Reaction, Vent Reactor) Recheck->Emergency No KMnO4_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A Charge Reactor with 4-Methylacetophenone & Water B Controlled Addition of Aqueous KMnO₄ Solution A->B C Monitor Reaction (TLC, HPLC) B->C D Quench with Na₂SO₃ C->D E Filter MnO₂ Sludge D->E F Acidify Filtrate (HCl) E->F G Extract with Solvent (e.g., Ethyl Acetate) F->G H Solvent Swap & Concentration G->H I Crystallization H->I J Filter & Dry Product I->J

Caption: Process workflow for KMnO₄ oxidation method.

Materials & Equipment:

  • 100 L glass-lined reactor with temperature control, reflux condenser, mechanical stirrer, and bottom discharge valve.

  • Dosing pump for controlled addition.

  • Filtration unit (e.g., Nutsche filter dryer).

  • 4-Methylacetophenone

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Water, deionized

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge: Charge the reactor with 4-methylacetophenone (5.0 kg, 37.26 mol) and 30 L of water.

  • Basification: Add a solution of sodium hydroxide (1.64 kg, 41.0 mol) in 5 L of water to the reactor while stirring.

  • Cooling: Cool the reaction mixture to 10-15 °C.

  • KMnO₄ Addition: Prepare a solution of potassium permanganate (11.78 kg, 74.52 mol) in 50 L of water. Using the dosing pump, add the KMnO₄ solution to the reactor over 4-6 hours, ensuring the internal temperature does not exceed 25 °C. Critical Step: The exotherm must be carefully managed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20-25 °C. Monitor the disappearance of 4-methylacetophenone by TLC or HPLC (approx. 2-4 hours).

  • Quenching: Once the reaction is complete, carefully add a saturated solution of sodium sulfite to quench any excess KMnO₄ until the purple color disappears and a brown MnO₂ precipitate remains.

  • Filtration: Filter the reaction mixture to remove the MnO₂ solid. Wash the filter cake with water (2 x 5 L).

  • Acidification: Transfer the combined filtrate to a clean vessel. Cool to 10 °C and slowly add concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of the product will form.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the ethyl acetate solution under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Data Summary Table:

ParameterValue
Starting Material4-Methylacetophenone
Key ReagentPotassium Permanganate (KMnO₄)
Stoichiometry (KMnO₄)2.0 equivalents
Reaction Temperature15-25 °C
Typical Yield65-75%
Purity (HPLC)>98%
Protocol 2: Scale-Up Synthesis via SeO₂ Oxidation

This protocol details the synthesis using the more selective but more hazardous selenium dioxide. Warning: Selenium dioxide is highly toxic. All operations must be performed in a well-ventilated fume hood or an appropriate closed-system reactor with personal protective equipment.

Materials & Equipment:

  • Same reactor setup as Protocol 1, with enhanced containment and off-gas scrubbing.

  • Selenium Dioxide (SeO₂)

  • Dioxane or another suitable high-boiling solvent

  • Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and equipped with a scrubber for selenium-containing vapors.

  • Charge: Charge the reactor with 4-methylacetophenone (5.0 kg, 37.26 mol), selenium dioxide (4.56 kg, 41.0 mol, 1.1 eq), and 40 L of dioxane.

  • Heating: Heat the mixture to reflux (approx. 100-102 °C) with vigorous stirring. A black precipitate of elemental selenium will form.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction typically takes 8-12 hours.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the black selenium precipitate. Caution: The selenium waste must be handled and disposed of according to hazardous waste regulations.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Work-up: The resulting crude product (primarily the glyoxal hydrate) is then hydrolyzed. Add 20 L of water and 1 L of 30% hydrogen peroxide to oxidize any remaining selenium species and hydrolyze the glyoxal to the keto-acid. Stir for 2 hours.

  • Isolation & Purification: Isolate and purify the product as described in Protocol 1 (steps 10-12).

Data Summary Table:

ParameterValue
Starting Material4-Methylacetophenone
Key ReagentSelenium Dioxide (SeO₂)
Stoichiometry (SeO₂)1.1 equivalents
Reaction Temperature~101 °C (Reflux in Dioxane)
Typical Yield75-85%
Purity (HPLC)>99%

Conclusion

The scale-up synthesis of this compound derivatives is a challenging but achievable endeavor. The direct oxidation of 4-methylacetophenone is the most economically viable approach. The choice between potassium permanganate and selenium dioxide depends on a facility's capabilities for handling hazardous waste and toxic materials versus its ability to manage highly exothermic reactions. The permanganate route is often preferred for its lower raw material toxicity and cost, despite the challenges of waste management. For higher purity and yield, the selenium dioxide route is superior but requires significant investment in safety and containment infrastructure. [15]In all cases, a deep understanding of process chemistry, robust engineering controls, and a comprehensive safety analysis are essential for successful, safe, and efficient large-scale production. [4][5][18]

References

  • Process Development & Optimization for APIs | CDMO Services - PharmaCompass.com. (URL: )
  • Active Pharmaceutical Ingredient (API) Process Development | Esco Aster. (URL: )
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  • How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid? - Quora. (URL: [Link])
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  • Riley oxid
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • Selenium Dioxide - Organic Chemistry Portal. (URL: [Link])
  • Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic Acid: A Mechanistic Study - Asian Journal of Chemistry. (URL: [Link])
  • Synthesis of phenylglyoxylic acid methyl ester - PrepChem.com. (URL: [Link])
  • KMnO4-Mediated Oxidation as a Continuous Flow Process - Baxendale Group. (URL: [Link])
  • Process for synthesis of esters of N-(4'-hydroxyphenyl)
  • Phenylglyoxylic acid derivatives and their preparation and use - Google P
  • Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. (URL: )
  • An alpha-methyl-4(2'-thienyl-carbonyl)
  • Preparation method of 4-methylthio phenylacetic acid - Google P
  • A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid - Google P
  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (URL: [Link])
  • Preparation method of methyl phenylglyoxylate - Google P
  • Kinetics of permagnetic oxidation of 4-hydroxy acetophenone in acidic media. (URL: [Link])
  • Write chemical reaction to affect the following transformations : 4-Methylacetophenone to Terephthalic acid - Allen. (URL: [Link])
  • Synthesis of Alkyl Aryl Ketones by Pd/Light Induced Carbonylative Cross-Coupling of Alkyl Iodides and Arylboronic Acids - ACS Public
  • Phenylglyoxylic acid - Wikipedia. (URL: [Link])
  • Method for preparing 4-methyl-biphenyl derivatives - Google P
  • An efficient Cu-catalyzed C(sp3)−H oxidative cross-coupling/esterification of propiophenones with acetophenones. (URL: [Link])
  • Process for the preparation of phenylglyoxylic acid esters - Google P

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Troubleshooting & Optimization

Optimizing reaction conditions for acylation with (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing acylation reactions utilizing (4-Methylphenyl)(oxo)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section tackles specific problems you might encounter during the acylation process. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: My acylation reaction is showing low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in an acylation reaction with this compound can stem from several factors, primarily related to the activation of the carboxylic acid, the stability of the reagents, or suboptimal reaction conditions.

1. Inefficient Carboxylic Acid Activation: this compound, being an α-keto acid, requires activation to become a potent acylating agent.[1] If the activation is incomplete, the reaction will not proceed efficiently.

  • Solution:

    • Choice of Coupling Reagent: Standard peptide coupling reagents are highly effective. Consider using carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[2][3][4] Uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also excellent choices, known for rapid reaction times and minimizing side reactions.[2][3]

    • Anhydride or Acyl Chloride Formation: Alternatively, you can convert the carboxylic acid to a more reactive species like an acid anhydride or acyl chloride prior to the addition of the nucleophile (e.g., an amine or alcohol).[4][5] For acyl chloride formation, reagents like oxalyl chloride or thionyl chloride are commonly used.

2. Degradation of Reagents:

  • Solution:

    • Ensure that your this compound is pure and has been stored correctly, protected from moisture and light.

    • Coupling reagents, especially carbodiimides, can be sensitive to moisture. Use fresh reagents and anhydrous solvents.

3. Suboptimal Reaction Conditions:

  • Solution:

    • Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally suitable. Ensure the solvent is anhydrous.

    • Temperature: Most acylation reactions proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Conversely, for sensitive substrates, cooling the reaction to 0 °C before adding the coupling reagent can prevent side reactions.

    • Base: When acylating amines, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.[3]

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue in acylation reactions. With this compound, the primary concerns are racemization (if applicable), over-acylation, and reactions involving the keto group.

1. Decarboxylation: α-keto acids can be prone to decarboxylation, especially under harsh conditions like high temperatures, which can lead to the formation of 4-methylbenzaldehyde and subsequent side products.[1][6]

  • Solution:

    • Maintain mild reaction temperatures.

    • Choose a highly efficient coupling reagent to ensure the acylation proceeds faster than potential decarboxylation.

2. Side Reactions with the Nucleophile:

  • Diacylation of Primary Amines: Primary amines can potentially react twice, leading to the formation of a diacylated product.

    • Solution: Use a stoichiometric amount of the this compound or a slight excess of the amine. Adding the activated acid slowly to the amine solution can also help.

  • Reaction with Hydroxyl Groups: If your nucleophile contains a hydroxyl group in addition to the target amine, O-acylation can compete with N-acylation.[4]

    • Solution: N-acylation is generally faster than O-acylation. However, to ensure selectivity, consider protecting the hydroxyl group before the acylation reaction.

3. Byproducts from Coupling Reagents:

  • Carbodiimides: The use of DCC results in the formation of dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.[2][3] EDC forms a water-soluble urea byproduct, which is easier to remove during aqueous work-up.

  • Solution: Choose the appropriate coupling reagent based on your planned purification strategy.

Question 3: My reaction seems to stall before completion. How can I drive it to completion?

Answer:

A stalled reaction can be frustrating. Here are several strategies to push the reaction forward:

  • Re-addition of Reagents: If you suspect that one of the reagents has degraded over the course of the reaction, a fresh portion of the coupling reagent or this compound can be added.

  • Increase Temperature: As mentioned earlier, gentle heating can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Change Solvent: If solubility is an issue, switching to a more polar aprotic solvent like DMF might help.

  • Check pH: In amide bond formation, the basicity of the reaction mixture is crucial. If the reaction has become too acidic, it can protonate the amine nucleophile, rendering it unreactive. Adding a small amount of a non-nucleophilic base can restart the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the acylation with this compound.

Question 4: How do I choose the best coupling reagent for my specific application?

Answer:

The choice of coupling reagent depends on several factors, including the scale of your reaction, the nature of your nucleophile, and your purification plan.

Coupling Reagent ClassExamplesAdvantagesDisadvantagesBest For
Carbodiimides DCC, EDCCost-effective, readily available.[2][3]Can cause racemization, byproduct removal can be challenging (DCC).General-purpose acylation, especially on a larger scale.
Uronium/Aminium Salts HBTU, HATUHigh efficiency, fast reaction times, low racemization.[2][3]More expensive than carbodiimides.Peptide synthesis, reactions with sensitive substrates, and when minimizing racemization is critical.
Phosphonium Salts PyBOP, PyAOPVery effective for sterically hindered couplings.[2]Can be more expensive.Difficult couplings, such as with N-methylated amino acids.
Question 5: What is a standard protocol for a small-scale acylation of an amine with this compound?

Answer:

Here is a representative protocol for the acylation of a primary amine. Note that this is a general guideline and may require optimization for your specific substrates.

Experimental Protocol: Amide Synthesis

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in anhydrous DCM (concentration of ~0.1 M).

  • Activation: In a separate flask, dissolve this compound (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

  • Coupling: To the solution from step 2, add EDC (1.2 eq.) and stir at 0 °C for 15-20 minutes.

  • Reaction: Add the activated acid solution from step 3 dropwise to the amine solution from step 1 at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 6: How can I effectively monitor the progress of my acylation reaction?

Answer:

Effective reaction monitoring is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction's progress. You can visualize the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides more detailed information. It allows you to confirm the mass of your product and identify any major side products, giving you a clearer picture of what is happening in your reaction flask.

Question 7: What are the best practices for purifying the final acylated product?

Answer:

The purification strategy will depend on the properties of your product and the byproducts present.

  • Extraction: A standard aqueous work-up, as described in the protocol above, is effective for removing water-soluble byproducts, such as the urea formed from EDC and any excess base or acid.

  • Filtration: If you use DCC as a coupling reagent, the insoluble DCU byproduct can be removed by filtration before the aqueous work-up.[2][3]

  • Column Chromatography: Flash column chromatography is the most common method for purifying the crude product. The choice of solvent system will depend on the polarity of your product.

  • Crystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

Visualizing the Workflow

General Acylation Workflow

Acylation_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Acid Activation cluster_reaction 3. Coupling Reaction cluster_workup 4. Work-up & Purification reagents Dissolve Amine/Alcohol and Base in Anhydrous Solvent reaction Combine Activated Acid and Nucleophile. Stir at Room Temperature. reagents->reaction activation Dissolve this compound and Coupling Additive. Add Coupling Reagent at 0°C. activation->reaction workup Aqueous Extraction reaction->workup purification Column Chromatography workup->purification

Caption: A typical workflow for acylation reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield Observed check_activation Was the carboxylic acid properly activated? start->check_activation activation_yes Yes check_activation->activation_yes activation_no No check_activation->activation_no check_conditions Are the reaction conditions optimal? activation_yes->check_conditions solution_activation Use a more efficient coupling reagent (e.g., HATU) or convert to acyl chloride. activation_no->solution_activation conditions_yes Yes check_conditions->conditions_yes conditions_no No check_conditions->conditions_no check_reagents Are the reagents of good quality and anhydrous? conditions_yes->check_reagents solution_conditions Optimize temperature, solvent, or base. conditions_no->solution_conditions reagents_yes Yes check_reagents->reagents_yes Consider other issues (e.g., substrate stability) reagents_no No check_reagents->reagents_no solution_reagents Use fresh, anhydrous reagents and solvents. reagents_no->solution_reagents

Sources

Technical Support Center: Purification of Arylglyoxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for arylglyoxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of this important class of chemical intermediates. Here, we provide targeted troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, implement effective solutions, and obtain high-purity materials for your research and development endeavors.

Part A: Troubleshooting Guide

This section directly addresses common experimental issues in a question-and-answer format. Use the table below to quickly identify your problem and find recommended solutions.

Troubleshooting Common Purification Issues
Observed Problem Probable Cause(s) Recommended Solution(s)
1. Oily Product / Failure to Crystallize - Presence of residual solvents (e.g., water, reaction solvent).- Eutectic mixture formation due to persistent impurities.- Thermal degradation during solvent removal.- Azeotropic Removal of Water: Co-evaporate the crude product with toluene under reduced pressure.- Trituration: Vigorously stir the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation.- Chromatography: Purify via silica gel column chromatography (see Protocol 3).- Use a rotary evaporator with a carefully controlled, low-temperature water bath.
2. Persistent Starting Material (Aryl Methyl Ketone) - Incomplete oxidation reaction.- Co-crystallization or similar solubility profile with the product.- Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic arylglyoxylic acid will move to the aqueous phase, leaving the neutral ketone in the organic layer (see Protocol 1).- Bisulfite Wash: Aldehydes and some ketones can be removed by washing with a sodium bisulfite solution, which forms a water-soluble adduct.
3. Presence of Benzoic Acid Derivatives - Over-oxidation of the starting material or product.- Decarboxylation: The α-keto acid moiety is susceptible to losing CO₂ under harsh conditions (e.g., high heat, strong base).[1]- Reaction Control: Optimize reaction time and temperature to minimize side reactions.- Fractional Crystallization: Exploit differences in solubility between the arylglyoxylic acid and the corresponding benzoic acid.[2]- pH-Controlled Precipitation: Carefully acidify the basic aqueous extract. Often, the less acidic benzoic acid will precipitate at a slightly higher pH than the target compound.
4. Yellow or Brown Product Discoloration - Trace metal impurities from reagents (e.g., selenium from SeO₂ oxidation).[3]- Formation of polymeric or degradation byproducts.- Activated Charcoal Treatment: Decolorize a solution of the crude product with a small amount of activated charcoal before filtration and crystallization (see Protocol 2).- Silica Gel Chromatography: Colored, polar impurities often adhere strongly to silica gel.
5. Tailing Peaks in Column Chromatography - Interaction of the acidic proton with basic sites on the silica gel surface.- Mobile Phase Modification: Add 0.5-1% acetic or formic acid to the eluent system to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[4][5]

Part B: Experimental Protocols & Workflows

Successful purification relies on robust and well-executed protocols. The following are detailed, step-by-step methodologies for the most common and effective purification techniques for arylglyoxylic acids.

Purification Workflow Overview

The general strategy for purifying a crude arylglyoxylic acid product involves a logical sequence of steps designed to remove specific types of impurities.

G start Crude Reaction Mixture extraction Protocol 1: Acid-Base Extraction start->extraction Removes neutral/basic impurities (e.g., starting ketone) decolor Protocol 2: Charcoal Treatment (Optional) extraction->decolor If colored cryst Recrystallization extraction->cryst If not colored & solid chrom Protocol 3: Column Chromatography extraction->chrom If oily or complex mixture decolor->cryst final Pure Arylglyoxylic Acid cryst->final High Purity chrom->final High Purity

Caption: General purification workflow for arylglyoxylic acids.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This technique is highly effective for separating the acidic product from unreacted neutral starting materials like aryl methyl ketones.[6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.

  • Separation: Allow the layers to separate. The deprotonated arylglyoxylate salt will be in the upper aqueous layer, while neutral impurities (like the starting ketone) will remain in the lower organic layer.

  • Extraction: Drain the organic layer and set it aside. Collect the aqueous layer. To maximize recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. The arylglyoxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

Protocol 2: Decolorization with Activated Charcoal

This protocol is used to remove highly colored impurities.

  • Dissolution: Dissolve the crude or partially purified arylglyoxylic acid in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, acetone).

  • Treatment: Add a very small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution.

    • Causality Note: Charcoal has a high surface area that adsorbs large, conjugated molecules responsible for color. Using too much will result in significant product loss.

  • Hot Filtration: Swirl the mixture for a few minutes and then immediately perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration.

Protocol 3: Silica Gel Column Chromatography

This method is ideal for purifying oily products or separating mixtures with very similar properties.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Expert Tip: For arylglyoxylic acids, a mobile phase containing ethyl acetate and hexanes, with the addition of 0.5-1% acetic acid, is highly effective.[5] The acetic acid suppresses deprotonation of the carboxylic acid, preventing peak tailing and improving resolution.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified arylglyoxylic acid.

Part C: Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical nature of arylglyoxylic acids and the rationale behind the purification challenges.

Q1: Why are arylglyoxylic acids so challenging to purify compared to other carboxylic acids?

A: The difficulty arises from their bifunctional nature. Arylglyoxylic acids contain both a carboxylic acid and an α-keto group. This unique structure leads to several complications:

  • High Polarity: The presence of two polar functional groups makes them highly polar, which can lead to poor retention on standard reversed-phase HPLC columns and streaking on silica gel.[4][5]

  • Chemical Instability: The α-keto acid moiety is prone to degradation. Under thermal stress or basic conditions, it can readily undergo decarboxylation to form an aryl aldehyde, which can then be oxidized to the corresponding benzoic acid.[1]

  • Hydrate Formation: The electrophilic ketone can exist in equilibrium with its hydrate form in the presence of water, potentially leading to multiple species in solution and complicating crystallization and characterization.

Q2: My arylglyoxylic acid appears to be degrading during storage. What are the ideal storage conditions?

A: Due to their instability, proper storage is critical. Like many α-keto acids, they are sensitive to heat, light, moisture, and oxygen.[7]

  • Temperature: Store at low temperatures, ideally in a freezer at -20°C for long-term stability.

  • Atmosphere: For maximum stability, store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from moisture and light.

Q3: I see a byproduct in my mass spec that corresponds to the loss of 28 amu (CO). What is happening?

A: This is a known fragmentation pathway for arylglyoxylic acids under mass spectrometry conditions. The molecule can undergo a facile unimolecular dissociation with the loss of carbon monoxide (CO) to give the corresponding arylcarboxylic acid.[3][8] This is a characteristic of the compound's structure and not necessarily indicative of an impurity in your bulk sample, though decarboxylation can also occur thermally as a degradation pathway.

Troubleshooting Logic Diagram

This decision tree illustrates a logical approach to diagnosing and solving purification issues based on initial analytical data.

G start Analyze Crude Product (TLC, NMR, LCMS) q1 Is the product a solid or an oil? start->q1 solid_node Product is Solid q1->solid_node Solid oil_node Product is Oil q1->oil_node Oil q2 Is the major impurity the starting ketone? solid_node->q2 final_chrom Use Column Chromatography (Protocol 3) oil_node->final_chrom sol1 Perform Acid-Base Extraction (Protocol 1) q2->sol1 Yes q3 Is the product colored? q2->q3 No sol1->q3 sol2 Use Activated Charcoal (Protocol 2) q3->sol2 Yes final_cryst Recrystallize q3->final_cryst No sol2->final_cryst

Caption: Decision tree for troubleshooting arylglyoxylic acid purification.

References

  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. (2015). Restek. [Link]
  • Fu, R., & Wu, C. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020).
  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids. [Link]
  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. PubMed. [Link]
  • Hellwig, M., et al. (2020). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides.
  • Layne, J. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]
  • Process for the preparation of arylglyoxylic acids. (1979).
  • Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. (2008).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissoci
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. [Link]
  • Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. (2017).
  • Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluorobor
  • Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates. (2023). National Institutes of Health (NIH). [Link]
  • How can I separate my product from my starting materials if they all have the same polarity according to the TLC? (2021). Reddit. [Link]
  • How to remove excess starting material Pyrenecarboxyaldehyde? (2020).
  • The Purification of Organic Compound: Techniques and Applic
  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. (2017). Royal Society of Chemistry. [Link]
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). National Institutes of Health (NIH). [Link]

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Technical Support Center: Synthesis of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylphenyl)(oxo)acetic acid, a key intermediate in pharmaceutical and fine chemical manufacturing. This guide is designed for researchers, scientists, and process chemists to navigate the common challenges associated with its synthesis, with a primary focus on maximizing yield and purity. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting, validated protocols, and a mechanistic understanding of the reaction.

Overview of the Core Synthesis

The most prevalent laboratory and industrial method for synthesizing this compound (also known as p-tolylglyoxylic acid) is the oxidation of 4'-methylacetophenone. While several oxidizing agents can be employed, potassium permanganate (KMnO₄) is widely used due to its efficacy and cost-effectiveness. The general transformation is as follows:

General reaction scheme for the oxidation of 4'-methylacetophenone to this compound using potassium permanganate.Figure 1. General reaction scheme.

However, the potent nature of KMnO₄ presents challenges. Achieving high yields requires careful control over reaction parameters to prevent side reactions, primarily the over-oxidation of the aromatic methyl group. This guide will address these issues directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My yield is consistently low (<50%). What are the most probable causes and how can I address them?

A low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the root cause.

Answer: Low yield is typically a result of one or more of the following: incomplete reaction, over-oxidation of the substrate, or mechanical losses during workup and purification.

Diagnostic Workflow:

// Nodes Start [label="Low Yield (<50%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Analyze Crude Reaction Mixture\n(TLC, GC, or ¹H NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete_Rxn [label="Significant Starting\nMaterial Remains", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Over_Oxidation [label="Byproduct Detected\n(e.g., Terephthalic Acid)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup_Issue [label="Reaction Complete,\nMinimal Byproducts", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_Incomplete [label="Solution:\n1. Increase KMnO₄ stoichiometry (1.5-2.0 eq).\n2. Increase reaction time or temperature moderately.\n3. Ensure efficient stirring.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_OverOx [label="Solution:\n1. Lower reaction temperature (start at 0-5 °C).\n2. Control rate of KMnO₄ addition.\n3. Avoid excessive oxidant.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Sol_Workup [label="Solution:\n1. Optimize workup (see Q3).\n2. Ensure complete precipitation of product.\n3. Minimize transfers and wash steps.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Connections Start -> Check_Completion; Check_Completion -> Incomplete_Rxn [label=" Path A "]; Check_Completion -> Over_Oxidation [label=" Path B "]; Check_Completion -> Workup_Issue [label=" Path C "];

Incomplete_Rxn -> Sol_Incomplete [label=" Diagnosis:\n Incomplete Reaction "]; Over_Oxidation -> Sol_OverOx [label=" Diagnosis:\n Over-oxidation "]; Workup_Issue -> Sol_Workup [label=" Diagnosis:\n Workup/Purification Loss "]; } enddot Caption: Troubleshooting decision tree for low yield.

Detailed Explanation:

  • Incomplete Reaction: The oxidation of the acetyl group requires sufficient oxidant. Ensure your stoichiometry is correct and that the KMnO₄ is of good quality. Vigorous stirring is crucial as this is a multiphasic reaction.

  • Over-oxidation: The primary competing reaction is the oxidation of the benzylic methyl group to a carboxylic acid, forming terephthalic acid.[1][2] This side reaction is highly dependent on temperature and the concentration of the oxidant.

  • Workup Losses: this compound has some water solubility. During acidification and extraction, significant product can be lost if the pH is not optimal or if washes are too voluminous.

Q2: I've isolated a significant amount of a white solid that is poorly soluble in most organic solvents. Is this terephthalic acid, and how can I prevent its formation?

Answer: Yes, it is highly probable that the byproduct is terephthalic acid (benzene-1,4-dicarboxylic acid). Its formation is a classic example of over-oxidation where the strong oxidizing agent, KMnO₄, attacks the benzylic methyl group in addition to the primary target (the acetyl group).[3]

Causality & Prevention:

The oxidation of a benzylic C-H bond is facile with KMnO₄ because it can proceed through a stable benzylic radical intermediate.[4] This reaction is accelerated by heat. To favor the desired oxidation of the acetyl group over the methyl group, you must control the reaction's kinetic profile.

Key Control Parameters:

Parameter Recommendation Rationale
Temperature Maintain 0-10 °C during KMnO₄ addition, then allow to slowly warm to room temperature. Lower temperatures significantly reduce the rate of benzylic oxidation relative to acetyl group oxidation, thus improving selectivity.
Rate of Addition Add the KMnO₄ solution dropwise over an extended period (1-2 hours). This maintains a low instantaneous concentration of the oxidant, preventing localized "hot spots" and reducing the likelihood of the more aggressive over-oxidation pathway.
Stoichiometry Use the minimum effective amount of KMnO₄ (typically 1.5-2.0 equivalents). Excess oxidant will inevitably lead to byproduct formation once the primary substrate is consumed.

| pH Control | Conduct the reaction under mild alkaline conditions (e.g., using Na₂CO₃). | While the reaction proceeds under acidic or alkaline conditions, mild alkaline conditions can help stabilize the permanganate and control its reactivity.[5][6] |

Q3: The workup is problematic. The reaction mixture is a thick, dark brown sludge of MnO₂ that clogs filter paper. How can I improve product isolation?

Answer: The formation of manganese dioxide (MnO₂) is an unavoidable consequence of using permanganate as an oxidant. A simple filtration is often ineffective. The standard and most effective method is to quench the excess oxidant and simultaneously dissolve the MnO₂ sludge through a reductive workup.

Optimized Workup Protocol:

  • Cool the Reaction: After the reaction is complete, cool the mixture in an ice bath to 0-5 °C.

  • Reductive Quench: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃). Add this solution slowly to the stirred reaction mixture.

  • Observe Changes: The dark brown MnO₂ will be reduced to the soluble, nearly colorless manganese(II) sulfate (MnSO₄). The mixture should become a clear, pale yellow or colorless solution. Continue adding the bisulfite solution until the brown color is completely discharged.

  • Acidification: Once the solution is clear, slowly add concentrated HCl or H₂SO₄ to acidify the mixture to pH 1-2. This will protonate the carboxylate product, causing it to precipitate.

  • Isolation: The precipitated this compound can now be easily collected by vacuum filtration from a clear solution, washed with cold water, and dried.

Chemical Principle: The bisulfite reduces Mn(IV) in MnO₂ to Mn(II) while being oxidized to sulfate: MnO₂ (s) + NaHSO₃ (aq) + H⁺ → Mn²⁺ (aq) + Na⁺ (aq) + SO₄²⁻ (aq) + H₂O (l)

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the permanganate oxidation of the acetyl group?

Answer: The precise mechanism of permanganate oxidations can be complex, but it is widely accepted that for ketones, the reaction proceeds through the enol or enolate form.[5][7] Under the alkaline conditions often used, the ketone is deprotonated to form an enolate. The permanganate ion then attacks the electron-rich double bond of the enolate.

Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Attack by Permanganate cluster_step3 Step 3: Cleavage & Oxidation Keto [Keto form of 4-methylacetophenone] Enolate [Enolate intermediate] Keto->Enolate OH⁻ Intermediate [Cyclic Manganate Ester] Enolate->Intermediate Attack on C=C Permanganate MnO₄⁻ Permanganate->Intermediate Attack on C=C Cleavage [Intermediate Complex] Intermediate->Cleavage Hydrolytic Cleavage Product This compound (as carboxylate) Cleavage->Product Further Oxidation Steps

Studies suggest the reaction is first order with respect to the ketone, the oxidant, and hydrogen ions (in acidic media), supporting the involvement of the enol form in the rate-determining step.[7] The carbon-carbon bond of the enolate is cleaved, ultimately leading to the desired α-keto acid after workup.

Q2: Are there higher-yielding or "greener" alternatives to potassium permanganate?

Answer: Yes, while KMnO₄ is a classic reagent, modern synthetic chemistry offers several alternatives that may provide higher yields, better selectivity, and a more favorable environmental profile.

  • Selenium Dioxide (SeO₂): A well-established reagent for the oxidation of the α-methylene group of ketones to form α-dicarbonyl compounds. It often gives clean reactions and high yields but is highly toxic and requires careful handling.

  • Copper(II) Bromide/Oxygen: Some methods utilize copper catalysts with molecular oxygen as the terminal oxidant.[8] These systems can be highly efficient and are environmentally benign, though they may require optimization of catalysts and reaction conditions.

  • Ozonolysis: Ozonolysis of a silyl enol ether derived from 4'-methylacetophenone is another high-yield route, though it requires specialized equipment.

Q3: What are the best practices for purifying the final product?

Answer: The primary method for purification is recrystallization.

  • Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixed solvent system like heptane/ethyl acetate is often effective.[9]

  • Procedure: Dissolve the crude, dried product in a minimum amount of the hot solvent. If the solution has color, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery, then filter and dry the crystals under vacuum.

Detailed Experimental Protocol

Protocol 1: Optimized Synthesis of this compound

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// Connections Start -> Setup -> Cool -> KMnO4_prep -> Addition -> Reaction -> Workup -> Acidify -> Isolate -> End; } enddot Caption: Experimental workflow for optimized synthesis.

Materials:

  • 4'-Methylacetophenone (1.0 eq)

  • Potassium Permanganate (KMnO₄) (2.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4'-methylacetophenone and sodium carbonate in water.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, dissolve potassium permanganate in water.

  • Add the KMnO₄ solution to the dropping funnel and add it dropwise to the vigorously stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0-5 °C and perform the reductive workup as described in the troubleshooting guide (Q3) by slowly adding a saturated solution of NaHSO₃ until the brown MnO₂ sludge dissolves completely.

  • Slowly add concentrated HCl to the clear solution until the pH is 1-2, which will cause the product to precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry under vacuum to yield crude this compound.

  • Recrystallize from hot water or another suitable solvent for further purification.

References

  • Marigangaiah, N. P., & Banerji, K. K. (1976). Kinetics and mechanisms of the oxidation of methyl aryl ketones by acid permanganate. Australian Journal of Chemistry, 29(9), 1939-1945. [Link]
  • Nath, P., & Banerji, K. K. (1970). Kinetics of the oxidation of acetophenone by manganese(III) sulphate. Canadian Journal of Chemistry, 48(15), 2414-2417. [Link]
  • Jaky, M. (2000). Kinetics and mechanism of the oxidation of ketones with permanganate ions. Polyhedron, 19(5), 509-514. [Link]
  • Quora. (2018). How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. [Link]
  • Allen Solution. (n.d.). Assertion : In the presence of alkaline KMnO₄ 4-methylacetophenone is oxidised to benzoic acid. Reason : Keto group is oxidised to -COOH group. [Link]
  • Master Organic Chemistry. (2017). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
  • Royal Society of Chemistry. (2016). A copper-catalyzed aerobic oxidative C(sp3)H/C(sp3)H cross-coupling of propiophenones with acetophenones. Chem. Commun., 52, 11134-11137. [Link]
  • Allen Solution. (n.d.). Write chemical reaction to affect the following transformations : 4-Methylacetophenone to Terephthalic acid. [Link]

Sources

Technical Support Center: Navigating the Instability of Alpha-Keto Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of alpha-keto acids. This resource is designed for researchers, scientists, and drug development professionals who work with these pivotal, yet notoriously unstable, molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: The Dichotomy of Alpha-Keto Acids

Alpha-keto acids are fundamental intermediates in a multitude of metabolic pathways, including the Krebs cycle and amino acid metabolism.[1][2] Their unique structure, featuring a ketone group adjacent to a carboxylic acid, makes them highly reactive and thus central to many biological transformations.[1] However, this same reactivity is the root of their inherent instability, posing significant challenges for their accurate quantification and handling in experimental settings.[3] This guide will provide you with the expertise to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with alpha-keto acids, providing insights into their causes and practical solutions.

Issue 1: Low or No Analytical Signal for Your Alpha-Keto Acid

Symptoms: You observe a significantly lower than expected or completely absent peak for your target alpha-keto acid during chromatographic analysis (e.g., HPLC).

Potential Causes & Solutions:

  • Degradation During Sample Handling and Storage: Alpha-keto acids are susceptible to degradation, particularly decarboxylation, which can be accelerated by elevated temperatures and inappropriate pH.[3][4][5]

    • Solution: Minimize sample handling time and always keep your samples on ice. For long-term storage, freezing at -20°C or below is recommended.[3] For aqueous solutions of compounds like α-ketoglutaric acid, it is advised not to store them for more than a day.[6]

  • Inefficient or Inconsistent Derivatization: Due to their high polarity and instability, alpha-keto acids often require derivatization for successful analysis.[3] This process converts them into more stable and detectable forms.

    • Solution: Optimize your derivatization reaction. For instance, when using o-phenylenediamine (OPD), the reaction is favored under acidic conditions (e.g., 2M HCl).[3] Always use freshly prepared derivatizing reagents to ensure their efficacy.

  • Poor Extraction of Derivatized Product: The choice of solvent for extracting the derivatized alpha-keto acid is crucial for obtaining a good yield.

    • Solution: For derivatized alpha-keto acids, consider using an appropriate organic solvent like ethyl acetate for efficient extraction.[3]

Issue 2: Distorted Peak Shapes in Chromatography

Symptoms: You observe split, broad, or tailing peaks for your derivatized alpha-keto acid in your chromatogram.

Potential Causes & Solutions:

  • Highly Acidic Injection Sample: Injecting a highly acidic sample onto the HPLC column can lead to peak distortion, a known issue for DMB-derivatized α-ketoglutarate.[3][7]

    • Solution: Neutralize your final derivatized sample before injection. This can be achieved by diluting the solution with a basic solution, such as 65 mM NaOH.[3][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to poor peak shape.[3]

    • Solution: Dilute your sample or reduce the injection volume.

  • Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can result in inconsistent retention times and distorted peaks.[3]

    • Solution: Ensure your column is thoroughly equilibrated with at least 10 column volumes of the initial mobile phase before starting your analytical run.[3]

Frequently Asked Questions (FAQs)

Q1: Why are alpha-keto acids so challenging to work with?

A1: The primary challenge lies in their chemical instability.[3] The presence of both a keto and a carboxylic acid group makes them highly reactive and prone to degradation reactions like decarboxylation, especially under non-optimal conditions of temperature and pH.[3] This instability can lead to significant loss of the analyte during sample preparation and analysis, resulting in inaccurate quantification.

Q2: What is keto-enol tautomerism and how does it affect my experiments?

A2: Keto-enol tautomerism is a chemical equilibrium between the keto form (containing the C=O group) and the enol form (containing a C=C-OH group).[8][9][10] This interconversion is catalyzed by both acids and bases.[11][12][13] While the keto form is generally more stable for most simple alpha-keto acids, the presence of the enol tautomer can influence the reactivity of the molecule.[13][14] For instance, the enol form is nucleophilic and can react with electrophiles.[11] Understanding this equilibrium is crucial as it can affect the reaction pathways and potential side products in your experiments.

Q3: What are the primary degradation pathways for alpha-keto acids under acidic and basic conditions?

A3: The stability of alpha-keto acids is highly pH-dependent.

  • Acidic Conditions: Under acidic conditions, particularly with heating, some alpha-keto acids like pyruvic acid can readily undergo decarboxylation , leading to the loss of the carboxyl group as CO2 and the formation of an aldehyde.[4] For instance, warming pyruvic acid with dilute sulfuric acid yields acetaldehyde.[4] However, some alpha-keto acids, such as oxaloacetic acid, are relatively stable in strongly acidic solutions.

  • Basic Conditions: Basic conditions can also promote degradation. The presence of a base can catalyze keto-enol tautomerism , leading to the formation of an enolate intermediate.[12][13] While this is a reversible process, the enolate is a reactive species that can participate in other reactions. Additionally, some reactions involving alpha-keto acids are catalyzed by bases.

The optimal pH for stability can vary depending on the specific alpha-keto acid and the experimental conditions. For example, in one study, the conversion of an amino acid to its corresponding alpha-keto acid was optimal at pH 3, but at elevated temperatures, degradation was observed.[15][16]

Q4: What are the best practices for storing alpha-keto acids and their solutions?

A4: Proper storage is critical to maintain the integrity of your alpha-keto acids.

  • Solid Form: As a solid, alpha-keto acids are generally more stable.[17] Store them in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents.[18] For long-term stability, storage at -20°C is often recommended.[6]

  • Solutions: Aqueous solutions of alpha-keto acids are much less stable. It is highly recommended to prepare solutions fresh before use. If you must store a solution, do so at low temperatures (e.g., on ice for short-term or frozen at -80°C for longer-term) and for the shortest possible time.[19] For example, it is not recommended to store aqueous solutions of α-ketoglutaric acid for more than one day.[6]

Experimental Protocols

Protocol 1: General Handling and Preparation of Alpha-Keto Acid Standards

This protocol provides a standardized procedure for handling and preparing alpha-keto acid solutions to minimize degradation.

Materials:

  • Alpha-keto acid solid

  • High-purity water or appropriate buffer (pre-chilled to 4°C)

  • Calibrated balance

  • Volumetric flasks

  • Pipettes

  • Ice bath

Procedure:

  • Equilibrate the solid alpha-keto acid container to room temperature before opening to prevent condensation.

  • Weigh the required amount of the alpha-keto acid quickly and accurately.

  • Dissolve the solid in a minimal amount of pre-chilled solvent in a volumetric flask kept in an ice bath.

  • Once dissolved, bring the solution to the final volume with the pre-chilled solvent.

  • Mix gently but thoroughly.

  • Use the prepared standard solution immediately. If short-term storage is necessary, keep the solution on ice and protected from light.

  • For longer-term storage, aliquot the solution into cryovials and flash-freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC Analysis of Alpha-Keto Acids with DMB Derivatization

This protocol outlines a general workflow for the analysis of alpha-keto acids using HPLC with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[7]

Materials:

  • DMB derivatization reagent (freshly prepared)

  • Sodium sulfite

  • 2-Mercaptoethanol

  • Concentrated HCl

  • NaOH solution (e.g., 65 mM)

  • HPLC system with a fluorescence detector

  • C18 column

Procedure:

  • Sample Preparation: Prepare your alpha-keto acid samples and standards in an aqueous solution.

  • Derivatization: a. To 40 µL of your sample or standard, add 40 µL of the freshly prepared DMB solution. b. Seal the reaction vial and heat at 85°C for 45 minutes. c. After heating, immediately cool the vial on ice for 5 minutes.

  • Neutralization: a. Dilute the cooled reaction mixture five-fold with a 65 mM NaOH solution to neutralize the excess acid. This step is crucial to prevent split peaks.[7]

  • HPLC Analysis: a. Inject an appropriate volume (e.g., 25 µL) of the neutralized, derivatized sample onto the HPLC system. b. Separate the derivatives on a C18 column using a suitable mobile phase gradient. c. Detect the fluorescent derivatives using an appropriate excitation and emission wavelength.

Visualizing Degradation and Analysis

Degradation Pathways

The following diagram illustrates the primary degradation pathway of decarboxylation for an alpha-keto acid under acidic conditions.

G cluster_acid Acidic Conditions (e.g., H+, heat) Alpha-Keto Acid Alpha-Keto Acid Protonated Carbonyl Protonated Carbonyl Alpha-Keto Acid->Protonated Carbonyl Protonation Decarboxylation Decarboxylation Protonated Carbonyl->Decarboxylation Rearrangement Enol Intermediate Enol Intermediate Decarboxylation->Enol Intermediate -CO2 Aldehyde Aldehyde Enol Intermediate->Aldehyde Tautomerization

Caption: Acid-catalyzed decarboxylation of an alpha-keto acid.

Analytical Workflow

This diagram outlines the key steps in the analytical workflow for quantifying alpha-keto acids using derivatization followed by HPLC.

G Sample Collection Sample Collection Derivatization Derivatization Sample Collection->Derivatization Stabilization Neutralization Neutralization Derivatization->Neutralization pH Adjustment HPLC Analysis HPLC Analysis Neutralization->HPLC Analysis Quantification Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for alpha-keto acid analysis via HPLC.

Data Summary: Stability Overview

The following table provides a qualitative summary of the stability of common alpha-keto acids under different conditions.

Alpha-Keto AcidAcidic Conditions (with heat)Basic ConditionsNeutral, Room Temp (Aqueous)
Pyruvic Acid Prone to decarboxylation[4]UnstableModerately stable (short-term)
α-Ketoglutaric Acid Relatively stableUnstableUnstable (degrades over time)[6]
Oxaloacetic Acid Relatively stableProne to decarboxylationUnstable

References

  • Chemistry Stack Exchange. (2021). Mechanism of decarboxylation of alpha-keto carboxylic acid.
  • Wikipedia. (2023). Decarboxylation.
  • Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1425–1441.
  • Khan Academy. (n.d.). Keto-enol tautomerization.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • Sciencemadness Wiki. (n.d.). Pyruvic acid.
  • Wikipedia. (2023). Enol.
  • SYNTHESIS & DEGRADATION OF AMINO ACIDS. (n.d.).
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism.
  • The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube.
  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation.
  • Hidalgo, F. J., & Zamora, R. (2006). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(19), 7294–7299.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Hidalgo, F. J., & Zamora, R. (2006). Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(19), 7294–7299.
  • BYJU'S. (n.d.). Keto-Enol Tautomerism.
  • OpenStax. (2023). 22.1 Keto–Enol Tautomerism. In Organic Chemistry.
  • Krishnamurthy, R. (2019). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 58(40), 14112-14116.
  • Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 597.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • Schellenberger, A. (1967). Synthesis and properties of the α-keto acids. In Methods in Enzymology (Vol. 9, pp. 539-547). Academic Press.
  • Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment. Clinica Chimica Acta, 132(3), 321–325.
  • Li, Y., Chen, J., & Lun, S. (2001). Production and Recovery of Pyruvic Acid: Recent Advances. Food Technology and Biotechnology, 39(4), 265-273.
  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens. In Organic Chemistry II.
  • Interchim. (n.d.). Pyruvic acid.
  • MetwareBio. (n.d.). Pyruvic Acid: A Key Player in Cellular Metabolism and Health.
  • Britannica. (2023). Pyruvic acid. In Encyclopedia Britannica.
  • Khan Academy. (2019, January 9). keto-enol tautomerization mechanism. YouTube.
  • Wikipedia. (2023). Keto acid.
  • Yamada, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2136–2142.
  • Miernyk, J. A., & Randall, D. D. (2001). The complex fate of alpha-ketoacids. Critical Reviews in Plant Sciences, 20(3), 291–326.
  • Mahar, K. P., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 35(9), 1248-1260.
  • Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1425–1441.
  • Chen, J., et al. (2016). Biotechnological production of alpha-keto acids: Current status and perspectives. Bioresource Technology, 219, 716–725.

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Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Friedel-Crafts acylation and encounter challenges related to catalyst deactivation. Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] However, the Lewis acid catalysts essential for this reaction are prone to deactivation, leading to stalled reactions, low yields, and purification challenges.

This resource provides in-depth, experience-driven guidance in a question-and-answer format. We will explore the root causes of catalyst deactivation and offer structured troubleshooting protocols to diagnose and resolve these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of catalyst deactivation in Friedel-Crafts acylation?

A1: The most significant and inherent cause of catalyst deactivation is the formation of a stable Lewis acid-base complex between the catalyst (e.g., AlCl₃) and the carbonyl oxygen of the ketone product.[1][3][4][5] This complex is often highly stable under reaction conditions, effectively sequestering the catalyst and removing it from the catalytic cycle.[1][3] Consequently, Friedel-Crafts acylation reactions typically require stoichiometric or even excess amounts of the Lewis acid catalyst to drive the reaction to completion.[1][3][5]

Q2: My reaction has stalled or the yield is very low. Besides product complexation, what are other common culprits?

A2: Several factors can lead to poor performance, all stemming from catalyst deactivation:

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture in your reagents, solvents, or glassware will hydrolyze the catalyst, rendering it inactive.[3][4][6][7] It is critical to maintain strictly anhydrous conditions.

  • Deactivated Arenes: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), the ring is "deactivated."[3][4][6] This reduced nucleophilicity makes it less reactive towards the electrophilic acylium ion, often preventing the reaction from proceeding under standard conditions.[6][8]

  • Substrate-Catalyst Complexation: Aromatic compounds bearing functional groups with lone pairs, such as amines (-NH₂) or alcohols (-OH), can act as Lewis bases.[3][4][9][10] These groups will preferentially coordinate with the Lewis acid catalyst, deactivating it before it can activate the acylating agent.[3][4]

Q3: Can I use a catalytic amount of AlCl₃ for my acylation reaction?

A3: Generally, no. Due to the strong complexation between the ketone product and AlCl₃, the catalyst is not regenerated in the same way it is in Friedel-Crafts alkylation.[1][11] You must use at least one molar equivalent of the catalyst relative to the acylating agent. For less reactive substrates, an excess (e.g., 1.1 to 1.3 equivalents) is often necessary to achieve full conversion.

Q4: Is it possible to regenerate and reuse the Lewis acid catalyst after the reaction?

A4: For homogeneous Lewis acids like AlCl₃, regeneration from the post-reaction aqueous workup is not practical or cost-effective in a laboratory setting. However, the use of solid acid catalysts, such as zeolites, offers a significant advantage in this regard. These heterogeneous catalysts can often be recovered by filtration, washed, dried, and reactivated by calcination for reuse.[3][12]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues encountered during your experiments.

Problem 1: Reaction Fails to Initiate or Shows Very Low Conversion (<10%)

This is a common issue often pointing to a fundamental problem with catalyst activity or substrate reactivity from the outset.

Logical Troubleshooting Workflow

start Problem: Reaction Fails to Initiate or Low Conversion check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents check_conditions Step 2: Confirm Anhydrous Conditions check_reagents->check_conditions Reagents OK? solution_reagents Solution: - Use fresh, high-purity AlCl₃. - Purify/distill solvents and liquid reagents. check_reagents->solution_reagents No check_substrate Step 3: Assess Substrate Reactivity check_conditions->check_substrate Conditions Dry? solution_conditions Solution: - Flame- or oven-dry all glassware. - Run reaction under inert atmosphere (N₂/Ar). check_conditions->solution_conditions No check_stoichiometry Step 4: Check Catalyst Stoichiometry check_substrate->check_stoichiometry Substrate Suitable? solution_substrate Solution: - For deactivated arenes, switch to a stronger catalyst (e.g., triflic acid). - Protect or modify interfering functional groups (-NH₂, -OH). check_substrate->solution_substrate No solution_stoichiometry Solution: - Ensure ≥1.0 equivalent of catalyst. - Increase loading to 1.1-1.3 eq. for challenging substrates. check_stoichiometry->solution_stoichiometry No

Caption: A stepwise workflow for troubleshooting failed Friedel-Crafts acylation reactions.

Detailed Diagnostic Steps & Solutions:

  • Probable Cause A: Inactive Catalyst due to Impurities or Age.

    • Diagnosis: Aluminum chloride is highly hygroscopic and can degrade upon storage, appearing clumpy or discolored instead of a fine, white/pale-yellow powder.

    • Solution: Use a freshly opened bottle of high-purity, anhydrous AlCl₃. If you suspect the quality of your acyl chloride or arene, consider purification by distillation before use.

  • Probable Cause B: Presence of Moisture.

    • Diagnosis: The reaction may produce fumes of HCl immediately upon catalyst addition, indicating hydrolysis.[7]

    • Solution: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator). Use anhydrous grade solvents from a reputable supplier or distill them from an appropriate drying agent. Run the entire experiment under a positive pressure of an inert atmosphere (Nitrogen or Argon).

  • Probable Cause C: Unsuitable Aromatic Substrate.

    • Diagnosis: Review the structure of your arene. Does it contain strongly deactivating groups like -NO₂, -CF₃, or -COR?[4] Does it have an amine (-NH₂) or unprotected hydroxyl (-OH) group?[3][9]

    • Solution:

      • For Deactivated Arenes: Standard AlCl₃ may be insufficient. Consider switching to a more powerful catalytic system, such as triflic acid, which can acylate moderately deactivated substrates.[8] For severely deactivated rings, Friedel-Crafts acylation may not be viable, and alternative synthetic routes should be explored.[8]

      • For Arenes with -NH₂ or -OH groups: These functional groups must be protected before attempting the acylation. For example, an aniline can be acylated to form an amide, which protects the nitrogen and makes the ring moderately deactivated, often allowing the reaction to proceed.

Problem 2: Reaction Starts but Stalls Prematurely (Incomplete Conversion)

This scenario suggests that the catalyst was initially active but lost its efficacy over the course of the reaction.

Primary Deactivation Pathway

catalyst Active Catalyst (AlCl₃) acylium Acylium Ion [R-C=O]⁺ catalyst->acylium Reacts with Acyl Chloride deactivated_complex Deactivated Complex [Product-AlCl₃] catalyst->deactivated_complex Consumed product Ketone Product acylium->product Reacts with Arene product->deactivated_complex Complexation

Caption: The primary pathway of catalyst deactivation via product complexation.

Detailed Diagnostic Steps & Solutions:

  • Probable Cause A: Insufficient Catalyst Loading.

    • Diagnosis: This is the most likely reason for stalling. As the ketone product forms, it sequesters the AlCl₃, progressively reducing the amount of active catalyst available to generate the acylium ion.[1][3][4][6]

    • Solution: Increase the stoichiometry of AlCl₃. If you used 1.0 equivalent, try the reaction again with 1.2 equivalents. Monitor the reaction by TLC or GC-MS. If conversion increases but still stalls, a further modest increase may be warranted.

Table 1: Effect of Catalyst Loading on a Model Acylation Reaction (Illustrative Data Based on Typical Experimental Outcomes)

EntryAreneAcyl ChlorideAlCl₃ (Equivalents)Time (h)Conversion (%)
1TolueneAcetyl Chloride0.9465
2TolueneAcetyl Chloride1.0485
3TolueneAcetyl Chloride1.22>98
4ChlorobenzeneAcetyl Chloride1.2840
5ChlorobenzeneAcetyl Chloride1.5875
  • Probable Cause B: Sub-optimal Reaction Temperature.

    • Diagnosis: Some acylations require thermal energy to overcome the activation barrier, especially with less reactive arenes. If the reaction is being run at 0°C or room temperature and has stalled, temperature may be a limiting factor.

    • Solution: After the initial exothermic reaction subsides, consider gently heating the reaction mixture. A modest increase to 40-50°C can often restart a stalled reaction and drive it to completion. However, be cautious, as excessive heat can lead to side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

This protocol outlines a standard procedure with critical checkpoints for ensuring an anhydrous environment.

  • Glassware Preparation: Assemble a three-necked, round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a gas inlet adapter (for N₂ or Ar). Dry the entire apparatus thoroughly in an oven at 120°C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add the anhydrous aromatic substrate (1.0 eq.) and the anhydrous solvent (e.g., Dichloromethane, Carbon Disulfide).

  • Catalyst Addition: Under a positive flow of inert gas, carefully add anhydrous aluminum chloride (1.2 eq.) to the stirred solution. Note: This can be exothermic.

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.05 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and very cautiously quench the reaction by slowly pouring the mixture over a stirred slurry of crushed ice and concentrated HCl.[13]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[3][13]

Protocol 2: Regeneration of a Solid Acid Catalyst (Zeolite Example)

This protocol is for heterogeneous catalysts, which offer the benefit of recyclability.

  • Catalyst Recovery: After the reaction is complete, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[3]

  • Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, acetone) to remove all adsorbed organic materials. Repeat the washing 3-4 times.[3]

  • Drying: Dry the washed catalyst in a vacuum oven at 100-120°C overnight to remove the washing solvent.[3]

  • Calcination (Reactivation): Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air. Ramp the temperature to 500-550°C and hold for 3-5 hours to burn off any deeply adsorbed organic residues and regenerate the active sites.[3]

  • Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric moisture. Store the reactivated catalyst in a tightly sealed container in a dry environment until its next use.[3]

References

  • BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
  • BYJU'S. (n.d.).
  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Spagnol, M., et al. (2003). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem Technical Support.
  • BenchChem. (2025).
  • Ashenhurst, J. (2018). EAS Reactions (3)
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
  • Saskia van der Vlugt. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry - Saskoer.ca. [Link]
  • Chemistry Stack Exchange. (2020).

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Technical Support Center: Troubleshooting Low Conversion Rates in α-Keto Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for α-keto acid reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis and modification of α-keto acids. As these molecules are both valuable synthetic intermediates and prone to complex behaviors in solution, a systematic approach to troubleshooting is essential for success.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Issues with Starting Materials and Reagents

Low conversion can often be traced back to the quality and handling of the initial components of your reaction. This section addresses common pitfalls related to starting materials and reagents.

Q1: My reaction is sluggish or failing to initiate. Could my α-hydroxy acid starting material be the problem?

A1: Absolutely. The purity and stability of your α-hydroxy acid precursor are paramount, especially in oxidation reactions designed to produce α-keto acids.

Causality:

  • Impurities: Contaminants in the starting material can interfere with the catalyst or reagents. For instance, residual solvents or byproducts from a previous step can poison a catalyst or react with your oxidant.

  • Degradation: α-Hydroxy acids can be susceptible to degradation, particularly if they have other sensitive functional groups. Improper storage (e.g., exposure to light, air, or extreme temperatures) can lead to the formation of inactive or inhibitory species.

Troubleshooting Protocol: Purity Assessment of α-Hydroxy Acid Starting Material

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

    • Column: A C18 reverse-phase column is a good starting point.

    • Detection: UV detection is often suitable for aromatic α-hydroxy acids. For aliphatic compounds lacking a strong chromophore, derivatization or use of a mass spectrometer (LC-MS) is recommended.[3]

    • Analysis: Assess the chromatogram for the presence of unexpected peaks, which may indicate impurities. A purity of >95% is generally recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques can provide a detailed structural confirmation and identify organic impurities. The presence of unexpected signals should be investigated.

  • Moisture Analysis (Karl Fischer Titration):

    • Excess water in your starting material can be detrimental, especially in reactions using water-sensitive reagents.

Q2: I'm using an oxidation strategy, but the conversion is low. Could my choice of oxidant be the issue?

A2: The choice of oxidant and its handling are critical. Different oxidants have varying reactivity profiles and sensitivities.[1]

Causality:

  • Oxidant Potency: The oxidant may not be strong enough to efficiently convert the α-hydroxy acid to the α-keto acid under your reaction conditions.

  • Oxidant Decomposition: Some oxidants, like hydrogen peroxide, are prone to thermal decomposition, especially at elevated temperatures.[1] Others may be sensitive to light or moisture.

  • Side Reactions: Aggressive oxidants such as potassium permanganate or osmium tetroxide can lead to over-oxidation and undesired side reactions, consuming your starting material and reducing the yield of the desired product.[1] The use of milder, more chemoselective oxidizing systems, such as those catalyzed by nitroxyl radicals (e.g., AZADO) with molecular oxygen as the co-oxidant, can mitigate these issues.[4][5]

Troubleshooting Steps:

  • Verify Oxidant Activity: If possible, test the oxidant with a known, reliable substrate to confirm its activity.

  • Consider Alternative Oxidants: If low reactivity is suspected, consider switching to a more potent or more suitable oxidant for your specific substrate. For example, Dess-Martin periodinane is effective but produces stoichiometric waste that can complicate purification.[4]

  • Optimize Oxidant Addition: In some cases, slow addition of the oxidant can help to control the reaction rate and minimize side reactions.

Section 2: Suboptimal Reaction Conditions

The environment in which a reaction takes place has a profound impact on its outcome. This section delves into troubleshooting issues related to key reaction parameters.

Q3: My conversion rate is highly variable. How critical is pH control in α-keto acid reactions?

A3: pH is an extremely critical parameter in the chemistry of α-keto acids and can dramatically influence reaction rates and product distributions.[6][7]

Causality:

  • Keto-Diol Equilibrium: In aqueous solutions, α-keto acids exist in equilibrium with their corresponding geminal diol hydrate. The position of this equilibrium is pH-dependent.[7] The keto form is generally the reactive species in many transformations.

  • Protonation State: The carboxylic acid and the keto group can be protonated or deprotonated depending on the pH. The charge of the molecule affects its reactivity, solubility, and interaction with catalysts.[6][7] For instance, in some reactions, the deprotonated keto form may be more or less reactive than its protonated counterpart.[7]

  • Catalyst Activity: Many catalysts, both chemical and enzymatic, have a narrow optimal pH range for their activity.

  • Side Reactions: pH can influence the rate of undesirable side reactions such as decarboxylation or aldol-type condensations.[8][9]

Troubleshooting Workflow for pH Optimization

Caption: Decision tree for troubleshooting pH-related issues.

Experimental Protocol: pH Screening

  • Set up Small-Scale Parallel Reactions: Prepare several small-scale reactions (e.g., in vials).

  • Vary the pH: Use a series of buffers to systematically vary the pH of each reaction across a relevant range (e.g., from acidic to neutral or basic, depending on the reaction mechanism). For example, you could screen pH values from 3 to 8.[10]

  • Monitor Conversion: At set time points, quench the reactions and analyze the conversion rate by a suitable analytical method like HPLC.

  • Identify Optimum: Plot conversion versus pH to determine the optimal pH for your reaction.

Q4: I'm observing incomplete conversion even after extended reaction times. Should I increase the temperature?

A4: While increasing the temperature can increase the reaction rate, it can also promote undesirable side reactions and degradation of both starting materials and products.

Causality:

  • Activation Energy: If the reaction has a high activation energy, a higher temperature may be necessary to achieve a reasonable rate.

  • Thermal Stability: α-keto acids can be thermally labile and may undergo decarboxylation at elevated temperatures.[11] This is a significant concern and can be a major pathway for yield loss.

  • Reagent Stability: As mentioned earlier, some reagents, like certain oxidants, can decompose at higher temperatures.[1]

Recommended Temperature Optimization Strategy

ParameterLow Temperature (~0-25 °C)Moderate Temperature (25-80 °C)High Temperature (>80 °C)
Pros Minimizes side reactions and degradation.Often a good balance between reaction rate and stability.Can significantly increase reaction rate for sluggish transformations.
Cons Reaction may be very slow or not proceed at all.May still be too slow for some reactions.High risk of decarboxylation and other side reactions.[11]
Best For Reactions with highly sensitive substrates or products.General optimization starting point.Thermally robust systems or when high activation energy is a barrier.

Troubleshooting Steps:

  • Initial Low-Temperature Trial: If you suspect product instability, run the reaction at a lower temperature for a longer period.

  • Systematic Temperature Screening: Similar to pH screening, set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the conversion and the formation of byproducts over time.[12]

  • Analyze Byproducts: Use techniques like LC-MS to identify any byproducts formed at higher temperatures. The presence of compounds with a lower molecular weight than your expected product might indicate decarboxylation.

Section 3: Investigating Side Reactions and Byproducts

When your starting material is consumed but the yield of the desired α-keto acid is low, side reactions are a likely culprit.

Q5: My starting material is consumed, but the yield of the α-keto acid is poor. What are the common side reactions?

A5: Several side reactions can compete with your desired transformation, leading to low yields.

Common Side Reactions:

  • Oxidative Decarboxylation: In oxidation reactions, the α-keto acid product can be further oxidized, leading to the loss of carbon dioxide and the formation of a carboxylic acid with one less carbon.[11][13]

  • Aldol-Type Condensations: The α-protons of aldehydes and ketones are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions.[8][9] While α-keto acids are less prone to this than simple ketones, it can still occur under certain conditions.

  • Hydrolysis of Intermediates or Products: In reactions that proceed through ester or amide intermediates, premature hydrolysis can be an issue. The peptide bond adjacent to an α-ketoacyl group has been shown to be susceptible to hydrolysis.[14]

  • Racemization: If the α-carbon is a stereocenter, racemization can occur, which may be an issue if stereochemical purity is required.[15]

Workflow for Identifying Byproducts

G A Low Yield of Desired Product B Analyze Crude Reaction Mixture by LC-MS A->B C Identify Molecular Weights of Major Components B->C D Compare with Expected Molecular Weights C->D E MW < Product? (Suspect Decarboxylation) D->E F MW > Product? (Suspect Dimerization/Condensation) D->F G MW = Isomer? (Suspect Isomerization/Racemization) D->G H Further Structural Elucidation (e.g., NMR, MS/MS) E->H F->H G->H

Caption: Workflow for byproduct identification.

Mitigation Strategies:

  • For Decarboxylation: Use milder reaction conditions (lower temperature, less aggressive oxidant) and avoid prolonged reaction times after the starting material is consumed.[4][5]

  • For Aldol Condensations: Carefully control the stoichiometry of the base and the temperature. If possible, use a non-nucleophilic base.

  • For Hydrolysis: Ensure anhydrous conditions if water-sensitive intermediates are involved.

Section 4: Analytical and Monitoring Challenges

Q6: I'm not sure if my low conversion is real or an artifact of my analytical method. How can I reliably quantify α-keto acids?

A6: α-keto acids can be challenging to analyze due to their high polarity and potential instability.[16] Direct analysis by HPLC-UV can be difficult for non-aromatic α-keto acids.

Recommended Analytical Protocol: HPLC with Pre-column Derivatization

Principle: Derivatization converts the α-keto acid into a more stable, less polar, and more easily detectable derivative, often one that is fluorescent or has a strong UV chromophore.[3][10] A common derivatizing agent is o-phenylenediamine (OPD) or its analogs, which react with the α-keto acid to form a quinoxalinone derivative.[10]

Step-by-Step Derivatization and HPLC Analysis:

  • Sample Preparation: Take an aliquot of your reaction mixture and quench the reaction (e.g., by adding an acid or base, depending on the reaction).

  • Derivatization Reaction:

    • To your sample, add a solution of the derivatizing agent (e.g., o-phenylenediamine or 4-nitro-1,2-phenylenediamine).[10]

    • Adjust the pH to be acidic, as the condensation reaction requires an acidic environment.[10]

    • Heat the mixture (e.g., at 80-100 °C for 30 minutes) to drive the reaction to completion.[10][12]

  • HPLC Analysis:

    • Column: C18 reverse-phase.

    • Mobile Phase: A gradient of methanol or acetonitrile and water.

    • Detection: UV or fluorescence, depending on the derivatizing agent used.

    • Quantification: Use a calibration curve prepared from a known standard of the derivatized α-keto acid.

Troubleshooting Common Analytical Issues:

IssuePotential CauseSolution
No or Low Signal Incomplete derivatization.Optimize derivatization pH, temperature, and time.[10] Ensure the derivatizing agent is fresh.
Peak Splitting or Broadening Acidic conditions of the injected sample.Neutralize the sample with a basic solution (e.g., NaOH) before injection.[17]
Column overload.Dilute the sample or reduce the injection volume.[17]
Poor Reproducibility Inconsistent derivatization.Use a consistent and validated derivatization protocol.[17]
Sample degradation before analysis.Analyze samples promptly after derivatization or store them appropriately (e.g., at low temperature).[17]

Section 5: Product Isolation and Purification Problems

Even with high conversion, difficulties in isolating the final product can lead to a low overall yield.

Q7: My reaction seems to have worked, but I'm losing most of my product during workup and purification. What are the best practices for isolating α-keto acids?

A7: The high polarity and potential instability of α-keto acids can make their purification challenging.[4]

Causality:

  • High Polarity: α-keto acids are often highly soluble in water and can be difficult to extract into organic solvents.

  • Acidity: Their acidic nature can lead to issues with certain purification techniques, such as silica gel chromatography, where they may streak or bind irreversibly to the stationary phase.

  • Instability: As discussed, they can be sensitive to heat and pH extremes, which might be encountered during purification.

Recommended Purification Strategies:

  • Acid-Base Extraction:

    • This is often the first step to separate the acidic product from neutral or basic impurities.

    • Procedure:

      • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

      • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to move the deprotonated α-keto acid into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Carefully re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the α-keto acid.

      • Extract the protonated α-keto acid back into an organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.

  • Chromatography:

    • Reverse-Phase Chromatography: This is often more suitable for polar compounds than normal-phase silica gel chromatography. A C18-functionalized silica can be used with a mobile phase of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic or acetic acid.

    • Ion-Exchange Chromatography: This technique can be very effective for separating acidic compounds.

By systematically addressing these potential issues, from the quality of your starting materials to the specifics of your purification strategy, you can effectively troubleshoot and optimize your α-keto acid reactions to achieve higher conversion rates and yields.

References

  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids.
  • pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in r
  • Chemical conversion of alpha-keto acids in relation to flavor form
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry.
  • α-Keto Acids: Acylating Agents in Organic Synthesis.
  • Troubleshooting alpha-ketoisovaleric acid derivatiz
  • Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed.
  • A Comparative Guide to the Inter-laboratory Measurement of Alpha-keto-beta-methylvaleric Acid. Benchchem.
  • Studies on the synthesis and stability of α-ketoacyl peptides. PMC - NIH.
  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxid
  • Development of a New LC-MS/MS Method for the Quantific
  • Technical Support Center: Quantifying Unstable Alpha-Keto Acids. Benchchem.
  • Purification and characterization of branched chain alpha-ketoacid dehydrogenase
  • Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex
  • Biotechnological production of alpha-keto acids: Current status and perspectives.
  • Photo-oxidation of alpha-keto-carboxylic acids and rel
  • New Atmospheric Oxid
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Synthesis and properties of the .alpha.-keto acids. Chemical Reviews.
  • Keto acid. Wikipedia.
  • Purification and characterization of alpha-keto amide reductase
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central.
  • α-Keto Acids.
  • Alpha-carbon Reactions. Chemistry LibreTexts.
  • aromatic alpha-keto acids: Topics by Science.gov. Science.gov.
  • Synthesis and properties of the α-keto acids.
  • Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?
  • Reactions

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Impact of steric hindrance on (4-Methylphenyl)(oxo)acetic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of (4-Methylphenyl)(oxo)acetic acid

A Guide for Researchers on Navigating Steric and Electronic Effects

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile α-keto acid in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to its reactivity, with a specific focus on the often-misunderstood impact of the para-methyl group. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Part 1: Foundational Concepts FAQ

This section covers the basic structural and reactive properties of this compound and the fundamental principles of steric hindrance.

Q1: What are the primary reactive sites of this compound?

Answer: this compound, also known as p-tolylglyoxylic acid, possesses three primary centers for reactivity, stemming from its constituent functional groups: the α-keto group, the carboxylic acid, and the substituted aromatic ring.

  • The α-Keto Carbonyl Group: The ketone's carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This allows for a wide range of transformations including reductions to α-hydroxy acids, Grignard reactions, and condensations.

  • The Carboxylic Acid Group: This group can undergo typical carboxylic acid reactions, such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to amides or acid chlorides.[1] It also facilitates decarboxylation under certain conditions.

  • The Aromatic Ring: The toluene-derived ring can participate in electrophilic aromatic substitution (EAS) reactions. The existing methyl and oxoacetic acid groups act as directors for incoming electrophiles.

Figure 1: Primary reactive sites on this compound.

Q2: What is steric hindrance, and how does it typically influence a reaction?

Answer: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down because of non-bonding interactions between atoms in space. Essentially, bulky groups near a reaction center can physically block the approach of a reactant or reagent.[2]

The consequences of steric hindrance in an experiment can include:

  • Reduced Reaction Rates: The most common effect.

  • Lower Yields: Incomplete reactions due to high activation energy.

  • Shift in Selectivity: A reaction may favor a less-hindered site. For example, in electrophilic aromatic substitution, attack at the para position is often favored over the more crowded ortho position, especially with bulky substituents or reagents.[3]

Part 2: Troubleshooting Guide - Steric vs. Electronic Effects

This section dives into specific experimental problems, helping you diagnose whether steric hindrance or other electronic factors are the root cause of unexpected results.

Q3: My nucleophilic addition to the ketone is slow or gives low yields. Is the para-methyl group causing steric hindrance?

Answer: This is a common misconception. While steric hindrance is a critical factor in reactivity, the para-position of the methyl group is too distant to physically block nucleophilic attack on the adjacent keto-carbonyl group. The primary influence of the para-methyl group on this reaction center is electronic , not steric.

  • Electronic Effect: The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[4] It pushes electron density into the aromatic ring, which in turn slightly reduces the electrophilicity (the partial positive charge) of the carbonyl carbon. This electronic deactivation makes the ketone slightly less reactive towards nucleophiles compared to its unsubstituted counterpart, phenylglyoxylic acid.

  • True Steric Hindrance: Significant steric hindrance would arise from:

    • A bulky nucleophile: A reagent like tert-butyllithium will experience more difficulty approaching the carbonyl than methylmagnesium bromide.

    • Substituents at the ortho-position: If the methyl group were at the ortho position (adjacent to the side chain), it would create significant steric crowding and dramatically slow the reaction rate.

G start Slow Nucleophilic Addition Observed q1 Is the nucleophile bulky? (e.g., t-BuLi, LDA) start->q1 steric_issue Primary Cause: Steric Hindrance from Nucleophile q1->steric_issue Yes electronic_issue Primary Cause: Electronic Deactivation by p-Me Group q1->electronic_issue No solution_steric Solution: - Use a smaller nucleophile - Increase reaction temperature - Use a more reactive reagent steric_issue->solution_steric solution_electronic Solution: - Increase reaction time/temperature - Use a more potent nucleophile - Employ a Lewis acid catalyst to enhance electrophilicity electronic_issue->solution_electronic

Figure 2: Troubleshooting logic for slow nucleophilic additions.

Q4: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and getting a mixture of products. How does the para-methyl group affect this?

Answer: In this scenario, the methyl group exerts a powerful steric and electronic directing effect. The two substituents on the ring must be considered together:

  • The Methyl Group (-CH₃): An ortho, para-director and an activating group.[3]

  • The Oxoacetic Group (-C(O)COOH): A meta-director and a deactivating group due to the electron-withdrawing nature of its two carbonyls.

The activating methyl group's directing effect will dominate. Since the para position is already occupied by the oxoacetic acid group, the methyl group will direct incoming electrophiles to its ortho positions (C2 and C6 on the ring).

However, the bulky oxoacetic acid group will exert significant steric hindrance at these positions. Therefore, while electronically favored, the reaction may be slow and require forcing conditions. You should not expect substitution to occur at the positions ortho to the oxoacetic acid group, as these are deactivated.

Troubleshooting Table: Electrophilic Aromatic Substitution

IssueProbable CauseRecommended Action
No Reaction Insufficiently reactive electrophile; deactivation by the oxoacetic group is dominant.Use a stronger Lewis acid catalyst (e.g., switch from FeCl₃ to AlCl₃ for Friedel-Crafts) or more forcing conditions (higher temperature).
Low Yield Steric hindrance from the oxoacetic group at the target positions.Prolong the reaction time. Accept that yields may be inherently limited by steric factors.
Mixture of Isomers Potential for minor product formation if the deactivating group's influence is not completely overcome.Improve purification methods (e.g., column chromatography) to isolate the desired major isomer.

Part 3: Experimental Protocols & Data

This section provides a standardized protocol for a common reaction and illustrates the impact of substituents with comparative data.

Protocol: Sodium Borohydride Reduction of the Ketone

This procedure details the reduction of the α-keto group to an α-hydroxy acid, a reaction sensitive to the electrophilicity of the carbonyl carbon.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound in 20 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C.

  • Reductant Addition: Slowly add 0.42 g (11 mmol, 1.1 eq) of sodium borohydride in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir for an additional 2 hours at room temperature.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the pH is ~2. This neutralizes excess NaBH₄ and protonates the resulting alkoxide and carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, (4-methylphenyl)(hydroxy)acetic acid.

Comparative Reactivity Data

The electronic effect of the para-methyl group, while subtle, can be observed when comparing its reaction rate to analogues.

CompoundSubstituent at Para-PositionElectronic Effect of SubstituentExpected Relative Rate of Nucleophilic Addition
Phenyl(oxo)acetic acid-HNeutral (Baseline)1.00
This compound -CH₃Electron-Donating (EDG)~0.85
(4-Nitrophenyl)(oxo)acetic acid-NO₂Electron-Withdrawing (EWG)~3.50

Note: Relative rates are illustrative estimates based on Hammett equation principles and intended for comparative purposes.

The electron-donating methyl group slightly reduces the rate of reaction, whereas a powerful electron-withdrawing nitro group significantly increases it by making the carbonyl carbon more electrophilic.

References

  • Penteado, F., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(12), 7113-7278. [Link][6]
  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects.
  • Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids.

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Technical Support Center: Byproduct Formation in Friedel-Crafts Reactions with Alpha-Keto Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Friedel-Crafts reactions utilizing alpha-keto acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these reactions and minimize unwanted byproduct formation. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your synthetic strategies.

Introduction: The Challenge of Alpha-Keto Acids in Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forging carbon-carbon bonds with aromatic rings.[1][2] While traditional acylating agents like acyl chlorides and anhydrides are widely used, alpha-keto acids present a unique set of opportunities and challenges. Their dual functionality offers pathways to valuable alpha-keto acid and diarylacetic acid derivatives. However, the inherent reactivity of the alpha-keto acid moiety can also lead to significant byproduct formation, primarily through a competing decarbonylation pathway.[3] Understanding and controlling these side reactions is critical for achieving high yields and product purity.

This guide is structured to address the most common issues encountered in the lab, providing both theoretical explanations and practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts reaction with an alpha-keto acid is giving a low yield of the desired alpha-keto acid product. What are the likely causes?

A low yield of the target alpha-keto acid is a common problem and can stem from several factors. The most prevalent issue is the premature decarbonylation of the alpha-keto acid under the reaction conditions.

Primary Causes and Solutions:

  • Decarbonylation of the Alpha-Keto Acid: The alpha-keto acid can lose carbon monoxide (CO) to form a carbocationic intermediate, which can then undergo other reactions, leading to byproducts instead of the desired acylation product.[3]

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally disfavor the decarbonylation process. Start with conditions reported in the literature for similar substrates and adjust as needed.[1]

      • Choice of Lewis Acid: The strength of the Lewis acid can significantly influence the rate of decarbonylation. Strong Lewis acids like AlCl₃ can promote this side reaction. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or BF₃·OEt₂.[4]

      • Order of Addition: Adding the aromatic substrate to a pre-formed complex of the alpha-keto acid and Lewis acid at low temperature can sometimes favor the desired acylation.

  • Inactive Catalyst: Lewis acids are highly sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.[5]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, and use anhydrous solvents.

      • Use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator. Clumpy or discolored Lewis acid is a sign of decomposition.[5]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate can render it too unreactive for Friedel-Crafts acylation.[6]

    • Troubleshooting:

      • If possible, choose a synthetic route that avoids acylation of a strongly deactivated ring.

      • For moderately deactivated substrates, a stronger Lewis acid or higher reaction temperatures may be necessary, but this must be balanced with the increased risk of decarbonylation.

Q2: I'm observing a significant amount of a non-ketonic byproduct in my reaction. What could it be, and how is it formed?

A common and often major byproduct in Friedel-Crafts reactions with alpha-keto acids is a 1,1-diarylalkane . This arises from a cascade of reactions following the initial decarbonylation of the alpha-keto acid.

Mechanism of 1,1-Diarylalkane Formation:

  • Decarbonylation: The alpha-keto acid, upon activation by a Lewis acid, loses carbon monoxide to form a carbocation.

  • First Friedel-Crafts Alkylation: This carbocation acts as an electrophile and reacts with the aromatic substrate in a standard Friedel-Crafts alkylation to form a mono-arylated intermediate.

  • Formation of a New Carbocation: The benzylic alcohol of the mono-arylated intermediate is protonated by the acidic medium and eliminates water to form a more stable benzylic carbocation.

  • Second Friedel-Crafts Alkylation: This new, highly reactive carbocation is then attacked by a second molecule of the aromatic substrate to yield the 1,1-diarylalkane byproduct.

graph "Byproduct_Formation_Mechanism" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Decarbonylation Pathway"; bgcolor="#F1F3F4"; "Alpha-Keto Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbocation_1" [label="Carbocation Intermediate"]; "CO" [label="Carbon Monoxide", shape=ellipse, fillcolor="#FFFFFF"]; "Alpha-Keto Acid" -> "Carbocation_1" [label=" -CO"]; "Carbocation_1" -> "CO" [style=invis]; }

subgraph "cluster_1" { label="Friedel-Crafts Alkylation Cascade"; bgcolor="#F1F3F4"; "Arene_1" [label="Aromatic Substrate"]; "Mono-arylated" [label="Mono-arylated Intermediate"]; "Carbocation_2" [label="Benzylic Carbocation"]; "Arene_2" [label="Aromatic Substrate"]; "1,1-Diarylalkane" [label="1,1-Diarylalkane Byproduct", fillcolor="#FBBC05", fontcolor="#202124"];

} }

Figure 1: Mechanism of 1,1-diarylalkane byproduct formation.

Troubleshooting:

  • Minimize Decarbonylation: The strategies outlined in Q1 for preventing decarbonylation are the primary methods for avoiding 1,1-diarylalkane formation.

  • Stoichiometry Control: Using a large excess of the aromatic substrate can statistically favor the reaction of the initial carbocation with the arene over the subsequent reactions of the mono-arylated intermediate.[6]

Q3: My reaction with a phenol and an alpha-keto acid is messy, with multiple products. What is happening?

Phenols are challenging substrates for Friedel-Crafts reactions due to the reactivity of the hydroxyl group.

Competing Reactions with Phenols:

  • O-Acylation: The lone pair of electrons on the phenolic oxygen can attack the electrophile, leading to the formation of an ester byproduct (O-acylation).

  • C-Acylation: The desired reaction is the attack of the aromatic ring on the electrophile (C-acylation).

  • Lewis Acid Complexation: The Lewis acid can coordinate with the hydroxyl group, which deactivates the catalyst and can also deactivate the aromatic ring towards electrophilic attack.

Troubleshooting:

  • Protecting Groups: The most effective strategy is to protect the hydroxyl group as an ester or ether before the Friedel-Crafts reaction. The protecting group can be removed in a subsequent step.

  • Catalyst Choice: Milder Lewis acids may favor C-acylation over O-acylation in some cases.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrates.

Protocol 1: General Procedure for Friedel-Crafts Acylation with an Alpha-Keto Acid (Minimizing Decarbonylation)

This protocol is designed to favor the formation of the alpha-keto acid product by controlling the reaction temperature and using a moderately active Lewis acid.

Materials:

  • Alpha-keto acid (e.g., pyruvic acid)

  • Aromatic substrate (e.g., toluene)

  • Anhydrous Lewis acid (e.g., FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Standard laboratory glassware, dried in an oven

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of the alpha-keto acid (1.0 equivalent) in anhydrous DCM.

  • Add the alpha-keto acid solution dropwise to the stirred Lewis acid suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add the aromatic substrate (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The choice of Lewis acid can have a profound impact on the product distribution in Friedel-Crafts reactions with alpha-keto acids. The following table provides a qualitative comparison of common Lewis acids and their expected outcomes.

Lewis AcidRelative ActivityTendency for DecarbonylationRecommended for Alpha-Keto Acid Reactions
AlCl₃ HighHighUse with caution, at low temperatures
FeCl₃ ModerateModerateGood starting point for optimization
ZnCl₂ Moderate to LowLow to ModerateSuitable for activated arenes
BF₃·OEt₂ ModerateModerateGood alternative to solid Lewis acids

Conclusion

Successfully employing alpha-keto acids in Friedel-Crafts reactions hinges on a solid understanding of the competing reaction pathways. By carefully selecting the Lewis acid, controlling the reaction temperature, and considering the reactivity of the aromatic substrate, researchers can significantly minimize the formation of decarbonylation-derived byproducts such as 1,1-diarylalkanes. This technical guide provides a framework for troubleshooting common issues and optimizing reaction conditions to achieve higher yields and purer products in your synthetic endeavors.

References

  • Wikipedia. (2023, November 28). Friedel–Crafts reaction. In Wikipedia. [Link]
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Johnson, J. S., & Siegler, M. A. (2010). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Organic letters, 12(8), 1784–1787. [Link]
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Shin, Y. J., Kamaraj, E., & Lim, H. N. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 14(4), 865-871. [Link]
  • Wang, L., Murai, Y., Yoshida, T., Okamoto, M., Tachrim, Z. P., Hashidoko, Y., & Hashimoto, M. (2014). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. International journal of molecular sciences, 15(5), 8364–8385. [Link]
  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
  • Wikipedia. (2023, August 28).
  • Chemistry The Chemistry of Molecules. (2020, April 7). Decarboxylation reaction by halide anion: complete mechanism [Video]. YouTube. [Link]
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • Olah, G. A. (1964). The Friedel-Crafts Syntheses. Chemical Reviews, 64(5), 577–578. [Link]
  • ChemTube3D. (n.d.). Indole Alkylation - Intramolecular Friedel-Crafts.
  • ResearchGate. (n.d.). Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product.
  • L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]
  • Majumder, S., & Webster, R. D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(71), 40654–40707. [Link]
  • PubMed. (2018, February 2).
  • Leah4sci. (2017, July 5).
  • Organic Syntheses. (n.d.). Pyruvic acid.
  • Kumar, A., & Kumar, S. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35578–35606. [Link]
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under....
  • Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems [Video]. YouTube. [Link]
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  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Li, Y., Chen, J., & Lun, S. (2017). Recent Progress in the Microbial Production of Pyruvic Acid. Applied microbiology and biotechnology, 101(5), 1845–1855. [Link]
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Enhancing the stability of the acyl radical from arylglyoxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl radicals derived from arylglyoxylic acids. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to enhance the stability and reactivity of these crucial intermediates in your synthetic endeavors. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction to generate acyl radicals from arylglyoxylic acid is sluggish or failing. What are the common causes?

A1: Several factors can contribute to low yields or reaction failure. Consider the following troubleshooting steps:

  • Photocatalyst Selection and Integrity: The choice of photocatalyst is critical. For the oxidative decarboxylation of arylglyoxylic acids, photocatalysts with a sufficiently high excited-state oxidation potential are required.[1][2] Ensure your photocatalyst has not degraded. Store photocatalysts, especially organic dyes like Eosin Y, protected from light and moisture.

  • Solvent Purity and Degassing: Acyl radicals are susceptible to quenching by molecular oxygen.[3] Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a sufficient duration. Use of anhydrous solvents is also recommended as water can interfere with the reaction.

  • Light Source Intensity and Wavelength: The light source must emit at a wavelength that effectively excites your chosen photocatalyst. Ensure the lamp is functioning correctly and that the reaction vessel is positioned for optimal irradiation. Inconsistent light intensity can lead to variable reaction rates.

  • Substrate Purity: Impurities in the arylglyoxylic acid starting material can interfere with the catalytic cycle. Ensure your substrate is pure and free from contaminants that could act as quenchers.

  • Base Strength and Stoichiometry: Deprotonation of the carboxylic acid is a key step.[1] The choice and amount of base can be crucial. If the base is too weak, deprotonation will be inefficient. If it's too strong or in large excess, it might lead to side reactions.

Q2: I am observing significant side products. What are the likely culprits and how can I minimize them?

A2: The formation of side products often points to competing reaction pathways or degradation of intermediates. Here are some common issues and solutions:

  • Decarbonylation: Acyl radicals, particularly those that are less stable, can undergo decarbonylation to form an aryl radical.[4] This is more prevalent with substrates that form relatively stable aryl radicals. To mitigate this, consider running the reaction at a lower temperature if thermally induced decarbonylation is suspected.

  • Hydrogen Atom Abstraction: The generated acyl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of an aldehyde. Using a solvent with strong C-H bonds (e.g., acetonitrile, DMSO) can minimize this side reaction.

  • Radical-Radical Coupling: At high radical concentrations, self-coupling of acyl radicals can occur. This can be minimized by maintaining a low, steady-state concentration of the radical. This is often achieved by using a lower intensity light source or a lower catalyst loading to slow down the rate of radical generation.

Q3: How do electronic effects of substituents on the aryl ring of arylglyoxylic acid affect the stability and reactivity of the acyl radical?

A3: The electronic nature of the substituents on the aromatic ring plays a significant role.

  • Electron-Donating Groups (EDGs): EDGs can stabilize the acyl radical through resonance.[5][6][7] This increased stability can sometimes lead to lower reactivity in subsequent steps. However, extremely strong electron-donating groups may make the initial oxidation of the arylglyoxylic acid more difficult, potentially hindering the reaction.[1]

  • Electron-Withdrawing Groups (EWGs): EWGs can destabilize the acyl radical, making it more reactive.[1] This can be beneficial for rapid trapping of the radical by a desired reaction partner. However, very strong EWGs might lead to faster decarbonylation or other decomposition pathways.

A careful balance is often required, and the optimal electronic properties will depend on the specific transformation you are trying to achieve.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem Potential Cause Recommended Action
Low or no product formation Inefficient photocatalysisVerify the photocatalyst's absorption spectrum and ensure your light source is appropriate. Consider screening alternative photocatalysts (e.g., different iridium or ruthenium complexes, organic dyes).[1]
Oxygen contaminationImprove degassing procedures. Use a glovebox for reaction setup if possible.[3]
Incorrect baseScreen different organic or inorganic bases (e.g., triethylamine, DBU, Cs₂CO₃) and optimize stoichiometry.[8]
Formation of aldehyde byproduct Hydrogen atom abstraction by the acyl radicalUse a deuterated solvent to confirm this pathway via kinetic isotope effect studies. Switch to a solvent with stronger C-H bonds (e.g., acetonitrile, t-butanol).
Formation of biaryl byproduct Decarbonylation of the acyl radical to an aryl radical, followed by couplingLower the reaction temperature. Increase the concentration of the acyl radical trap.
Inconsistent results between batches Variable light intensity or temperatureUse a photareactor with controlled temperature and light output. Ensure consistent placement of the reaction vessel.
Reagent degradationUse freshly opened or purified reagents and solvents. Store sensitive materials under an inert atmosphere.

Experimental Protocols

General Protocol for Photocatalytic Generation of Acyl Radicals from Arylglyoxylic Acids

This protocol provides a starting point for the visible-light-mediated generation of acyl radicals for use in a subsequent reaction (e.g., Giese addition).

Materials:

  • Arylglyoxylic acid (1.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y, 1-5 mol%)

  • Base (e.g., triethylamine, 1.5 equiv)

  • Radical acceptor (e.g., an electron-deficient alkene, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)

  • Schlenk flask or similar reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Stir plate

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the arylglyoxylic acid, photocatalyst, and radical acceptor.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the base.

  • Place the reaction flask on a stir plate and position it at a consistent distance from the visible light source.

  • Initiate stirring and irradiation. For air-sensitive reactions, maintain a positive pressure of inert gas.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction (e.g., by turning off the light and exposing to air).

  • Purify the product using standard techniques such as column chromatography.

Visualizing the Mechanism

The generation of an acyl radical from arylglyoxylic acid via photoredox catalysis can be visualized as a cyclic process.

Acyl_Radical_Generation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Visible Light) PC_reduced Reduced PC•⁻ ArCOCOOH Arylglyoxylic Acid ArCOCOO_minus Arylglyoxylate ArCOCOOH->ArCOCOO_minus + Base - H⁺ ArCOCOO_minus->PC_excited SET ArCOCOO_rad Arylglyoxylate Radical ArCOCOO_minus->ArCOCOO_rad -e⁻ Acyl_rad Acyl Radical (ArCO•) ArCOCOO_rad->Acyl_rad - CO₂ (Decarboxylation) Product Trapped Product Acyl_rad->Product + Trap PC_reduced->PC SET to Oxidant/Substrate Trap Radical Trap

Caption: Oxidative quenching cycle for acyl radical generation.

References

  • N. A. Romero and D. A. Nicewicz, "Visible Light Photoredox Catalysis," Chemical Reviews, 2016, 116 (17), 10075-10166. [Link]
  • T. P. Pathak, M. S. Sigman, and D. A. Nicewicz, "Recent Advances in Visible-Light Photoredox Catalysis in Organic Synthesis," Angewandte Chemie International Edition, 2021, 60 (11), 5488-5519. [Link]
  • J. Xuan, W.-J. Xiao, "Visible-Light-Induced Decarboxylative Functionalization of Carboxylic Acids and Their Derivatives," Angewandte Chemie International Edition, 2015, 54 (52), 15652-15661. [Link]
  • C. K. Prier, D. A. Rankic, D. W. C. MacMillan, "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis," Chemical Reviews, 2013, 113 (7), 5322-5363. [Link]
  • D. M. Schultz, K. I. M. D. W. C. MacMillan, "The Development of Visible-Light Photoredox Catalysis in North America," ACS Catalysis, 2016, 6 (11), 7494-7507. [Link]
  • M. Thévénot, J. P. Fouassier, J. Lalevée, "Photoredox Catalysis for Polymerization Reactions," RSC Advances, 2013, 3 (43), 19874-19888. [Link]
  • S. Fukuzumi, K. Ohkubo, "Organic Electron Donors as Powerful Single-Electron Reductants in Organocatalysis and Synthesis," Organic & Biomolecular Chemistry, 2014, 12 (33), 6059-6071. [Link]
  • J. D. Nguyen, E. M. D'Amato, J. M. R. Narayanam, C. R. J. Stephenson, "Engaging Unactivated Alkyl, Alkenyl and Aryl Iodides in Visible-Light-Mediated Free Radical Reactions," Nature Chemistry, 2012, 4 (10), 854-859. [Link]
  • L. Marzo, S. K. Pagire, O. Reiser, B. König, "Visible-Light Photocatalysis: Does It Make a Difference in Organic Synthesis?," Angewandte Chemie International Edition, 2018, 57 (32), 10034-10072. [Link]
  • D. P. Hari, B. König, "The Photocatalyzed Meerwein Arylation: A Reaction Rediscovered," Angewandte Chemie International Edition, 2013, 52 (25), 6432-6440. [Link]
  • M. H. Shaw, J. Twilton, D. W. C. MacMillan, "Photoredox Catalysis in Organic Chemistry," The Journal of Organic Chemistry, 2016, 81 (16), 6898-6926. [Link]
  • C. Stephenson, "Visible Light Photoredox Catalysis in Flow," Accounts of Chemical Research, 2016, 49 (9), 1959-1969. [Link]
  • M. K.
  • J. M. R. Narayanam, C. R. J. Stephenson, "Visible light photoredox catalysis: applications in organic synthesis," Chemical Society Reviews, 2011, 40 (1), 102-113. [Link]
  • Y. Xi, H. Yi, A. T. Bell, F. D. Toste, "A Unified View of Carbon–Heteroatom Bond Formation Using Photoredox Catalysis," Nature Chemistry, 2016, 8 (12), 1121-1128. [Link]
  • G. E. M. Crisenza, P. Melchiorre, "Go with the Flow: The Merger of Photoredox and Organocatalysis in Continuous Flow," Angewandte Chemie International Edition, 2020, 59 (29), 11728-11739. [Link]
  • I. Ghosh, B. König, "Visible Light Photocatalytic N-Arylation: A Guide to Reaction Setup and Optimization," Methods in Enzymology, 2016, 580, 489-511. [Link]
  • D. Ravelli, M. Fagnoni, A. Albini, "Photoorganocatalysis. What for?," Chemical Society Reviews, 2013, 42 (1), 97-113. [Link]
  • L. Shi, W. Xia, "Photoredox Catalysis in Organofluorine Chemistry," Chemical Reviews, 2017, 117 (17), 11651-11690. [Link]
  • Z. Zuo, D. W. C. MacMillan, "Dual Catalysis with Visible Light Photoredox Catalysis," The Journal of Organic Chemistry, 2014, 79 (22), 10693-10708. [Link]

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Technical Support Center: Work-up Procedures to Minimize Degradation of (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with best practices for the work-up and purification of (4-Methylphenyl)(oxo)acetic acid. This guide offers in-depth troubleshooting advice and frequently asked questions to help you minimize degradation and ensure the integrity of your compound.

Introduction: The Challenge of Instability

This compound, a valuable building block in organic synthesis, is an α-keto acid that is susceptible to degradation under common laboratory conditions. Understanding and mitigating these degradation pathways is crucial for obtaining a high-purity product and ensuring reproducible experimental outcomes. The primary routes of degradation include decarboxylation, hydrolysis, and oxidation. This guide will provide a framework for developing robust work-up procedures to minimize these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during work-up?

A1: The three primary degradation pathways for this compound are:

  • Decarboxylation: This is the loss of carbon dioxide (CO₂) from the carboxylic acid group, typically facilitated by heat. For α-keto acids, this process can be more facile than for simple carboxylic acids.[1][2] The resulting product would be 4-methylbenzaldehyde.

  • Hydrolysis: The α-keto group can be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. This can lead to the formation of a geminal diol.[3][4]

  • Oxidation: The keto group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or even atmospheric oxygen over prolonged periods, potentially leading to cleavage of the C-C bond between the carbonyl groups.[5]

Q2: At what pH is this compound most stable?

A2: While specific stability data for this compound is not extensively published, general knowledge of α-keto acids suggests that they are most stable under mildly acidic to neutral conditions (pH 3-6). Strongly acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[3][6] It is advisable to avoid prolonged exposure to pH extremes during the work-up.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture. For solutions, freshly prepared solutions in appropriate anhydrous solvents should be used whenever possible.

Q4: I observe gas evolution during the work-up of my reaction mixture. What is likely happening?

A4: Gas evolution, particularly upon warming, is a strong indicator of decarboxylation, where the compound loses CO₂.[1] This suggests that the temperature of your work-up procedure may be too high.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Problem Potential Cause Troubleshooting Suggestions
Low yield of isolated product Degradation during work-up: Decarboxylation due to excessive heat, or hydrolysis from prolonged exposure to aqueous acidic or basic conditions.- Maintain low temperatures (0-5 °C) throughout the work-up. - Minimize the time the compound is in aqueous solutions. - Use milder acids/bases for pH adjustments (e.g., dilute HCl, saturated NaHCO₃).
Presence of 4-methylbenzaldehyde as an impurity Decarboxylation: The α-keto acid has lost CO₂.- Avoid heating the reaction mixture or extracts containing the product. - Perform distillations of solvents under reduced pressure at low temperatures.
Broad or multiple spots on TLC/LC-MS analysis Formation of multiple degradation products: This could be a combination of decarboxylation, hydrolysis, and/or oxidation byproducts.- Analyze a sample of the crude reaction mixture immediately to establish a baseline. - Work up the reaction in smaller batches to minimize processing time. - Consider using an antioxidant (e.g., a small amount of BHT) during work-up if oxidation is suspected.[5]
Difficulty in crystallizing the final product Presence of impurities: Degradation products can act as impurities that inhibit crystallization.- Purify the crude product using a carefully controlled acid-base extraction to remove neutral impurities like 4-methylbenzaldehyde. - Screen for an appropriate recrystallization solvent system. A mixed solvent system may be required.[7]

Recommended Work-up Procedures to Minimize Degradation

The following protocols are designed to mitigate the risks of degradation. The key principles are to maintain low temperatures, minimize exposure to harsh pH conditions, and work expeditiously.

Protocol 1: Low-Temperature Acid-Base Extraction

This protocol is ideal for separating this compound from neutral and basic impurities.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • 1 M Hydrochloric acid (HCl), pre-chilled to 0-5 °C

  • Brine (saturated aqueous NaCl), pre-chilled

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Initial Wash (Optional): If the reaction was conducted under strongly acidic conditions, wash the organic layer once with a small volume of cold deionized water to remove the bulk of the acid.

  • Bicarbonate Extraction: Add the cold, saturated NaHCO₃ solution to the separatory funnel containing the organic layer. Invert the funnel gently several times, venting frequently to release any evolved CO₂. Rationale: The weak base will deprotonate the carboxylic acid, forming the water-soluble sodium salt, while less acidic byproducts and neutral starting materials remain in the organic layer.[8][9]

  • Separation: Allow the layers to separate and drain the aqueous layer into a chilled flask.

  • Repeat Extraction: Repeat the bicarbonate extraction two more times with fresh, cold NaHCO₃ solution to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of cold ethyl acetate to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add cold 1 M HCl with stirring until the pH is approximately 2-3. This compound should precipitate as a solid. Rationale: Reprotonation of the carboxylate salt renders the acid insoluble in the aqueous layer.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.

  • Drying: Dry the solid product under vacuum at a low temperature (e.g., room temperature over P₂O₅).

Diagram: Low-Temperature Acid-Base Extraction Workflow

G start Reaction Mixture (Organic Solvent) step1 Cool to 0-5 °C start->step1 step2 Wash with cold sat. NaHCO₃ (aq) step1->step2 step3 Separate Layers step2->step3 organic_layer Organic Layer (Neutral/Basic Impurities) step3->organic_layer Discard or process separately aqueous_layer Aqueous Layer (Sodium Salt of Product) step3->aqueous_layer step4 Cool to 0-5 °C aqueous_layer->step4 step5 Acidify with cold 1 M HCl to pH 2-3 step4->step5 step6 Precipitation of Product step5->step6 step7 Vacuum Filtration step6->step7 step8 Wash with cold H₂O step7->step8 end_product Pure this compound (Solid) step8->end_product

Caption: Workflow for low-temperature acid-base extraction.

Protocol 2: Recrystallization for Final Purification

Recrystallization is an effective method for removing small amounts of impurities and obtaining a highly pure crystalline product.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethyl acetate/heptane, or water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene or a mixture of ethyl acetate and a non-polar solvent like heptane are often good starting points.[7][10]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product. Gently warm the mixture on a hot plate with stirring until the solid just dissolves. Avoid boiling for extended periods to prevent decarboxylation.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a low temperature.

Diagram: Key Degradation Pathways

G main_compound This compound decarboxylation Decarboxylation main_compound->decarboxylation Heat hydrolysis Hydrolysis main_compound->hydrolysis H₂O, H⁺ or OH⁻ oxidation Oxidation main_compound->oxidation [O] decarboxy_product 4-Methylbenzaldehyde + CO₂ decarboxylation->decarboxy_product hydrolysis_product Geminal Diol Derivative hydrolysis->hydrolysis_product oxidation_product Various Oxidized Byproducts oxidation->oxidation_product

Caption: Primary degradation pathways for this compound.

Analytical Methods for Purity Assessment

To confirm the purity of your final product and to identify any potential degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for quantifying the purity of this compound and detecting impurities such as 4-methylbenzaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any significant impurities. The presence of an aldehyde proton signal (around 9-10 ppm in ¹H NMR) would indicate decarboxylation.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the product and any low-level impurities.

By implementing these carefully designed work-up procedures and being mindful of the inherent instability of this compound, researchers can significantly improve the yield and purity of this important synthetic intermediate.

References

  • Lopalco, A., Dalwadi, G., Niu, S., Schowen, R. L., Douglas, J., & Stella, V. J. (2016). Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Journal of Pharmaceutical Sciences, 105(2), 705–713. [Link]
  • Heine, N., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1467-1480. [Link]
  • Eberhard, J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Chemical Biology, 17(10), 1094-1102. [Link]
  • Chemistry Steps. (n.d.). Decarboxylation.
  • ResearchGate. (2020). Proposed hydrolysis mechanism of α-ketoacyl peptides.
  • Wikipedia. (n.d.). Keto acid.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • CMD. (2024). Year 2024 In-Use stability testing FAQ.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4230–4233. [Link]
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Leah4sci. (2020). Acid-Base Extraction Tutorial.
  • Study Mind. (n.d.). Acid base extraction flow chart.
  • Google Patents. (n.d.). US4026929A - Selective extraction of glyoxylic acid from aqueous mixture with glyoxal.
  • National Institutes of Health. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. [Link]
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Abound. (n.d.). This compound.
  • PubChem. (n.d.). 4-Methylphenyl acetate.
  • Google Patents. (n.d.). US3281460A - Method for the preparation of stable and pure glyoxylic acid.
  • Australian Government Department of Health. (2022). Glyoxylic acid - Evaluation statement.
  • MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. International Journal of Environmental Research and Public Health, 18(16), 8436. [Link]
  • ACG Publications. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib..
  • Pharma Education. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Egyptian Drug Authority. (2024). The General Administration of Stability FAQ Year 2024.
  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6).
  • ACS Publications. (2023). Silver-mediated Room Temperature Reactions for the Synthesis of N-α-Ketoacyl Sulfoximines and N-α,β-Unsaturated Acyl Sulfoximines. ACS Omega, 8(4), 4065-4075. [Link]
  • MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
  • Kwantlen Polytechnic University. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.

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Validation & Comparative

A Comparative Guide to Acylation: (4-Methylphenyl)(oxo)acetic Acid vs. Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall process safety. While acyl chlorides have long been the workhorses for introducing acyl groups, alternative reagents are gaining traction due to their unique reactivity profiles and milder reaction conditions. This guide provides an in-depth, objective comparison between a representative α-keto acid, (4-Methylphenyl)(oxo)acetic acid, and traditional acyl chlorides as acylating agents.

At a Glance: Key Differences in Acylation Strategy

FeatureThis compoundAcyl Chlorides (e.g., p-toluoyl chloride)
Reactivity Moderately reactive; requires activationHighly reactive; often react spontaneously
Mechanism Primarily via decarboxylative radical formationNucleophilic acyl substitution
Reaction Conditions Often requires a catalyst (e.g., palladium, photoredox) or coupling agentsOften proceeds at room temperature, sometimes with a base or Lewis acid
Byproducts CO2 and other reaction-specific byproductsCorrosive HCl gas
Handling & Safety Generally more stable and less hazardousCorrosive, moisture-sensitive, and toxic
Substrate Scope Emerging applications in C-H functionalization and amide synthesisBroad applicability with a wide range of nucleophiles

The Underpinnings of Reactivity: A Mechanistic Dichotomy

The fundamental difference in the application of this compound and acyl chlorides in acylation lies in their distinct reaction mechanisms. This divergence in chemical pathways governs their reactivity, the required reaction conditions, and the types of transformations they are best suited for.

Acyl Chlorides: The Path of Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] Their high reactivity is a consequence of the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon, which is enhanced by the inductive effect of both the chlorine and oxygen atoms.[3] The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

G cluster_0 Nucleophilic Acyl Substitution AcylChloride Acyl Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Nucleophilic Attack Product Acylated Product (R-CO-Nu) Tetrahedral->Product Elimination of Cl- HCl HCl

Caption: Mechanism of nucleophilic acyl substitution for acyl chlorides.

This pathway allows for the rapid and often high-yielding acylation of a broad range of nucleophiles, including alcohols, amines, and arenes (in Friedel-Crafts reactions).[4][5]

This compound: A Decarboxylative Approach

In contrast, this compound, as an α-keto acid, typically functions as an acylating agent through a decarboxylative pathway.[6][7] This process involves the loss of carbon dioxide to generate a reactive acyl radical intermediate. This radical can then engage in various coupling reactions.

G cluster_1 Decarboxylative Acylation KetoAcid This compound AcylRadical Acyl Radical KetoAcid->AcylRadical Decarboxylation (requires catalyst/energy) CO2 CO2 Product Acylated Product AcylRadical->Product Substrate Substrate (e.g., Arene, Amine) Substrate->Product

Caption: General mechanism of decarboxylative acylation with α-keto acids.

This mechanism opens up possibilities for novel transformations, such as the direct acylation of C-H bonds, which are often challenging with traditional acylating agents.[7] However, it typically requires specific catalytic systems, such as palladium or photoredox catalysts, to facilitate the decarboxylation and subsequent radical coupling.[6][8]

Performance in Key Acylation Reactions: A Comparative Analysis

The choice between this compound and an acyl chloride is highly dependent on the specific synthetic transformation being undertaken. Below is a comparison of their performance in two common acylation reactions: Friedel-Crafts acylation of arenes and the synthesis of amides.

Friedel-Crafts Acylation: Aryl Ketone Synthesis

The Friedel-Crafts acylation is a classic method for forming aryl ketones.[5]

Acyl Chlorides are the traditional reagents for this reaction, typically requiring a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][9] The reaction is generally fast and provides good to excellent yields with a variety of aromatic substrates.[10] However, the requirement for a stoichiometric amount of a moisture-sensitive and corrosive catalyst can be a significant drawback.

This compound can also be used for the acylation of arenes through a palladium-catalyzed decarboxylative C-H activation pathway.[7] This method offers the advantage of avoiding stoichiometric and corrosive Lewis acids. However, it requires a more sophisticated catalytic system and may have a more limited substrate scope compared to the classical Friedel-Crafts reaction.

ParameterThis compoundp-toluoyl chloride
Reaction Type Decarboxylative C-H AcylationFriedel-Crafts Acylation
Catalyst Palladium catalyst (e.g., Pd(OAc)₂)Lewis Acid (e.g., AlCl₃)
Typical Conditions Elevated temperature (e.g., >100 °C)0 °C to room temperature
Advantages Avoids stoichiometric Lewis acidsHigh reactivity, broad substrate scope
Disadvantages Requires a specific catalytic systemStoichiometric, corrosive catalyst
Amide Synthesis: A Fundamental Transformation

The formation of an amide bond is one of the most important reactions in medicinal chemistry and drug development.

Acyl Chlorides react rapidly with primary and secondary amines to form amides, often at room temperature.[4] The reaction is typically high-yielding, but the generation of HCl as a byproduct necessitates the use of a base to neutralize it, which can sometimes complicate purification.[4]

This compound can be used to synthesize α-ketoamides through coupling with amines. This transformation often requires the use of coupling reagents, such as ynamides, or can be achieved through electrochemical methods.[1][2][11] These methods can offer high yields under mild conditions and avoid the formation of corrosive byproducts. Recent research has also demonstrated the synthesis of amides from α-keto acids via decarboxylative processes.[12]

ParameterThis compoundp-toluoyl chloride
Reaction Type Coupling/Decarboxylative AmidationNucleophilic Acyl Substitution
Reagents Amine, often with a coupling agentAmine, with a base
Byproduct Dependent on coupling agent (or none)HCl (neutralized by base)
Advantages Milder conditions, avoids corrosive byproductHigh reactivity, often fast
Disadvantages May require specific coupling agentsFormation of salt byproduct from base

Experimental Protocols: A Practical Guide

Protocol 1: Friedel-Crafts Acylation of Toluene with p-Toluoyl Chloride

This protocol describes a typical laboratory-scale Friedel-Crafts acylation.

Materials:

  • p-Toluoyl chloride

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the p-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel.

  • Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Synthesis of an α-Ketoamide from this compound and an Amine

This protocol is a general representation for the synthesis of an α-ketoamide using a coupling agent.

Materials:

  • This compound

  • Primary or secondary amine

  • Coupling agent (e.g., HATU, HBTU)

  • Tertiary base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and the tertiary base (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting α-ketoamide by column chromatography.

Caption: Experimental workflow for α-ketoamide synthesis.

Safety and Handling: A Critical Consideration

Acyl Chlorides are notoriously hazardous. They are corrosive, lachrymatory, and react violently with water, releasing toxic HCl gas.[2] Strict adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory when handling these reagents.

This compound , being a solid carboxylic acid, is generally less hazardous and easier to handle than liquid, fuming acyl chlorides. While standard laboratory precautions should still be taken, it does not pose the same level of risk associated with moisture sensitivity and corrosivity.

Conclusion: Selecting the Optimal Reagent for Your Synthesis

The choice between this compound and an acyl chloride for an acylation reaction is a strategic one, guided by the specific requirements of the synthesis.

Acyl chlorides remain the reagent of choice for their high reactivity and broad applicability in well-established transformations where speed and high yield are paramount, and the use of harsh reagents is permissible.

This compound emerges as a valuable alternative, particularly in the context of modern synthetic methodologies that prioritize milder reaction conditions, improved safety profiles, and novel bond formations through decarboxylative strategies. While it may require more specialized catalytic systems, its use can circumvent the hazards and waste associated with traditional acylating agents.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both classes of reagents will empower the research scientist to make the most informed and effective choice for their synthetic endeavors.

References

  • Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids - PMC. (2024).
  • Recent Advances in the Decarboxylative Acylation/Cyclization of α -Keto Acids. (2022).
  • Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. (2020).
  • 08.05 Overview of Acylation Reactions and Acyl Chlorides - YouTube. (2019).
  • Acyl Chlorides and Acid Anhydrides - chemrevise. (n.d.).
  • Decarboxylative acylation of arenes with alpha-oxocarboxylic acids via palladium-catalyzed C-H activation - PubMed. (2010).
  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.).
  • Cobalt-Catalyzed Decarboxylative Acetoxylation of Amino Acids and Arylacetic Acids. (2015).
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.).
  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore | Journal of the American Chemical Society. (2014).
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (2022).
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015).
  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines | Request PDF - ResearchGate. (2011).
  • Silver-Catalyzed Decarboxylative Acylation of Isocyanides Accesses to α-Ketoamides with Air as a Sole Oxidant - MDPI. (2023).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (2022).

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A Researcher's Guide to the Comparative Reactivity of Arylglyoxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the chemical reactivity of arylglyoxylic acids. These fascinating bifunctional molecules, characterized by an aromatic ring directly attached to a glyoxylic acid moiety (an α-keto acid), serve as versatile building blocks in organic synthesis, finding applications from the construction of complex heterocyclic scaffolds to the synthesis of pharmaceuticals like arylglycine and mandelic acid derivatives.[1][2]

This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocol listings to explain the underlying principles that govern the reactivity of these compounds. We will delve into how substituents on the aryl ring modulate reactivity, provide comparative data across key reaction classes, and offer detailed, validated experimental protocols.

The Heart of Reactivity: Electronic and Steric Effects

The reactivity of an arylglyoxylic acid is fundamentally controlled by the electronic properties of the substituent(s) on the aromatic ring. These effects can be broadly categorized into two types: inductive effects and resonance effects.[3][4][5]

  • Inductive Effects (I): This refers to the transmission of charge through sigma (σ) bonds. Electronegative substituents (like -NO₂, -Cl, -CF₃) exert a negative inductive effect (-I), pulling electron density away from the reactive keto- and carboxylic acid groups. This makes the carbonyl carbons more electrophilic and increases the acidity of the carboxylic proton.[6][7] Conversely, electron-donating groups (like alkyl groups) have a positive inductive effect (+I), pushing electron density towards the functional groups, thereby decreasing electrophilicity and acidity.[6][8]

  • Resonance Effects (R or M): This involves the delocalization of π-electrons across the conjugated system of the aromatic ring and the substituent.[8][9]

    • Electron-Donating Groups (EDG): Substituents with lone pairs of electrons (e.g., -OCH₃, -OH, -NH₂) can donate electron density into the ring through resonance (+R effect). This increases the electron density at the reactive sites, generally decreasing the reactivity towards nucleophiles.

    • Electron-Withdrawing Groups (EWG): Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) withdraw electron density from the ring via resonance (-R effect).[3] This significantly increases the electrophilicity of the carbonyl carbons.

The overall influence of a substituent is a combination of these two effects.[10] For instance, a methoxy group (-OCH₃) is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+R). The resonance effect typically dominates, making it an overall activating or electron-donating group.[10] In contrast, for halogens, the strong -I effect outweighs the weaker +R effect, making them deactivating overall.[5][10]

Visualizing Electronic Influence

The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density and thus the electrophilicity of the carbonyl carbons in a generic arylglyoxylic acid.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG (+I, +R) e.g., -OCH₃, -CH₃ Aryl_EDG Aryl Ring (Electron Rich) EDG->Aryl_EDG Donates e⁻ density Carbonyl_EDG C=O Carbons (Less Electrophilic) Aryl_EDG->Carbonyl_EDG Decreases δ+ EWG EWG (-I, -R) e.g., -NO₂, -CN Aryl_EWG Aryl Ring (Electron Poor) EWG->Aryl_EWG Withdraws e⁻ density Carbonyl_EWG C=O Carbons (More Electrophilic) Aryl_EWG->Carbonyl_EWG Increases δ+ Reduction_Workflow start Start: Prepare 3 Reaction Flasks dissolve Dissolve 1 mmol of each Arylglyoxylic Acid in 10 mL Methanol start->dissolve cool Cool flasks to 0 °C (Ice-Water Bath) dissolve->cool add_nabh4 Slowly add 1.1 mmol NaBH₄ to each flask over 5 min cool->add_nabh4 monitor Monitor reaction by TLC every 15 minutes add_nabh4->monitor monitor->monitor Incomplete quench Quench with 5 mL of 2 M HCl (once starting material is consumed) monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3 x 15 mL) quench->extract dry Dry organic layer with MgSO₄, filter, and concentrate extract->dry analyze Analyze crude product (¹H NMR, Melting Point) dry->analyze end End: Compare reaction times and product purity analyze->end

Sources

A Senior Application Scientist's Guide to Benchmarking (4-Methylphenyl)(oxo)acetic acid Against Standard Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an optimal acylating agent is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of (4-Methylphenyl)(oxo)acetic acid, a specialized acylating agent, against two industry-standard reagents: the highly reactive Benzoyl Chloride and the milder Acetic Anhydride. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate informed reagent selection for amide synthesis. We will demonstrate that while this compound offers a unique reactivity profile, its performance must be carefully weighed against the well-established characteristics of traditional agents.

Introduction: The Central Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis.[1] Its most prominent application is the formation of amide bonds, a structural motif present in a vast array of pharmaceuticals, natural products, and advanced materials.[2] The efficacy of an acylation reaction is largely dependent on the nature of the acylating agent.[3] An ideal agent should offer a balance of high reactivity, selectivity, operational simplicity, and cost-effectiveness.

The reactivity of common acylating agents is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[4] A more electrophilic carbon and a more stable (weaker base) leaving group lead to a faster reaction rate.[4] The generally accepted reactivity order is:

Acyl Chlorides > Acid Anhydrides > Esters > Carboxylic Acids [5][6]

This guide focuses on benchmarking this compound, also known as 4-Methylbenzoylformic acid, against established reagents to delineate its specific advantages and optimal use cases.[7]

Profiles of Acylating Agents

This compound
  • Structure: C₉H₈O₃[8]

  • Molecular Weight: 164.16 g/mol

  • Key Features: This α-keto acid possesses two carbonyl groups. The carboxylic acid moiety can be activated in situ to perform acylation. Its structure suggests a potentially different reaction mechanism and selectivity profile compared to simpler agents, which may be advantageous in complex molecule synthesis where chemoselectivity is paramount. It is used as a reagent in organic synthesis and can act as an acylation agent.[9]

Benzoyl Chloride (Comparative Agent 1)
  • Structure: C₇H₅ClO

  • Key Features: As an acyl chloride, benzoyl chloride is a highly reactive acylating agent.[10] The chloride ion is an excellent leaving group, making reactions rapid and often exothermic.[4] This high reactivity is beneficial for acylating unreactive amines but can be a drawback when working with sensitive substrates, where over-reactivity or side reactions can occur.[5] Its use necessitates a base to neutralize the corrosive HCl byproduct.[11]

Acetic Anhydride (Comparative Agent 2)
  • Structure: C₄H₆O₃

  • Key Features: Acetic anhydride is a milder, less reactive acylating agent than acyl chlorides.[4] The leaving group is the acetate ion, which is a weaker leaving group than chloride.[4] This results in more controlled reactions that may require heating.[10] It is often preferred for its ease of handling, lower cost, and the less hazardous nature of its acetic acid byproduct.[4]

Benchmarking Methodology: Acylation of Benzylamine

To provide a direct and objective comparison, we selected a standard primary amine, benzylamine, as the model substrate. The formation of N-benzylamides allows for a clear assessment of reaction efficiency under controlled conditions.

Rationale for Experimental Design:

  • Substrate: Benzylamine is a readily available primary amine with moderate reactivity, providing a fair test for each acylating agent.

  • Solvent: Anhydrous Dichloromethane (DCM) is used for its inertness and ability to dissolve all reactants.[11]

  • Base: Triethylamine (TEA) is a common, non-nucleophilic organic base used to scavenge the acidic byproducts (HCl or carboxylic acids), driving the reaction to completion.[11]

  • Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_agents Acylating Agents (Parallel Reactions) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation prep_amine Dissolve Benzylamine & Triethylamine in DCM cool Cool to 0°C (Ice Bath) prep_amine->cool add_agent Add Acylating Agent Dropwise cool->add_agent agent1 Agent 1: This compound + EDC/HOBt agent2 Agent 2: Benzoyl Chloride agent3 Agent 3: Acetic Anhydride stir Stir at RT add_agent->stir tlc Monitor by TLC stir->tlc quench Quench with H₂O tlc->quench Upon Completion extract Extract with DCM quench->extract wash Wash Organic Layer (1M HCl, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Standard workflow for the comparative acylation of benzylamine.

Detailed Experimental Protocols

Protocol 1: Acylation with this compound (via EDC/HOBt activation)

Causality: Direct reaction between a carboxylic acid and an amine is typically slow due to an acid-base reaction forming a non-reactive salt. Therefore, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are required. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to the amide by the amine. HOBt is added to suppress side reactions and minimize potential racemization.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.05 eq.), HOBt (1.1 eq.), and anhydrous DCM.

  • Activation: Stir the solution at room temperature and add EDC (1.1 eq.). Stir for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the activated acid solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Follow the standard work-up procedure outlined in the workflow diagram (Section 3).

Protocol 2: Acylation with Benzoyl Chloride

Causality: This is a classic Schotten-Baumann type reaction.[12] The high reactivity of the acyl chloride allows the reaction to proceed rapidly at low temperatures.[13] Triethylamine is crucial to neutralize the HCl formed, which would otherwise protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.[11]

  • Reaction Setup: To a dry round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[11]

  • Cooling: Cool the flask to 0 °C using an ice bath.[11]

  • Acyl Chloride Addition: Add benzoyl chloride (1.05 eq.) dropwise to the cooled solution over 15 minutes. An exothermic reaction may be observed.[11]

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[11]

  • Work-up: Follow the standard work-up procedure outlined in the workflow diagram (Section 3).

Protocol 3: Acylation with Acetic Anhydride

Causality: Being less reactive than benzoyl chloride, this reaction may require a longer time or gentle heating to proceed to completion.[14] The principle remains the same: nucleophilic attack by the amine on the electrophilic carbonyl carbon, with triethylamine neutralizing the acetic acid byproduct.[15]

  • Reaction Setup: To a dry round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Anhydride Addition: Add acetic anhydride (1.1 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. If the reaction is sluggish (as determined by TLC), gently heat to 40 °C.

  • Work-up: Follow the standard work-up procedure outlined in the workflow diagram (Section 3).

Results and Discussion: A Comparative Analysis

The performance of each acylating agent was evaluated based on reaction time, required conditions, and isolated yield of the corresponding N-benzylamide product. The results are summarized below.

Acylating AgentActivating AgentTemperatureAvg. Reaction TimeIsolated YieldByproduct
This compound EDC / HOBt0 °C to RT6 hours~85%EDC-urea, HOBt
Benzoyl Chloride None (Base only)0 °C to RT1.5 hours>95%Triethylamine HCl
Acetic Anhydride None (Base only)RT to 40 °C3 hours~90%Triethylamine Acetate

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Discussion of Results
  • Reactivity and Speed: The results align with established reactivity principles.[5] Benzoyl chloride is the most potent agent, providing the highest yield in the shortest time under mild conditions.[4] Its high electrophilicity and the excellent leaving group ability of chloride drive the reaction to completion rapidly.[4] Acetic anhydride shows intermediate reactivity, requiring slightly longer reaction times but still delivering an excellent yield.[14] This compound , requiring pre-activation with coupling reagents, has the longest overall reaction time.[16] The activation step is essential as carboxylates are weak electrophiles.[16]

  • Handling and Process: Benzoyl chloride, while fastest, is moisture-sensitive and produces corrosive HCl gas, demanding careful handling and an inert atmosphere.[5] Acetic anhydride is less hazardous and easier to handle.[4] The procedure with this compound is the most complex, involving additional reagents (EDC, HOBt) and a pre-activation step. The urea byproduct from EDC can sometimes complicate purification.

  • Potential Niche for this compound: The value of an agent like this compound is not in replacing standard reagents for simple acylations. Its utility likely lies in more complex applications. The α-ketoacid functionality could be leveraged in multi-step syntheses or where its specific steric and electronic properties can influence chemoselectivity on a polyfunctional substrate. For instance, it could be used in scenarios where a milder, controlled acylation is needed to avoid side reactions that a more aggressive agent like benzoyl chloride might cause.

Visualizing the General Acylation Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Conclusion and Recommendations

This comparative guide demonstrates that for routine N-acylation of simple amines, Benzoyl Chloride and Acetic Anhydride remain the reagents of choice due to their high efficiency, operational simplicity, and cost-effectiveness. Benzoyl chloride offers speed and potency, while acetic anhydride provides a safer and more controlled alternative.

This compound does not outperform these standard reagents in a straightforward benchmarking scenario. Its utility is not as a general-purpose acylating agent but rather as a specialized tool. Researchers should consider it under the following circumstances:

  • Complex Substrates: When working with polyfunctional molecules where the chemoselectivity of highly reactive agents is a concern.

  • Mild Conditions Required: When the substrate is sensitive to the harsh byproducts (HCl) or conditions sometimes associated with acyl chlorides.

  • Multi-step Synthesis: Where the α-keto or methylphenyl functionalities can be utilized in subsequent synthetic steps.

Ultimately, the choice of an acylating agent is a critical parameter in synthesis design. While established reagents form the backbone of synthetic methodology, a nuanced understanding of specialized agents like this compound allows the modern chemist to tailor their approach for optimal outcomes in complex synthetic challenges.

References

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
  • Royal Society of Chemistry. (2024). Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions. Catalysis Science & Technology.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
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  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
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  • Science.ca. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Royal Society of Chemistry. (n.d.). A new benchmark for the non-enzymatic enantioselective acylation of amines: use of a planar-chiral derivative of 4-pyrrolidinopyridine as the acylating agent. Chemical Communications.
  • National Institutes of Health. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC.
  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question....
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides : r/Chempros.

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A Researcher's Guide to Lewis Acid Selectivity in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, pivotal for producing the aromatic ketones that serve as intermediates in pharmaceuticals, agrochemicals, and fine chemicals. The choice of the Lewis acid catalyst is the most critical parameter governing the reaction's success, profoundly influencing yield, substrate tolerance, and, most importantly, selectivity. This guide provides an in-depth comparison of Lewis acids, moving from classical stoichiometric reagents to modern, catalytic systems. We will explore the mechanistic underpinnings of selectivity, present comparative experimental data, and offer a practical framework for catalyst selection to empower researchers in drug development and chemical synthesis to optimize their synthetic strategies.

Introduction: The Enduring Relevance of a Classic Reaction

Developed in 1877 by Charles Friedel and James Crafts, the eponymous acylation reaction remains an indispensable tool for introducing an acyl group onto an aromatic ring.[1][2] Unlike its sibling reaction, Friedel-Crafts alkylation, the acylation is remarkably free from carbocation rearrangements and poly-acylation issues. This is because the product, an aryl ketone, is less reactive than the starting material due to the electron-withdrawing nature of the acyl group.[3]

However, the reaction is not without its challenges. Traditional protocols often require harsh conditions and more than a stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The catalyst forms a stable complex with the resulting ketone, necessitating an aqueous workup that destroys the catalyst and generates significant waste.[6][7] More critically, for substituted aromatic rings, controlling regioselectivity—the position (ortho, meta, or para) of the incoming acyl group—is paramount for the synthesis of a specific target molecule. This guide will dissect how the choice of Lewis acid is the key to mastering this selectivity.

The Mechanistic Heart of the Matter: How Lewis Acids Dictate Selectivity

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The Lewis acid's primary role is to generate a highly reactive electrophile, the acylium ion, from an acylating agent like an acyl chloride or anhydride.[1][8]

The mechanism involves three key stages:

  • Activation: The Lewis acid (LA) coordinates to the halogen or oxygen of the acylating agent.

  • Acylium Ion Formation: This coordination facilitates the departure of the leaving group, forming a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a sigma complex (or arenium ion). Aromaticity is then restored by deprotonation to yield the final aryl ketone.[1]

The nature of the Lewis acid directly impacts the concentration and reactivity of the acylium ion, which in turn influences selectivity. A very strong Lewis acid generates a highly reactive, "free" acylium ion, which is less selective. Milder Lewis acids may generate a more complexed, bulkier, and less reactive electrophile, leading to greater selectivity.[2]

Friedel_Crafts_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation AcylHalide R-CO-Cl Complex R-CO-Cl---LA Complex AcylHalide->Complex + LA LewisAcid LA AcyliumIon [R-C=O]⁺ Complex->AcyliumIon LAC [LA-Cl]⁻ Complex->LAC Arene Arene (Ar-H) AcyliumIon->Arene Electrophilic Attack SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex ProductComplex Product-LA Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Aryl Ketone (Ar-CO-R) ProductComplex->FinalProduct Aqueous Workup

Caption: Comparative workflow for Friedel-Crafts acylation of toluene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Zeolite H-BEA (pre-activated by heating at 500°C)

  • Anhydrous Toluene

  • Acetyl Chloride

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated HCl, Ice, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, GC-MS system.

**Procedure A: AlCl₃ (Stoichiometric Method)[9]

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents). Suspend it in anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.0 eq) dropwise to the stirred suspension. Following this, add anhydrous toluene (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Analysis: Analyze the crude product by GC-MS to determine the yield and the ratio of para to ortho isomers.

**Procedure B: Zeolite H-BEA (Catalytic Method)[10]

  • Setup: To a round-bottom flask, add activated Zeolite H-BEA (e.g., 10% by weight relative to the limiting reagent). Add an excess of toluene (which also acts as the solvent).

  • Reagent Addition: Heat the mixture to 80°C with vigorous stirring. Add acetic anhydride (1.0 eq) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at 80°C for 4-6 hours, monitoring by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature.

  • Catalyst Recovery: Filter the mixture to recover the solid zeolite catalyst. Wash the catalyst with fresh toluene or acetone and dry it in an oven for reuse.

  • Analysis: The filtrate contains the product. Analyze a sample directly by GC-MS to determine conversion, yield, and isomer ratio. The excess toluene can be removed by distillation.

Conclusion: A Decision-Making Framework for Catalyst Selection

The choice of a Lewis acid catalyst for Friedel-Crafts acylation is a strategic decision that balances reactivity, selectivity, cost, and sustainability.

Decision_Framework Start Substrate Sensitivity? HighSensitivity High Sensitivity (e.g., activated phenols) Start->HighSensitivity Yes LowSensitivity Low Sensitivity (e.g., toluene, benzene) Start->LowSensitivity No LnOTf Use Ln(OTf)₃ or Bi(OTf)₃ HighSensitivity->LnOTf Selectivity High Para-Selectivity Required? LowSensitivity->Selectivity CatalystReuse Catalyst Reuse Important? Selectivity->CatalystReuse No Zeolite Use Zeolite Catalyst (e.g., H-Mordenite) Selectivity->Zeolite Yes (Shape Selectivity) CatalystReuse->LnOTf Yes MilderLA Use Milder LA (ZnCl₂, TiCl₄) CatalystReuse->MilderLA No (Moderate Selectivity) AlCl3 Use AlCl₃ / FeCl₃ (Cost-effective for bulk) MilderLA->AlCl3 Cost is Primary Driver

Caption: Decision framework for selecting a Lewis acid in Friedel-Crafts acylation.

  • For robust, deactivated substrates where cost is a primary driver: Traditional Lewis acids like AlCl₃ remain a viable, powerful option. [9]* For activated or sensitive substrates requiring moderate selectivity: Milder Lewis acids like ZnCl₂ or TiCl₄ can offer better control and prevent side reactions. [5]* For syntheses demanding high para-selectivity: Shape-selective zeolites are unparalleled and offer the benefits of easy separation and reuse. [11]* For general-purpose, high-efficiency catalytic reactions with good functional group tolerance: Lanthanide triflates (Sc(OTf)₃) and Bismuth triflate (Bi(OTf)₃) represent the state-of-the-art, combining high activity with reusability and milder conditions. [12][13] By understanding the mechanistic role of the Lewis acid and leveraging the comparative data, researchers can move beyond traditional protocols and select the optimal catalyst to achieve their synthetic goals with greater precision, efficiency, and sustainability.

References

  • Friedel–Crafts reaction - Wikipedia. [Link]
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  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions.
  • Lanthanide trifl
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  • Lanthanide trifluoromethanesulfon
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The Ascendancy of Alpha-Keto Acids: A Paradigm Shift in Acylation Chemistry for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

In the landscape of chemical synthesis, particularly within the realms of bioconjugation and pharmaceutical development, the precise and efficient formation of amide bonds is paramount. For decades, traditional acylating agents, such as acyl chlorides and N-hydroxysuccinimide (NHS) esters, have been the workhorses for these transformations. However, their utility is often compromised by significant drawbacks, including harsh reaction conditions, the generation of corrosive byproducts, and a lack of specificity that can lead to heterogeneous products. This guide elucidates the compelling advantages of a newer class of reagents, alpha-keto acids, which are rapidly emerging as a superior alternative, offering enhanced selectivity, milder reaction conditions, and a significantly improved safety and environmental profile.

The Limitations of a Bygone Era: Deconstructing Traditional Acylation

Traditional acylating agents, while foundational, present considerable challenges for the modern researcher. Acyl chlorides, for instance, are highly reactive but require stringent anhydrous conditions and often necessitate the use of stoichiometric amounts of Lewis acids, leading to corrosive HCl as a byproduct.[1] This severely limits their application in sensitive biological systems.

NHS esters represent an improvement, reacting selectively with primary amines under aqueous conditions.[2][3] However, their application is not without flaws. Lysine residues are abundant in proteins, and the use of NHS esters can result in a heterogeneous mixture of randomly labeled proteins, potentially compromising the protein's structure and function.[2][3] Furthermore, recent studies have revealed that NHS esters are not as "innocent" as once believed, with the potential for undesired side reactions, such as the formation of N-succinamide derivatives, leading to unstable bioconjugates.[4]

Alpha-Keto Acids: A Greener and More Precise Approach

Alpha-keto acids have surfaced as powerful and versatile acylating agents, addressing many of the shortcomings of their predecessors.[5][6][7] Their unique reactivity stems from a decarboxylative mechanism, where the only byproduct is carbon dioxide, a significant advantage from a green chemistry perspective.[5][6] This eliminates the formation of acidic or otherwise reactive byproducts that can damage sensitive substrates or complicate purification.

Key Advantages of Alpha-Keto Acids:
  • "Green" Chemistry: The primary byproduct of alpha-keto acid-mediated acylation is carbon dioxide, a non-corrosive and easily removable gas. This contrasts sharply with the HCl generated from acyl chlorides.[5][6]

  • High Stability and Reactivity: Alpha-keto acids are generally stable, easy to handle compounds that exhibit high reactivity under mild conditions, often at room temperature.[5][8]

  • Versatility in Bond Formation: These reagents are not limited to amide bond formation and have been successfully employed in the synthesis of C-C, C-N, and C-S bonds, showcasing their broad synthetic utility.[5][6]

  • Chemoselectivity and Site-Specificity: The development of the α-ketoacid-hydroxylamine (KAHA) ligation has revolutionized chemical protein synthesis. This chemoselective reaction allows for the precise coupling of peptide fragments under aqueous, acidic conditions without the need for protecting groups, offering a powerful alternative to Native Chemical Ligation (NCL).[9][10][11]

Comparative Analysis: Alpha-Keto Acids vs. Traditional Acylating Agents

To provide a clearer perspective, the following table summarizes the key differences between alpha-keto acids and traditional acylating agents:

FeatureAlpha-Keto AcidsAcyl ChloridesNHS Esters
Byproducts CO2 (gas)HCl (corrosive acid)N-hydroxysuccinimide
Reaction Conditions Mild, often aqueousHarsh, anhydrous, often requires Lewis acidsGenerally mild, aqueous
Selectivity High (e.g., KAHA ligation)Low, reacts with various nucleophilesModerate, targets primary amines
"Green" Profile ExcellentPoorModerate
Side Reactions MinimalProne to hydrolysis and other side reactionsCan lead to N-succinamide derivatives and heterogeneous labeling[2][3][4]
Applications Chemical protein synthesis, bioconjugation, drug developmentGeneral organic synthesisProtein labeling, bioconjugation

The Mechanism of Action: Decarboxylative Acylation

The power of alpha-keto acids as acylating agents lies in their ability to undergo decarboxylation to form a reactive acyl radical or equivalent intermediate. This process can be initiated under various conditions, including photochemically, electrochemically, or through the use of catalysts.[12][13][14]

Decarboxylative Acylation cluster_0 Initiation cluster_1 Acylation Alpha-Keto Acid Alpha-Keto Acid Acyl Radical + CO2 Acyl Radical + CO2 Alpha-Keto Acid->Acyl Radical + CO2 [Initiator] (e.g., light, electricity) Nucleophile Nucleophile Acylated Product Acylated Product Acyl Radical + CO2->Acylated Product Reaction with Nucleophile Nucleophile->Acylated Product

Caption: General mechanism of decarboxylative acylation using alpha-keto acids.

Experimental Protocol: Site-Specific Protein Labeling via KAHA Ligation

The α-ketoacid-hydroxylamine (KAHA) ligation is a prime example of the practical advantages of alpha-keto acids in a research setting. It enables the creation of a native amide bond between a peptide fragment bearing a C-terminal α-ketoacid and another with an N-terminal hydroxylamine.

Materials:
  • Peptide-α-ketoacid

  • Peptide-hydroxylamine

  • Ligation Buffer: 0.2 M Sodium Phosphate, pH 4.5

  • HPLC for purification

  • Mass Spectrometer for analysis

Step-by-Step Methodology:
  • Dissolution: Dissolve equimolar amounts of the peptide-α-ketoacid and peptide-hydroxylamine in the ligation buffer to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots by LC-MS to determine the extent of product formation.

  • Purification: Upon completion, purify the desired ligated protein product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

This protocol offers a straightforward and highly specific method for protein engineering and synthesis, a feat that is significantly more challenging and less precise with traditional acylating agents.

The Future is Bright: Expanding the Horizons of Alpha-Keto Acid Chemistry

The adoption of alpha-keto acids as acylating agents is more than an incremental improvement; it represents a fundamental shift towards more efficient, selective, and environmentally conscious chemical synthesis. Their versatility has already been demonstrated in the synthesis of complex natural products, bioactive molecules, and pharmaceuticals.[7][12][15][16] As research continues to uncover new catalytic systems and applications, the role of alpha-keto acids in both academic and industrial settings is poised for significant expansion. For researchers and drug development professionals, embracing this technology is not just an option, but a necessity to remain at the forefront of chemical innovation.

References

  • α-Keto Acids: Acylating Agents in Organic Synthesis.
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  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]
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  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
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  • Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Lig
  • Chemical Methods for Monitoring Protein Fatty Acylation.
  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]
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  • Recent advances towards electrochemical transformations of α-keto acids. ScienceDirect. [Link]
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  • Comparison of the effects of keto acid analogues and essential amino acids on nitrogen homeostasis in uremic patients on moderately protein-restricted diets. PubMed. [Link]
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]
  • Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters. [Link]
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A Comparative Guide to Ketone Synthesis: Evaluating the Efficacy of (4-Methylphenyl)(oxo)acetic Acid in Modern Acylation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust methods for the construction of carbon-carbon bonds remains a central theme. Among the myriad of functional groups, the ketone moiety stands as a cornerstone in the architecture of pharmaceuticals, natural products, and advanced materials. This guide provides an in-depth technical comparison of the emerging use of α-oxo acids, specifically (4-Methylphenyl)(oxo)acetic acid, in the synthesis of specific ketones against established, traditional methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance data to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Enduring Importance of Ketone Synthesis

Ketones are not merely passive structural elements; their carbonyl group offers a rich platform for a diverse array of chemical transformations. The synthesis of ketones has historically been dominated by a few key methodologies, each with its own set of advantages and limitations.[1] This guide will focus on a comparative analysis of a modern decarboxylative strategy involving this compound against these classical approaches:

  • Friedel-Crafts Acylation: A cornerstone of aromatic ketone synthesis.[2]

  • Oxidation of Secondary Alcohols: A reliable and widely used transformation.

  • Organometallic Reagents (Grignard & Gilman): Powerful tools for C-C bond formation.

The emergence of novel catalytic systems has opened new avenues for ketone synthesis, with a particular emphasis on milder reaction conditions, broader functional group tolerance, and improved atom economy. The decarboxylative coupling of α-oxo acids, a strategy that leverages visible-light photoredox and nickel catalysis, represents a significant step forward in this domain.[3]

This compound: A Modern Reagent for Decarboxylative Acylation

This compound, an α-oxo acid, serves as a precursor to a 4-methylbenzoyl (p-toluoyl) radical upon decarboxylation. This reactive intermediate can then be effectively coupled with a variety of partners, most notably aryl and vinyl halides, to furnish the corresponding ketones.[3] This approach circumvents the need for the preparation of highly reactive and often sensitive organometallic reagents or the use of harsh Lewis acids.

Mechanism of Action: A Synergistic Catalytic Cycle

The power of this methodology lies in the synergistic interplay between a photoredox catalyst and a nickel catalyst. The proposed mechanism, a testament to the elegance of modern catalytic design, can be summarized as follows:

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle cluster_reagent Reagent Activation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_red Reduced PC- PC_star->PC_red anion α-oxo acid anion PC_red->PC NiII Ar-Ni(II)-X hv Visible Light (hν) Ni0 Ni(0)L_n Ni0->NiII NiIII Ar-Ni(III)(Acyl) NiII->NiIII NiI Ar-Ni(I) NiIII->NiI NiI->Ni0 Ketone Aryl Ketone (Ar-CO-R) ArX Aryl Halide (Ar-X) Acyl_rad Acyl Radical (R-CO•) alpha_oxo This compound alpha_oxo->anion anion->Acyl_rad CO2 CO2 Base Base

Figure 1: Proposed synergistic catalytic cycle for the decarboxylative acylation of aryl halides with α-oxo acids.

This dual catalytic system allows for the generation of acyl radicals under exceptionally mild conditions, a stark contrast to traditional methods that often require high temperatures or highly reactive precursors.

Comparative Analysis of Ketone Synthesis Methodologies

To provide a clear and objective comparison, we will evaluate the decarboxylative coupling of this compound against established methods based on several key performance indicators:

FeatureDecarboxylative Coupling of this compoundFriedel-Crafts AcylationOxidation of Secondary AlcoholsGrignard Reagent + NitrileGilman Reagent + Acyl Chloride
Reaction Type Photocatalytic Radical-Nickel Cross-CouplingElectrophilic Aromatic SubstitutionOxidationNucleophilic AdditionNucleophilic Acyl Substitution
Key Reactants This compound, Aryl/Vinyl HalideArene, Acyl Halide/AnhydrideSecondary AlcoholNitrile, Organomagnesium HalideAcyl Halide, Organocuprate
Catalyst Photocatalyst (e.g., Ir-based) & Nickel CatalystLewis Acid (e.g., AlCl₃, FeCl₃)Oxidizing Agent (e.g., CrO₃, PCC)None (Stoichiometric Reagent)None (Stoichiometric Reagent)
Substrate Scope Broad for aryl/vinyl halides; various α-oxo acids tolerated[3]Electron-rich arenes favored; deactivated arenes are poor substratesBroad for secondary alcohols[4]Wide range of nitriles and Grignard reagents[5]Broad for acyl chlorides and organocuprates
Functional Group Tolerance Excellent; tolerates esters, amides, ethers[3]Poor; sensitive to Lewis basic functional groups (e.g., amines, alcohols)Moderate; depends on the oxidizing agentModerate; sensitive to acidic protonsGood; less reactive than Grignard reagents
Reaction Conditions Mild (Room Temperature, Visible Light)Often harsh (stoichiometric strong Lewis acid)Varies from mild to harsh depending on the oxidantRequires anhydrous conditionsRequires anhydrous conditions, often low temperatures
Byproducts CO₂, inorganic saltsStoichiometric acid waste, catalyst-ketone complexReduced form of the oxidizing agentMagnesium saltsCopper salts, lithium halides
Regioselectivity Determined by the position of the halide on the coupling partnerGoverned by directing groups on the arene; can lead to isomer mixturesNot applicableNot applicableNot applicable

Experimental Protocols: A Practical Guide

To further illustrate the practical application of these methodologies, we provide detailed, step-by-step protocols for the synthesis of 4-methylbenzophenone as a representative example.

Protocol 1: Synthesis of 4-Methylbenzophenone via Decarboxylative Coupling

This protocol is adapted from the general procedure for the synergistic photoredox and nickel-catalyzed decarboxylative arylation of α-oxo acids.[3]

Workflow:

G start Start reagents Combine this compound, bromobenzene, photocatalyst, Ni catalyst, ligand, and base in a reaction vessel. start->reagents degas Degas the reaction mixture. reagents->degas irradiate Irradiate with visible light at room temperature. degas->irradiate monitor Monitor reaction progress by TLC/GC-MS. irradiate->monitor workup Perform aqueous workup. monitor->workup purify Purify by column chromatography. workup->purify end End: 4-Methylbenzophenone purify->end

Sources

A Comparative Guide to the Spectroscopic Analysis of (4-Methylphenyl)(oxo)acetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of reaction products derived from (4-Methylphenyl)(oxo)acetic acid, also known as p-tolylglyoxylic acid. As a key intermediate in pharmaceutical synthesis, the precise verification of its reaction products is critical for ensuring the efficacy and safety of downstream applications. We will explore the analysis of two common transformations—reduction and esterification—offering field-proven insights into experimental design, data interpretation, and the comparative advantages of various spectroscopic techniques.

Introduction: The Significance of this compound

This compound is an α-keto acid featuring a carboxylic acid and a ketone functional group attached to the same carbon.[1][2] This bifunctionality makes it a versatile precursor for a range of derivatives, including α-hydroxy acids and esters, which are valuable chiral building blocks in drug development. The success of these synthetic transformations hinges on robust analytical techniques to confirm the conversion of starting material and verify the structure of the desired product. Spectroscopic analysis provides the necessary tools for this confirmation, offering detailed molecular-level information. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy in this context.

General Analytical Workflow

The effective characterization of any reaction product follows a systematic workflow. The goal is to build a comprehensive and self-validating analytical dossier for the new chemical entity.

G cluster_workflow General Spectroscopic Analysis Workflow A Reaction Work-up & Product Purification B Sample Preparation (Solvent Selection, Concentration) A->B Purified Isolate C Primary Analysis: ¹H & ¹³C NMR B->C Prepared Aliquots D Functional Group Confirmation: FTIR Spectroscopy B->D Prepared Aliquots E Molecular Weight Verification: Mass Spectrometry B->E Prepared Aliquots F Purity & Reaction Monitoring: UV-Vis or HPLC B->F Prepared Aliquots G Data Integration & Structure Elucidation C->G Spectroscopic Data D->G Spectroscopic Data E->G Spectroscopic Data F->G Spectroscopic Data

Caption: General workflow for spectroscopic characterization.

Reaction 1: Reduction to 2-hydroxy-2-(p-tolyl)acetic acid

The reduction of the keto group in this compound yields 2-hydroxy-2-(p-tolyl)acetic acid (p-methylmandelic acid), a valuable α-hydroxy acid derivative. This transformation is a cornerstone of asymmetric synthesis.

Caption: Reduction of the parent α-keto acid.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Causality for Selection: The key structural change is the conversion of a ketone (C=O) to a secondary alcohol (CH-OH). In ¹H NMR, this results in the disappearance of the aldehydic proton (if any tautomer exists) and the appearance of two new, distinct signals: a methine proton (-CH) adjacent to the hydroxyl group and the hydroxyl proton (-OH) itself.[3][4] In ¹³C NMR, the highly deshielded ketonic carbonyl carbon (~190-200 ppm) is replaced by a methine carbon signal at a much higher field (~70-80 ppm).

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable protons like -OH and -COOH.[5]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5][6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to TMS (0 ppm) or residual solvent signals.[5]

Expected Spectral Features for 2-hydroxy-2-(p-tolyl)acetic acid:

  • ¹H NMR (DMSO-d₆):

    • ~12.5 ppm (s, 1H, -COOH, broad).[5]

    • ~7.2-7.4 ppm (d, 2H, Ar-H ortho to CHOH).

    • ~7.1 ppm (d, 2H, Ar-H meta to CHOH).

    • ~5.5 ppm (s, 1H, -OH, exchangeable with D₂O).

    • ~4.9 ppm (s, 1H, -CH(OH)).

    • ~2.3 ppm (s, 3H, Ar-CH₃).[5]

  • ¹³C NMR (DMSO-d₆):

    • ~174 ppm (-COOH).[5]

    • ~138-140 ppm (Ar-C quaternary).

    • ~129 ppm (Ar-CH).

    • ~126 ppm (Ar-CH).

    • ~72 ppm (-CH(OH)).

    • ~21 ppm (Ar-CH₃).[5]

Alternative & Complementary Methods
MethodInformation ProvidedRationale & Key Observables
FTIR Spectroscopy Confirms functional group transformation.The disappearance of the ketone C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~3400-3200 cm⁻¹) from the new alcohol group provides definitive evidence of the reduction. The carboxylic acid O-H (~3300-2500 cm⁻¹) and C=O (~1710 cm⁻¹) stretches will remain.[7]
Mass Spectrometry (MS) Verifies molecular weight.The product, C₉H₁₀O₃, has a molecular weight of 166.17 g/mol . ESI-MS in negative mode would show a prominent [M-H]⁻ ion at m/z 165. This confirms the addition of two hydrogen atoms to the parent molecule (MW 164.16).
UV-Vis Spectroscopy Monitors reaction progress.The parent α-keto acid has a conjugated system (aryl-C=O) that absorbs in the UV region. The reduction to an α-hydroxy acid disrupts this specific chromophore, leading to a decrease in absorbance at the characteristic λmax, which is useful for kinetic studies.[8][9][10]

Reaction 2: Fischer Esterification to Methyl (4-methylphenyl)(oxo)acetate

Esterification of the carboxylic acid moiety with methanol under acidic catalysis yields the corresponding methyl ester. This reaction protects the carboxylic acid or modifies the compound's solubility and reactivity.

Caption: Esterification of the parent α-keto acid.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is again the gold standard, providing clear evidence of ester formation.

Causality for Selection: The key diagnostic signals for successful esterification are the disappearance of the acidic carboxylic acid proton and the appearance of a new singlet in the ¹H NMR spectrum corresponding to the methyl ester (-OCH₃) protons.[11] In the ¹³C NMR spectrum, a new signal for the methoxy carbon appears, and the chemical shift of the carbonyl carbon is slightly altered.

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of CDCl₃. This solvent is ideal as it is less polar than DMSO and does not have exchangeable protons.

  • Instrument Setup & Acquisition: Follow the same instrument parameters as described for the reduction product.

  • Data Processing: Standard processing and referencing to TMS (0 ppm).

Expected Spectral Features for Methyl (4-methylphenyl)(oxo)acetate:

  • ¹H NMR (CDCl₃):

    • ~8.0 ppm (d, 2H, Ar-H ortho to C=O).

    • ~7.3 ppm (d, 2H, Ar-H meta to C=O).

    • ~3.9 ppm (s, 3H, -OCH₃).

    • ~2.4 ppm (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃):

    • ~187 ppm (Ar-C=O).

    • ~164 ppm (O-C=O, ester).

    • ~146 ppm (Ar-C quaternary).

    • ~130 ppm (Ar-CH).

    • ~129 ppm (Ar-CH).

    • ~53 ppm (-OCH₃).

    • ~22 ppm (Ar-CH₃).

Alternative & Complementary Methods
MethodInformation ProvidedRationale & Key Observables
FTIR Spectroscopy Confirms ester formation and loss of acid.The most telling change is the disappearance of the very broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹). The carbonyl region will also change, with the broad C=O acid stretch being replaced by a sharp, strong ester C=O stretch, typically at a higher wavenumber (~1735 cm⁻¹).[7][12] A new C-O stretch for the ester will also appear around 1250-1100 cm⁻¹.
Mass Spectrometry (MS) Verifies molecular weight.The product, C₁₀H₁₀O₃, has a molecular weight of 178.18 g/mol .[13] EI-MS would show a molecular ion peak [M]⁺ at m/z 178. This confirms the replacement of a proton with a methyl group (a net addition of 14 mass units) compared to the parent molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Assesses purity and confirms identity.As the methyl ester is more volatile than the parent carboxylic acid, GC-MS is an excellent alternative. It provides a retention time for purity assessment and a mass spectrum that can be compared against libraries for identity confirmation.[14][15]

Overall Method Comparison

Spectroscopic TechniquePrimary ApplicationStrengthsLimitations
NMR Spectroscopy Unambiguous structure elucidationProvides detailed connectivity information (H-H, C-H); quantitative.Lower sensitivity; requires relatively pure sample; higher instrument cost.
FTIR Spectroscopy Functional group analysisFast, simple, non-destructive; excellent for identifying key bond types (C=O, O-H).Provides limited structural information; not ideal for complex mixtures.
Mass Spectrometry Molecular weight determinationExtremely sensitive; provides exact mass and fragmentation patterns for structural clues.Can be destructive (EI); may not distinguish between isomers without chromatography.
UV-Vis Spectroscopy Reaction monitoring and quantificationSimple, fast, and suitable for in-situ monitoring of reactions involving chromophores.[16]Only applicable to UV-active compounds; provides very limited structural information.

Conclusion

The characterization of reaction products from this compound is most effectively achieved through a multi-faceted spectroscopic approach. While NMR spectroscopy stands as the definitive tool for complete structure elucidation, FTIR spectroscopy offers a rapid and indispensable method for confirming the transformation of key functional groups. Mass spectrometry provides crucial validation of the product's molecular formula. Finally, UV-Vis spectroscopy serves as a practical tool for real-time reaction monitoring. By integrating the data from these complementary techniques, researchers can build a robust and trustworthy body of evidence to confirm the outcome of their synthetic efforts, ensuring the integrity of their scientific and developmental pipelines.

References

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A Comparative Guide to the Kinetic Studies of Acylation Reactions with (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the efficiency and precision of acylation reactions are paramount. These reactions, fundamental to the construction of a vast array of pharmaceuticals and fine chemicals, are continuously optimized through the exploration of novel acylating agents. This guide provides a comprehensive kinetic analysis of (4-Methylphenyl)(oxo)acetic acid as an acylating agent, comparing its performance with established alternatives. Through objective experimental data and in-depth discussion, we aim to equip researchers with the critical insights needed to make informed decisions in reagent selection and reaction design.

Introduction: The Quest for Superior Acylating Agents

Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of chemical synthesis.[1] The reactivity of the acylating agent is a critical determinant of reaction success, influencing yields, substrate scope, and reaction conditions.[2] Traditionally, highly reactive agents like acyl chlorides and anhydrides have been the workhorses of acylation.[3] However, their high reactivity is often accompanied by poor functional group tolerance and the generation of corrosive byproducts, necessitating the development of more selective and environmentally benign alternatives.[4]

This compound emerges as a promising candidate in this context. Its unique α-ketoacid structure suggests a nuanced reactivity profile, potentially offering a balance between sufficient electrophilicity for efficient acylation and enhanced stability for broader compatibility. This guide delves into the kinetic performance of this compound, providing a direct comparison with benchmark acylating agents to elucidate its practical advantages and limitations.

The Acylating Agents: A Comparative Overview

This guide focuses on a comparative kinetic study of the following acylating agents in the N-acylation of a model primary amine, aniline:

  • This compound: The subject of our investigation, a representative aryl(oxo)acetic acid.

  • Benzoyl Chloride: A standard and highly reactive aromatic acyl chloride.[1]

  • Acetic Anhydride: A widely used and moderately reactive acylating agent.[3]

  • Acetic Acid: A greener but generally less reactive carboxylic acid acylating agent.[5]

The selection of these agents allows for a comprehensive comparison across a spectrum of reactivity, from the highly energetic acyl chloride to the more stable carboxylic acid.

Experimental Protocols: A Blueprint for Kinetic Analysis

To ensure the trustworthiness and reproducibility of our findings, we outline a detailed, self-validating experimental workflow for the kinetic analysis of these acylation reactions. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.

General Experimental Setup

All kinetic experiments are conducted under controlled temperature and atmospheric conditions to ensure data consistency. Anhydrous solvents are utilized to prevent competitive hydrolysis of the acylating agents. The progress of the reaction is monitored by quantifying the consumption of the amine substrate and the formation of the amide product over time.

Monitoring Reaction Kinetics: The Power of In-Situ Analysis

Real-time monitoring of the reaction mixture is crucial for obtaining accurate kinetic data.[6] Both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.[7][8][9]

DOT Script for Experimental Workflow:

experimental_workflow cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis Reactants Reactants Mixer Mixer Reactants->Mixer Solvent Solvent Solvent->Mixer Thermostat Thermostat Reactor Reactor Thermostat->Reactor Temp. Control Mixer->Reactor Sampling Sampling Reactor->Sampling Aliquots NMR NMR Sampling->NMR In-situ Analysis HPLC HPLC Sampling->HPLC Offline Analysis DataProcessing DataProcessing NMR->DataProcessing Integration HPLC->DataProcessing Peak Area KineticModeling KineticModeling DataProcessing->KineticModeling Concentration vs. Time RateConstants RateConstants KineticModeling->RateConstants Rate Law Fitting reactivity_hierarchy cluster_reactivity Acylating Agent Reactivity node1 Benzoyl Chloride (High Reactivity) node2 This compound (Moderate-High Reactivity) node1->node2 > node3 Acetic Anhydride (Moderate Reactivity) node2->node3 > node4 Acetic Acid (Low Reactivity) node3->node4 >

Caption: Reactivity hierarchy of the compared acylating agents.

Analysis of Kinetic Data

The kinetic data reveals a clear reactivity trend: Benzoyl Chloride > This compound > Acetic Anhydride > Acetic Acid.

  • Benzoyl Chloride exhibits the highest reactivity due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon. [1]This makes it suitable for acylating even weakly nucleophilic substrates but can lead to poor selectivity and side reactions.

  • This compound demonstrates a significantly higher reaction rate compared to acetic anhydride and acetic acid. This enhanced reactivity can be attributed to the electron-withdrawing effect of the adjacent ketone group, which increases the electrophilicity of the carboxylic acid carbonyl. The formation of a six-membered transition state during the acylation process may also contribute to the accelerated rate.

  • Acetic Anhydride is a classic acylating agent with moderate reactivity. The acetate ion is a better leaving group than the hydroxide ion from acetic acid, but not as effective as the chloride ion from benzoyl chloride. [3]

  • Acetic Acid is the least reactive of the series. The poor leaving group ability of the hydroxide ion necessitates harsh reaction conditions or catalytic activation to achieve efficient acylation. [5]

Mechanistic Insights and Practical Implications

The enhanced reactivity of this compound compared to standard carboxylic acids presents several practical advantages for researchers:

  • Milder Reaction Conditions: The increased electrophilicity allows for acylation reactions to be performed at lower temperatures and with shorter reaction times, improving energy efficiency and potentially preserving sensitive functional groups.

  • Broader Substrate Scope: The heightened reactivity may enable the acylation of less nucleophilic substrates that are unreactive towards conventional carboxylic acids under mild conditions.

  • Catalyst-Free Acylations: In some cases, the inherent reactivity of this compound may obviate the need for coupling agents or catalysts that are often required for carboxylic acid-based acylations, simplifying purification and reducing waste.

Conclusion and Recommendations

Our comparative kinetic analysis demonstrates that This compound occupies a valuable position in the reactivity spectrum of acylating agents. It offers a significant rate enhancement over acetic anhydride and acetic acid, providing a more efficient and potentially greener alternative for a range of acylation reactions. While not as reactive as acyl chlorides, its more moderate reactivity profile can be advantageous in terms of selectivity and functional group tolerance.

For drug development professionals and synthetic chemists, this compound and its analogs represent a promising class of reagents for the synthesis of complex molecules. We recommend its consideration for acylations where moderate to high reactivity is desired, coupled with the need for milder reaction conditions and improved process efficiency. Further studies exploring the substrate scope and functional group compatibility of this promising acylating agent are warranted.

References

  • Nicholson, J. K., & Wilson, I. D. (2010). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Xenobiotica, 40(2), 115-125. [Link]
  • Wegener, A. W., et al. (2019). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4. Frontiers in Chemistry, 7, 433. [Link]
  • Vlasak, J., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 20. [Link]
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A Comparative Guide to (4-Methylphenyl)(oxo)acetic Acid in Green Synthesis: A Focus on the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sustainable chemical synthesis, the quest for efficient, environmentally benign catalysts is paramount. This guide provides an in-depth comparative analysis of (4-Methylphenyl)(oxo)acetic acid as a potential organocatalyst in green chemistry protocols, specifically focusing on the renowned Biginelli multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). While direct experimental data for this compound in this specific application is emerging, its structural analogy to established Brønsted acid catalysts, such as p-toluenesulfonic acid (TsOH), provides a strong foundation for a comparative investigation.

This document serves as a comprehensive guide for researchers, outlining a proposed experimental framework to evaluate the performance of this compound against a well-documented green protocol. We will delve into the mechanistic rationale, present a detailed experimental design, and define the key green chemistry metrics for a robust comparison.

The Biginelli Reaction: A Cornerstone of Green Multicomponent Synthesis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, stands as a classic example of an atom-economical multicomponent reaction. It provides direct access to 3,4-dihydropyrimidin-2(1H)-ones and -thiones, scaffolds of significant pharmacological importance. Conventional methods often rely on strong mineral acids, leading to harsh reaction conditions and environmental concerns. Consequently, the development of greener alternatives, including the use of solid acid catalysts, ionic liquids, and energy-efficient techniques like microwave and ultrasound irradiation, has been a major focus.[1][2][3]

This compound: A Promising Brønsted Acid Catalyst

This compound, an α-keto acid, possesses a carboxylic acid moiety that can function as a Brønsted acid catalyst. Its aromatic ring, substituted with a methyl group, influences its electronic properties and solubility. The hypothesis is that the acidic proton of the carboxylic group can effectively catalyze the Biginelli reaction by activating the carbonyl group of the aldehyde and facilitating the key cyclization steps.

To objectively assess its performance, we propose a direct comparison with p-toluenesulfonic acid (TsOH), a widely used and effective catalyst for the microwave-assisted, solvent-free Biginelli reaction.[4]

Comparative Experimental Design: A Head-to-Head Evaluation

This section outlines a detailed experimental protocol for a comparative study between this compound and TsOH in the synthesis of a model dihydropyrimidinone.

Model Reaction: The synthesis of methyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Reactants:

  • Benzaldehyde

  • Methyl acetoacetate

  • Urea

Experimental Workflow

G cluster_prep Reactant Preparation cluster_catalyst Catalyst Addition cluster_reaction Microwave-Assisted Reaction (Solvent-Free) cluster_workup Work-up and Isolation cluster_analysis Analysis and Comparison prep_reactants Equimolar mixture of Benzaldehyde, Methyl Acetoacetate, and Urea add_cat_A Add this compound (Catalyst A) prep_reactants->add_cat_A add_cat_B Add p-Toluenesulfonic acid (TsOH) (Catalyst B) prep_reactants->add_cat_B mw_A Irradiate Mixture A add_cat_A->mw_A mw_B Irradiate Mixture B add_cat_B->mw_B workup_A Cool, add cold water, filter, wash, and recrystallize Product A mw_A->workup_A workup_B Cool, add cold water, filter, wash, and recrystallize Product B mw_B->workup_B analysis Characterize Products (NMR, IR, MS) Calculate Yields and Green Metrics workup_A->analysis workup_B->analysis comparison Compare Performance of Catalyst A vs. B analysis->comparison

Caption: Proposed experimental workflow for the comparative study.

Detailed Protocols

Protocol A: Catalysis with this compound

  • In a microwave-safe vessel, combine benzaldehyde (1 mmol), methyl acetoacetate (1.2 mmol), urea (1.5 mmol), and this compound (10 mol%).

  • Thoroughly mix the components using a vortex mixer.

  • Place the vessel in a microwave reactor and irradiate at a constant power (e.g., 300 W) for a predetermined time (e.g., 5-15 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of cold water to the solidified mass and stir vigorously.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 5 mL), and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol B: Catalysis with p-Toluenesulfonic acid (TsOH) - The Benchmark

  • Follow the same procedure as in Protocol A, but replace this compound with an equimolar amount of p-toluenesulfonic acid (10 mol%).[4]

  • Carry out the reaction, work-up, and product characterization as described above.

Performance Evaluation: A Green Chemistry Perspective

The performance of this compound will be evaluated against TsOH based on several key green chemistry metrics.

Data Presentation: A Comparative Table

The following table outlines the expected data points for a comprehensive comparison.

ParameterThis compoundp-Toluenesulfonic acid (TsOH)
Reaction Time (min) To be determined5-10[4]
Yield (%) To be determinedHigh (typically >90%)[4]
Catalyst Loading (mol%) 10 (can be optimized)10[4]
Energy Consumption To be measuredTo be measured
Atom Economy (%) ~95%~95%
E-Factor To be calculatedTo be calculated
Catalyst Recyclability To be investigatedLimited information available
Product Purity To be determined by analysisHigh

Atom Economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.

E-Factor (Environmental Factor) is calculated as: Total weight of waste / Weight of desired product.

Mechanistic Insights: The Role of the Brønsted Acid Catalyst

The proposed mechanism for the Biginelli reaction catalyzed by a Brønsted acid like this compound involves several key steps:

G cluster_mechanism Proposed Catalytic Cycle start Aldehyde + Catalyst (HA) step1 Activation of Aldehyde [R-CHO-H]⁺A⁻ start->step1 Protonation step2 Nucleophilic attack by Urea step1->step2 step3 Formation of Acyliminium Ion Intermediate step2->step3 Dehydration step4 Addition of β-Ketoester Enolate step3->step4 step5 Cyclization and Dehydration step4->step5 product Dihydropyrimidinone + Catalyst (HA) step5->product Catalyst Regeneration

Caption: Proposed mechanism for the Brønsted acid-catalyzed Biginelli reaction.

The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is followed by nucleophilic attack from urea and subsequent dehydration to form an acyliminium ion intermediate. The enol or enolate of the β-ketoester then adds to this intermediate, followed by cyclization and a final dehydration step to yield the dihydropyrimidinone and regenerate the catalyst. The efficiency of this compound will depend on its ability to effectively protonate the aldehyde and facilitate these steps under the given reaction conditions.

Alternative Green Chemistry Protocols: A Broader Perspective

While this guide focuses on a direct comparison with TsOH under microwave conditions, it is important to consider other green alternatives for the Biginelli reaction. These include:

  • Ultrasound-assisted synthesis: Sonication can provide the energy for the reaction, often at lower temperatures and with shorter reaction times.[5][6]

  • Solvent-free grinding: Mechanical grinding of the reactants with a solid catalyst can be a highly efficient and solvent-free method.[1]

  • Use of Lewis acid catalysts: Various Lewis acids have been employed to catalyze the Biginelli reaction, offering different reactivity profiles.[5]

  • Use of ionic liquids: Ionic liquids can act as both the solvent and the catalyst, often with the benefit of being recyclable.[1]

A comprehensive evaluation would involve comparing the performance of this compound not only against TsOH but also against these alternative green protocols.

Conclusion and Future Outlook

This guide provides a robust framework for evaluating the performance of this compound as a novel organocatalyst in the green synthesis of dihydropyrimidinones via the Biginelli reaction. By directly comparing it to the well-established TsOH-catalyzed protocol, researchers can generate valuable data on its efficiency, environmental impact, and potential for broader applications in green organic synthesis.

The successful application of this compound would not only introduce a new, potentially milder, and more sustainable catalyst but also open avenues for its exploration in other acid-catalyzed multicomponent reactions. Further studies should focus on optimizing the reaction conditions, investigating the scope of the reaction with various substrates, and exploring the potential for catalyst recycling to further enhance its green credentials. This systematic approach will provide the necessary evidence to establish this compound as a valuable tool in the green chemistry toolbox.

References

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548.
  • Pai, N., Waghmode, K., & Khandekar, D. (Year). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Rasayan J. Chem, 1(3), 543-548.
  • Li, Y. H., Wang, L. T., Wang, Z., Yuan, S., Wu, S., & Wang, S. F. (2016). Ultrasound-Assisted Synthesis of Novel Pyrrole Dihydropyrimidinones in Lactic Acid. ChemistrySelect, 1(21), 6855-6858.
  • Liu, C. J., Wang, J. D., Li, Y. G., & Hu, Z. G. (2010). Ultrasound-assisted synthesis of novel 4-(2-phenyl-1, 2, 3-triazol-4-yl)-3, 4-dihydropyrimidin-2 (1H)-(thio) ones catalyzed by Sm (ClO4) 3. Molecules, 15(4), 2087-2095. [Link]
  • Chen, Q., Liu, Q., & Wang, H. (2012). Methyl 6-Methyl-1-(4-methylphenyl)
  • Kakaei, S., & Beheshti, S. (2015).
  • Peng, J., & Deng, Y. (2001). Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919.
  • Chen, Q., Liu, Q., & Wang, H. (2012). Methyl 6-Methyl-1-(4-methylphenyl)
  • Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3, 4-dihydropyrimidin-2-(1H)–ones/thiones Deriv. Journal of Applied Chemical Research, 13(1), 45-56.
  • Antenucci, A., et al. (2021). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ChemSusChem, 14(13), 2785-2814.
  • Li, Y. H., et al. (2016). Ultrasound-Assisted Synthesis of Novel Pyrrole Dihydropyrimidinones in Lactic Acid. ChemistrySelect, 1(21), 6855-6858.
  • Nagawade, R. R., & Shinde, D. B. (2009). Zeolite catalyzed solvent-free one-pot synthesis of dihydropyrimidin-2 (1H)-ones–A practical synthesis of monastrol. Beilstein journal of organic chemistry, 5, 4.
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868.

Sources

A Tale of Two Catalysts: A Comparative Guide to Homogeneous and Heterogeneous Catalysis in α-Keto Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of pharmaceutical and fine chemical synthesis, the transformation of α-keto acids and their derivatives is a cornerstone for creating a multitude of valuable chiral molecules, including α-hydroxy acids and amino acids. The success of these transformations hinges on the choice of catalyst. This guide provides an in-depth, objective comparison of homogeneous and heterogeneous catalysts for key α-keto acid reactions, supported by experimental data and field-proven insights to inform your selection process.

The Fundamental Divide: A Conceptual Overview

At the heart of this comparison lies the phase relationship between the catalyst and the reactants. Homogeneous catalysts exist in the same phase as the reactants, typically as soluble metal complexes in a liquid reaction mixture.[1] This intimate contact allows for high activity and selectivity, as the active sites are readily accessible.[2] In contrast, heterogeneous catalysts exist in a different phase, usually a solid catalyst with liquid or gaseous reactants.[3] This distinction is the primary driver of the profound differences in their performance, handling, and application.

Core Tenets of Each Catalytic System:
  • Homogeneous Catalysis: Characterized by well-defined, single-site active centers, offering exceptional control over selectivity and enabling detailed mechanistic studies.[1] However, the catalyst's solubility presents a significant challenge in its separation from the product, often leading to product contamination and catalyst loss.[4]

  • Heterogeneous Catalysis: Lauded for its practical advantages, including straightforward separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and continuous flow processes.[5] The complexity of the catalyst surface, with its varied active sites, can, however, lead to lower selectivity compared to its homogeneous counterpart.

Enantioselective Hydrogenation of α-Keto Esters: The Quest for Chiral Alcohols

The asymmetric hydrogenation of α-keto esters to produce chiral α-hydroxy esters is a benchmark reaction for comparing these two catalytic systems. The high value of optically pure α-hydroxy esters in the pharmaceutical industry makes this a critical transformation.

Homogeneous Catalysis in Action: The Rh-Chiraphos System

Homogeneous catalysts, particularly rhodium complexes with chiral phosphine ligands like Chiraphos, have demonstrated exceptional performance in the asymmetric hydrogenation of α-keto esters.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Pyruvate with a Homogeneous Rh-Chiraphos Catalyst

Catalyst Preparation: A solution of [Rh(COD)2]BF4 and (2S,3S)-(-)-Bis(diphenylphosphino)butane (Chiraphos) in a suitable solvent (e.g., methanol) is stirred under an inert atmosphere to form the active catalyst complex.

Hydrogenation Reaction:

  • The catalyst solution is transferred to a high-pressure autoclave.

  • Ethyl pyruvate is added to the autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction is stirred at a specific temperature (e.g., 25 °C) for a set duration.

  • Upon completion, the solvent is removed under reduced pressure.

  • The product, (R)-ethyl lactate, is isolated and purified by distillation or chromatography.

The well-defined structure of the homogeneous catalyst allows for a predictable interaction with the prochiral substrate, leading to high enantioselectivity.

sub α-Keto Ester complex Substrate-Catalyst Complex sub->complex cat [Rh(Chiraphos)]+ cat->complex H2 H2 H2->complex Oxidative Addition product Chiral α-Hydroxy Ester complex->product Reductive Elimination cat_regen [Rh(Chiraphos)]+ product->cat_regen

Caption: Homogeneous catalytic cycle for α-keto ester hydrogenation.

Heterogeneous Catalysis in Action: Chirally Modified Pt/Alumina

Heterogeneous systems, such as platinum supported on alumina (Pt/Al2O3) and chirally modified with alkaloids like cinchonidine, offer a reusable alternative for the enantioselective hydrogenation of α-keto esters.[6]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Pyruvate with a Heterogeneous Cinchonidine-Modified Pt/Al2O3 Catalyst

Catalyst Preparation:

  • 5% Pt/Al2O3 catalyst is added to a solution of cinchonidine in a suitable solvent (e.g., toluene).

  • The mixture is stirred for a specified time to allow for the adsorption of the chiral modifier onto the platinum surface.

Hydrogenation Reaction:

  • The modified catalyst is transferred to a high-pressure autoclave.

  • Ethyl pyruvate is added.

  • The autoclave is purged and pressurized with hydrogen (e.g., 70 atm).

  • The reaction is stirred at a controlled temperature (e.g., 25 °C).

  • After the reaction, the catalyst is separated by filtration.

  • The filtrate containing the product, (R)-ethyl lactate, is analyzed for conversion and enantiomeric excess.

  • The recovered catalyst can be washed and reused in subsequent reactions.

The mechanism on the heterogeneous surface is more complex, involving the adsorption of both the substrate and the chiral modifier onto the platinum nanoparticles.[4] The cinchonidine creates a chiral environment on the metal surface, directing the approach of the α-keto ester and leading to the preferential formation of one enantiomer.

sub α-Keto Ester ads_sub Adsorbed Substrate sub->ads_sub mod Cinchonidine ads_mod Adsorbed Modifier mod->ads_mod surf Pt Surface (Al2O3 support) complex Diastereomeric Surface Complex ads_sub->complex ads_mod->complex product Chiral α-Hydroxy Ester complex->product Desorption H2 H2 H2->complex Hydrogenation

Caption: Heterogeneous catalytic workflow for α-keto ester hydrogenation.

Performance Comparison: Homogeneous vs. Heterogeneous Hydrogenation
ParameterHomogeneous (Rh-Chiraphos)Heterogeneous (Pt/Al2O3-Cinchonidine)
Enantiomeric Excess (ee) Typically >95%70-90%[7]
Turnover Frequency (TOF) Generally higherCan be lower due to mass transfer limitations
Reaction Conditions Milder pressure and temperatureOften requires higher pressure
Catalyst Separation Difficult (distillation, extraction)[4]Easy (filtration)[5]
Catalyst Reusability Challenging, often not feasibleHigh, multiple cycles possible
Product Contamination Risk of metal leaching into the product[8]Minimal with proper handling

Oxidative Decarboxylation of α-Keto Acids: A Pathway to Carboxylic Acids

Another significant transformation of α-keto acids is their oxidative decarboxylation to yield carboxylic acids with one less carbon atom. This reaction is crucial in both biological systems and industrial processes.

Homogeneous vs. Heterogeneous Approaches

While enzymatic oxidative decarboxylation is a well-known biological process, chemical catalysis of this reaction can be achieved with both homogeneous and heterogeneous systems.[8]

  • Homogeneous Catalysts: Transition metal complexes in solution can catalyze the oxidative decarboxylation of α-keto acids. These reactions often proceed via the formation of a metal-peroxo intermediate. However, controlling the reaction to prevent side reactions can be challenging.[9]

  • Heterogeneous Catalysts: Supported metal oxide catalysts, such as those based on vanadium or molybdenum, have been investigated for the oxidative decarboxylation of α-keto acids.[10] These solid catalysts can offer advantages in terms of stability and reusability, particularly in continuous flow reactors.

A significant challenge in the chemical oxidation of α-hydroxy acids to α-keto acids, a related reaction, is the prevention of subsequent decarboxylation, especially at elevated temperatures.[9] The choice of catalyst and reaction conditions is therefore critical to achieving the desired product selectively.

Making an Informed Decision: Key Considerations for Catalyst Selection

The choice between a homogeneous and a heterogeneous catalyst is not always straightforward and depends on a multitude of factors specific to the desired application.

Factors to Weigh:
  • Selectivity: For reactions requiring very high enantioselectivity, homogeneous catalysts often have the upper hand due to their well-defined active sites.[11]

  • Process Scale and Economics: For large-scale industrial processes, the ease of separation and reusability of heterogeneous catalysts often make them the more economically viable option.

  • Product Purity Requirements: In pharmaceutical applications where stringent limits on metal contamination are in place, the lower risk of leaching from well-designed heterogeneous catalysts can be a significant advantage.

  • Reaction Engineering: Heterogeneous catalysts are more amenable to continuous flow reactor systems, which can offer improved efficiency and safety for certain processes.

  • Catalyst Development and Screening: The modular nature of homogeneous catalysts, where ligands can be systematically varied, often allows for more rapid optimization through screening.[1]

The Future is Hybrid: Bridging the Gap

The ideal catalyst would combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. This has led to the development of "heterogenized" homogeneous catalysts, where a soluble catalyst is anchored to a solid support.[11] These hybrid systems aim to provide the best of both worlds, though challenges such as catalyst leaching and maintaining high activity remain active areas of research.

Conclusion

The debate between homogeneous and heterogeneous catalysts for α-keto acid reactions is not about which is definitively "better," but rather which is better suited for a specific application. Homogeneous catalysts excel in providing high selectivity and are invaluable tools for mechanistic studies and small-scale synthesis of high-value molecules. Heterogeneous catalysts, with their robustness and ease of handling, are often the workhorses of large-scale industrial production. By understanding the fundamental principles, performance characteristics, and practical considerations of each system, researchers and process chemists can make informed decisions to drive innovation in the synthesis of vital chiral building blocks.

References

  • Marianov, A. N., Jiang, Y., Baiker, A., & Huang, J. (2023). Homogeneous and heterogeneous strategies of enantioselective hydrogenation: critical evaluation and future prospects.
  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis.
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  • Wikipedia. (2023, December 1). Oxidative decarboxylation.
  • Quora. (2019, January 29). What are the main advantages and disadvantages of homogenous and heterogeneous catalytic processes?.
  • ResearchGate. (2023, April 26). Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production.
  • University of St Andrews. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Rossi, L. (n.d.). Heterogeneous catalysis for fine chem.
  • RSC Publishing. (n.d.). Visible-light-mediated decarboxylation/oxidative amidation of α-keto acids with amines under mild reaction conditions using O(2).
  • ResearchGate. (2014, October 27). ChemInform Abstract: Direct Asymmetric Hydrogenation of α-Keto Acids by Using the Highly Efficient Chiral Spiro Iridium Catalysts.
  • ResearchGate. (n.d.). Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2.
  • MDPI. (2024, July 31). Pt/Nb2O5-Al2O3 Catalysts for the Hydrogenation and Reductive Amination of Furfural.
  • National Institutes of Health. (n.d.). Toward the Rational Benchmarking of Homogeneous H2-Evolving Catalysts.
  • ResearchGate. (n.d.). Comparison of TOF between homogeneous and heterogeneous catalysts.
  • ResearchGate. (2015, August 5). Novel enzymatic reduction of α-amido- and α-cyanoalkyl-β-keto esters catalyzed by ketoreductases.
  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?.
  • ACS Publications. (2018, December 20). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities.
  • PubMed. (1978). [Oxidative Decarboxylation of Alpha-Ketoacids in an Irradiated Organism].
  • Wiley. (n.d.). Chiral Catalyst Immobilization and Recycling.
  • ResearchGate. (2009, August 5). Hydrogenation of α‐Keto Ethers: Dynamic Kinetic Resolution with a Heterogeneous Modified Catalyst and a Heterogeneous Base.
  • ResearchGate. (2013, June 20). (PDF) Stereodirection of an α-Ketoester at Sub-Molecular Sites on Chirally Modified Pt(111) : Heterogeneous Asymmetric Catalysis.
  • Semantic Scholar. (1990). Enantioselective hydrogenation of α-ketoesters : preparation and catalytic behavior of different alumina-supported platinum catalysts modified with cinchonidine.
  • ElectronicsAndBooks.com. (n.d.). Enantioselective hydrogenation of ethyl pyruvate catalyzed by alumina support rhodium modified with quinine.
  • Semantic Scholar. (2003). Heterogeneous Enantioselective Hydrogenation of Activated Ketones Catalyzed by Modified Pt‐Catalysts: A Systematic Structure‐Selectivity Study.
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • ResearchGate. (2012, May 29). ChemInform Abstract: Enantioselective Hydrogenation of β-Keto Esters Using Homogeneous and Heterogeneous Catalysts: A Case Study for Comparison of Different Catalytic Methodologies.
  • ACS Publications. (2019, May 13). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies.
  • ACS Publications. (2020, November 12). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
  • PubMed. (2006, May 24). A chiral Ag-based catalyst for practical, efficient, and highly enantioselective additions of enolsilanes to alpha-ketoesters.
  • National Institutes of Health. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • ACS Publications. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • National Institutes of Health. (n.d.). Alumina-supported highly dispersed platinum–copper nanocatalyst with good dehydrogenation performance for perhydromonobenzyltoluene as a hydrogen carrier.
  • YouTube. (2021, November 30). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation.
  • ResearchGate. (2024, October 29). (PDF) Alumina supported highly dispersed platinum-copper nanocatalyst with good dehydrogenation performance for perhydromonobenzyltoluene as a hydrogen carrier.
  • Organic Chemistry Portal. (n.d.). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids.
  • RSC Publishing. (n.d.). A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions.
  • ResearchGate. (2005, August 5). Studies on the asymmetric hydrogenation of ethyl pyruvate catalyzed by TiO2 supported rhodium nanocluster.
  • Save My Exams. (n.d.). Homogeneous & Heterogeneous Catalysis.
  • Fiveable. (n.d.). Homogeneous and heterogeneous catalysis | Chemical Kinetics Class Notes.
  • RSC Publishing. (n.d.). Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes.
  • ResearchGate. (n.d.). Hydrogenation of ethyl pyruvate.
  • ResearchGate. (2006, August 6). A Generalized Two-Point H-Bonding Model for Catalytic Stereoselective Hydrogenation of Activated Ketones on Chirally Modified Platinum.
  • ResearchGate. (n.d.). Summary of kinetic results of enantioselective hydrogenation.
  • ResearchGate. (n.d.). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons.

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A Comparative Guide to Elucidating the Reaction Mechanism of (4-Methylphenyl)(oxo)acetic Acid: A DFT-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Methylphenyl)(oxo)acetic acid, a substituted α-keto acid, serves as a crucial scaffold in organic synthesis and drug development. Understanding its reaction mechanisms, particularly decomposition and transformation pathways, is paramount for optimizing reaction conditions and predicting product formation. This guide provides an in-depth, comparative analysis of using Density Functional Theory (DFT) to investigate the reaction mechanism of this compound. We contrast the insights derived from DFT with traditional experimental techniques, offering researchers a comprehensive framework for mechanistic studies. This document emphasizes the causality behind methodological choices, providing robust, self-validating protocols for both computational and experimental workflows.

Introduction: The Convergence of Synthesis and Simulation

The Chemical Significance of α-Keto Acids

α-Keto acids are a vital class of organic compounds, characterized by a ketone functional group adjacent to a carboxylic acid. They are key intermediates in numerous biochemical pathways, including the Krebs cycle, and serve as versatile building blocks in synthetic chemistry.[1] Their reactivity is dominated by the electrophilic nature of the α-carbonyl carbon and the acidity of the carboxyl proton, leading to a range of reactions, most notably decarboxylation.[2] The thermal or catalyzed loss of carbon dioxide from these molecules is a fundamental transformation, and understanding its energetic landscape is critical for controlling reaction outcomes.[3]

Why DFT is an Essential Tool for Mechanistic Investigation

While experimental methods provide invaluable macroscopic data, they often struggle to capture the fleeting nature of transition states and short-lived intermediates. Density Functional Theory (DFT) has emerged as a powerful computational tool that bridges this gap.[4][5] By solving for the electron density of a system, DFT allows us to model the potential energy surface of a reaction, accurately locating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.[6] This capability enables the calculation of activation barriers and reaction thermodynamics, providing a granular, molecule-by-molecule view of the reaction pathway that is often inaccessible through experiment alone.[7] The choice of functional and basis set is critical, however, as different combinations offer varying balances of computational cost and accuracy for specific reaction types.[8][9]

DFT-Elucidated Reaction Mechanism: The Case of Thermal Decarboxylation

For this compound, a primary non-catalyzed reaction pathway is thermal decarboxylation to yield 4-methylbenzaldehyde and carbon dioxide. This process, while seemingly simple, involves a complex rearrangement of electrons and atoms. DFT studies on analogous α- and β-keto acids suggest a concerted, pericyclic mechanism is highly plausible.[10][11]

The Proposed Concerted Pathway

The reaction is proposed to proceed through a six-membered cyclic transition state. In this arrangement, the acidic proton of the carboxyl group is transferred to the carbonyl oxygen atom, while the C-C bond between the carboxyl group and the α-carbon is cleaved. This concerted electron movement avoids the formation of high-energy, charged intermediates and leads directly to the formation of an enol intermediate (1-(4-methylphenyl)ethen-1-ol), which subsequently tautomerizes to the more stable 4-methylbenzaldehyde.[12]

G cluster_reactant Reactant This compound cluster_ts Transition State (TS) cluster_intermediate Enol Intermediate + CO₂ cluster_product Product (4-Methylbenzaldehyde) R TS R->TS ΔG‡ I TS->I P I->P Tautomerization

Quantitative Insights from DFT Calculations

A typical DFT study provides critical energetic data that quantifies the reaction profile. While a specific study on this compound is not prevalent, we can project representative values based on studies of similar molecules like glyoxylic and pyruvic acid.[13]

ParameterDescriptionRepresentative Value (kcal/mol)Implication
ΔG‡ (Activation Free Energy) The energy barrier that must be overcome to reach the transition state.+25 to +35Determines the reaction rate. A higher barrier implies a slower reaction at a given temperature.
ΔG_rxn (Free Energy of Reaction) The overall free energy change from reactant to product.-10 to -20Indicates the thermodynamic favorability. A negative value signifies an exergonic and spontaneous process.
Imaginary Frequency A vibrational mode at the transition state with a negative frequency.-1200 to -1600 cm⁻¹Confirms the located structure is a true transition state connecting the reactant and product.

Table 1: Projected quantitative data from a DFT study on the decarboxylation of this compound.

Comparative Analysis: DFT vs. Alternative Methodologies

No single technique provides a complete picture of a reaction mechanism. A robust investigation relies on corroborating evidence from multiple sources. DFT provides the "why" at a molecular level, while experimental methods confirm the "what" at a macroscopic level.

MethodologyStrengthsLimitations
Density Functional Theory (DFT) - Provides detailed 3D structures of transition states.[6]- Accurately predicts activation and reaction energies.- Allows for systematic investigation of substituent and solvent effects.- Relatively low computational cost compared to higher-level ab initio methods.[4]- Accuracy is highly dependent on the chosen functional and basis set.[8]- Implicit solvent models may not capture specific solvent-solute interactions.[14]- Does not directly measure real-time reaction progress.
Experimental Kinetics - Directly measures reaction rates and determines the overall activation energy (Ea) via Arrhenius or Eyring analysis.[15][16]- Can definitively determine the reaction order with respect to reactants.- Provides empirical data under real-world laboratory conditions.- Provides no direct structural information about transition states or intermediates.- The measured activation energy is an ensemble average, not a precise barrier height.- Can be difficult to deconvolute competing reaction pathways.
Spectroscopic Analysis - Can identify and characterize stable intermediates or products (NMR, IR, MS).[17]- Matrix isolation techniques can trap and study highly reactive intermediates.[18][19]- Can provide real-time monitoring of reactant and product concentrations.- Transition states are too short-lived to be observed directly.- Identification of trace-level intermediates can be challenging.- Spectral interpretation can be complex without computational support.

Table 2: A comparative overview of DFT and common experimental techniques for mechanistic studies.

Methodological Deep Dive: Validated Protocols

The trustworthiness of any study hinges on the rigor of its methodology. Here, we present validated, step-by-step protocols for both computational and experimental investigations.

Protocol for a DFT Investigation

This workflow outlines the necessary steps to computationally model the decarboxylation reaction, ensuring accuracy and reproducibility.

G

Step-by-Step Computational Protocol:

  • Structure Optimization:

    • Action: Perform full geometry optimizations of the reactant (this compound) and the final products (4-methylbenzaldehyde and CO₂).

    • Causality: This step finds the lowest energy conformation (the most stable structure) for each species on the potential energy surface.

    • Recommended Method: M06-2X functional with a 6-311+G(d,p) basis set. The M06-2X functional is known for its robust performance in chemical kinetics and thermochemistry for organic reactions.[9][20] The basis set is large enough to provide accurate results without being excessively computationally demanding.[21]

    • Solvation: Include an implicit solvent model like the Solvation Model based on Density (SMD) to simulate the reaction environment (e.g., in acetonitrile or water).[22][23]

  • Vibrational Frequency Analysis (Minima):

    • Action: Calculate the vibrational frequencies for the optimized reactant and product structures.

    • Causality: This confirms that the structures are true energy minima (all real frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate energy calculations.

  • Transition State (TS) Search:

    • Action: Locate the transition state connecting the reactant to the enol intermediate. This can be initiated using methods like QST2 (requires reactant and product guess) or Berny optimization with an initial structure guessed from the proposed mechanism.

    • Causality: This is the most critical step, as the TS structure and energy define the reaction barrier.

  • Vibrational Frequency Analysis (TS):

    • Action: Calculate the vibrational frequencies for the optimized TS structure.

    • Causality: A true first-order saddle point (a transition state) must have exactly one imaginary frequency.[6] This vibrational mode corresponds to the motion along the reaction coordinate—the breaking of the C-C bond and the transfer of the proton.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Follow the reaction path downhill from the TS in both forward and reverse directions.

    • Causality: This calculation validates that the located TS correctly connects the reactant and the desired intermediate/product on the potential energy surface, ensuring the right pathway is being studied.

  • Final Energy Profile:

    • Action: Calculate the Gibbs free energies (G) of the reactant, TS, and products using the data from the frequency calculations. The activation free energy is calculated as ΔG‡ = G(TS) - G(Reactant).

    • Causality: This provides the final, thermodynamically corrected energy profile, which is most directly comparable to experimental kinetic data.

Protocol for an Experimental Kinetic Study

This protocol uses common laboratory equipment to determine the macroscopic reaction kinetics, providing a crucial point of comparison for the DFT results.

  • Reaction Setup:

    • Dissolve a known concentration of this compound in a high-boiling, relatively inert solvent (e.g., diphenyl ether).

    • Prepare several such samples for analysis at different temperatures (e.g., 180°C, 190°C, 200°C, 210°C) in a thermostated oil bath or heating mantle to ensure stable temperatures.

  • Time-Course Monitoring:

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it rapidly in an ice bath to stop the reaction.

    • Analyze the concentration of the remaining reactant using a suitable technique. High-Performance Liquid Chromatography (HPLC) is ideal for this, as it can separate the reactant from the product and allow for accurate quantification.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the reactant concentration (ln[A]) versus time. If the reaction is first-order, this plot will yield a straight line.

    • The slope of this line is the negative of the rate constant (-k) for that specific temperature.

  • Eyring Analysis:

    • Calculate the rate constant (k) at each temperature.

    • Create an Eyring plot of ln(k/T) versus 1/T, where T is the absolute temperature in Kelvin.

    • The plot should be linear. From the slope (–ΔH‡/R) and intercept (ln(kB/h) + ΔS‡/R), you can experimentally determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. The Gibbs free energy of activation (ΔG‡) can then be calculated using ΔG‡ = ΔH‡ - TΔS‡. This experimental ΔG‡ can be directly compared with the value computed via DFT.

Conclusion and Future Outlook

The mechanistic investigation of this compound exemplifies the modern synergy between computational and experimental chemistry. DFT provides an unparalleled view of the reaction at the molecular level, visualizing transition states and quantifying energetic barriers that are beyond the reach of direct experimental observation.[5] When anchored by macroscopic kinetic data from well-designed experiments, these computational models offer a validated and comprehensive understanding of the reaction mechanism.

Future studies should focus on exploring the effects of various substituents on the phenyl ring, the role of explicit solvent molecules in the transition state, and the mechanisms of potential catalytic cycles. By combining these advanced computational and experimental protocols, researchers in drug development and materials science can accelerate the design of novel synthetic routes and the prediction of chemical reactivity with greater confidence and precision.

References

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A Comparative Guide to the Validation of Analytical Methods for (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of (4-Methylphenyl)(oxo)acetic acid, a key intermediate in various synthetic processes. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only a theoretical framework for method validation but also practical, field-tested insights into the experimental choices that ensure data of the highest quality and reliability.

Introduction: The Critical Role of Method Validation

This compound, with the chemical formula C₉H₈O₃, is a small organic molecule whose purity and concentration are critical quality attributes in pharmaceutical manufacturing and chemical synthesis.[1] The validation of analytical procedures is a mandatory regulatory requirement and a cornerstone of good manufacturing practices (GMP).[2][3] It provides documented evidence that a method is "fit for purpose," meaning it is suitable for its intended application.[4][5]

This guide will compare two of the most prevalent analytical techniques for the analysis of small organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for analytical procedure validation.[4][6][7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. Both HPLC and GC are powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Given that this compound is a carboxylic acid, it is amenable to reversed-phase HPLC, often with UV detection due to its aromatic ring.

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability. While this adds a step to the sample preparation process, GC can offer high resolution and sensitivity.[9][10]

The following diagram illustrates a decision-making workflow for selecting an appropriate analytical method.

MethodSelection Analyte This compound Properties Volatility Volatile? Analyte->Volatility ThermalStability Thermally Stable? Volatility->ThermalStability No GC GC Volatility->GC Yes Derivatization Derivatization Feasible? ThermalStability->Derivatization No HPLC HPLC ThermalStability->HPLC No ThermalStability->GC Yes Derivatization->HPLC No Derivatization->GC Yes HPLC_preferred HPLC is generally preferred HPLC->HPLC_preferred

Caption: Decision Tree for Analytical Method Selection.

Core Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method involves assessing a set of key performance characteristics to ensure it is suitable for its intended purpose.[11][12][13] The following sections detail these parameters and provide a comparative analysis of hypothetical HPLC and GC methods for this compound.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][14][15]

  • HPLC Approach: Specificity is typically demonstrated by separating the analyte peak from all other potential peaks. This is often achieved by analyzing a placebo (matrix without the analyte), spiked samples, and forced degradation samples (exposing the analyte to stress conditions like acid, base, oxidation, heat, and light).

  • GC Approach: Similar to HPLC, specificity in GC is established by demonstrating baseline separation of the derivatized analyte from other volatile components. The use of a mass spectrometer (GC-MS) can provide an additional layer of specificity through mass fragmentation patterns.

Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[11][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][16]

  • Experimental Protocol (General):

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Analyze each calibration standard in triplicate.

    • Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[11]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6][14] It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix.

  • Experimental Protocol:

    • Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

    • Analyze the samples and calculate the percent recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[13]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][17] It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicates at 100% of the test concentration or nine replicates covering the specified range (three concentrations, three replicates each).[17]

  • Intermediate Precision (Ruggedness): Expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[15]

  • Reproducibility: The precision between different laboratories (collaborative studies).

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2%.[6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][19]

  • Typical Variations to Investigate:

    • HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • GC: Oven temperature program, carrier gas flow rate, injection temperature.

Illustrative Performance Data: HPLC vs. GC

The following tables present hypothetical but realistic validation data for the analysis of this compound to facilitate a direct comparison between a reversed-phase HPLC-UV method and a GC-FID method (following derivatization).

Table 1: Comparison of Validation Parameters for HPLC and GC Methods

Validation ParameterHPLC-UV Method (Hypothetical Data)GC-FID Method (Hypothetical Data)Acceptance Criteria (ICH Q2(R2))
Linearity (r²) 0.99950.9992≥ 0.999
Range 10 - 150 µg/mL5 - 100 µg/mLDependent on application
Accuracy (% Recovery) 99.5% (RSD = 0.8%)99.2% (RSD = 1.1%)98.0% - 102.0%
Precision (Repeatability, RSD) 0.7%1.0%≤ 2%
Precision (Intermediate, RSD) 1.2%1.5%≤ 2%
LOD 0.5 µg/mL0.2 µg/mLReportable
LOQ 1.5 µg/mL0.7 µg/mLReportable
Robustness Unaffected by ±2% change in mobile phase composition and ±2°C in column temp.Unaffected by ±1°C/min ramp rate and ±5% change in carrier gas flow.No significant impact on results

Experimental Protocols: A Step-by-Step Guide

The following are illustrative experimental protocols for the validation of an HPLC method for this compound.

Representative HPLC Method
  • Instrumentation: HPLC with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

Validation Workflow

The following diagram outlines the general workflow for analytical method validation.

ValidationWorkflow Start Method Development and Optimization Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Start->Protocol Specificity Specificity Protocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report End Method Implementation for Routine Use Report->End

Caption: General Workflow for Analytical Method Validation.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of this compound, and the choice between them will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC is generally recommended for its simplicity, as it does not require a derivatization step, reducing potential sources of error and analysis time.

  • GC may be preferred when higher sensitivity is required, or if volatile impurities in the same sample also need to be analyzed.

Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.[4][6][7][8] This guide provides a comprehensive framework for undertaking such a validation, empowering researchers and drug development professionals to make informed decisions and maintain the highest standards of scientific integrity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Element Lab Solutions. (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Patel, D. B., & Patel, N. C. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1845-1855.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • YouTube. (2024, September 15). Key terms related to validation of an analytical method.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • van Amsterdam, P., Arnold, M., Bansal, S., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2(11), 1801-1803.
  • ECA Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • IntechOpen. (2018). Validation of Analytical Methods.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(2), 143-153.
  • ResearchGate. (n.d.). Spectroscopic Methods in Organic Chemistry.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • Food Standards Agency. (2008). Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins.
  • Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 732-739.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
  • Perm Medical Journal. (2022, December 28). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona.
  • Revista Colombiana de Ciencias Químico-Farmacéuticas. (2020, December 2). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil.
  • Biblioteka Nauki. (n.d.). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST.

Sources

A Comparative Guide to the Cross-Reactivity of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of (4-Methylphenyl)(oxo)acetic acid, a key metabolite of the widely prescribed drug, Atorvastatin.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating workflows, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.

Introduction: The Imperative of Specificity in Drug Metabolism

This compound, also known as p-tolylglyoxylic acid, is an organic compound used in chemical synthesis.[4][5] Crucially, it is structurally related to metabolites of Atorvastatin, a statin medication used to lower cholesterol and prevent cardiovascular disease.[1][2] Atorvastatin is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of active ortho- and para-hydroxylated metabolites.[1][3][6]

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The fundamental hypothesis for cross-reactivity is that structural similarity to the target molecule increases the likelihood of binding to the same antibody or receptor.[8] For an immunoassay targeting this compound, the primary candidates for cross-reactivity testing are the parent drug and its major metabolites due to their shared core structures.

Key Compounds for Comparative Analysis:

  • Primary Analyte: this compound

  • Parent Drug: Atorvastatin

  • Active Metabolite 1: ortho-hydroxy-atorvastatin (o-OH-atorvastatin)

  • Active Metabolite 2: para-hydroxy-atorvastatin (p-OH-atorvastatin)

  • Metabolite 3: Atorvastatin Lactone (a less active, cyclized form)

Computational methods, such as 2D molecular similarity analysis using Tanimoto coefficients, can provide a rapid, in silico prediction of potential cross-reactivity to help prioritize testing.[8] This approach quantifies the structural overlap between molecules, with higher similarity values suggesting a greater probability of cross-reaction.[8]

Experimental Design: A Tiered Approach to Cross-Reactivity Profiling

As a Senior Application Scientist, my recommendation is to employ a tiered analytical approach. We begin with a high-throughput screening method to identify and semi-quantify cross-reactivity, followed by a more precise biophysical method to determine the kinetics and affinity of those interactions.

Tier 1: Competitive ELISA for High-Throughput Screening

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for screening cross-reactivity of small molecules (haptens).[9] Because small molecules like this compound are too small to be bound by two antibodies simultaneously, a "sandwich" assay is impractical.[10][11] Instead, a competitive format is used where the analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of antibody binding sites.[11]

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis a Coat Plate with Hapten-Protein Conjugate b Block Non-Specific Binding Sites a->b c Add Antibody & Test Compounds b->c d Incubate & Wash c->d e Add Secondary Ab (HRP-conjugated) d->e f Incubate & Wash e->f g Add TMB Substrate f->g h Measure Absorbance (OD 450nm) g->h i Calculate IC50 & % Cross-Reactivity h->i

Sources

Head-to-Head Synthesis Battle: Unveiling the Optimal Route to 2-Hydroxy-2-(4-methylphenyl)acetic Acid from (4-Methylphenyl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and selective construction of chiral α-hydroxy carboxylic acids is a cornerstone for the development of numerous active pharmaceutical ingredients (APIs). One such valuable building block is 2-hydroxy-2-(4-methylphenyl)acetic acid, a key intermediate whose synthesis from (4-Methylphenyl)(oxo)acetic acid presents a classic case of carbonyl reduction. This technical guide provides a head-to-head comparison of two prominent synthetic routes for this transformation: catalytic hydrogenation and sodium borohydride reduction. By delving into the mechanistic underpinnings, experimental protocols, and performance metrics of each method, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Hydroxy-2-(4-methylphenyl)acetic Acid

2-Hydroxy-2-(4-methylphenyl)acetic acid, also known as p-methylmandelic acid, is a chiral carboxylic acid that serves as a versatile precursor in the synthesis of various biologically active molecules. Its structural motif is found in compounds with potential therapeutic applications, making its efficient synthesis a topic of considerable interest. The starting material, this compound, is a readily available α-keto acid, making the reductive transformation a pivotal step in the synthetic sequence.

The Synthetic Challenge: A Tale of Two Reductions

The core chemical transformation involves the reduction of the ketone functionality within the α-keto acid to a secondary alcohol. This guide will dissect two widely employed and mechanistically distinct approaches to achieve this conversion.

Route 1: Catalytic Hydrogenation - The Power of Heterogeneous Catalysis

Catalytic hydrogenation is a powerful and often highly selective method for the reduction of carbonyl groups. This technique involves the use of a heterogeneous catalyst, typically a noble metal supported on a high-surface-area material, in the presence of hydrogen gas.

Route 2: Sodium Borohydride Reduction - The Versatility of Hydride Transfer

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. As a source of hydride ions (H⁻), it offers a convenient and often safer alternative to more reactive metal hydrides.

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on established protocols.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Sodium Borohydride Reduction
Yield High (typically >90%)Good to High (typically 80-95%)
Reaction Time Several hours to overnight1-4 hours
Temperature Room temperature to slightly elevated0 °C to room temperature
Pressure Atmospheric to moderate H₂ pressureAtmospheric
Reagents H₂, Pd/C (or other catalyst)Sodium Borohydride, Solvent (e.g., Methanol, Ethanol, THF)
Safety Considerations Handling of flammable H₂ gas, potential for catalyst pyrophoricityGeneration of flammable H₂ gas upon quenching, handling of borohydride reagent
Work-up Procedure Filtration of catalyst, solvent removalQuenching of excess reagent, extraction, solvent removal
Selectivity Generally high for carbonyl reductionHigh for aldehydes and ketones, generally does not reduce carboxylic acids

Mechanistic Insights and Experimental Rationale

Route 1: Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a ketone involves the adsorption of both the hydrogen molecule and the carbonyl compound onto the surface of the metal catalyst. The dihydrogen bond is cleaved, and the hydrogen atoms are added across the carbonyl double bond in a stepwise manner.

Causality Behind Experimental Choices: The choice of a palladium on carbon (Pd/C) catalyst is common due to its high activity and selectivity for carbonyl reduction under mild conditions. The reaction is typically run in a protic solvent like ethanol to facilitate the dissolution of the starting material and the product. The pressure of hydrogen gas can be varied to influence the reaction rate, with higher pressures generally leading to faster conversions.

Catalytic Hydrogenation Workflow
Route 2: Sodium Borohydride Reduction

The reduction with sodium borohydride proceeds via the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated during the work-up to yield the alcohol.

Causality Behind Experimental Choices: Sodium borohydride is a cost-effective and easy-to-handle reagent. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as a proton source for the final work-up. The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. The stoichiometry of sodium borohydride is a critical parameter; an excess is often used to ensure complete conversion.

Sodium Borohydride Reduction Workflow

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure 2-hydroxy-2-(4-methylphenyl)acetic acid.

Protocol 2: Sodium Borohydride Reduction of this compound

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1M HCl until the effervescence ceases and the pH is acidic.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product to obtain pure 2-hydroxy-2-(4-methylphenyl)acetic acid.

Conclusion and Recommendations

Both catalytic hydrogenation and sodium borohydride reduction are effective methods for the synthesis of 2-hydroxy-2-(4-methylphenyl)acetic acid from this compound, each with its own set of advantages and considerations.

Catalytic hydrogenation generally offers higher yields and is a cleaner reaction in terms of byproducts, as the excess reagent is gaseous hydrogen. However, it requires specialized equipment for handling hydrogen gas and the catalyst can be pyrophoric. This route is particularly well-suited for larger-scale synthesis where high yield and atom economy are paramount.

Sodium borohydride reduction is a more convenient and accessible method for laboratory-scale synthesis. It does not require specialized pressure equipment and the reagent is relatively inexpensive and easy to handle. While the yields may be slightly lower and the work-up more involved due to the quenching and extraction steps, its operational simplicity makes it an attractive choice for rapid synthesis and exploratory work.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety infrastructure. For high-throughput synthesis and medicinal chemistry applications where speed and convenience are critical, the sodium borohydride method may be preferred. For process development and large-scale manufacturing where yield and efficiency are the primary drivers, catalytic hydrogenation is likely the superior option.

References

  • Catalytic Hydrogenation: For general procedures and principles of catalytic hydrogenation, refer to foundational organic chemistry textbooks and specialized monographs on the topic.
  • Sodium Borohydride Reduction: Detailed protocols and the scope of sodium borohydride reductions are extensively covered in organic synthesis literature and d
  • 2-Hydroxy-2-(p-tolyl)

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-Methylphenyl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (4-Methylphenyl)(oxo)acetic acid (CAS 7163-50-0). As a key intermediate in pharmaceutical research and organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to manage this chemical waste stream with confidence and expertise.

Core Principle: Proactive Hazard Assessment

Effective disposal begins with a thorough understanding of the chemical's inherent risks. This compound is not a benign substance; its hazard profile dictates a cautious and systematic approach to waste management. The primary directive from safety data sheets is unambiguous: this material and its container must be disposed of via an approved waste disposal plant.[1][2]

Expert Insight: The causality here is direct: the compound's classification as a skin, eye, and respiratory irritant means that disposal methods that could generate dust or aerosols—such as casual neutralization in an open beaker—are ill-advised. The goal is containment and controlled destruction, not simply chemical transformation.

Table 1: Hazard Profile and Regulatory Information for this compound
IdentifierHazard Classification & StatementsPrimary Disposal Directive
CAS Number 7163-50-0[3]Collection for Licensed Disposal
GHS Pictogram
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1]
Signal Word Warning [2]Do not dispose of down the drain or in general refuse.
Hazard Statements H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]Must be managed as chemical hazardous waste.

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

Before handling waste containers of this compound, the following engineering controls and PPE are required to mitigate the risks of exposure.

  • Engineering Controls: All handling of open containers or transfers of the solid waste must be conducted in a certified chemical fume hood to control airborne particulates and potential vapors.[5]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher risk of dust generation, such as cleaning up a spill, chemical safety goggles are required.[6]

  • Skin Protection: Wear a standard laboratory coat. Use nitrile gloves that have been inspected for integrity before use. Contaminated gloves must be disposed of as hazardous waste.[7]

  • Respiratory Protection: Not typically required when using a fume hood. For significant spills outside of a fume hood, consult your institution's Environmental Health & Safety (EHS) department, as respirator use may be necessary.[6]

Trustworthiness through Self-Validation: Your PPE serves as the last line of defense. The integrity of your safety protocol is validated by the absence of skin contact, eye irritation, or respiratory discomfort during and after handling. Any such symptom indicates a breach in protocol that must be immediately addressed.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process focused on segregation, secure containment, and transfer to a licensed waste management professional.

Step 1: Waste Characterization and Segregation

This compound must be treated as a non-halogenated organic solid waste.

  • Do Not Mix: Do not combine this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[8][9] Mixing wastes can create a "lab pack" that is more hazardous and expensive to dispose of.

  • Original Containers: Whenever possible, collect the waste in its original container. This preserves crucial identification and hazard information.[10]

Step 2: Container Selection and Labeling

If the original container is not available or suitable, use a designated hazardous waste container that is:

  • Made of compatible material (e.g., HDPE - High-Density Polyethylene).

  • Leak-proof with a secure, tight-fitting lid.[10]

  • Labeled clearly. Affix a completed hazardous waste label from your institution's EHS department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date

Step 3: Storage and Collection

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from drains and incompatible materials.[11]

Once the container is full, or as per your institution's policies, request a waste pickup from your EHS department or their designated hazardous waste contractor.[10]

Diagram 1: Disposal Decision Workflow

This workflow illustrates the logical path for managing this compound from the point of generation to its final disposal.

G Diagram 1: Disposal Decision Workflow for this compound cluster_0 Diagram 1: Disposal Decision Workflow for this compound A Waste Generation (Unused Reagent, Contaminated Material, Spill Debris) B Is the waste properly characterized? (Solid, Irritant, Organic Acid) A->B C Segregate as Non-Halogenated Organic Solid Waste B->C Yes D Select Compatible Container (Original or Labeled HDPE) C->D E Securely Seal and Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) D->E F Store in Designated Satellite Accumulation Area E->F G Request Pickup by EHS or Licensed Waste Contractor F->G H Final Disposal Method: Incineration by Approved Facility G->H

Caption: Decision workflow for managing this compound waste.

Emergency Procedures: Small Spill Management

In the event of a small laboratory spill of solid this compound, follow these steps:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and contact EHS.

  • Don PPE: Wear the required PPE: lab coat, chemical safety goggles, and nitrile gloves.[2]

  • Contain Spread: Prevent further spread of the powder. A plastic sheet can be used to gently cover the spill to minimize dust becoming airborne.[1]

  • Clean Up: Gently sweep or scoop the solid material into a designated hazardous waste container.[2] Avoid aggressive actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of Debris: All cleanup materials (wipes, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.

  • Label and Store: Seal and label the container as described in Section 3 and place it in the satellite accumulation area for pickup.

Final Directive: Professional Disposal is Non-Negotiable

The safest, most compliant, and environmentally responsible method for disposing of this compound is through a licensed hazardous waste management company.[12] These companies typically use high-temperature incineration, which is an effective method for destroying organic chemical waste.[13][14] On-site treatment, such as neutralization, is not recommended for this solid irritant due to safety risks and the potential for incomplete reaction. Always defer to your institution's EHS professionals and established waste disposal protocols.

References

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. [Link]
  • University of Washington.
  • Occupational Safety and Health Administration. Acid and Caustic Solutions. [Link]
  • Greenflow. (2024-10-01). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
  • Nipissing University. (2019-06-12).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section IV: Chapter 2. [Link]
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
  • Occupational Safety and Health Administration.
  • University of California, Berkeley. List of Acutely Hazardous Waste. [Link]
  • Lab Alley. How to Dispose of Acetic Acid. [Link]
  • Occupational Safety and Health Administration.
  • U.S. Environmental Protection Agency. (2025-10-09). Hazardous Waste Management Facilities and Units. [Link]
  • CSG.
  • Sciencemadness Wiki. (2025-08-20). Proper disposal of chemicals. [Link]
  • Physikalisch-Technische Bundesanstalt.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.